molecular formula C6H6N4OS B1436486 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one CAS No. 54346-18-8

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Cat. No.: B1436486
CAS No.: 54346-18-8
M. Wt: 182.21 g/mol
InChI Key: DOBWRWWGRZTEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one is a useful research compound. Its molecular formula is C6H6N4OS and its molecular weight is 182.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methylsulfanyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBWRWWGRZTEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=NN2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384559
Record name 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54346-18-8
Record name 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one: A Multi-Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives showing promise as inhibitors of key enzymes like thymidine phosphorylase and cyclin-dependent kinases.[1][2] The precise determination of their molecular structure is a foundational requirement for understanding structure-activity relationships (SAR) and advancing drug development programs. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of a key analogue, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (CAS: 54346-18-8), using an integrated workflow of modern spectroscopic techniques. We will move beyond simple data reporting to explain the causal logic behind experimental choices, ensuring a self-validating and authoritative approach to characterization.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any spectroscopic analysis, the elemental composition provides the first critical piece of information. For the target compound, the molecular formula is C₆H₆N₄OS.[3]

Core Principle: The first step in elucidating an unknown structure is to determine its Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation. This value reveals the total number of rings and/or multiple bonds within the molecule, immediately constraining the number of possible structures.

The IHD is calculated using the formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

Where C = number of carbons, H = number of hydrogens, X = number of halogens, and N = number of nitrogens. Oxygen and sulfur do not affect the calculation.

For C₆H₆N₄OS: IHD = 6 - (6/2) + (4/2) + 1 = 6 - 3 + 2 + 1 = 6

An IHD of 6 indicates a highly unsaturated system, suggesting the presence of multiple rings and/or double bonds, which is consistent with the proposed bicyclic aromatic structure of the pyrazolo[1,5-a]triazine core.

Mass Spectrometry: Confirming the Blueprint

Mass spectrometry (MS) serves as the initial and definitive confirmation of a compound's molecular weight and elemental composition.[4] High-Resolution Mass Spectrometry (HRMS) is prioritized over nominal mass measurements for its ability to provide an exact mass, which is crucial for unambiguously verifying the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Utilize an ESI source in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data over a mass range of m/z 50-500.

  • Analysis: Identify the protonated molecular ion [M+H]⁺. The theoretical exact mass for [C₆H₆N₄OS + H]⁺ is 183.0335. The experimental value should match this theoretical mass to within 5 ppm to confirm the molecular formula.

Expected Data & Interpretation
  • Molecular Ion Peak: The base peak in the spectrum is expected to be at m/z 183.0335, corresponding to the [M+H]⁺ ion.

  • Isotopic Pattern: The presence of a sulfur atom will generate a characteristic [M+2]⁺ peak (from the ³⁴S isotope) with a relative abundance of approximately 4.5% of the [M]⁺ peak.

  • Fragmentation Analysis: While ESI is a soft technique, some fragmentation can occur. A plausible fragmentation pathway involves the loss of the methylthio radical (•SCH₃) or neutral fragments like thioketene (CH₂=C=S), providing clues about the compound's connectivity.[5][6]

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. Its primary role in this context is to confirm the presence of the carbonyl (C=O) and amine (N-H) functionalities.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation: Expected Absorption Bands

The IR spectrum provides a characteristic fingerprint of the molecule. Key expected absorptions are summarized below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3100N-H StretchAmide/Triazine N-H
3100 - 3000C-H Stretch (sp²)Pyrazole Ring C-H
2950 - 2850C-H Stretch (sp³)Methyl Group (-SCH₃)
~1680C=O StretchAmide Carbonyl (in triazinone ring)
1640 - 1500C=N and C=C StretchesPyrazolo[1,5-a]triazine Core

The strong absorption around 1680 cm⁻¹ is particularly diagnostic, confirming the presence of the triazin-4-one moiety.[7]

Nuclear Magnetic Resonance: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8][9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Workflow for NMR-Based Structure Elucidation

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the compound and its residual water peak does not obscure key signals. The N-H proton is also typically observable in this solvent.

  • Acquisition: Record ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at a field strength of 400 MHz or higher.

¹H NMR: Proton Analysis

The ¹H NMR spectrum is expected to show four distinct signals.

  • -SCH₃ Protons: A singlet integrating to 3H, expected around δ 2.5-2.8 ppm.

  • Pyrazole Ring Protons: Two signals, each integrating to 1H. These protons are on adjacent carbons and will appear as doublets due to mutual coupling (³JHH ≈ 2-3 Hz). Based on data from related pyrazolo[1,5-a]pyrimidine systems, they are expected in the aromatic region, likely between δ 6.5 and 8.5 ppm.[10]

  • N-H Proton: A broad singlet, integrating to 1H, which is exchangeable with D₂O. In DMSO-d₆, this amide-like proton could appear downfield, potentially > δ 11.0 ppm.[11]

¹³C NMR and DEPT-135: Carbon Skeleton Analysis

The molecule has 6 carbon atoms, and all are expected to be unique.

  • DEPT-135: This experiment is crucial for distinguishing carbon types. It will show a positive signal for the -SCH₃ group, two positive signals for the pyrazole CH carbons, and no signals for the four quaternary carbons (C=O, C-S, and the two bridgehead carbons).

  • ¹³C Chemical Shifts (Predicted):

Predicted δ (ppm)Carbon Type (from DEPT-135)Assignment
~15CH₃ (Positive)-SCH₃
95 - 110CH (Positive)Pyrazole CH
130 - 145CH (Positive)Pyrazole CH
145 - 165Quaternary (Absent)4 Quaternary Carbons (C2, C3a, C5, C7)
> 160Quaternary (Absent)C4 (C=O)
2D NMR: Assembling the Pieces

2D NMR is essential for connecting the individual atoms into the final molecular structure.[8]

Caption: Key expected HMBC correlations for structure confirmation.

  • COSY (¹H-¹H COrrelation SpectroscopY): This experiment will show a cross-peak between the two doublet signals of the pyrazole ring protons, confirming their adjacent relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum connects each proton to the carbon it is directly attached to. It will show three cross-peaks:

    • The -SCH₃ protons (δ ~2.6 ppm) to the methyl carbon (δ ~15 ppm).

    • The first pyrazole proton to its corresponding CH carbon.

    • The second pyrazole proton to its corresponding CH carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most informative experiment for determining the overall framework by showing correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations include:

    • -SCH₃ to C2: The protons of the methyl group (¹H) will show a strong correlation to the quaternary carbon at position 2 (C2), confirming the attachment of the methylthio group.

    • Pyrazole Protons to Bridgehead Carbon: The pyrazole protons will show correlations to the bridgehead quaternary carbon (C3a), locking the pyrazole ring to the triazine ring.

    • Pyrazole Protons to Carbonyl: At least one of the pyrazole protons should show a long-range correlation to the carbonyl carbon (C4), confirming the overall pyrazolo[1,5-a]triazin-4-one scaffold.

Conclusion: An Integrated and Self-Validating System

The structure of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is unambiguously elucidated through a logical and integrated application of modern spectroscopic techniques. HRMS confirms the elemental composition, IR spectroscopy identifies key functional groups, and a suite of 1D and 2D NMR experiments provides the definitive atom-to-atom connectivity. Each piece of data validates the others, creating a robust and trustworthy structural assignment. This systematic approach is essential for researchers in medicinal chemistry and drug development, ensuring that subsequent biological and SAR studies are built upon a solid structural foundation.

References

  • Maciag-Dorszynska, M., et al. (2019). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][9][16]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. National Institutes of Health (NIH).
  • SpectraBase. pyrazolo[1,5-a][3][14][15]triazin-4(3H)-one, 8-(4-fluorophenyl)-2-(methylthio)-.
  • Gouda, M. A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed Central.
  • Molbase. Synthesis of 2,4-Dihydroxy-8-(2-fluoro-5-methyl-4-methylthiophenyl)pyrazolo[1,5-a]-1,3,5-triazine.
  • Ye, W., et al. (2013). Synthesis of pyrazolo[1,5-a][3][14][15]triazine derivatives as inhibitors of thymidine phosphorylase. PubMed.
  • Serrano-García, A. L., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. PubMed Central.
  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.
  • El-Faham, A., et al. (2022). 1H and 13C NMR correlations between the calculated and experimental data. ResearchGate.
  • Falco, E. A., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][9][16]triazin-7(6H). National Institutes of Health (NIH).
  • Wiley Online Library. 4-amino-7-(2-furyl)-2-(methylthio)pyrazolo[1,5-a]-s-triazine.
  • ResearchGate. 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism.
  • Alishala, A. (2015). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
  • Der Pharma Chemica. (2012). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives.
  • ResearchGate. Synthesis of 4-phenethylthio-2-phenylpyrazolo[1,5-a][3][14][15]triazin-7(6H)-one (4).
  • Piskorz, J., et al. (2020). The activity of pyrazolo[4,3-e][3][9][16]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][9][16]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PubMed Central.
  • LookChem. 2-(methylthio)pyrazolo[1,5-a][3][14][15]triazin-4(3h)-one cas:54346-18-8.
  • Navarro-Vazquez, A., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University.
  • Głowacka, I. E., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][9][16]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PubMed Central.
  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate.
  • ResearchGate. Figure S1. IR spectrum of 1,2,3-triazolo[1,5- a ]pyrazine 24 matrix...
  • Zupan, J. (2018). Structural Elucidation. Institut "Jožef Stefan".
  • Sanna, M., et al. (2023). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PubMed Central.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing.
  • eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS.
  • Jilin Chinese Academy of Sciences-Yanshen Technology Co., Ltd. 2-(Methylthio)pyrazolo[1,5-a][3][14][15]triazin-4(3H)-one,54346-18-8.

Sources

An In-depth Technical Guide to 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (CAS 54346-18-8)

An In-depth Technical Guide to 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one (CAS 54346-18-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a nitrogen-rich heterocyclic system of considerable interest to medicinal chemists.[3] Structurally, it acts as a bioisostere for naturally occurring purines like adenine and guanine, allowing compounds based on this framework to interact with a wide range of biological targets.[3] This has led to the development of pyrazolo[1,5-a][1][2][3]triazine derivatives with diverse biological activities, including potential applications as kinase inhibitors, anticancer agents, and inhibitors of enzymes like thymidine phosphorylase.[4][5][6]

This guide focuses on a key member of this family, 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one (CAS 54346-18-8). This compound often serves as a crucial intermediate in the synthesis of more complex and functionally diverse molecules within this class. A thorough understanding of its properties and characterization is therefore essential for researchers working in this area. This document provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and robust methodologies for its analytical characterization.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one is presented below.

PropertyValueSource
CAS Number 54346-18-8[7]
Molecular Formula C₆H₆N₄OS[3]
Molecular Weight 182.21 g/mol [1]
Appearance White solid[3]
Melting Point 244–246 °C[3]

Synthesis

A highly efficient and sustainable method for the synthesis of 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one is a microwave-assisted, sequential one-pot reaction.[3] This approach avoids the need for isolation and purification of intermediates, leading to higher yields and shorter reaction times compared to traditional methods.[3]

Synthesis Workflow

cluster_0Step 1: Thiourea Formationcluster_1Step 2: Cyclizationcluster_2Step 3: S-MethylationA5-AminopyrazoleCN-Ethoxycarbonyl-N'-(pyrazol-5-yl)thiourea (Intermediate)A->CTHF, 0°C to RTBEthoxycarbonyl isothiocyanateB->CD2-Thioxo-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one (Intermediate)C->D1. Microwave (100°C, 5 min)2. 2N NaOH, Microwave (80°C, 3 min)F2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one (Final Product)D->FEMethyl Iodide (MeI)E->F

Caption: Microwave-assisted one-pot synthesis workflow.

Detailed Synthesis Protocol

This protocol is adapted from a validated microwave-assisted synthesis.[3]

Materials:

  • 5-Aminopyrazole

  • Ethoxycarbonyl isothiocyanate

  • Dry Tetrahydrofuran (THF)

  • 2N Sodium Hydroxide (NaOH) solution

  • Methyl Iodide (MeI)

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Thiourea Formation:

    • To a solution of 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL) in a microwave vial at 0 °C, add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise.

    • After the addition is complete, stir the mixture for 2 minutes at room temperature. The causality here is the nucleophilic attack of the amino group of the pyrazole onto the electrophilic carbon of the isothiocyanate, forming the thiourea intermediate.

  • Cyclization:

    • Seal the vial and place it in a microwave reactor. Heat to 100 °C for 5 minutes. This initial heating promotes the intramolecular cyclization to form the triazine ring.

    • After cooling, add 2N NaOH (2.0 equiv.) to the vial. The basic conditions facilitate the final ring closure and formation of the thione.

    • Seal the vessel again and irradiate at 80 °C for 3 minutes in the microwave reactor.

  • S-Methylation:

    • After cooling, add methyl iodide (1.0 equiv.) to the reaction mixture. This step results in the S-methylation of the thione to yield the final methylthio product. The reaction is typically rapid.

  • Work-up and Purification:

    • The final product can be purified by standard techniques such as recrystallization or column chromatography, although the one-pot nature of this synthesis often yields a product of high purity.

Characterization and Analytical Protocols

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-(methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, both ¹H and ¹³C NMR are essential.

¹H and ¹³C NMR Data: [3]

NucleusSolventChemical Shift (δ, ppm)Multiplicity / Coupling Constant (J, Hz)Assignment
¹HDMSO-d₆2.53s-SCH₃
6.35d, J = 1.9 HzPyrazole H
7.97d, J = 1.9 HzPyrazole H
12.89s-NH
¹³CDMSO-d₆13.1-SCH₃
97.1Pyrazole CH
143.5Pyrazole Cq
145.7Pyrazole CH
148.4Triazine Cq
157.0Triazine Cq (C=O)

Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for this class of compounds and the positioning of its residual peak away from the signals of interest.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters (Example for a 300 MHz spectrometer):

    • Pulse Program: zg30 (A standard 30-degree pulse experiment is often sufficient and allows for faster relaxation between scans if multiple scans are needed).

    • Number of Scans (NS): 8-16 (Sufficient for good signal-to-noise for a sample of this concentration).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 0-15 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters (Example for a 75 MHz spectrometer):

    • Pulse Program: zgpg30 (Proton-decoupled experiment with a 30-degree pulse).

    • Number of Scans (NS): 1024 or more, as ¹³C is much less sensitive than ¹H.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 0-200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Key IR Absorptions: [3]

Wavenumber (cm⁻¹)IntensityAssignment
3097, 3017MediumN-H stretching
2933, 2904, 2817Medium-WeakC-H stretching (aliphatic)
1715StrongC=O stretching (carbonyl)
1592StrongC=N/C=C stretching

Experimental Protocol for FTIR Analysis (KBr Pellet Method):

This method is suitable for solid samples and provides a high-quality spectrum.

  • Sample Preparation:

    • Gently grind a small amount (1-2 mg) of the sample with an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Continue grinding until the mixture is a fine, homogeneous powder. The rationale for thorough grinding is to reduce light scattering, which can cause sloping baselines and distorted peaks.

    • Transfer the powder to a pellet-forming die.

  • Pellet Formation:

    • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.

HRMS Data: [3]

Ionization ModeCalculated m/z [M+H]⁺Found m/z [M+H]⁺
EI-MS183.0335183.0333

Experimental Protocol for HRMS Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Example using Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

    • Mass Analyzer: A high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap is required.

    • Infusion: The sample solution is infused directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z 100-500.

Fragmentation Analysis: While detailed fragmentation studies for this specific molecule are not widely published, the pyrazolo[1,5-a][1][2][3]triazine core can undergo characteristic cleavages. A logical fragmentation pathway would involve the loss of the methylthio group or cleavage of the triazine ring.

A[M+H]⁺m/z 183.0335BLoss of CH₃•A->BCLoss of SCH₃•A->CDRing CleavageA->D

Caption: Potential mass spectrometry fragmentation pathways.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the compound. A reverse-phase method is generally suitable for this type of molecule.

General HPLC Protocol (Method Development Starting Point):

  • Instrumentation:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid. The use of formic acid helps to protonate the molecule, leading to better peak shape.

    • Detector: UV detector set at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A gradient elution is recommended for initial method development to ensure the separation of any potential impurities. For example:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • The retention time and peak purity can be used to assess the identity and purity of the compound.

Conclusion

2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one is a valuable building block in medicinal chemistry. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and characterization. Adherence to these detailed methodologies will ensure the production of high-quality material and reliable data, which are fundamental to the integrity and success of drug discovery and development programs. The self-validating nature of combining these orthogonal analytical techniques—NMR for structure, MS for molecular formula, IR for functional groups, and HPLC for purity—provides a high degree of confidence in the identity and quality of the compound.

References

  • IntechOpen. Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2021-08-05).
  • Semantic Scholar. Synthesis of pyrazolo[1,5-a][1][2][3]triazine and oxazolo[4,5-d]pyrimidine derivatives and study of their vasodilator activity.
  • MDPI. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines.
  • PubMed. Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase.
  • PubMed. Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1][2][3]triazine derivatives as CDK2 inhibitors.
  • National Institutes of Health. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines.
  • SpectraBase. pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, 8-(4-fluorophenyl)-2-(methylthio)-.
  • DOI.org. Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold using Mg- and Zn-TMP Bases.
  • National Institutes of Health. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Google Patents. PYRAZOLO[1,5-A][1][2][3]TRIAZINE-2-AMINE DERIVATIVE, PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF.
  • PubMed. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PubMed. Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids.
  • National Institutes of Health. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • AJOL.info. MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS.
  • lookchem.com. 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one CAS NO.54346-18-8.
  • MDPI. Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][8]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation.
  • MDPI. 4-Phenethylthio-2-phenylpyrazolo[1,5-a][1][2][3]triazin-7(6H)-one.
  • Der Pharma Chemica. Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives.
  • Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Semantic Scholar. Chiral Pyrazolo[4,3-e][1][4][8]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T.
  • NIST. Pyrazine, 2-methyl-5-methylthio.
  • JournalAgent. SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES.
  • The Royal Society of Chemistry. A convenient synthesis of quinoline fused triazolo-azepine/oxepine derivatives through Pd-catalyzed CH functionalisation of triazoles.
  • MDPI. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies.

An In-depth Technical Guide to 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[1,5-a]triazine scaffold is a key pharmacophore due to its structural analogy to purine bases, rendering it a privileged structure for the design of various therapeutic agents. This document delves into the fundamental chemical identity, synthesis methodologies, and known biological activities of this compound, offering a critical resource for researchers engaged in the discovery of novel therapeutics. Particular emphasis is placed on its potential as an antimicrobial, anti-inflammatory, and antitumor agent, underpinned by its activity as a thymidine phosphorylase inhibitor.

Chemical Identity and Nomenclature

The precise identification and nomenclature of a chemical entity are paramount for unambiguous scientific communication. This section outlines the IUPAC name, common synonyms, and key identifiers for the subject compound.

IUPAC Name

The systematically generated IUPAC name for the compound is 2-methylsulfanyl-3H-pyrazolo[1,5-a][1][2][3]triazin-4-one [1].

Synonyms and Alternative Names

In scientific literature and commercial catalogs, several synonyms are used interchangeably. These include:

  • 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one

  • 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4-ol

Chemical Identifiers

A comprehensive list of identifiers is provided in Table 1 for precise database searching and material procurement.

IdentifierValue
CAS Number 54346-18-8[1][3][4][5][6]
Molecular Formula C₆H₆N₄OS[1][3][4]
Molecular Weight 182.21 g/mol [1][4]
InChI InChI=1S/C6H6N4OS/c1-12-5-8-4-2-3-7-10(4)6(11)9-5/h2-3H,1H3,(H,8,9,11)[1]
InChI Key DOBWRWWGRZTEHG-UHFFFAOYSA-N[1]
SMILES CSC1=NC2=CC=NN2C(=O)N1[1]
Canonical SMILES CSC1=NC2=CC=NN2C(=O)N1[1]

Synthesis Methodologies

The synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one can be achieved through several routes. The choice of method often depends on the desired scale, efficiency, and available starting materials. The core synthetic strategy involves the construction of the pyrazolo[1,5-a][1][2][3]triazine ring system followed by or concurrent with the introduction of the methylthio group.

Microwave-Assisted One-Pot Synthesis

A highly efficient and sustainable approach involves a microwave-assisted, sequential one-pot synthesis. This method offers significant advantages in terms of reduced reaction times, higher yields (often up to 94%), and the elimination of intermediate purification steps[1][7]. The general workflow for this synthesis is depicted below.

cluster_0 Step 1: Cyclization cluster_1 Step 2: S-Methylation A 5-Aminopyrazole Precursor C Intermediate Thione A->C Microwave Irradiation B Cyclizing Agent (e.g., Isothiocyanate) E 2-(Methylthio)pyrazolo[1,5-a] triazin-4(3H)-one C->E Base, Microwave Irradiation D Methylating Agent (e.g., Methyl Iodide) cluster_0 Thymidine Phosphorylase (TP) Inhibition cluster_1 Downstream Effects TP Thymidine Phosphorylase Thymine Thymine TP->Thymine Catalyzes Conversion Inhibitor 2-(Methylthio)pyrazolo [1,5-a]triazin-4(3H)-one Inhibitor->TP Inhibition Thymidine Thymidine Thymidine->TP ReducedAngiogenesis Reduced Angiogenesis Thymine->ReducedAngiogenesis Leads to ReducedMetastasis Reduced Metastasis Apoptosis Induction of Apoptosis

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]triazine Scaffold

The pyrazolo[1,5-a]triazine heterocyclic system has garnered considerable attention within the medicinal chemistry community.[1] This nitrogen-rich core is a bioisosteric analogue of naturally occurring purines, such as adenine and guanine.[1][2] This structural mimicry allows molecules based on this scaffold to interact with a wide array of biological targets that typically bind purines, leading to a diverse range of pharmacological activities.[1] Derivatives of this scaffold have shown promise as kinase inhibitors, anticancer agents, and antimicrobials.[1][3]

This guide focuses on a key derivative, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one , providing an in-depth analysis of its physical and chemical properties. Understanding these core characteristics is paramount for its application as a building block in the synthesis of more complex, biologically active molecules and for elucidating its mechanism of action in various therapeutic contexts. As a Senior Application Scientist, the following sections are structured to provide not just data, but also a causal understanding of the experimental choices and the implications of the compound's properties for research and development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. Here, we delineate the key properties of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

Core Molecular Attributes
PropertyValueSource
CAS Number 54346-18-8[3][4]
Molecular Formula C₆H₆N₄OS[3]
Molecular Weight 182.21 g/mol [3]
Appearance Brown powder[5]
Purity Typically >95%[6]
Structural Diagram

Caption: Molecular structure of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

Predicted and Observed Physicochemical Data
ParameterValue/ObservationRationale/Reference
Melting Point 244–246 °CExperimentally determined for the unsubstituted compound at position 8.[2]
Solubility Likely soluble in polar aprotic solvents like DMSO and DMF.The heterocyclic nature and presence of polar functional groups suggest solubility in such solvents. Pyrazolo[4,3-e][3][7][8]triazine derivatives have been synthesized and handled in these solvents.[9]
pKa The N-H proton is expected to be weakly acidic.The presence of the electron-withdrawing triazinone ring would increase the acidity of the pyrazole N-H. The pKa of a related pyrazolo[1,5-a]pyrazin-4(5H)-one derivative was determined spectrophotometrically.[8]
Thermal Stability Expected to be thermally stable up to its melting point.Thermal analysis of related pyrazoloquinoline derivatives shows decomposition temperatures well above 200 °C.[8]

Synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

The synthesis of this heterocyclic system is a critical aspect of its utility. Modern synthetic methods, particularly those employing microwave assistance, have made this scaffold readily accessible.

Microwave-Assisted Sequential One-Pot Synthesis

A highly efficient and sustainable method for the synthesis of 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-ones involves a microwave-assisted, sequential one-pot reaction starting from 5-aminopyrazoles.[2] This approach is advantageous as it avoids the isolation and purification of intermediates, thus saving time and resources.[2]

Reaction Scheme:

Synthesis 5-Aminopyrazole 5-Aminopyrazole reagent1 1. Ethoxycarbonyl isothiocyanate, THF, 0°C to 100°C (MW) Product 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one 5-Aminopyrazole->Product Sequential One-Pot Reaction reagent2 2. 2N NaOH, 80°C (MW) reagent3 3. Methyl Iodide (MeI)

Caption: Microwave-assisted one-pot synthesis workflow.

Experimental Protocol:

  • Thiourea Formation: To a solution of a 5-aminopyrazole in dry THF at 0 °C, ethoxycarbonyl isothiocyanate is added dropwise. The mixture is then sealed in a microwave vial and irradiated at 100 °C for 5 minutes.[2] The causality here is the nucleophilic attack of the amino group of the pyrazole onto the electrophilic carbon of the isothiocyanate, facilitated by microwave heating to accelerate the reaction.

  • Cyclization: After cooling, a 2N aqueous solution of sodium hydroxide is added, and the vessel is resealed and irradiated at 80 °C for 3 minutes.[2] The base promotes the intramolecular cyclization to form the 2-thioxo-1H-pyrazolo[1,5-a][10]triazin-4-one intermediate.[1] This step is self-validating as the formation of the fused ring system is thermodynamically favorable.

  • S-Methylation: Following another cooling step, methyl iodide is added to the reaction mixture.[2] The thiolate anion, formed in the basic medium, acts as a nucleophile, displacing the iodide from methyl iodide to yield the final 2-(methylthio) product.[1]

This one-pot procedure has been shown to be effective for a range of substituted 5-aminopyrazoles, providing the corresponding products in good to excellent yields.[2]

Spectral Properties and Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. Based on data for the parent compound (unsubstituted at position 8), the following assignments can be made.[2]

¹H NMR (300 MHz, DMSO-d₆):

  • δ 12.89 (s, 1H, NH): This broad singlet corresponds to the acidic proton of the pyrazole ring.

  • δ 7.97 (d, J = 1.9 Hz, 1H, HAr): Aromatic proton on the pyrazole ring.

  • δ 6.35 (d, J = 1.9 Hz, 1H, HAr): Another aromatic proton on the pyrazole ring.

  • δ 2.53 (s, 3H, CH₃): The sharp singlet is characteristic of the methyl group attached to the sulfur atom.

¹³C NMR (75 MHz, DMSO-d₆):

  • δ 157.0 (Cq): Carbonyl carbon of the triazinone ring.

  • δ 148.4 (Cq): Quaternary carbon at the junction of the two rings.

  • δ 145.7 (CHAr): Aromatic methine carbon.

  • δ 143.5 (Cq): Quaternary carbon attached to the methylthio group.

  • δ 97.1 (CHAr): Aromatic methine carbon.

  • δ 13.1 (CH₃): Carbon of the methylthio group.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

  • ν ~3097 cm⁻¹: C-H stretching of the aromatic ring.

  • ν ~2933 cm⁻¹: C-H stretching of the methyl group.

  • ν ~1715 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the triazinone ring.[2]

  • ν ~1592 cm⁻¹: C=N and C=C stretching vibrations within the heterocyclic rings.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule. For C₆H₆N₄OS, the calculated m/z for [M+H]⁺ is 183.0335, with experimental values found to be in close agreement (e.g., 183.0333).[2]

UV-Visible and Fluorescence Spectroscopy

While specific data for the title compound is limited, studies on related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives indicate that these systems exhibit UV-visible absorption and fluorescence properties.[8] The absorption spectra typically show bands corresponding to π-π* and n-π* transitions within the aromatic system.[8] The fluorescence emission is dependent on the substitution pattern and the solvent environment.[8] It is plausible that 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one also possesses fluorescent properties, a characteristic that could be exploited in biological imaging applications.

Chemical Reactivity

The chemical reactivity of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is centered around the methylthio group and the heterocyclic core, making it a versatile intermediate for further chemical modifications.

Reactions at the Methylthio Group

The sulfur atom of the methylthio group is susceptible to oxidation, and the entire group can act as a leaving group in nucleophilic substitution reactions.

1. Oxidation: The methylthio group can be oxidized to the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) using common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or Oxone®.[10] This transformation is significant as it modulates the electronic properties of the heterocyclic ring and can influence biological activity. For instance, in a related pyrazolo[4,3-e][3][7][8]triazine system, the methylsulfonyl group (-SO₂CH₃) was found to be a good leaving group for subsequent nucleophilic substitution.[11]

Oxidation MT 2-(Methylthio) Derivative SO Sulfoxide Derivative MT->SO [O] SO2 Sulfone Derivative SO->SO2 [O]

Caption: Oxidation of the methylthio group.

2. Nucleophilic Substitution: The methylthio and, more effectively, the methylsulfonyl group can be displaced by various nucleophiles. This is a key strategy for introducing diverse functionalities at the 2-position of the pyrazolo[1,5-a]triazine core. For example, after chlorination of the 4-position, the resulting 4-chloro-2-(methylthio) derivative becomes a versatile building block for further substitutions.[2] Additionally, the methylsulfonyl group in pyrazolo[4,3-e][3][7][8]triazines has been displaced by sodium azide to form tetrazole-fused systems.[11]

Reactions at the Heterocyclic Core

The pyrazolo[1,5-a]triazine ring system can undergo various transformations, including alkylation and substitution reactions, which are crucial for the development of derivatives with tailored properties. For example, alkylation can occur at the nitrogen atoms of the ring system, with the regioselectivity depending on the reaction conditions.[10]

Biological Activity and Potential Applications

The structural similarity of the pyrazolo[1,5-a]triazine core to purines makes it a privileged scaffold in drug discovery.[1]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[1,5-a]triazine derivatives. They have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazolo[1,5-a]triazine derivatives have shown potent and selective inhibition of CDK7, a key regulator of the cell cycle and transcription, with IC₅₀ values in the nanomolar range.[12] This inhibition leads to cell cycle arrest and apoptosis in cancer cells.[12]

  • Thymidine Phosphorylase Inhibition: Derivatives of the related 2-thioxo-pyrazolo[1,5-a]triazin-4-one have been synthesized and shown to be potent inhibitors of thymidine phosphorylase, an enzyme involved in tumor growth and metastasis.[13]

  • Cytotoxicity: Various substituted pyrazolo[1,5-a]triazines have demonstrated significant cytotoxic activity against a range of cancer cell lines, including those of pancreatic and breast cancer, with IC₅₀ values in the micromolar and even sub-micromolar range.[12][14][15]

Antimicrobial and Other Activities

The pyrazolo[1,5-a]triazine scaffold has also been explored for its potential as an antimicrobial agent.[3] While specific quantitative data (e.g., Minimum Inhibitory Concentration, MIC) for 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is not widely reported, related heterocyclic systems containing a methylthio group have shown significant antimicrobial activity against various bacterial and fungal strains.[16]

Preliminary studies also suggest that the title compound may possess anti-inflammatory properties, further broadening its therapeutic potential.[3]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

  • Hazard Identification: Commercial suppliers classify the compound as an irritant.[4] Specific hazard statements include "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation."[17]

  • Personal Protective Equipment (PPE): It is recommended to wear protective gloves, clothing, and eye/face protection.[11]

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust.[18] Avoid contact with skin and eyes.[18]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[18]

Conclusion

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a heterocyclic compound of significant interest due to its structural relationship to purines and its role as a versatile synthetic intermediate. Its physicochemical properties, characterized by a high melting point and solubility in polar aprotic solvents, make it suitable for a range of chemical transformations. The well-established microwave-assisted synthesis provides an efficient route to this scaffold. The reactivity of the methylthio group, particularly its susceptibility to oxidation and nucleophilic displacement, allows for extensive derivatization, enabling the exploration of structure-activity relationships. The broader class of pyrazolo[1,5-a]triazines has demonstrated potent biological activities, especially in the realm of oncology, positioning 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one as a valuable building block for the development of novel therapeutic agents. Further research into its specific biological activities, particularly its antimicrobial profile and potential as a kinase inhibitor, is warranted.

References

  • Zhang, Y., et al. (2011). Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 372-379.
  • Di Mola, A., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Pharmaceuticals, 17(5), 649.
  • Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay. ResearchGate. (n.d.).
  • Pyrazolo[1,5-a][7][10][11]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. (n.d.).
  • Safety Data Sheet: Pyrazine, methyl(methylthio)-. Synerzine. (2020).
  • The activity of pyrazolo[4,3-e][3][7][8]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][7][8]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PLoS One, 15(11), e0242322.
  • Safety Data Sheet. 3B Scientific. (n.d.).
  • Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][7][8]triazine Sulfonamides in Normal and Cancer Cells In Vitro. International Journal of Molecular Sciences, 22(11), 5987.
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][3][7][8]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro. Molecules, 24(21), 3933.
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][3][7][8]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 22(23), 12798.
  • Synthesis of new pyrazolo[5,1-c][3][7][8]triazines with antifungal and antibiofilm activities. ResearchGate. (2019).
  • Pyrazolo[5,1-c][3][7][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 27(19), 6529.
  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. (n.d.).
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ResearchGate. (2025).
  • Visible light mediated photocatalytic aerobic oxidative synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones and sildenafil - Supporting Information. (n.d.).
  • 2-(METHYLTHIO)PYRAZOLO[1,5-A][7][10][11]TRIAZIN-4-OL. Aobchem. (n.d.).
  • Synthesis of pyrazolo[1,5-a][7][10][11]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 1-11.
  • Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][3][7][8]triazolo[3,4-f][3][7][8]triazines. Current issues in pharmacy and medicine: science and practice, 15(3), 263-268.
  • The activity of pyrazolo[4,3-e][3][7][8]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][3][7][8]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PLoS One, 15(11), e0242322.
  • 2-(Dichloromethyl)pyrazolo[1,5-a][7][10][11]triazines: synthesis and anticancer activity. ResearchGate. (2020).
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][7][10][11]triazines. Molecules, 23(1), 133.
  • Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][3][7][8]- triazolo[1,5-a]quinazoline Deriv
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][7][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 25(23), 5764.
  • Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 1,3-thiazolium-2 thiolates. ResearchGate. (n.d.).
  • Sulfone synthesis by oxidation. Organic Chemistry Portal. (n.d.).
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. IRIS UniPA. (n.d.).
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][7][8]triazin-7(6H)
  • US11186576B2 - Pyrazolo[1,5-A][7][10][11]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. Google Patents. (2021).
  • New pyrazolo[1,5-a]pyrimidine and pyr. JOCPR. (n.d.).
  • pyrazolo[1,5-a][7][10][11]triazin-4(3H)-one, 8-(4-fluorophenyl)-2-(methylthio)-. SpectraBase. (n.d.).

Sources

Spectroscopic Profile of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and materials science, a profound understanding of a molecule's structural and electronic characteristics is paramount. This guide provides an in-depth analysis of the spectral data for 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, a heterocyclic compound of significant interest due to the biological activities associated with the pyrazolo[1,5-a]triazine scaffold.[1][2] This scaffold is a nitrogen-rich system that is considered a bioisostere of naturally occurring purines, rendering it a privileged core in medicinal chemistry.[2][3]

This document is structured to provide not just the spectral data but also a detailed interpretation, offering insights into the relationship between the molecular structure and its spectroscopic signature. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Molecular Structure and Identity

  • Systematic Name: 2-(Methylthio)pyrazolo[1,5-a][1][4][5]triazin-4(3H)-one

  • CAS Number: 54346-18-8[1][5]

  • Molecular Formula: C₆H₆N₄OS[1]

  • Molecular Weight: 182.21 g/mol [1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve in DMSO-d6 prep2 Transfer to NMR tube prep1->prep2 acq1 Insert into Spectrometer prep2->acq1 acq2 Acquire 1H and 13C Spectra acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Structural Assignment proc3->proc4

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive method for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)Functional Group Assignment
3097, 3017C-H (aromatic) stretching
2933, 2904, 2817C-H (aliphatic) stretching
1715C=O (carbonyl) stretching
1592C=N stretching, C=C stretching (aromatic)

Data sourced from Perillo et al., 2021.[6][7]

Interpretation:

  • C-H Stretching (3097-2817 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyrazole ring. The peaks below 3000 cm⁻¹ are attributed to the C-H stretching of the methyl group.

  • C=O Stretching (1715 cm⁻¹): The strong, sharp absorption at 1715 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) in the triazinone ring. Its position is consistent with an amide-like carbonyl.

  • C=N and C=C Stretching (1592 cm⁻¹): This absorption in the fingerprint region is likely due to a combination of C=N and C=C stretching vibrations within the fused heterocyclic ring system.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of a molecule.

Experimental Protocol: HRMS Data Acquisition
  • Sample Introduction: The sample is typically dissolved in a suitable solvent and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically generates the protonated molecule [M+H]⁺.

  • Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is used to measure the mass-to-charge ratio (m/z) with high accuracy.

HRMS Data and Interpretation
IonCalculated m/zFound m/z
[C₆H₆N₄OS + H]⁺183.0335183.0333

Data sourced from Perillo et al., 2021.[6][7]

Interpretation:

The excellent agreement between the calculated and found mass for the protonated molecule confirms the elemental formula of C₆H₆N₄OS with a high degree of confidence. This data is crucial for verifying the identity of the synthesized compound.

MS_Fragmentation M [M+H]⁺ m/z = 183.0333 frag1 Loss of CH₃ [M+H - CH₃]⁺ M->frag1 -15 Da frag2 Loss of SCH₃ [M+H - SCH₃]⁺ M->frag2 -47 Da frag3 Loss of CO [M+H - CO]⁺ M->frag3 -28 Da

Sources

The Pyrazolo[1,5-a]triazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]triazine nucleus, a nitrogen-rich heterocyclic system, has garnered significant interest within the medicinal chemistry community.[1] Its structural resemblance to endogenous purines allows it to act as a bioisostere, interacting with a wide array of biological targets and making it a versatile scaffold for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the biological activities of the pyrazolo[1,5-a]triazine core, with a focus on its applications in oncology, virology, and inflammatory diseases. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols relevant to this promising heterocyclic system.

I. The Architectural Advantage: Synthesis of the Pyrazolo[1,5-a]triazine Scaffold

The construction of the pyrazolo[1,5-a]triazine core can be achieved through several synthetic routes, most commonly involving the annulation of a triazine ring onto a pyrazole precursor.[3] A general and efficient method involves the cyclocondensation of 5-aminopyrazoles with various 1,3-dielectrophilic reagents.[4]

Experimental Protocol: General Synthesis of Pyrazolo[1,5-a]triazine Derivatives

This protocol outlines a common synthetic pathway for preparing substituted pyrazolo[1,5-a]triazines, adapted from methodologies described in the literature.[5][6]

Step 1: Formation of the Enaminone Intermediate

  • To a solution of a substituted 3-amino-1H-pyrazole (1 equivalent) in a suitable solvent such as 1,4-dioxane, add N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.2 equivalents).

  • Reflux the reaction mixture for 1-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate.

Step 2: Cyclization to the Pyrazolo[1,5-a]triazine Core

  • Dissolve the crude enaminone intermediate in dimethyl sulfoxide (DMSO).

  • Add cyanamide (1.5 equivalents) and sodium hydride (NaH) (1.5 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to reflux for 1-3 hours.

  • After cooling, quench the reaction by the slow addition of water.

  • The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the desired pyrazolo[1,5-a]triazine derivative.

II. Targeting Uncontrolled Cell Proliferation: Anticancer Activity

The pyrazolo[1,5-a]triazine scaffold has demonstrated significant potential in the development of anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[7]

A. Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[8] Pyrazolo[1,5-a]triazine derivatives have been designed as potent inhibitors of several CDKs, including CDK2 and CDK7.[6][8]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.[6] This leads to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR):

  • Substitution at the C4 and C7 positions of the pyrazolo[1,5-a]triazine ring is crucial for potent CDK inhibition.

  • The introduction of bulky and lipophilic groups at these positions often enhances activity.

  • Specific hydrogen bond interactions between the pyrazolo[1,5-a]triazine core and the hinge region of the kinase are essential for binding.[7]

Experimental Protocol: In Vitro CDK Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general method for assessing the inhibitory activity of pyrazolo[1,5-a]triazine compounds against a specific CDK.

  • Prepare a reaction mixture containing the CDK enzyme, its specific substrate, and ATP in a suitable buffer.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

  • Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

B. Thymidine Phosphorylase (TP) Inhibition

Thymidine phosphorylase is an enzyme that plays a significant role in tumor growth and metastasis.[3] Certain pyrazolo[1,5-a]triazine derivatives have been identified as potent inhibitors of TP.[3]

Mechanism of Action: These compounds can act as non-competitive inhibitors, suggesting they bind to a site on the enzyme that is distinct from the substrate-binding site.[3]

CompoundTargetIC50 (µM)Cell Line(s)Reference
17p TP0.04-[3]
Compound 9f CDK21.85NCI-60[8]
Compound 10c CDK22.09NCI-60[8]
Compound 1b CDK70.025SUIT 2.28, PATU-T, PANC-1[1][6]
Compound 1g CDK70.028SUIT 2.28, PATU-T, PANC-1[1][6]

III. Combating Viral Infections: Antiviral Potential

The pyrazolo[1,5-a]triazine scaffold has also been explored for its antiviral activity against a range of DNA and RNA viruses.[9][10]

Mechanism of Action: The precise mechanisms of antiviral action are still under investigation and may vary depending on the specific virus and compound. Some derivatives have been shown to inhibit viral replication at concentrations that are not toxic to the host cells.[10]

Experimental Protocol: Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)

This protocol outlines a common method for evaluating the antiviral activity of pyrazolo[1,5-a]triazine compounds.[9]

  • Seed host cells (e.g., Vero cells) in a 96-well plate and allow them to form a confluent monolayer.

  • Infect the cells with a specific virus at a known multiplicity of infection (MOI).

  • After a 1-2 hour adsorption period, remove the virus inoculum and add a medium containing various concentrations of the test compound.

  • Incubate the plate until the virus-induced cytopathic effect (CPE) is complete in the untreated virus-infected control wells.

  • Assess the CPE microscopically and determine the minimum concentration of the compound that inhibits the CPE by 50% (EC50).

  • In parallel, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected cells using an MTT or similar viability assay.

  • Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.

IV. Modulating the Inflammatory Response: Anti-inflammatory Properties

Chronic inflammation is implicated in a variety of diseases. Pyrazolo[1,5-a]quinazoline derivatives, a related scaffold, have been shown to possess anti-inflammatory activity by inhibiting key signaling pathways.[11] This suggests that the broader pyrazolo[1,5-a]triazine class may also hold promise in this therapeutic area.

Mechanism of Action: The anti-inflammatory effects of these compounds can be mediated through the inhibition of pro-inflammatory signaling pathways, such as the nuclear factor κB (NF-κB) pathway.[11][12] Some derivatives may also target mitogen-activated protein kinases (MAPKs) like JNK.[11]

Experimental Protocol: Anti-inflammatory Activity Assay (NF-κB Reporter Assay)

This protocol describes a cell-based assay to screen for compounds that inhibit NF-κB activation.[13]

  • Use a stable cell line (e.g., THP-1Blue™ cells) that contains an NF-κB-inducible secreted alkaline phosphatase (SEAP) reporter gene.

  • Pre-treat the cells with various concentrations of the test compound for 30 minutes.

  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell supernatant and measure the SEAP activity using a colorimetric substrate.

  • A decrease in SEAP activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

  • Calculate the IC50 value for the inhibition of NF-κB activation.

V. Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the biological context of pyrazolo[1,5-a]triazine activity, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by Pyrazolo[1,5-a]triazine Cyclin/CDK Complex Cyclin/CDK Complex Substrate Phosphorylation Substrate Phosphorylation Cyclin/CDK Complex->Substrate Phosphorylation ATP -> ADP Cell Cycle Progression Cell Cycle Progression Substrate Phosphorylation->Cell Cycle Progression Cancer Cell Proliferation Cancer Cell Proliferation Cell Cycle Progression->Cancer Cell Proliferation Pyrazolo_Triazine Pyrazolo[1,5-a]triazine Inhibitor Pyrazolo_Triazine->Cyclin/CDK Complex ATP-competitive inhibition Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis Pyrazolo_Triazine->Cell Cycle Arrest & Apoptosis

Caption: Inhibition of the Cyclin/CDK pathway by a pyrazolo[1,5-a]triazine derivative.

Experimental_Workflow Synthesis Synthesis of Pyrazolo[1,5-a]triazine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Kinase Assay, Antiviral Assay) Purification->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies

Caption: General workflow for the discovery and development of pyrazolo[1,5-a]triazine-based therapeutic agents.

VI. Conclusion and Future Directions

The pyrazolo[1,5-a]triazine core structure represents a highly versatile and privileged scaffold in medicinal chemistry. Its ability to mimic endogenous purines provides a powerful platform for the design of inhibitors targeting a wide range of enzymes and receptors. The significant anticancer, antiviral, and anti-inflammatory activities demonstrated by derivatives of this core highlight its therapeutic potential. Future research in this area will likely focus on the optimization of existing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of novel synthetic methodologies to further diversify the pyrazolo[1,5-a]triazine scaffold will also be crucial for unlocking its full therapeutic potential.

References

  • Carbone, D., et al. (2023). Novel Pyrazolo [1, 5‐a]− 1, 3, 5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem, e202300448. [Link]
  • Carbone, D., et al. (2023). General synthetic pathway for the preparation of the new pyrazolo [1, 5‐a]− 1, 3, 5‐triazine derivatives.
  • Velihina, E. S., et al. (2023). Synthesis of pyrazolo[1,5-a][1][4][8]triazine and oxazolo[4,5-d]pyrimidine derivatives and study of their vasodilator activity. Pharmaceutical Chemistry Journal, 57(2), 193-201. [Link]
  • Carbone, D., et al. (2023). Novel Pyrazolo [1, 5‐a]− 1, 3, 5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. PMC. [Link]
  • Abdel-Aziz, A. A. M., et al. (2019). Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1][4][8]triazine derivatives as CDK2 inhibitors. Bioorganic Chemistry, 92, 103239. [Link]
  • Mojzych, M. (2010). Antiviral Activity Evaluation of Pyrazolo[4,3-e][1][5][6]triazines. Journal of the Chemical Society of Pakistan, 32(5), 646-649. [Link]
  • Ang, P. C., et al. (2013). Synthesis of pyrazolo[1,5-a][1][4][8]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 449-461. [Link]
  • Velihina, E. S., et al. (2021). Pyrazolo[1,5-a][1][4][8]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 57(8), 757-773. [Link]
  • Brovarets, V. S., et al. (2020). Synthesis and evaluation of the antiviral activity of 2-(dichloromethyl)pyrazolo|1,5-a||1,3,5|triazines. Chemistry of Heterocyclic Compounds, 56(10), 1316-1322. [Link]
  • Nie, Z., et al. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][4][8]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 17(16), 4579-4583. [Link]
  • Giorno, J. C., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(10), 2275. [Link]
  • Giorno, J. C., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PubMed. [Link]
  • Giorno, J. C., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PMC. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of modern drug discovery is increasingly focused on the identification and validation of novel therapeutic targets. Within this landscape, heterocyclic compounds represent a rich source of pharmacologically active molecules. The pyrazolo[1,5-a]triazine scaffold, a purine isostere, has garnered significant interest due to the diverse biological activities exhibited by its derivatives.[1][2] This guide focuses on a specific member of this family, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, a compound with preliminary evidence of antimicrobial and anti-inflammatory properties.[3] By examining the established activities of structurally related pyrazolo[1,5-a]triazines, we can logically infer and propose potential therapeutic targets for this molecule, providing a roadmap for future research and development. This document will delve into the scientific rationale for pursuing specific protein targets, provide detailed experimental workflows for their validation, and offer insights into the interpretation of potential findings. Our exploration will primarily focus on two promising targets: Cyclin-Dependent Kinase 7 (CDK7) and Thymidine Phosphorylase (TP), with a broader look at other potential avenues of investigation.

Chapter 1: Cyclin-Dependent Kinase 7 (CDK7) - A High-Priority Target in Oncology

The pyrazolo[1,5-a]-1,3,5-triazine core has been identified as a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[4][5] This precedent strongly suggests that 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one may exhibit similar activity.

The Rationale for Targeting CDK7

CDK7 is a serine/threonine kinase that plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression. Additionally, CDK7 is a subunit of the general transcription factor IIH (TFIIH), where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription. This dual function makes CDK7 a compelling target in oncology, as its inhibition can simultaneously arrest the cell cycle and suppress the transcription of key oncogenes.

CDK7_Pathway cluster_CellCycle Cell Cycle Control cluster_Transcription Transcriptional Regulation CDK7 CDK7 CAK CAK Complex CDK7->CAK CyclinH Cyclin H CyclinH->CAK MAT1 MAT1 MAT1->CAK CDK1_2_4_6 CDK1, CDK2, CDK4, CDK6 CAK->CDK1_2_4_6 Phosphorylates (Activates) CellCycleProgression Cell Cycle Progression CDK1_2_4_6->CellCycleProgression TFIIH TFIIH Complex RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylates (Activates) Gene_Transcription Oncogene Transcription RNA_Pol_II->Gene_Transcription CDK7_TFIIH CDK7 CDK7_TFIIH->TFIIH Compound 2-(Methylthio)pyrazolo [1,5-a]triazin-4(3H)-one Compound->CDK7 Inhibits Compound->CDK7_TFIIH Inhibits

Caption: Dual role of CDK7 in cell cycle and transcription, and the point of inhibition.

Experimental Workflow for CDK7 Target Validation

A tiered approach is recommended to efficiently evaluate the interaction of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one with CDK7.

Experimental_Workflow cluster_Screening Tier 1: In Vitro Screening cluster_Cellular Tier 2: Cellular Assays cluster_Vivo Tier 3: In Vivo Models HTS High-Throughput Screen (e.g., ADP-Glo Kinase Assay) DoseResponse Dose-Response & IC50 Determination HTS->DoseResponse Selectivity Kinase Selectivity Profiling (Panel of >100 Kinases) DoseResponse->Selectivity CellViability Cell Viability/Proliferation Assay (e.g., Pancreatic Cancer Cell Lines) Selectivity->CellViability Lead Compound Progression TargetEngagement Target Engagement Assay (e.g., CETSA or NanoBRET) CellViability->TargetEngagement Downstream Western Blot for Downstream Effects (e.g., p-RNA Pol II) TargetEngagement->Downstream Xenograft Tumor Xenograft Model (e.g., PDAC model) Downstream->Xenograft PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Xenograft->PKPD

Caption: Tiered experimental workflow for CDK7 inhibitor validation.

This assay quantitatively measures ADP produced from a kinase reaction, where the amount of ADP is directly proportional to kinase activity.

1. Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction.

2. Materials:

  • Recombinant human CDK7/Cyclin H/MAT1 complex
  • 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (dissolved in DMSO)
  • CDK7 substrate peptide (e.g., YSPTSPSKK)
  • ATP
  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
  • ADP-Glo™ Kinase Assay Kit (Promega)
  • White, opaque 384-well assay plates
  • Plate-reading luminometer

3. Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from micromolar to nanomolar. Include a DMSO-only control (vehicle control) and a known CDK7 inhibitor as a positive control (e.g., THZ1).
  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions or controls.
  • Add 5 µL of a 2X kinase/substrate mixture (containing CDK7 enzyme and substrate peptide in kinase buffer).
  • Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final reaction volume is 10 µL.
  • Incubation: Incubate the plate at room temperature for 60 minutes.
  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

4. Data Analysis and Interpretation:

  • Calculate the percentage of inhibition relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
  • Self-Validation: The positive control should yield an IC₅₀ value consistent with literature reports. The Z'-factor for the assay (calculated from high and low controls) should be > 0.5, indicating a robust assay.
Hypothetical Screening Data CDK7 IC₅₀ (nM) CDK2 IC₅₀ (nM) CDK9 IC₅₀ (nM) Selectivity (CDK2/CDK7)
Compound X (Positive Control)5.2850120163
2-(Methylthio)pyrazolo... 25.8 >10,000 1,500 >387

This table illustrates how data could be presented to show both potency (low IC₅₀ against CDK7) and selectivity (high IC₅₀ against other kinases).

Chapter 2: Thymidine Phosphorylase (TP) - A Target in Angiogenesis and Chemotherapy Resistance

The pyrazolo[1,5-a][3][5][6]triazine scaffold has also been successfully exploited to develop potent inhibitors of Thymidine Phosphorylase (TP).[6] This enzyme is an attractive therapeutic target due to its role in promoting tumor growth and metastasis.

The Rationale for Targeting TP

Thymidine Phosphorylase, also known as platelet-derived endothelial cell growth factor (PD-ECGF), is an enzyme involved in pyrimidine metabolism. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. TP is overexpressed in a wide range of solid tumors, and its high expression levels correlate with poor prognosis, increased angiogenesis, and resistance to certain chemotherapeutic agents. The pro-angiogenic activity of TP is attributed to its enzymatic products, particularly 2-deoxy-D-ribose, which can induce endothelial cell migration. Therefore, inhibiting TP offers a dual benefit: sensitizing tumors to chemotherapy and inhibiting tumor-induced angiogenesis.

Purine_Isostere cluster_Purine Natural Purine cluster_Isostere Pyrazolo[1,5-a]triazine Scaffold Purine Guanine / Adenine (Natural Ligand) Enzyme Enzyme Active Site (e.g., TP, Kinases) Purine->Enzyme Binds Pyrazolotriazine 2-(Methylthio)pyrazolo... (Bioisostere) Pyrazolotriazine->Enzyme Binds & Inhibits (Designed Interaction)

Caption: The bioisosteric relationship between purines and the pyrazolotriazine scaffold.

Experimental Workflow for TP Target Validation

This assay measures the conversion of thymidine to thymine, which can be monitored by the change in absorbance at a specific wavelength.

1. Principle: The assay relies on the difference in the UV absorbance spectra of the substrate (thymidine) and the product (thymine). The rate of the reaction is determined by monitoring the increase in absorbance at approximately 300 nm.

2. Materials:

  • Recombinant human Thymidine Phosphorylase
  • 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (dissolved in DMSO)
  • Thymidine (substrate)
  • Potassium phosphate buffer (pH 7.4)
  • UV-transparent 96-well plates
  • Spectrophotometer with plate-reading capability

3. Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A known TP inhibitor, such as 7-deazaxanthine (7DX), should be used as a positive control.[6]
  • Assay Setup: In a 96-well UV-transparent plate, add 2 µL of the compound dilutions or controls.
  • Add 188 µL of a solution containing TP enzyme in phosphate buffer.
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Reaction Initiation: Initiate the reaction by adding 10 µL of a pre-warmed thymidine solution. The final reaction volume is 200 µL.
  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the change in absorbance at 300 nm every 30 seconds for 15-20 minutes.
  • Data Analysis:
  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.
  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the curve to determine the IC₅₀ value.
  • To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of both the inhibitor and the substrate (thymidine), followed by Lineweaver-Burk plot analysis.
TP Inhibition Data IC₅₀ (µM) Inhibition Type
7-deazaxanthine (Control)32.0Competitive
2-(Methylthio)pyrazolo... 5.5 Non-competitive

This table presents hypothetical results suggesting that the compound is a more potent, non-competitive inhibitor than the reference compound.

Chapter 3: Exploration of Other Potential Therapeutic Avenues

While CDK7 and TP represent highly plausible targets, the broad biological activity of pyrazolotriazines suggests other potential applications.[1]

  • Antimicrobial Targets: The reported antimicrobial activity of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one warrants investigation into specific bacterial or fungal enzyme targets.[3] As purine isosteres, these compounds could interfere with nucleic acid metabolism. A logical first step would be to perform broad-panel antimicrobial screening against a range of pathogenic bacteria and fungi, followed by mechanism-of-action studies for any hits, such as macromolecular synthesis inhibition assays.

  • Anti-inflammatory Targets: The preliminary anti-inflammatory data suggests a potential interaction with key proteins in inflammatory signaling pathways, such as cyclooxygenases (COX-1/COX-2) or various kinases involved in cytokine signaling (e.g., JAKs, p38 MAPK).[3] In vitro enzyme assays for these targets, followed by cellular assays measuring the production of inflammatory mediators (e.g., TNF-α, IL-6) in stimulated immune cells (like macrophages), would be a rational approach.

Conclusion

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one belongs to a chemical class with a proven track record of yielding potent inhibitors for key therapeutic targets in oncology. Based on strong evidence from related pyrazolo[1,5-a]triazine derivatives, Cyclin-Dependent Kinase 7 (CDK7) and Thymidine Phosphorylase (TP) emerge as the most promising and immediately actionable targets for investigation. The experimental workflows and specific protocols detailed in this guide provide a comprehensive framework for validating these hypotheses. A systematic evaluation, starting with in vitro enzymatic assays and progressing through cellular models of target engagement and function, will be critical in elucidating the therapeutic potential of this compound. Further exploration of its reported anti-inflammatory and antimicrobial activities may yet uncover additional novel mechanisms and therapeutic applications.

References

  • 2-(Methylthio)pyrazolo[1,5-a][3][5][6]triazin-4(3H)-one - Smolecule.
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancre
  • Synthesis of pyrazolo[1,5-a][3][5][6]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed.
  • Pyrazolo[1,5-a][3][5][6]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity.
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - ResearchG
  • Pyrazolo[1,5-a][3][5][6]triazine based scaffold as purine analogues with diverse biological activity | Request PDF - ResearchG

Sources

Unveiling the Intricacies: A Technical Guide to the Mechanism of Action of Pyrazolotriazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazolotriazine scaffold has emerged as a privileged structure, giving rise to a diverse array of bioactive molecules with significant therapeutic potential. These heterocyclic compounds have demonstrated remarkable efficacy in modulating key cellular processes, leading to their investigation in a multitude of disease areas, including oncology, inflammation, and infectious diseases. This in-depth technical guide, designed for the discerning scientific audience, moves beyond a cursory overview to provide a granular understanding of the core mechanisms through which pyrazolotriazine derivatives exert their pharmacological effects. By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as a vital resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

The Architectural Versatility of the Pyrazolotriazine Core

The pyrazolotriazine nucleus, a fusion of pyrazole and triazine rings, exists in several isomeric forms, with the most biologically significant being the pyrazolo[1,5-a][1][2][3]triazine, pyrazolo[5,1-c][1][4][5]triazine, and pyrazolo[4,3-e][1][4][5]triazine scaffolds.[6] This structural diversity allows for a three-dimensional exploration of chemical space, enabling the fine-tuning of substituent groups to achieve desired potency, selectivity, and pharmacokinetic properties. The strategic placement of functional groups on this scaffold dictates the molecular interactions with biological targets, thereby defining the compound's mechanism of action.

Primary Mechanisms of Action: A Multi-Targeted Approach

Pyrazolotriazine derivatives owe their broad spectrum of biological activities to their ability to interact with and modulate the function of multiple key cellular proteins. The primary mechanisms of action elucidated to date revolve around the inhibition of phosphodiesterases (PDEs) and protein kinases, two critical classes of enzymes involved in signal transduction.

Phosphodiesterase (PDE) Inhibition: Modulating Cyclic Nucleotide Signaling

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are ubiquitous second messengers that regulate a vast array of physiological processes. Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for the hydrolysis and inactivation of cAMP and cGMP, thereby terminating their signaling cascades. By inhibiting PDEs, pyrazolotriazine derivatives can elevate intracellular levels of these cyclic nucleotides, leading to profound downstream effects.

A significant number of pyrazolopyridine derivatives, structurally related to pyrazolotriazines, have been developed as potent and selective inhibitors of PDE4.[7] The inhibition of PDE4, which is predominantly expressed in inflammatory and immune cells, leads to an increase in intracellular cAMP levels. This, in turn, activates protein kinase A (PKA), which subsequently phosphorylates and inactivates key inflammatory mediators, resulting in the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α).

The structure-activity relationship (SAR) studies of pyrazolopyridine PDE4 inhibitors have revealed that modifications at the 5-position of the heterocyclic core are crucial for potency and selectivity. Optimization of these substituents, often guided by X-ray crystallography and computational modeling, has led to the discovery of compounds with sub-nanomolar inhibitory activity.

Pyrazolopyrimidinones, a class of compounds sharing structural similarities with pyrazolotriazines, are well-established as selective inhibitors of PDE5.[8] Sildenafil is a prominent example of a pyrazolopyrimidinone-based PDE5 inhibitor.[8] The mechanism of action involves the inhibition of PDE5 in the corpus cavernosum, which prevents the breakdown of cGMP.[9] Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, facilitating penile erection.[9] Beyond erectile dysfunction, the vasodilatory effects of PDE5 inhibition are being explored for other therapeutic applications.

Protein Kinase Inhibition: A Cornerstone of Anti-Cancer Activity

Protein kinases are pivotal regulators of cell signaling, controlling processes such as cell growth, proliferation, differentiation, and apoptosis.[10] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyrazolotriazine derivatives have emerged as a promising class of kinase inhibitors, targeting several key players in oncogenic signaling pathways.

The cell cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which form active complexes with their regulatory partners, the cyclins.[11] Uncontrolled cell proliferation in cancer is often driven by aberrant CDK activity. Pyrazolotriazine and pyrazolopyridine derivatives have been identified as potent inhibitors of several CDKs, including CDK1, CDK2, and CDK7.[11][12]

By binding to the ATP-binding pocket of CDKs, these inhibitors prevent the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and subsequent induction of apoptosis.[11] Molecular docking studies have revealed that pyrazolo[1,5-a][1][2][3]triazine derivatives can effectively fit into the roscovitine binding site of CDK2.[13] The solid-state structure of a 1H-pyrazolo[3,4-b]pyridine inhibitor bound to CDK2 has confirmed its interaction with key residues, such as Leu83, in the ATP purine binding site.[11]

The inhibition of CDK7 by novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives has shown therapeutic potential in pancreatic ductal adenocarcinoma models.[12] CDK7 plays a dual role in both cell cycle progression (as part of the CDK-activating kinase complex) and transcription (as a component of the transcription factor IIH).[12] Inhibition of CDK7 can therefore lead to both cell cycle arrest and a downregulation of gene transcription.[12]

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[14] Hyperactivation of this pathway is a frequent event in a wide range of human cancers. Pyrrolotriazine-based molecules have been developed as pan-PI3K inhibitors, demonstrating the potential to control this key oncogenic pathway.[1] Structure-activity relationship studies have led to the identification of preclinical lead compounds with selectivity for PI3K isoforms and mTOR.[1] By inhibiting PI3K, these compounds block the downstream activation of Akt and mTOR, ultimately leading to the suppression of tumor cell growth and survival.[14]

Elucidating the Mechanism: Key Experimental Workflows

A multi-faceted experimental approach is essential to comprehensively characterize the mechanism of action of pyrazolotriazine derivatives. This typically involves a combination of biochemical assays, cell-based assays, and structural biology techniques.

Biochemical Assays: Direct Target Engagement and Potency

Biochemical assays are fundamental for determining the direct interaction of a compound with its purified target protein and for quantifying its inhibitory potency.

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., CDK2/cyclin A)

    • Kinase-specific substrate peptide

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or modified for non-radioactive detection

    • Pyrazolotriazine test compounds at various concentrations

    • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

    • 96-well filter plates or other suitable assay plates

    • Phosphorimager or appropriate detection instrument

  • Procedure:

    • Prepare serial dilutions of the pyrazolotriazine inhibitor in the kinase reaction buffer.

    • In a 96-well plate, add the purified kinase, the substrate peptide, and the inhibitor at the desired concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • For radioactive assays, spot the reaction mixture onto phosphocellulose paper or filter plates to capture the phosphorylated substrate. Wash away unincorporated [γ-³²P]ATP.

    • Quantify the amount of phosphorylated substrate using a phosphorimager or liquid scintillation counter.

    • For non-radioactive assays (e.g., fluorescence-based), measure the signal according to the manufacturer's protocol.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays: Assessing Cellular Effects and Pathways

Cell-based assays are crucial for evaluating the effects of a compound in a more physiologically relevant context, providing insights into its cellular permeability, target engagement in a cellular environment, and impact on downstream signaling pathways.[3][15]

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Pyrazolotriazine test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the pyrazolotriazine compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Structural Biology: Visualizing Molecular Interactions

X-ray crystallography and molecular docking are powerful tools for visualizing the binding mode of pyrazolotriazine derivatives to their protein targets at an atomic level.[16] This information is invaluable for understanding the basis of their potency and selectivity and for guiding further structure-based drug design.

  • Protein Expression and Purification: Overexpress and purify the target protein (e.g., a kinase domain) to a high degree of homogeneity.

  • Crystallization: Screen for crystallization conditions for the purified protein in the presence of the pyrazolotriazine inhibitor. This often involves co-crystallization or soaking the inhibitor into pre-formed protein crystals.

  • Data Collection: Collect X-ray diffraction data from a single, well-ordered crystal using a synchrotron or in-house X-ray source.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build a model of the protein-inhibitor complex into the electron density and refine the structure to obtain an accurate three-dimensional model.

  • Analysis of Interactions: Analyze the refined structure to identify the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the pyrazolotriazine derivative and the amino acid residues in the binding pocket of the target protein.

Structure-Activity Relationship (SAR): A Summary of Key Insights

The following table summarizes key structure-activity relationships for pyrazolotriazine and related heterocyclic derivatives as enzyme inhibitors, based on available literature.

TargetScaffoldKey Substituent Positions and Their Influence on Activity
PDE4 Pyrazolopyridine5-Position: Crucial for potency and selectivity. Optimization with various heterocyclic groups has yielded sub-nanomolar inhibitors.
CDK2 Pyrazolo[1,5-a][1][2][3]triazineSubstitutions on the pyrazole and triazine rings influence binding to the ATP pocket. Specific patterns are required for effective interaction with key residues like Leu83.[11][13]
PI3K PyrrolotriazineModifications on the pyrrolotriazine core are critical for pan-PI3K inhibitory activity and selectivity against other kinases.[1]

Visualizing the Mechanism: Signaling Pathways and Workflows

To further elucidate the mechanisms of action, the following diagrams illustrate a key signaling pathway targeted by pyrazolotriazine derivatives and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Growth Cell Growth & Survival mTORC1->Growth Pyrazolotriazine Pyrazolotriazine Derivative Pyrazolotriazine->PI3K Inhibits

Figure 1: Simplified representation of the PI3K/Akt/mTOR signaling pathway and the point of inhibition by pyrazolotriazine derivatives.

Experimental_Workflow cluster_0 In Vitro cluster_1 In Silico cluster_2 Cell-Based Biochemical Biochemical Assays (e.g., Kinase Inhibition) SAR Structure-Activity Relationship (SAR) Biochemical->SAR CellViability Cell Viability Assays (e.g., MTT) SAR->CellViability Docking Molecular Docking Docking->SAR Crystallography X-ray Crystallography Crystallography->SAR PathwayAnalysis Pathway Analysis (e.g., Western Blot) CellViability->PathwayAnalysis

Figure 2: A typical integrated workflow for elucidating the mechanism of action of pyrazolotriazine derivatives.

Conclusion and Future Directions

Pyrazolotriazine derivatives represent a highly versatile and promising class of compounds with a diverse range of biological activities, primarily driven by their ability to inhibit key enzymes such as phosphodiesterases and protein kinases. The ongoing exploration of their structure-activity relationships, guided by advanced techniques like X-ray crystallography and computational modeling, continues to yield novel compounds with enhanced potency and selectivity. A thorough understanding of their intricate mechanisms of action at the molecular and cellular levels is paramount for the rational design of the next generation of pyrazolotriazine-based therapeutics. Future research should focus on further elucidating the full spectrum of their molecular targets, exploring novel therapeutic applications, and optimizing their pharmacokinetic and pharmacodynamic profiles to translate their preclinical promise into clinical success.

References

  • Synthesis and Evaluation of Pyrrolotriazine Based Molecules as PI3 Kinase Inhibitors. (2015). PubMed. [Link]
  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (n.d.). PMC - NIH. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]
  • Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1][2][3]triazine derivatives as CDK2 inhibitors. (2019). PubMed. [Link]
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (n.d.). NIH. [Link]
  • Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. (2021). ScienceDirect. [Link]
  • Guideline for anticancer assays in cells. (n.d.).
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC - NIH. [Link]
  • Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing sildenafil. (2019). F1000Research. [Link]
  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][4][5]triazine Deriv
  • Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. (2010). PubMed. [Link]
  • Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer. (2025).
  • Synthesis of pyrazolotriazine and pyrazolotriazole derivatives.. (n.d.).
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. (n.d.). PMC - NIH. [Link]
  • Design, Synthesis, Characterization and Molecular Docking Studies of Some Pyrrolotriazine containing 1H-Pyrazole Derivatives as Anticancer Agent Against Breast Cancer. (2025).
  • Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. (2025).
  • Phosphodiesterase inhibitors.
  • Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018). PubMed. [Link]
  • Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers. [Link]
  • Synthesis and SAR study of novel tricyclic pyrazoles as potent phosphodiesterase 10A inhibitors. (2014). CORE. [Link]
  • Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR.. (n.d.). Semantic Scholar. [Link]
  • Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. (n.d.). PMC. [Link]
  • Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. (2024). PubMed Central. [Link]
  • Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. (2018).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]
  • 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. (2003). PubMed. [Link]
  • Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. (n.d.). NIH. [Link]
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. [Link]
  • Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. (n.d.). MDPI. [Link]
  • The activity of pyrazolo[4,3-e][1][4][5]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (n.d.). PMC - NIH. [Link]
  • Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. (n.d.). PubMed. [Link]
  • Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. (n.d.). MDPI. [Link]
  • Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. (2023). PubMed. [Link]
  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). PMC - NIH. [Link]
  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (2025).
  • Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. (n.d.). PMC - PubMed Central. [Link]
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]
  • Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7.. (n.d.).
  • FDA-approved inhibitors of PI3K/Akt/mTOR pathway[4][9][12].. (n.d.).

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Pyrazolo[1,5-a]triazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]triazine core, a nitrogen-rich heterocyclic system, has carved a significant niche in medicinal chemistry and drug discovery. Recognized as a bioisosteric analog of purines, this scaffold has been the foundation for the development of a multitude of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic strategies for this important pharmacophore. We will delve into the rationale behind experimental designs, provide detailed protocols for seminal synthetic routes, and explore the evolution of pyrazolo[1,5-a]triazine-based compounds as therapeutic agents, with a particular focus on their role as kinase inhibitors in oncology.

Introduction: The Purine Isostere with Profound Potential

The pyrazolo[1,5-a][1][2][3]triazine system, also known as 5-aza-9-deazapurine, represents a class of fused heterocycles that has garnered considerable attention from academic and industrial researchers alike.[4][5] Its structural resemblance to endogenous purines, such as adenine and guanine, allows it to interact with a wide array of biological targets that recognize the purine scaffold, including enzymes and receptors involved in cellular signaling, proliferation, and metabolism.[4][5] This inherent bioisosterism has been the driving force behind the extensive exploration of pyrazolo[1,5-a]triazines in the quest for novel therapeutic agents.[5]

The strategic replacement of a carbon atom with a nitrogen atom in the purine core imparts unique physicochemical properties to the pyrazolo[1,5-a]triazine scaffold, influencing its solubility, metabolic stability, and binding interactions with target proteins.[4] These modifications have led to the discovery of compounds with a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, and enzyme inhibitory properties.[2][6] Notably, the pyrazolo[1,5-a]triazine core has emerged as a "privileged scaffold" in the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][5]

This guide will navigate through the historical milestones of pyrazolo[1,5-a]triazine chemistry, from its initial synthesis to its current status as a cornerstone in modern drug discovery. We will dissect the key synthetic methodologies, providing both the conceptual framework and practical, step-by-step protocols. Furthermore, we will examine the structure-activity relationships (SAR) of prominent pyrazolo[1,5-a]triazine derivatives, offering insights into the chemical features that govern their biological activity.

A Journey Through Time: The Discovery and Historical Development

While the 1,3,5-triazine ring is one of the oldest known organic compounds, the precise genesis of the fused pyrazolo[1,5-a][1][2][3]triazine system is rooted in the broader exploration of fused heterocyclic chemistry. The foundational chemistry enabling the synthesis of this scaffold was established through the investigation of reactions involving 5-aminopyrazoles. The development of synthetic routes to pyrazolo[1,5-a][1][2][3]triazines has been a continuous effort, with numerous effective methods being established over the decades.[5]

A significant conceptual leap in the application of this scaffold came with the recognition of its potential as a purine bioisostere. This realization spurred a wave of research, particularly in nucleoside chemistry and the development of antimetabolites.[7] The close structural similarity to purines provided a rational basis for designing pyrazolo[1,5-a]triazine derivatives that could interfere with the biological pathways of their endogenous counterparts.[7]

The modern era of pyrazolo[1,5-a]triazine research has been dominated by its successful application in the development of kinase inhibitors. The discovery that this scaffold can serve as an effective hinge-binding motif for various protein kinases has led to the generation of highly potent and selective inhibitors for targets such as Cyclin-Dependent Kinases (CDKs).[1][3] For instance, derivatives of pyrazolo[1,5-a]triazine have been developed as potent inhibitors of CDK2 and CDK7, kinases that play crucial roles in cell cycle regulation and transcription, making them attractive targets for cancer therapy.[1][3][8] The evolution of this scaffold from a chemical curiosity to a clinically relevant pharmacophore underscores its versatility and enduring importance in medicinal chemistry.

The Art of Creation: Key Synthetic Strategies

The construction of the pyrazolo[1,5-a]triazine core predominantly relies on the annelation of a 1,3,5-triazine ring onto a pre-existing pyrazole scaffold.[7] The choice of starting materials and reaction conditions allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's biological activity.

The Cornerstone Precursor: Synthesis of 5-Aminopyrazoles

The versatility of pyrazolo[1,5-a]triazine synthesis is intrinsically linked to the accessibility of substituted 5-aminopyrazoles. A common and efficient method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives.

Experimental Protocol: Synthesis of a 5-Aminopyrazole Derivative

  • Reaction Setup: To a solution of the starting β-ketonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Building the Triazine Ring: Cyclization of 5-Aminopyrazoles

The annelation of the triazine ring is typically achieved by reacting a 5-aminopyrazole with a reagent that provides the remaining two carbon atoms and one nitrogen atom of the triazine ring. A widely employed and robust method involves a two-step, one-pot reaction starting with the formation of a thiourea derivative, followed by cyclization.

Experimental Protocol: One-Pot Synthesis of a 2-Thioxo-1H-pyrazolo[1,5-a][1][2][3]triazin-4-one

  • Thiourea Formation: In a microwave-safe vial, dissolve the 5-aminopyrazole derivative (1.0 eq) in dry tetrahydrofuran (THF). Cool the solution to 0 °C and add ethoxycarbonyl isothiocyanate (1.0 eq) dropwise. Stir the mixture at room temperature for 2 minutes. The vial is then sealed and heated in a microwave reactor at 100 °C for 5 minutes.

  • Cyclization: After cooling the reaction mixture, add a 2N aqueous solution of sodium hydroxide (2.0 eq). The vial is resealed and irradiated in the microwave reactor at 80 °C for 3 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a suitable acid (e.g., 1N HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford the desired 2-thioxo-1H-pyrazolo[1,5-a][1][2][3]triazin-4-one.

This microwave-assisted protocol offers significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating methods.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization Reagent cluster_3 Final Product Synthesis BetaKetonitrile β-Ketonitrile Aminopyrazole 5-Aminopyrazole BetaKetonitrile->Aminopyrazole Condensation Hydrazine Hydrazine Hydrate Hydrazine->Aminopyrazole Thiourea Thiourea Intermediate Aminopyrazole->Thiourea Microwave (100°C) Isothiocyanate Ethoxycarbonyl Isothiocyanate Isothiocyanate->Thiourea FinalProduct Pyrazolo[1,5-a]triazine Core Thiourea->FinalProduct NaOH, Microwave (80°C)

Biological Significance and Therapeutic Applications

The pyrazolo[1,5-a]triazine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various enzymes, particularly protein kinases. The ability of this heterocyclic system to mimic the purine core allows it to effectively compete with ATP for the kinase active site.

Pyrazolo[1,5-a]triazines as Kinase Inhibitors

A significant body of research has focused on the development of pyrazolo[1,5-a]triazine derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs), a family of enzymes that are key regulators of the cell cycle and transcription.[1][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

For example, a series of novel pyrazolo[1,5-a][1][2][3]triazine derivatives have been designed and synthesized as potent CDK2 inhibitors.[1] Certain compounds from this series have demonstrated significant inhibitory activity against CDK2 and have shown promising antiproliferative effects in various cancer cell lines.[1]

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S Phosphorylation of Rb by CDK2/Cyclin E G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2/Cyclin E Pyrazolo_Inhibitor Pyrazolo[1,5-a]triazine Inhibitor Pyrazolo_Inhibitor->CDK2 Inhibition Apoptosis Apoptosis Pyrazolo_Inhibitor->Apoptosis Induction

Anticancer Activity

The potent kinase inhibitory activity of many pyrazolo[1,5-a]triazine derivatives translates into significant anticancer effects. These compounds have been shown to inhibit the proliferation of a wide range of human tumor cell lines.[6] The mechanism of action often involves the induction of cell cycle arrest and apoptosis.

Table 1: Anticancer Activity of Selected Pyrazolo[1,5-a]triazine Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
GP0210 CDKsVarious-[4]
Compound 9f CDK2-1.85[1]
Compound 10c CDK2-2.09[1]
Derivative 1g CDK7SUIT 2.280.19-1.58[3]
Compound 17p Thymidine Phosphorylase-0.04[9]

Conclusion and Future Perspectives

The pyrazolo[1,5-a]triazine scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its journey from a purine isostere to a key component of potent and selective kinase inhibitors highlights the power of rational drug design. The synthetic versatility of this core allows for extensive chemical exploration, paving the way for the development of next-generation therapeutics.

Future research in this area will likely focus on several key aspects. The exploration of new synthetic methodologies that are more efficient and environmentally friendly will continue to be a priority. The design of novel derivatives with improved pharmacokinetic and pharmacodynamic properties, including enhanced selectivity and reduced off-target effects, will be crucial for their clinical success. Furthermore, the application of pyrazolo[1,5-a]triazines to a broader range of biological targets beyond kinases holds significant promise for addressing unmet medical needs. As our understanding of complex disease biology deepens, the pyrazolo[1,5-a]triazine scaffold is poised to remain at the forefront of innovative drug discovery.

References

  • El-Naggar, A. M., et al. (2019). Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1][2][3]triazine derivatives as CDK2 inhibitors. Bioorganic Chemistry, 92, 103239. [Link]
  • Bettayeb, K., et al. (2010). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. ACS Medicinal Chemistry Letters, 1(6), 254-258. [Link]
  • Dolzhenko, A. V., et al. (2008). Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles, 75(7), 1575-1622. [Link]
  • Request PDF on ResearchGate. (2025). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. [Link]
  • Caronna, A., et al. (2025). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. [Link]
  • Dolzhenko, A. V., et al. (2008). Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace. [Link]
  • Google Patents. (2021).
  • Velihina, Y. S., et al. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines: synthesis and anticancer activity. Biopolymers and Cell, 36(1), 60-73. [Link]
  • Rovira, M., et al. (2009). Synthesis and antiproliferative evaluation of pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives. Bioorganic & Medicinal Chemistry, 17(9), 3471-3478. [Link]
  • Tkaç, I., et al. (2022).
  • Sun, L., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 421-433. [Link]
  • Iorkula, T. H., et al. (2023).
  • El-Sayed, N. N. E., et al. (2020). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in Drug Design & Discovery, 17(9), 1121-1132. [Link]
  • Wippert, N., et al. (2021). Synthesis of new pyrazolo[1][2][4]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. [Link]
  • Ali, M. A., et al. (2022). Structure of Some Anticancer Pyrazolo[1-5a]pyrimidin and Imidazo[1,2-b]pyrazole Derivatives.
  • Bettayeb, K., et al. (2010). Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue. Journal of Medicinal Chemistry, 53(24), 8645-8654. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Critical Path of Pre-formulation

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the earliest and most critical hurdles is the characterization of a compound's fundamental physicochemical properties. It is here, in the realm of pre-formulation, that we lay the groundwork for all subsequent biological and toxicological evaluations. A compound's solubility is not merely a data point; it is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability.

This guide is dedicated to a specific heterocyclic entity of growing interest: 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one . While this compound and its analogs show significant therapeutic promise, a comprehensive public repository of its physicochemical characteristics, particularly its solubility profile, remains conspicuously absent. This document, therefore, serves a dual purpose. Firstly, it collates the known information about this compound. Secondly, and more importantly, it provides a robust framework for researchers to experimentally determine its solubility in Dimethyl Sulfoxide (DMSO) and other relevant solvent systems. As such, this guide is designed not as a static data sheet, but as a dynamic methodological resource for scientists at the forefront of pharmaceutical research.

Compound Overview: 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a nitrogen-rich heterocyclic compound built upon the pyrazolo[1,5-a]triazine scaffold.[1] This core structure is a purine bioisostere, a feature that has drawn considerable attention from medicinal chemists for the development of novel therapeutic agents, including kinase inhibitors.[2]

PropertyValueSource
CAS Number 54346-18-8[1][3]
Molecular Formula C₆H₆N₄OS[1]
Molecular Weight 182.21 g/mol [1]
Appearance White to brown solid/powder[4]

The presence of both hydrogen bond donors (the N-H group in the triazinone ring) and acceptors (the carbonyl oxygen and ring nitrogens), along with the lipophilic methylthio group, suggests a nuanced solubility profile. Its structural features indicate potential for both polar and non-polar interactions, making its behavior in different solvents a subject of critical investigation.

The Central Role of DMSO in Early-Stage Drug Discovery

Dimethyl Sulfoxide (DMSO) holds a preeminent position in the workflow of drug discovery and development.[5][6] Its reputation as a "universal solvent" is well-earned; it can dissolve a vast array of both polar and nonpolar compounds, a characteristic that is indispensable when managing large and structurally diverse chemical libraries.[7][8] For compounds like 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, whose solubility in aqueous media may be limited, DMSO is typically the solvent of choice for the preparation of high-concentration stock solutions.[9]

The utility of DMSO extends beyond simple solubilization:

  • Miscibility: It is fully miscible with water and a wide range of organic solvents, facilitating the dilution of stock solutions into aqueous buffers for biological assays.[7]

  • Stability: Its high boiling point (189 °C) minimizes evaporation, ensuring the concentration of stock solutions remains stable over time.[7]

  • Assay Compatibility: It is compatible with a majority of in vitro high-throughput screening platforms.

However, it is crucial for the researcher to be aware of the potential caveats of using DMSO. At certain concentrations, it can exhibit cytotoxicity and influence cell growth.[7] Furthermore, the introduction of a DMSO stock solution into an aqueous buffer can lead to the precipitation of the compound if its aqueous solubility limit is exceeded. This underscores the importance of determining a compound's aqueous solubility, which is often performed via methods that start with a DMSO stock solution.

Predicting Solubility: An In Silico First Pass

In the absence of experimental data, computational tools can provide a valuable first approximation of a compound's solubility. These predictions are typically derived from the compound's structure and are based on parameters like the partition coefficient (logP) and the acid dissociation constant (pKa).

Given the limitations of predictive models, especially for novel heterocyclic systems, these in silico assessments should be considered as guiding hypotheses rather than definitive values.[10] Experimental determination remains the gold standard.

Experimental Determination of Solubility: A Methodological Framework

The solubility of a compound can be defined in two primary ways: kinetic and thermodynamic. Both are relevant in the context of drug discovery.

  • Kinetic Solubility: This measures the concentration of a compound in solution when it is rapidly introduced from a high-concentration DMSO stock into an aqueous buffer. It reflects the scenario most commonly encountered in high-throughput screening and is influenced by the rate of dissolution versus the rate of precipitation.[11][12][13]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[14][15][16] This value is critical for formulation and late-stage development.

Workflow for Solubility Determination

The following diagram illustrates a comprehensive workflow for the experimental determination of the solubility of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

G cluster_prep Phase 1: Preparation cluster_kinetic Phase 2: Kinetic Solubility Assay cluster_thermo Phase 3: Thermodynamic Solubility Assay Compound 2-(Methylthio)pyrazolo [1,5-a]triazin-4(3H)-one (Solid) DMSO_Stock Prepare High-Concentration Stock Solution in DMSO (e.g., 10-50 mM) Compound->DMSO_Stock Add_Solid Add Excess Solid Compound to Solvents (DMSO, Buffer, etc.) Compound->Add_Solid Add_to_Buffer Add DMSO Stock to Aqueous Buffer (e.g., PBS, pH 7.4) DMSO_Stock->Add_to_Buffer Incubate_Short Incubate (e.g., 1-2 hours) Add_to_Buffer->Incubate_Short Detect_Precipitate Detect Precipitate (Nephelometry or UV-Vis) Incubate_Short->Detect_Precipitate Incubate_Long Equilibrate (e.g., 24-48 hours) with Agitation Add_Solid->Incubate_Long Separate Separate Solid and Supernatant (Centrifugation/Filtration) Incubate_Long->Separate Quantify Quantify Concentration in Supernatant (HPLC-UV) Separate->Quantify

Caption: Experimental workflow for solubility determination.
Detailed Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment, suitable for early-stage discovery.

Objective: To determine the kinetic solubility of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one in a physiologically relevant aqueous buffer.

Materials:

  • 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (UV-transparent for direct UV method)

  • Plate reader with nephelometry or UV-Vis capabilities

  • Multichannel pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one in 100% DMSO. Ensure the compound is fully dissolved.

  • Plate Preparation: In a 96-well plate, add 196 µL of PBS (pH 7.4) to each well.

  • Compound Addition: Add 4 µL of the 20 mM DMSO stock solution to the wells in the first column of the plate. This creates a starting concentration of 400 µM with 2% DMSO.

  • Serial Dilution: Perform a serial 2-fold dilution across the plate.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measurement (Nephelometry): Read the plate using a nephelometer to measure light scattering. The concentration at which a significant increase in scattering is observed above the background is the kinetic solubility limit.

  • Measurement (Direct UV - Alternative): Alternatively, use a filter plate to separate any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate at the compound's λ_max. Quantify the concentration against a standard curve prepared in a DMSO/PBS mixture.[12]

Causality and Self-Validation:

  • Why start with DMSO? It ensures the compound is fully solvated before being introduced to the aqueous environment, mimicking the conditions of most high-throughput screening assays.[12][17]

  • Why a 2-hour incubation? This is a standard time for kinetic solubility assays, allowing for the rapid formation of precipitate while remaining in a high-throughput friendly timeframe.[17][18]

  • Self-Validation: Including a set of control compounds with known high and low solubilities in each assay plate is critical to validate the experimental run.

Detailed Protocol 2: Thermodynamic "Shake-Flask" Solubility Assay

This protocol determines the equilibrium solubility and is considered the definitive measure.

Objective: To determine the thermodynamic solubility of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one in DMSO and other relevant solvents.

Materials:

  • 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (solid)

  • Solvents of interest (e.g., DMSO, Ethanol, Acetonitrile, Water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge and/or syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of solid 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (e.g., 1-2 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a defined volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches equilibrium.[14][17]

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. Carefully take an aliquot of the supernatant, ensuring no solid is disturbed. For best results, centrifuge the vials and then filter the supernatant through a 0.22 µm filter to remove any remaining microcrystals.

  • Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze these samples by HPLC-UV. Quantify the concentration by comparing the peak area to a standard curve of the compound prepared in the same solvent.

Causality and Self-Validation:

  • Why use excess solid? This ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.[19]

  • Why 24-48 hours? Complex molecules, particularly those with the potential for different crystalline forms, may take a significant amount of time to reach a true equilibrium between the solid and dissolved states.[14]

  • Self-Validation: The presence of visible solid material in the vial after the equilibration period provides a visual confirmation that an excess of the compound was used. The standard curve for HPLC quantification must be linear and have a high correlation coefficient (R² > 0.99) for accurate results.

Expected Solubility Profile and Data Interpretation

Based on the structure of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one and the general properties of heterocyclic compounds, we can hypothesize the following solubility trends:

SolventPredicted SolubilityRationale
DMSO High to Very High As a powerful polar aprotic solvent, DMSO is expected to effectively solvate the polar heterocyclic core and the carbonyl group. It is the standard for creating high-concentration stock solutions of such compounds.[6][7][8]
DMF, NMP High Other polar aprotic solvents are also likely to be effective.
Methanol, Ethanol Moderate These polar protic solvents can hydrogen bond with the compound, but their overall solvating power for this specific structure may be less than that of DMSO.
Acetonitrile Low to Moderate Less polar than the above solvents; solubility will depend on the balance of polar and non-polar interactions.
Water, Aqueous Buffers Low The presence of multiple nitrogen atoms and a carbonyl group provides some polarity, but the fused ring system and the methylthio group likely limit aqueous solubility. The solubility in buffers will be pH-dependent due to the acidic proton.

Interpreting the Data:

  • A high solubility in DMSO (>50 mg/mL) confirms its suitability as a solvent for stock solutions.

  • The aqueous solubility (kinetic and thermodynamic) is the most critical parameter for biological relevance. A value below 10 µM may indicate potential issues with bioavailability and could necessitate formulation strategies.

  • A large discrepancy between kinetic and thermodynamic solubility often points to the formation of a supersaturated solution that is stable for a short period before precipitating. This is common for compounds rapidly diluted from DMSO.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and, most importantly, experimentally determining the solubility of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one. While a definitive, quantitative solubility profile awaits rigorous experimental validation, the methodologies outlined herein represent the industry-standard approach to generating this critical data. For any research program involving this promising compound, the execution of these kinetic and thermodynamic solubility studies is a non-negotiable step. The resulting data will be foundational for the reliable interpretation of biological assays, the design of appropriate formulations for in vivo studies, and ultimately, the successful progression of this molecule through the drug discovery and development pipeline.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • protocols.io. (2022). In-vitro Thermodynamic Solubility.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Styrene-butadiene rubber. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications.
  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.
  • National Center for Biotechnology Information. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • Khossravi, D., & Connors, K. A. (1992). Solvent Effects on Chemical Processes, I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents. Journal of Pharmaceutical Sciences, 81(4), 372-379.
  • Fiveable. (n.d.). Heterocyclic aromatic compounds | Organic Chemistry II Class Notes.
  • Wikipedia. (n.d.). Isoquinoline.
  • IntechOpen. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS.
  • ResearchGate. (2023). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][5][7][14]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective.
  • PubMed. (2013). Synthesis of pyrazolo[1,5-a][5][7][14]triazine derivatives as inhibitors of thymidine phosphorylase.
  • National Center for Biotechnology Information. (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • National Center for Biotechnology Information. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][7][15][18]triazine Sulfonamides and Their Experimental and Computational Biological Studies.
  • MDPI. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][7][15][18]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation.
  • Semantic Scholar. (n.d.). MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS Rafat M. Mohareb.
  • PubChem. (n.d.). 2-(4-Ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][5][7][14]triazine-8-carbonitrile.
  • National Center for Biotechnology Information. (2023). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles.

Sources

An In-Depth Technical Guide to 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one: Safety, Handling, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of a complete safety profile for this specific molecule, this document emphasizes a cautious and informed approach to its handling, grounded in the known characteristics of the broader pyrazolo[1,5-a]triazine class and related chemical structures.

Compound Identification and Chemical Properties

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a nitrogen-rich heterocyclic compound. The pyrazolo[1,5-a]triazine core is a key structural motif that has garnered significant attention in pharmaceutical research due to its bioisosteric relationship with naturally occurring purines. This structural similarity allows such compounds to potentially interact with a wide range of biological targets.[1]

PropertyValueSource
CAS Number 54346-18-8[1]
Molecular Formula C₆H₆N₄OS[1]
Molecular Weight 182.21 g/mol [1]
Appearance White to brown solid/powder[2]
IUPAC Name 2-(methylthio)pyrazolo[1,5-a]-[1][2][3]triazin-4(3H)-one[1]

Hazard Identification and Safety Precautions

Assumed Hazard Profile (based on analogous compounds):

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: Assumed to be a potential hazard.

Causality Behind Precautionary Measures: The pyrazolo[1,5-a]triazine scaffold and the presence of a methylthio group can impart reactivity and the potential to interact with biological macromolecules, leading to irritation. The lack of specific toxicological data necessitates a conservative approach to handling.

Recommended Personal Protective Equipment (PPE):

A risk assessment should be conducted before handling. The following PPE is recommended as a minimum:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Additional protective clothing may be necessary depending on the scale of work.

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory or a chemical fume hood to minimize inhalation exposure.

Safe Handling and Storage

Prudent laboratory practices are essential when working with 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

Handling:

  • Avoid direct contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or fumes.

  • Use in a well-ventilated area, preferably a chemical fume hood.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Synthesis and Experimental Protocols

The synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one has been reported, with microwave-assisted methods offering improved efficiency.[1][2]

Microwave-Assisted One-Pot Synthesis Protocol:

This protocol is adapted from published procedures and should be performed by trained personnel with appropriate safety measures in place.[2]

Materials:

  • 5-aminopyrazole

  • Ethoxycarbonyl isothiocyanate

  • Dry Tetrahydrofuran (THF)

  • 2N Sodium Hydroxide (NaOH)

  • Methyl Iodide (MeI)

  • Microwave reactor

Procedure:

  • In a microwave-safe vial, dissolve 5-aminopyrazole in dry THF at 0°C.

  • Slowly add ethoxycarbonyl isothiocyanate to the solution.

  • Stir the mixture at room temperature for a few minutes.

  • Seal the vial and heat in a microwave reactor at 100°C for 5 minutes.

  • After cooling, add 2N NaOH to the reaction mixture.

  • Reseal the vial and irradiate in the microwave reactor at 80°C for 3 minutes.

  • After cooling, add methyl iodide to the vial.

  • The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the product can be isolated and purified using standard laboratory techniques.

Safety Considerations for Synthesis:

  • Methyl Iodide: is a toxic and volatile substance and should be handled with extreme care in a chemical fume hood.

  • Microwave Synthesis: should only be performed in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens should never be used.

  • Pressure Build-up: Reactions in sealed vials can generate pressure. Ensure the microwave reactor has appropriate pressure monitoring and safety features.

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction Steps cluster_output Product A 5-Aminopyrazole P1 Microwave Irradiation (100°C) A->P1 B Ethoxycarbonyl Isothiocyanate B->P1 C NaOH P2 Base Addition & Microwave (80°C) C->P2 D Methyl Iodide P3 Methylation D->P3 P1->P2 P2->P3 Z 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one P3->Z

Caption: Microwave-assisted synthesis workflow.

Biological Activity and Research Applications

The pyrazolo[1,5-a]triazine scaffold is a subject of significant interest in drug discovery due to its structural similarity to purines, which are fundamental components of DNA, RNA, and various coenzymes. This allows pyrazolo[1,5-a]triazine derivatives to act as bioisosteres and interact with a variety of biological targets.

Established Activities of the Pyrazolo[1,5-a]triazine Class:

  • Anticancer Properties: Numerous derivatives have been investigated for their potential as anticancer agents. They have been shown to act as inhibitors of various kinases, which are enzymes that play a crucial role in cell signaling and proliferation.[4][5]

  • Kinase Inhibition: Specific pyrazolo[1,5-a]triazine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and other kinases involved in cancer progression.[4]

  • Antimicrobial and Anti-inflammatory Potential: Preliminary studies suggest that some compounds within this class may possess antimicrobial and anti-inflammatory properties.[1]

Specific Information on 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one:

While the broader class of pyrazolo[1,5-a]triazines is well-studied, specific experimental data on the biological activity of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is limited in the public domain. Its structural features suggest that it is a valuable candidate for further investigation in several areas:

  • Drug Development: As a potential scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases.

  • Chemical Biology: As a tool compound to probe the function of specific biological targets.

  • Organic Synthesis: As a building block for the creation of more complex molecules.[1]

Biological_Potential Core Pyrazolo[1,5-a]triazine Core A Anticancer Core->A B Kinase Inhibition (e.g., CDK) Core->B C Antimicrobial Core->C D Anti-inflammatory Core->D Target 2-(Methylthio) Derivative R1 Oncology Drug Discovery Target->R1 R2 Infectious Disease Research Target->R2 R3 Chemical Probe Development Target->R3

Caption: Biological context and research potential.

Emergency Procedures

In the event of exposure or a spill, follow these guidelines:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.

  • Ingestion: Wash out the mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

  • Spills: Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, dike the area and contact environmental health and safety personnel.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a compound with significant potential in chemical and pharmaceutical research. While it holds promise as a building block for novel therapeutics, the lack of a comprehensive safety profile necessitates a cautious and well-informed approach to its handling. By adhering to the safety guidelines outlined in this guide and conducting thorough risk assessments, researchers can work with this compound in a safe and responsible manner, paving the way for further discoveries in the field of medicinal chemistry.

References

  • 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one - Smolecule. (URL not available)
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines - MDPI. [Link]
  • Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account - PubMed. [Link]
  • Safety D
  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - NIH. [Link]
  • Synthesis of new pyrazolo[1][2][6]triazines by cyclative cleavage of pyrazolyltriazenes - NIH. [Link]
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC - PubMed Central. [Link]
  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - CNR-IRIS. (URL not available)
  • Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents...
  • Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed. [Link]
  • Structure-toxicity relationships of selected nitrogenous heterocyclic compounds. III. Relations using molecular connectivity - PubMed. [Link]
  • 4-Phenethylthio-2-phenylpyrazolo[1,5-a][1][2][3]triazin-7(6H)
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies - PMC - PubMed Central. [Link]
  • Design, synthesis and molecular docking of novel pyrazolo[1,5-a][1][2][3]triazine derivatives as CDK2 inhibitors - PubMed. [Link]
  • Synthesis and antiproliferative evaluation of pyrazolo[1,5-a]-1,3,5-triazine myoseverin deriv

Sources

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one: Synthesis, Characterization, and Therapeutic Horizons

Abstract

This technical guide provides a comprehensive review of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (CAS No: 54346-18-8), a heterocyclic compound of significant interest in medicinal chemistry. As a key structural analog of biogenic purines, the pyrazolo[1,5-a]triazine scaffold serves as a privileged core for the design of novel therapeutic agents. This document details advanced synthetic methodologies, including a highly efficient microwave-assisted one-pot protocol, and provides a thorough analysis of the compound's spectroscopic characteristics. The primary focus is directed towards its role as a crucial intermediate in the development of potent enzyme inhibitors, particularly targeting Thymidine Phosphorylase (TP), an enzyme implicated in cancer progression and angiogenesis. By synthesizing field-proven experimental data with mechanistic insights, this guide serves as an essential resource for researchers and professionals engaged in drug discovery and development.

Introduction: A Scaffold of Therapeutic Promise

The quest for novel therapeutic agents frequently involves the strategic design of molecules that can mimic endogenous structures to modulate biological pathways. The pyrazolo[1,5-a][1][2][3]triazine system, a nitrogen-rich heterocyclic core, has emerged as a compelling bioisosteric substitute for natural purines like adenine and guanine.[2][4] This structural similarity allows compounds based on this scaffold to interact with a wide array of biological targets, leading to their investigation as kinase inhibitors, antiviral agents, and anticancer therapeutics.[2][4]

Within this promising class of compounds lies 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one . With the molecular formula C₆H₆N₄OS and a molecular weight of approximately 182.21 g/mol , this molecule is not only a subject of academic interest but also a versatile building block for the synthesis of more complex, biologically active derivatives.[1] Its strategic importance is particularly pronounced in the development of enzyme inhibitors, where the 2-methylthio group serves as a stable and modifiable handle for structure-activity relationship (SAR) studies. This guide will elucidate the synthesis, properties, and significant therapeutic potential stemming from this core structure.

cluster_Core 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one cluster_Properties Key Attributes Core_Structure Chemical Structure (C₆H₆N₄OS) Isostere Purine Isostere Core_Structure->Isostere Intermediate Key Synthetic Intermediate Core_Structure->Intermediate Scaffold Privileged Scaffold Core_Structure->Scaffold

Caption: Logical relationship of the core compound to its key attributes.

Chemical Synthesis: From Conventional to Advanced Protocols

The construction of the pyrazolo[1,5-a][1][2][3]triazine nucleus is typically achieved by annulating the triazine ring onto a pre-formed pyrazole scaffold.[5] The synthesis of 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one has evolved from traditional multi-step procedures to highly streamlined, modern protocols.

Conventional Multi-Step Synthesis

The classical approach involves a three-step sequence that is robust but can be time-consuming and require purification of intermediates.

  • Thiourea Formation: The synthesis begins with the reaction of a 5-aminopyrazole precursor with an acyl isothiocyanate, such as ethoxycarbonyl isothiocyanate. This reaction forms a key N-ethoxycarbonyl-N'-(pyrazol-3-yl) thiourea intermediate. The causality here is the nucleophilic attack of the pyrazole's amino group on the electrophilic carbon of the isothiocyanate.

  • Base-Mediated Cyclization: The thiourea intermediate is then subjected to base-catalyzed intramolecular cyclization.[4] Strong bases like sodium ethoxide or sodium hydroxide promote the deprotonation of the pyrazole ring nitrogen and the thiourea amide, facilitating a cyclocondensation reaction that expels ethanol (or water) to form the 2-thioxo-1H-pyrazolo[1,5-a][1][2][3]triazin-4-one ring system.[3][4]

  • S-Methylation: The final step is the selective alkylation of the sulfur atom. The 2-thioxo intermediate is treated with an electrophilic methyl source, typically methyl iodide (MeI), in the presence of a base like sodium hydroxide.[3][4] The base generates a thiolate anion, which is a soft nucleophile and readily attacks the methyl iodide to yield the target 2-(methylthio) product.

Advanced Synthesis: Microwave-Assisted Sequential One-Pot Protocol

To overcome the limitations of the conventional method, a highly efficient, microwave-assisted, one-pot sequential synthesis has been developed.[3] This protocol represents a significant advancement in terms of sustainability, reaction time, and yield, achieving product formation in up to 94% yield without the need for isolating intermediates.[1]

Rationale for Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating, which dramatically accelerates the rates of all three reaction steps. This allows the entire sequence to be completed in minutes rather than hours. The one-pot nature of the protocol minimizes solvent waste and eliminates losses associated with intermediate purification, aligning with the principles of green chemistry.

Microwave-Assisted One-Pot Synthesis Workflow cluster_steps Start 5-Aminopyrazole (in THF) Step1 1. Add Ethoxycarbonyl Isothiocyanate (0°C) 2. MW: 100°C, 5 min Start->Step1 Thiourea Formation Product 2-(Methylthio)pyrazolo [1,5-a]triazin-4(3H)-one Step2 3. Add 2N NaOH 4. MW: 80°C, 3 min Step1->Step2 Cyclization Step3 5. Add MeI 6. MW: 80°C, 3 min Step2->Step3 S-Methylation Step3->Product

Caption: High-efficiency microwave-assisted one-pot synthesis workflow.

  • Step 1 (Thiourea Formation): In a designated microwave vial, add a solution of the starting 5-aminopyrazole (1.0 equiv.) in dry tetrahydrofuran (THF, 3 mL). Cool the solution to 0 °C. Add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise.

  • Step 2 (Microwave Irradiation 1): Stir the mixture for 2 minutes at room temperature. Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 5 minutes.

  • Step 3 (Cyclization): After cooling the vial to room temperature, add 2N aqueous sodium hydroxide (2.0 equiv.). Reseal the vessel and irradiate at 80 °C for 3 minutes.

  • Step 4 (S-Methylation): After cooling again, add methyl iodide (1.0 equiv.). Reseal the vessel and irradiate at 80 °C for 3 minutes.

  • Step 5 (Work-up): After the final irradiation, cool the reaction mixture. Acidify with 2N HCl to precipitate the product. Collect the solid by filtration, wash with water, and dry to obtain the final product.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below is a representative summary based on published values for closely related analogs.[3]

PropertyDescription / Representative DataSource
CAS Number 54346-18-8[1]
Molecular Formula C₆H₆N₄OS[1]
Molecular Weight 182.21 g/mol
Appearance White to pale yellow solid[3]
Melting Point ~203–205 °C (for 8-isopropyl analog)[3]
¹H NMR (400 MHz, DMSO-d₆)δ ~2.55 (s, 3H, SCH₃), ~7.9-8.2 (s or d, 1H, pyrazole C7-H), ~12.7 (br s, 1H, N3-H)[3]
¹³C NMR (125 MHz, DMSO-d₆)δ ~12.0 (SCH₃), ~110-155 (pyrazole & triazine carbons), ~160.0 (C=O)[6]
IR (neat, cm⁻¹)ν ~1760 (strong, C=O stretch), ~3100 (N-H stretch)[3]

Expert Interpretation:

  • ¹H NMR: The sharp singlet around 2.55 ppm is the defining signal for the three protons of the methylthio group. The proton on the pyrazole ring (C7-H) typically appears as a singlet far downfield. The broad singlet at very high delta values (~12.7 ppm) is characteristic of the acidic proton on the triazine ring nitrogen (N3-H).

  • IR Spectroscopy: The most prominent feature is the strong absorption band around 1760 cm⁻¹, which is unequivocally assigned to the carbonyl (C=O) stretching vibration of the triazinone ring.

Biological Activity and Therapeutic Potential

While preliminary studies suggest general antimicrobial and anti-inflammatory properties for the title compound, its most significant value lies in its role as a precursor to highly potent enzyme inhibitors.[1] The pyrazolo[1,5-a]triazine scaffold has been extensively explored in the development of inhibitors for Thymidine Phosphorylase (TP).

Target Rationale: Thymidine Phosphorylase in Oncology

Thymidine Phosphorylase (TP) is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[5] In the context of cancer, TP is often overexpressed in a wide range of solid tumors. Its elevated activity is directly linked to tumor angiogenesis—the formation of new blood vessels that supply the tumor with nutrients and oxygen.[5] TP promotes angiogenesis by generating 2-deoxy-D-ribose, which stimulates the production and secretion of angiogenic factors like vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9).[7] Therefore, inhibiting TP is an attractive therapeutic strategy to suppress tumor growth and metastasis.

Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Products Thymine + 2-deoxy-D-ribose-1-P TP->Products AngiogenicFactors Angiogenic Factors (VEGF, MMP-9) Products->AngiogenicFactors stimulates TumorGrowth Tumor Growth & Metastasis AngiogenicFactors->TumorGrowth promotes Inhibitor Pyrazolo[1,5-a]triazine Derivative Inhibitor->TP Inhibits

Caption: The role of Thymidine Phosphorylase (TP) in promoting tumor growth.

Pyrazolo[1,5-a]triazines as Potent TP Inhibitors

Extensive research has demonstrated that the 2-thioxo and 2-(substituted-thio) pyrazolo[1,5-a]triazin-4-one scaffolds are exceptionally effective at inhibiting TP.[5] 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a direct precursor and structural analog to these potent inhibitors.

Key Findings from SAR Studies:

  • The 2-thioxo-1,3-dihydro-pyrazolo[1,5-a][1][2][3]triazin-4-ones (the direct precursors to the title compound via methylation) exhibit significant TP inhibitory activity.[4][5]

  • A derivative in this class, compound 17p (bearing a para-substituted pentafluorosulfur group on a C8-phenyl ring), showed an IC₅₀ value of 0.04 µM, making it approximately 800 times more potent than the lead compound, 7-deazaxanthine (7DX).[4][5]

  • Another series of 2-(substituted-thio) derivatives also showed high potency. One compound, a 2-(5-chloro-1,3-dihydropyrimidin-2,4-dioxo-6-ylmethylthio) derivative, had an IC₅₀ of 0.36 µM.[7]

  • Mechanistic Insight: Crucially, kinetic studies revealed that these potent inhibitors act via a non-competitive or mixed-type mechanism.[5][7] This is a highly valuable finding, as it suggests the compounds bind to an allosteric site on the TP enzyme, not the active site where the substrate binds. Allosteric inhibitors can offer advantages in terms of selectivity and overcoming substrate-competition-related resistance.

Compound Class / ExampleTargetIC₅₀ Value (µM)Inhibition TypeSource
7-Deazaxanthine (7DX)Thymidine Phosphorylase (TP)32 µMCompetitive[5]
1,3-dihydro-pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-one (Cmpd 17p)Thymidine Phosphorylase (TP)0.04 µM Non-competitive[5]
2-(substituted-thio)pyrazolo[1,5-a]triazin-4-one derivativeThymidine Phosphorylase (TP)0.36 µMMixed-type[7]

Future Directions and Applications

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one stands as a validated and highly valuable starting material for drug discovery campaigns. The future applications of this compound are manifold:

  • Library Synthesis: The efficient one-pot synthesis allows for the rapid generation of a diverse library of C8-substituted analogs for high-throughput screening against various therapeutic targets.

  • Scaffold Hopping and Diversification: The methylthio group can be displaced by various nucleophiles or oxidized to sulfoxide and sulfone derivatives, further expanding the chemical space and allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties.

  • Exploration of Other Targets: Given the scaffold's success as a purine isostere, libraries derived from this intermediate should be screened against other purine-binding proteins, such as kinases, polymerases, and G-protein coupled receptors (GPCRs).

Conclusion

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is more than a simple heterocyclic molecule; it is a gateway to a class of compounds with profound therapeutic potential. Modern synthetic methods, particularly microwave-assisted protocols, have made its production and derivatization highly efficient. While the compound itself shows preliminary biological activity, its true strength lies in its role as a foundational scaffold for potent, allosteric inhibitors of Thymidine Phosphorylase, a key target in oncology. The insights gathered from studies on its derivatives provide a clear roadmap for future drug development efforts, positioning this scaffold as a continued focus for medicinal chemists and pharmacologists aiming to design next-generation therapeutics.

References

  • Derivatives of Pyrazolo[1,5-a][1][2][3]Triazines as Enzyme Inhibitors with Potential Therapeutic Value - ScholarBank@NUS. (n.d.).
  • Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (n.d.).
  • Sun, L., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 457-467.
  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines - MDPI. (n.d.).
  • pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, 8-(4-fluorophenyl)-2-(methylthio)- - SpectraBase. (n.d.).
  • ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][1][2][3]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. | Request PDF - ResearchGate. (n.d.).
  • The activity of pyrazolo[4,3-e][1][6][9]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][9]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC - NIH. (n.d.).
  • Biological Activity Evaluation of Pyrazolo[4,3-e][1][6][9]Triazine Sulfonamides. (2019). Annals of Medicinal Chemistry.
  • Biological Activity Evaluation of Pyrazolo[4,3-e][1][6][9] Triazine Sulfonamides. (n.d.).
  • Chiral Pyrazolo[4,3-e][1][6][9]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations - MDPI. (n.d.).
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences. (n.d.).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. (n.d.).
  • Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives - Oriental Journal of Chemistry. (n.d.).
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][6][9]triazin-7(6H)-ones and Derivatives - MDPI. (n.d.).

Sources

Methodological & Application

Synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]triazine Scaffold

The pyrazolo[1,5-a]triazine core is a privileged heterocyclic system in medicinal chemistry and drug development.[1] As a bioisostere of naturally occurring purines, this scaffold has been extensively explored for its potential to modulate the activity of various enzymes and receptors involved in purinergic signaling.[1][2] Derivatives of this class have demonstrated a broad spectrum of biological activities, including but not limited to, inhibitors of kinases, thymidine phosphorylase, and phosphodiesterases, as well as exhibiting potential as anticancer and antimicrobial agents.[3] The title compound, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, serves as a key intermediate in the synthesis of more complex derivatives, making a reliable and efficient synthetic protocol for its preparation highly valuable for researchers in the field.[2]

This application note provides a detailed, step-by-step guide for the synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, featuring a modern, efficient microwave-assisted one-pot protocol. Additionally, a conventional heating method is presented as a viable alternative. This guide is designed to be a comprehensive resource for researchers, offering insights into the reaction mechanism, safety considerations, purification techniques, and troubleshooting, thereby ensuring a high rate of success in the laboratory.

Synthetic Strategy: A Three-Step Cascade to the Target Molecule

The synthesis of 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is achieved through a three-step reaction sequence starting from the readily available 5-aminopyrazole. The overall transformation involves the annulation of the triazine ring onto the pyrazole scaffold.[3]

The synthetic pathway can be broken down into the following key transformations:

  • Thiourea Formation: The initial step involves the nucleophilic attack of the exocyclic amino group of 5-aminopyrazole onto the electrophilic carbon of ethoxycarbonyl isothiocyanate. This reaction forms an N-ethoxycarbonylthiourea intermediate.

  • Intramolecular Cyclization: The generated thiourea intermediate undergoes a base-mediated intramolecular cyclization. The endocyclic nitrogen of the pyrazole ring attacks the carbonyl carbon of the ethoxycarbonyl group, leading to the formation of the 2-thioxo-1H-pyrazolo[1,5-a][1][4][5]triazin-4-one heterocyclic core.

  • S-Methylation: The final step is the selective S-methylation of the thione functionality using methyl iodide in the presence of a base to yield the desired 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

This synthetic route can be efficiently performed as a one-pot procedure, particularly under microwave irradiation, which significantly reduces reaction times and often improves yields.[2]

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product 5-Aminopyrazole 5-Aminopyrazole Thiourea_Intermediate Thiourea_Intermediate 5-Aminopyrazole->Thiourea_Intermediate + Ethoxycarbonyl Isothiocyanate Ethoxycarbonyl_Isothiocyanate Ethoxycarbonyl_Isothiocyanate Thione_Intermediate Thione_Intermediate Thiourea_Intermediate->Thione_Intermediate Base-mediated Cyclization Target_Molecule 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one Thione_Intermediate->Target_Molecule + Methyl Iodide (S-Methylation)

Caption: Overall synthetic workflow for 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-AminopyrazoleReagentSigma-Aldrich, Acros Organics, etc.
Ethoxycarbonyl isothiocyanateSynthesisFisher Scientific, Alfa Aesar, etc.Moisture sensitive, handle under inert atmosphere.
Methyl IodideReagentFisher Scientific, Sigma-Aldrich, etc.Toxic and volatile, handle in a fume hood.
Sodium HydroxideACS ReagentVWR, Fisher Scientific, etc.Corrosive.
Tetrahydrofuran (THF)AnhydrousAcros Organics, Sigma-Aldrich, etc.Required for the microwave protocol.
EthanolAnhydrousDecon Labs, Fisher Scientific, etc.Required for the conventional protocol.
Deionized Water
Saturated Sodium Bicarbonate SolutionFor work-up.
Brine (Saturated NaCl solution)For work-up.
Anhydrous Magnesium Sulfate or Sodium SulfateFor drying organic layers.

Safety Precautions

A thorough risk assessment should be conducted before commencing any chemical synthesis. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Ethoxycarbonyl isothiocyanate: This reagent is flammable, toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye damage. It is also a lachrymator and is moisture-sensitive. Handle with extreme care under an inert atmosphere.

  • Methyl Iodide: A toxic and carcinogenic substance that is harmful if swallowed, in contact with skin, or inhaled. It causes skin and eye irritation and may cause respiratory irritation. It is also light and moisture-sensitive.

  • Sodium Hydroxide: A corrosive solid that can cause severe skin burns and eye damage. Handle with appropriate care.

  • Tetrahydrofuran (THF): A flammable liquid and vapor. May form explosive peroxides. Use only in a well-ventilated area away from ignition sources.

Detailed Experimental Protocols

Two distinct protocols are provided below: a rapid, one-pot microwave-assisted synthesis and a traditional conventional heating method.

Protocol 1: Microwave-Assisted One-Pot Synthesis

This modern protocol is highly efficient, offering significantly reduced reaction times and high yields without the need for the isolation of intermediates.[2]

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 5-aminopyrazole (1.0 equiv., e.g., 200 mg, 2.41 mmol) in anhydrous tetrahydrofuran (THF, 3 mL).

  • Thiourea Formation: Cool the solution to 0 °C using an ice bath. Add ethoxycarbonyl isothiocyanate (1.0 equiv., e.g., 0.27 mL, 2.41 mmol) dropwise to the stirred solution. After the addition is complete, remove the ice bath and stir the mixture for 2 minutes at room temperature.

  • First Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 5 minutes.

  • Cyclization: After cooling the vial to room temperature, carefully add a 2N aqueous solution of sodium hydroxide (2.0 equiv., e.g., 2.41 mL, 4.82 mmol).

  • Second Microwave Irradiation: Reseal the vial and irradiate the mixture at 80 °C for 3 minutes.

  • S-Methylation: After cooling to room temperature, add methyl iodide (1.0 equiv., e.g., 0.15 mL, 2.41 mmol).

  • Third Microwave Irradiation: Reseal the vial and irradiate the mixture at 80 °C for another 3 minutes.

  • Work-up and Isolation: After the final irradiation, cool the reaction mixture to room temperature. Acidify the mixture to pH 5-6 with a 1N HCl solution. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one as a white solid.

Microwave_Protocol_Workflow Start Dissolve 5-Aminopyrazole in THF Add_Isothiocyanate Add Ethoxycarbonyl Isothiocyanate at 0°C Start->Add_Isothiocyanate MW1 Microwave Irradiation (100°C, 5 min) Add_Isothiocyanate->MW1 Add_NaOH Add 2N NaOH Solution MW1->Add_NaOH MW2 Microwave Irradiation (80°C, 3 min) Add_NaOH->MW2 Add_MeI Add Methyl Iodide MW2->Add_MeI MW3 Microwave Irradiation (80°C, 3 min) Add_MeI->MW3 Workup Acidify, Precipitate, and Filter MW3->Workup End Pure Product Workup->End

Caption: Workflow for the microwave-assisted synthesis protocol.

Protocol 2: Conventional Heating Method

This protocol follows a more traditional, stepwise approach and is suitable for laboratories not equipped with a microwave reactor. It involves the isolation of the intermediate 2-thioxo-1H-pyrazolo[1,5-a][1][4][5]triazin-4-one.

Step 1: Synthesis of 2-thioxo-1H-pyrazolo[1,5-a][1][4][5]triazin-4-one

  • Thiourea Formation: In a round-bottom flask, dissolve 5-aminopyrazole (1.0 equiv.) in a suitable solvent such as ethyl acetate or dimethylformamide (DMF).[1] Add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise at room temperature and stir the mixture for 1-2 hours.

  • Cyclization: To the reaction mixture, add a solution of sodium ethoxide or sodium hydroxide (2.0 equiv.) in ethanol.[2][4] Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Isolation of Intermediate: After cooling to room temperature, neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product. Collect the solid by filtration, wash with water and a small amount of cold ethanol, and dry to obtain the 2-thioxo-1H-pyrazolo[1,5-a][1][4][5]triazin-4-one intermediate.

Step 2: S-Methylation

  • Reaction Setup: Suspend the dried 2-thioxo-1H-pyrazolo[1,5-a][1][4][5]triazin-4-one (1.0 equiv.) in a suitable solvent like ethanol or DMF.

  • Methylation: Add a base such as sodium hydroxide or potassium carbonate (1.1 equiv.) to the suspension, followed by the dropwise addition of methyl iodide (1.1 equiv.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Once the reaction is complete, pour the mixture into ice-water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data and Characterization

The synthesized 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one should be characterized to confirm its identity and purity.

Characterization Data
Appearance White to off-white solid
Molecular Formula C₆H₆N₄OS
Molecular Weight 182.21 g/mol [4]
Melting Point 244-246 °C[2]
¹H NMR (300 MHz, DMSO-d₆) δ 12.89 (s, 1H, NH), 7.97 (d, J = 1.9 Hz, 1H, Ar-H), 6.35 (d, J = 1.9 Hz, 1H, Ar-H), 2.53 (s, 3H, SCH₃)[2]
¹³C NMR (75 MHz, DMSO-d₆) δ 157.0, 148.4, 145.7, 143.5, 97.1, 13.1[2]
HRMS (EI-MS) m/z calculated for C₆H₇N₄OS [M+H]⁺: 183.0335, found: 183.0333[2]

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete reaction; degradation of reagents.Ensure anhydrous conditions, especially for the microwave protocol. Check the quality of the ethoxycarbonyl isothiocyanate, as it is moisture sensitive. Increase reaction time or temperature if using the conventional method.
Formation of multiple products (observed by TLC) Side reactions such as N-methylation or incomplete cyclization.Ensure the dropwise addition of reagents. In the S-methylation step, use of a milder base or lower temperature might improve selectivity. For purification, column chromatography may be necessary.
Product is difficult to precipitate Product is soluble in the work-up solvent.Ensure the pH is correctly adjusted for precipitation. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and concentrate under reduced pressure.
Product is discolored (yellow or brown) Presence of impurities.Recrystallize the product from a suitable solvent system (e.g., ethanol, ethanol/water, or DMF/water) to obtain a purer, colorless product.

Conclusion

The synthesis of 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a key step in the development of novel therapeutics based on the pyrazolo[1,5-a]triazine scaffold. The microwave-assisted one-pot protocol presented here offers a rapid, efficient, and high-yielding route to this valuable intermediate. The conventional heating method, while more time-consuming, provides a reliable alternative. By following the detailed procedures and considering the safety and troubleshooting advice provided in this guide, researchers can confidently synthesize this important building block for their drug discovery and development programs.

References

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][6]triazines. Molecules, 26(11), 3340. [Link]
  • Sun, L., et al. (2013). Synthesis of pyrazolo[1,5-a][1][5][6]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 451-461. [Link]
  • Gomaa, M. A.-M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Iranian Chemical Society, 15, 237-263. [Link]
  • Various Authors. (2008). Pyrazolo[1,5-a][1][5][6]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. HETEROCYCLES, 75(7), 1575-1615. [Link]

Sources

Application Note: Accelerated Synthesis of Pyrazolo[1,5-a]triazines via Microwave-Assisted Organic Synthesis

Application Note: Accelerated Synthesis of Pyrazolo[1,5-a][1][2][3]triazines via Microwave-Assisted Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Significance and the Need for Greener Synthesis

The pyrazolo[1,5-a][1][2][3]triazine core is a nitrogen-rich heterocyclic system of considerable interest to medicinal chemists.[1][4][5] This scaffold is often developed as a bioisosteric substitute for naturally occurring purines like adenine and guanine, making it a valuable component in the design of potentially bioactive compounds.[1][4][6] Derivatives have shown promise as inhibitors of enzymes like thymidine phosphorylase, which is a target in cancer therapy, and have been investigated for a wide range of other biological applications.[4][6][7]

Traditional multi-step syntheses of these compounds often require prolonged reaction times, harsh conditions, and tedious purification of intermediates.[1][8] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[3][9][10] By using microwave irradiation, MAOS facilitates rapid, uniform heating of the reaction mixture, leading to dramatic reductions in reaction time, increased product yields, and often, higher purity products.[3][9][11] This application note provides a detailed protocol for a one-pot, microwave-assisted synthesis of a substituted pyrazolo[1,5-a][1][2][3]triazine, highlighting the efficiency and sustainability of this modern synthetic approach.[1][2][8]

The Rationale: Mechanism and the Microwave Advantage

The synthesis of the pyrazolo[1,5-a][1][2][3]triazine core typically involves the annulation (ring fusion) of a triazine ring onto a 5-aminopyrazole scaffold.[7][12] The protocol detailed here is a sequential one-pot reaction that proceeds through several key steps, all performed in a single vessel without isolating intermediates.

Simplified Reaction Pathway:

  • Thiourea Formation: A 5-aminopyrazole reacts with an isothiocyanate (e.g., ethoxycarbonyl isothiocyanate) to form an N-carbetoxythiourea intermediate.

  • Cyclization: Under basic conditions, this intermediate cyclizes to form the pyrazolo[1,5-a][1][2][3]triazin-4-one ring system.

  • Alkylation: The final step involves the S-alkylation of the thioxo group, for example with methyl iodide, to yield the 2-(methylsulfanyl) product.

Why Microwave Irradiation Excels: Microwave energy directly interacts with polar molecules and ions in the reaction mixture, a process known as dielectric heating.[9][13] This is fundamentally different from conventional heating, which relies on slower conduction and convection from the vessel walls.[9]

  • Rapid & Uniform Heating: The direct energy transfer leads to instantaneous and homogenous heating throughout the reaction volume. This eliminates hotspots and reduces the formation of side products.[9][11]

  • Rate Acceleration: Chemical reactions are often dramatically accelerated at the higher temperatures that can be safely reached in sealed microwave vials, slashing reaction times from hours to mere minutes.[3][10][11]

  • Enhanced Efficiency: The combination of speed and improved selectivity often results in significantly higher isolated yields compared to conventional methods.[2][8][9]

Experimental Guide: One-Pot Synthesis of a C8-Substituted 2-(Methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one

This protocol is adapted from a validated, peer-reviewed procedure and demonstrates the synthesis of a representative compound from a substituted 5-aminopyrazole.[1][8]

Materials & Equipment
  • Reagents:

    • 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (or other substituted 5-aminopyrazole)

    • Ethoxycarbonyl isothiocyanate

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Sodium hydroxide (NaOH), 2N solution

    • Methyl iodide (MeI)

    • Hydrochloric acid (HCl), 1N solution

    • Deionized water

  • Equipment:

    • Monowave scientific microwave reactor

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware (beakers, filtration apparatus)

    • Magnetic stirrer/hotplate

    • Analytical balance

Step-by-Step Protocol

Safety First: Conduct all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Methyl iodide is toxic and volatile; handle with extreme care.

  • Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve the starting 5-aminopyrazole (e.g., 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, 1.0 equiv.) in anhydrous DMF (3 mL).

  • Step 1 - Thiourea Formation: Add DIPEA (1.2 equiv.) to the solution. Then, add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise while stirring.

  • Microwave Irradiation (Part I): Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 5 minutes .

  • Step 2 - Cyclization: After the first irradiation, allow the vial to cool to approximately 50 °C. Carefully open the vial and add 2N sodium hydroxide solution (2.0 equiv.).

  • Microwave Irradiation (Part II): Reseal the vial and irradiate the mixture at 80 °C for 3 minutes .

  • Step 3 - Alkylation: After cooling, add methyl iodide (1.0 equiv.) dropwise to the reaction mixture at room temperature. Stir the mixture for 15 minutes.

  • Product Isolation (Work-up):

    • Acidify the reaction mixture to pH 5-6 using 1N HCl.

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the collected solid thoroughly with deionized water.

    • Dry the product under vacuum to obtain the pure 2-(methylsulfanyl)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one derivative.[1]

Process Workflow Diagram

Gcluster_prepPreparationcluster_reactionMicrowave-Assisted One-Pot Reactioncluster_workupProduct Isolationprep1. Dissolve 5-Aminopyrazolein DMF in MW Vialstep12. Add DIPEA & IsothiocyanateIrradiate: 120°C, 5 minprep->step1step23. Add NaOH SolutionIrradiate: 80°C, 3 minstep1->step2step34. Add Methyl IodideStir 15 min at RTstep2->step3acidify5. Acidify with HClstep3->acidifyfiltrate6. Filter Precipitateacidify->filtratewash7. Wash with Waterfiltrate->washdry8. Dry Under Vacuumwash->dryproductFinal Productdry->product

Caption: Workflow for the one-pot microwave synthesis.

Data & Optimization

The primary advantage of MAOS is the significant improvement in reaction efficiency. The table below compares a typical microwave-assisted procedure with conventional heating for a key step in the synthesis sequence.

ParameterMicrowave-Assisted MethodConventional Heating
Reaction Time < 10 minutes 1 - 3 hours
Temperature 80 - 120 °CReflux (Solvent Dependent)
Typical Yield > 75%50 - 70%
Work-up Simplified (One-Pot)Requires Intermediate Isolation
Energy Use LowerHigher
Data synthesized from literature reports for comparable reaction steps.[8][9]

Optimization Insights:

  • Solvent Choice: DMF is an excellent solvent for MAOS due to its high boiling point and strong dipole moment, allowing it to absorb microwave energy efficiently.

  • Temperature Control: Precise temperature monitoring in a microwave reactor is crucial. The temperatures provided are optimized for both reaction speed and minimizing degradation.

  • Substrate Scope: This method has been successfully applied to a range of 5-aminopyrazoles with various substituents at the C8 position, including halogens, nitriles, esters, and alkyl/aryl groups, demonstrating the robustness of the protocol.[1][8]

Characterization & Conclusion

The identity and purity of the synthesized pyrazolo[1,5-a][1][2][3]triazine should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • Melting Point: As an indicator of purity.

References

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules, 26(12), 3540. [Link]
  • Chaskar, A. (2024). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Eduzone: International Peer Reviewed/Refereed Multidisciplinary Journal. [Link]
  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. PubMed. [Link]
  • Fouda, A. M., et al. (2020). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][9][14]triazine and Imidazo[2,1-c][1][9][14]. Letters in Organic Chemistry, 17(10). [Link]
  • Singh, R. K., et al. (2024). Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 162-171. [Link]
  • EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. AAAS. [Link]
  • Sharma, P., et al. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. World Journal of Advanced Research and Reviews, 21(1), 1635-1644. [Link]
  • Yadav, M., et al. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(9), 6133-6156. [Link]
  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines.
  • Tuma, J., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4683. [Link]
  • O'Donovan, D. H., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222-1228. [Link]
  • Hung, H-Y., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 1-11. [Link]
  • Al-Warhi, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(4), 1045-1070. [Link]
  • Dolzhenko, A. V. (2021). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity.
  • Fouda, A. M., et al. (2020). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][9][14]triazine and Imidazo[2,1-c][1][9][14].
  • O'Donovan, D. H., et al. (2018). Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiation. Beilstein Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a][1][2][3]triazines as a structurally novel CRF1 receptor antagonists.
  • ResearchGate. (2013). ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][1][2][3]triazine Derivatives as Inhibitors of Thymidine Phosphorylase.
  • Gomaa, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 57. [Link]
  • Al-Najjar, A. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13866-13874. [Link]
  • Abd El-All, A. S., et al. (2021). Heterocyclic Compounds (Pyrazolo[1,5-a]pyrimidine and 1,2,4-Triazine).
  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Semantic Scholar. [Link]
  • Ghorai, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

Application Note: A Streamlined One-Pot Synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrazolo[1,5-a]triazine Scaffold

The pyrazolo[1,5-a]triazine core is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural analogy to purine bases like adenine and guanine.[1] This similarity allows compounds based on this scaffold to act as bioisosteres, potentially interfering with biochemical pathways involving purines.[1][2] Consequently, derivatives of pyrazolo[1,5-a]triazine have demonstrated a wide spectrum of biological activities, including potential applications as antimicrobial, antitumor, and anti-inflammatory agents.[3] Specifically, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one and its derivatives are of significant interest as they serve as versatile intermediates for the synthesis of more complex molecules with potential therapeutic applications.

This application note provides a detailed protocol for a highly efficient, microwave-assisted one-pot synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one. This method, adapted from established procedures, offers significant advantages over traditional multi-step syntheses by minimizing reaction times, reducing the need for intermediate purification, and often leading to higher overall yields.[4]

Reaction Principle and Mechanism

The synthesis proceeds through a sequential one-pot reaction starting from a 5-aminopyrazole precursor. The core of this method involves the construction of the triazine ring onto the pyrazole scaffold. The key steps of the proposed mechanism are:

  • Formation of an N-Carbethoxythiourea Intermediate: The synthesis begins with the reaction of a 5-aminopyrazole with ethoxycarbonyl isothiocyanate. The isothiocyanate is generated in situ from potassium thiocyanate and ethyl chloroformate. The amino group of the pyrazole acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form an N-carbethoxythiourea derivative.

  • Base-Mediated Cyclization: In the presence of a base, such as potassium carbonate, the N-carbethoxythiourea intermediate undergoes an intramolecular cyclization. The nitrogen atom of the pyrazole ring attacks the carbonyl carbon of the carbethoxy group, leading to the formation of the triazine ring and the elimination of ethanol.

  • S-Methylation: The resulting pyrazolo[1,5-a][2][5][6]triazine-2-thiol is then S-methylated using an electrophilic methyl source, typically iodomethane (methyl iodide), to yield the final product, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

This one-pot approach, particularly when combined with microwave irradiation, significantly accelerates the reaction rates, allowing for a rapid and efficient synthesis.[7][4]

Experimental Workflow

The following diagram illustrates the sequential one-pot synthesis process.

One-Pot Synthesis Workflow Workflow for the Synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one cluster_0 Step 1: Formation of Ethoxycarbonyl Isothiocyanate cluster_1 Step 2: Thiourea Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: S-Methylation cluster_4 Work-up and Purification KSCN Potassium Thiocyanate (KSCN) Isothiocyanate Ethoxycarbonyl Isothiocyanate (in situ) KSCN->Isothiocyanate EtOCOCl Ethyl Chloroformate (EtOCOCl) EtOCOCl->Isothiocyanate Solvent1 Anhydrous Acetonitrile Solvent1->Isothiocyanate Aminopyrazole 5-Aminopyrazole Derivative Thiourea N-Carbethoxythiourea Intermediate Aminopyrazole->Thiourea Base Potassium Carbonate (K2CO3) Thiol Pyrazolo[1,5-a][1,3,5]triazine-2-thiol Base->Thiol MethylIodide Iodomethane (CH3I) FinalProduct 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one MethylIodide->FinalProduct Workup Reaction Quenching, Filtration, Washing Purification Recrystallization or Column Chromatography Workup->Purification

Caption: Sequential one-pot synthesis workflow.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
3-Amino-1H-pyrazole-4-carbonitrile16529-56-7C₄H₄N₄108.10Starting material. Ensure high purity.
Potassium Thiocyanate (KSCN)333-20-0KSCN97.18Anhydrous.
Ethyl Chloroformate541-41-3C₃H₅ClO₂108.52Corrosive, handle with care.
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Anhydrous.
Iodomethane (Methyl Iodide)74-88-4CH₃I141.94Toxic and volatile, handle in a fume hood.
Anhydrous Acetonitrile75-05-8C₂H₃N41.05Reaction solvent.
Anhydrous N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Reaction solvent.
Microwave Synthesizer---Capable of controlled heating and stirring.

Procedure:

Caution: This procedure should be carried out by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Preparation of the Reaction Mixture:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add anhydrous potassium thiocyanate (1.2 mmol).

    • Add anhydrous acetonitrile (3 mL) to the vial.

    • While stirring, add ethyl chloroformate (1.0 mmol) dropwise to the suspension.

    • Stir the mixture at room temperature for 15 minutes to facilitate the in situ formation of ethoxycarbonyl isothiocyanate.

  • Addition of the Pyrazole and Microwave Irradiation (Step 1):

    • To the same reaction vial, add 3-amino-1H-pyrazole-4-carbonitrile (1.0 mmol).

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at 120°C for 10 minutes.

  • Cyclization (Step 2):

    • After the first irradiation step, carefully open the vial and add anhydrous potassium carbonate (2.0 mmol).

    • Reseal the vial and irradiate the mixture at 120°C for an additional 15 minutes.

  • S-Methylation (Step 3):

    • After the second irradiation step, cool the vial to room temperature.

    • Carefully open the vial and add iodomethane (1.5 mmol).

    • Reseal the vial and irradiate at 80°C for 10 minutes.

  • Work-up and Isolation:

    • After the final irradiation, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water (10 mL).

    • The resulting precipitate is collected by vacuum filtration.

    • Wash the solid with cold water (2 x 5 mL) and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

Expected Results and Characterization

The one-pot synthesis is expected to produce 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one in good to excellent yields. The synthesized compound can be characterized using standard analytical techniques.

PropertyExpected Result
Appearance White to off-white solid
Yield 70-90%
Melting Point 244-246 °C[7]
¹H NMR (300 MHz, DMSO-d₆) δ 12.89 (s, 1H, NH), 7.97 (d, J = 1.9 Hz, 1H, HAr), 6.35 (d, J = 1.9 Hz, 1H, HAr), 2.53 (s, 3H, CH₃)[7]
¹³C NMR (75 MHz, DMSO-d₆) δ 157.0 (Cq), 148.4 (Cq), 145.7 (CHAr), 143.5 (Cq), 97.1 (CHAr), 13.1 (CH₃)[7]
HRMS (EI-MS) m/z calcd for C₆H₆N₄OS [M+H]⁺: 183.0335, found: 183.0333[7]

Troubleshooting and Expert Insights

  • Low Yields: Incomplete reactions can be a cause of low yields. Ensure all reagents are anhydrous, as moisture can interfere with the reaction. The efficiency of the microwave irradiation should also be considered; ensure proper stirring and temperature control.

  • Impure Product: The presence of side products may necessitate further purification. Column chromatography on silica gel can be employed if recrystallization is insufficient.

  • Safety with Iodomethane: Iodomethane is a hazardous substance. All handling should be performed in a certified fume hood, and appropriate safety precautions must be followed.

Conclusion

This application note details a robust and efficient one-pot synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one utilizing microwave-assisted organic synthesis. The protocol is designed to be easily followed by researchers in organic and medicinal chemistry. The streamlined nature of this synthesis makes it an attractive method for accessing this important heterocyclic scaffold for further derivatization and biological evaluation.

References

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][7][8]triazines. Molecules, 26(11), 3281. [Link]
  • Abdelriheem, N. A., Zaki, Y. H., & Abdelhamid, A. O. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]
  • Gomaa, M. A.-m. (2009). Synthesis and antiproliferative evaluation of pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives. European Journal of Medicinal Chemistry, 44(12), 5184-5188. [Link]
  • Al-Issa, S. A. (2013). Synthesis of pyrazolo[1,5-a][3][7][8]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 434-445. [Link]
  • Gazieva, G. A., & Kravchenko, A. N. (2012). Thiosemicarbazides in the synthesis of five- and six-membered heterocyclic compounds. Russian Chemical Reviews, 81(6), 531-553. [Link]
  • El-Shehry, M. F., & Abu-Hashem, A. A. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Journal of Chemical and Pharmaceutical Research, 8(8), 84-91. [Link]
  • Al-Azayza, M. Y., Al-Zoubi, R. M., & Al-Salahat, K. A. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(12), 10174-10187. [Link]

Sources

Application Note: A Strategic Approach to the Chromatographic Purification of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This comprehensive guide details robust chromatographic strategies for the purification of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, a heterocyclic compound with significant potential in medicinal chemistry and pharmaceutical development.[1] The purity of this compound is paramount for accurate biological screening and drug development programs. This document provides a rationale-driven approach, explaining the causality behind methodological choices, from initial crude cleanup using automated flash chromatography to final polishing via preparative high-performance liquid chromatography (HPLC). We present detailed, step-by-step protocols designed to be self-validating, ensuring researchers can achieve high purity and yield.

Introduction: The Purification Imperative

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (MW: 182.21 g/mol , C₆H₆N₄OS) belongs to the pyrazolotriazine class of nitrogen-containing heterocycles, which are explored for a wide range of biological activities, including antimicrobial and antitumor properties.[1][2] Synthetic routes, such as the S-methylation of a 2-thioxo precursor, often yield a crude product containing unreacted starting materials, intermediates, and side-products.[3][4] The presence of these impurities can confound biological assay results and interfere with downstream applications. Therefore, a strategic and efficient purification workflow is not merely a procedural step but a critical component of the research and development process.

Table 1: Physicochemical Properties of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

PropertyValueSource
CAS Number 54346-18-8[5][6][7]
Molecular Formula C₆H₆N₄OS[1]
Molecular Weight 182.21 g/mol [1]
Appearance Brown or Pale Yellow Solid[3][8]
Nature Nitrogen-containing heterocyclic compound[1][9]

The Separation Challenge: Understanding the Analyte and Impurities

The primary challenge in purifying this target molecule lies in its chemical nature. As a polar, nitrogen-containing heterocycle, it is prone to secondary interactions with the stationary phase in chromatography.[9][10]

  • Target Molecule Polarity: The presence of multiple nitrogen atoms and a carbonyl group imparts significant polarity.

  • Potential for Peak Tailing: The basic nature of the nitrogen atoms can lead to strong, undesirable interactions with acidic residual silanol groups on standard silica-based stationary phases, resulting in poor peak shape (tailing).[11][12]

  • Key Potential Impurities:

    • Unreacted Precursor: 2-thioxo-1H-pyrazolo[1,5-a][1][5][9]triazin-4-one (more polar).

    • Starting Materials: 5-aminopyrazole derivatives used in the initial cyclization.[3]

    • Byproducts: Isomers or degradation products arising during synthesis or storage.[13][14]

A successful purification strategy must address these factors to efficiently separate the target compound from structurally similar impurities.

A Two-Stage Purification Workflow

For optimal purity and efficiency, a two-stage chromatographic approach is recommended. The first stage involves a rapid, high-capacity cleanup using automated flash chromatography, followed by a high-resolution polishing step using preparative HPLC.

G cluster_0 Purification Strategy Crude Crude Synthetic Product (Target + Impurities) Flash Stage 1: Automated Flash Chromatography (Normal-Phase) Crude->Flash Bulk Impurity Removal (High Capacity) Prep_HPLC Stage 2: Preparative HPLC (Reverse-Phase) Flash->Prep_HPLC High-Resolution Polishing (High Purity) Pure Pure Compound (>98%) (Characterization & Bioassay) Prep_HPLC->Pure

Caption: Recommended two-stage purification workflow.

Stage 1 Protocol: Normal-Phase Flash Chromatography

Flash chromatography is an ideal first step for rapidly removing the bulk of impurities from gram-scale crude material.[15][16] We will use a normal-phase approach, where polar compounds interact more strongly with the stationary phase.

4.1. Rationale and Method Development

The key to successful flash chromatography is selecting an appropriate solvent system that provides good separation between the target compound and its major impurities.[17]

  • Stationary Phase: Standard silica gel (e.g., 40-63 µm particle size) is a cost-effective choice.[17]

  • Mobile Phase Scouting via TLC: Thin-Layer Chromatography (TLC) is used to quickly screen solvent systems. The goal is to find a system where the target compound has a Retention Factor (Rf) of 0.2 - 0.3 , as this typically translates well to column chromatography.[17][18]

    • Recommended Starting Solvents: Hexane/Ethyl Acetate or Dichloromethane/Methanol.

    • Modifier for Basic Compounds: If TLC shows significant streaking, adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase can neutralize acidic silanol sites on the silica, dramatically improving spot shape.[18]

Table 2: Example TLC Scouting for Solvent System Selection

Solvent System (v/v)Target RfImpurity 1 Rf (More Polar)Impurity 2 Rf (Less Polar)Observation
70:30 Hexane/EtOAc0.150.050.40Good separation, but target retention is high.
50:50 Hexane/EtOAc0.300.150.65Optimal. Good target Rf and separation.
80:20 DCM/Methanol0.500.350.70Poor separation between target and impurities.

4.2. Detailed Experimental Protocol

  • Column and Sample Preparation:

    • Select a pre-packed silica flash column. For 1.0 g of crude material, a 40 g column is a good starting point (ratio of ~40:1 silica to compound).[15]

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or DCM). Add ~2-3 g of silica gel to this solution. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.[17][19] This technique prevents solvent effects that can ruin separation.

  • System Setup and Equilibration:

    • Mount the column on the automated flash chromatography system.

    • Equilibrate the column with the starting mobile phase (e.g., 100% Hexane or a low polarity starting condition for a gradient) for at least 3-5 column volumes (CVs) until the baseline on the UV detector is stable.

  • Sample Loading and Elution:

    • Load the dry-loaded sample onto the top of the column.

    • Begin the elution. A linear gradient is often most effective. For a 50:50 Hexane/EtOAc system identified by TLC, a gradient might look like this:

      • 0-2 CV: 20% EtOAc in Hexane (isocratic hold)

      • 2-15 CV: Linear gradient from 20% to 70% EtOAc in Hexane

      • 15-20 CV: 70% EtOAc in Hexane (isocratic hold)

  • Fraction Collection:

    • Collect fractions based on the UV detector signal (a wavelength of 254 nm is typically suitable for aromatic heterocycles).

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.

    • Pool the pure fractions and evaporate the solvent under reduced pressure.

Stage 2 Protocol: Reverse-Phase Preparative HPLC

For applications requiring very high purity (>98%), a final polishing step using reverse-phase HPLC is necessary. This technique separates compounds based on hydrophobicity and is excellent for removing closely related impurities.[19][20]

5.1. Rationale and Method Development

  • Stationary Phase: A C18-bonded silica column is the workhorse for reverse-phase chromatography and is well-suited for separating moderately polar compounds like pyrazolotriazines.[11][21]

  • Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used.[22]

    • Acidic Modifier (Critical): The addition of 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase is crucial.[19] This serves two purposes: it protonates the basic nitrogen atoms on the target molecule, ensuring a single ionic species, and it suppresses the ionization of residual silanol groups on the stationary phase.[11] This combination drastically reduces peak tailing and improves resolution.

  • Analytical to Preparative Scaling: Method development is first performed on a smaller analytical HPLC system to optimize the separation before scaling up to a preparative system.

G cluster_1 RP-HPLC Method Development Start Flash Purified Sample Analytical Run Analytical HPLC (e.g., 4.6 mm ID C18 column) Start->Analytical Evaluate Evaluate Resolution & Peak Shape Analytical->Evaluate Optimize Adjust Gradient Slope & Mobile Phase Modifier Evaluate->Optimize Not Optimal ScaleUp Scale Up to Preparative Column (e.g., 21.2 mm ID C18 column) Evaluate->ScaleUp Optimal Optimize->Analytical Re-run

Sources

Application Notes and Protocols for the Evaluation of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazolo[1,5-a]triazine core is a significant scaffold in medicinal chemistry, recognized for its versatile biological activities. As a purine isostere, this heterocyclic system is adept at interacting with a wide array of biological targets, including enzymes and receptors that are pivotal in various disease pathologies. Preliminary investigations into compounds bearing this scaffold have revealed promising antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (CAS: 54346-18-8), represents an intriguing starting point for drug discovery campaigns. Its unique substitution pattern offers opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals initiating studies with 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one. While extensive biological data on this specific molecule are not yet publicly available, the protocols herein are based on established methodologies for evaluating closely related pyrazolotriazine and pyrazolopyrimidine derivatives. This document provides a strategic workflow for a systematic investigation of its therapeutic potential, from initial broad-spectrum activity screening to more detailed mechanistic and safety profiling.

Part 1: Initial Pharmacological Screening Cascade

A logical and resource-efficient approach to characterizing a novel compound begins with broad-based cellular assays to identify potential areas of biological activity. This initial screening phase is designed to generate preliminary data on the compound's cytotoxicity and potential therapeutic applications.

Foundational Cytotoxicity Assessment in Cancer Cell Lines

The pyrazolopyrimidine and pyrazolotriazine cores are present in numerous kinase inhibitors and other anticancer agents.[2][3] Therefore, a primary and crucial step is to assess the cytotoxic potential of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one against a panel of human cancer cell lines.

The choice of cell lines should be strategic, representing diverse cancer types to maximize the chances of identifying a responsive tumor lineage. A standard panel, such as the NCI-60, or a custom-selected panel including representatives from common solid and hematological malignancies (e.g., breast, colon, lung, prostate, and leukemia), is recommended. For instance, studies on related pyrazolotriazine derivatives have shown activity against breast cancer (MCF-7, MDA-MB-231) and colon cancer (HCT-116) cell lines.[2]

Caption: Workflow for Cytotoxicity Assessment.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is a robust and high-throughput method for determining the concentration at which an inhibitor reduces cell viability by 50% (IC50).

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer cell lines (e.g., MCF-7, HCT-116, PC-3)

  • Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

  • 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one in culture medium. A typical starting range would be from 100 µM down to 0.1 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO in medium) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Parameter Description Example Target Value
Cell Lines Human breast (MCF-7), colon (HCT-116), prostate (PC-3)N/A
Seeding Density 5 x 10³ cells/wellN/A
Compound Conc. 0.1 - 100 µMN/A
Incubation Time 72 hoursN/A
Positive Control Doxorubicin (10 µM)>90% inhibition
IC50 Value Concentration for 50% inhibition of cell viability< 10 µM (indicates potent activity)

Table 1: Example Parameters for MTT Assay.

Antimicrobial Activity Screening

Preliminary reports suggest that 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one may possess antimicrobial properties.[1] A straightforward method to assess this is to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Sterile 96-well plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Compound stock solution (in DMSO)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader (600 nm)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (broth + inoculum + standard antibiotic), a negative growth control (broth + inoculum), and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed.

Microorganism Gram Stain Compound MIC (µg/mL) Positive Control MIC (µg/mL)
S. aureus (ATCC 29213)PositiveExperimental DataCiprofloxacin: 0.25 - 1.0
E. coli (ATCC 25922)NegativeExperimental DataCiprofloxacin: ≤ 0.25
C. albicans (ATCC 90028)N/AExperimental DataFluconazole: 0.25 - 1.0

Table 2: Template for Presenting MIC Data.

Part 2: Mechanistic Elucidation in Oncology

Should the initial screening reveal potent anticancer activity (e.g., IC50 < 10 µM), the next logical step is to investigate the underlying mechanism of action. For pyrazolotriazine derivatives, common mechanisms include the induction of apoptosis and inhibition of key signaling kinases.

Investigating Apoptosis Induction

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest (e.g., the most sensitive line from the MTT assay)

  • 6-well plates

  • 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Target Deconvolution: Kinase and Thymidine Phosphorylase Inhibition

The pyrazolotriazine scaffold is a known "hinge-binding" motif for many protein kinases.[4] Additionally, derivatives have shown potent inhibition of thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor progression.[5]

G cluster_0 PI3K/AKT/mTOR Pathway GrowthFactor Growth Factor ReceptorKinase Receptor Kinase GrowthFactor->ReceptorKinase PI3K PI3K ReceptorKinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Compound 2-(Methylthio)pyrazolo [1,5-a]triazin-4(3H)-one Compound->PI3K Inhibition ADME_Tox_Workflow Start Active Compound Solubility Aqueous Solubility Start->Solubility Permeability PAMPA Start->Permeability MetabolicStability Microsomal Stability Start->MetabolicStability CYP_Inhibition CYP450 Inhibition Start->CYP_Inhibition hERG hERG Inhibition Start->hERG Decision Favorable Profile? Solubility->Decision Permeability->Decision MetabolicStability->Decision CYP_Inhibition->Decision hERG->Decision

Caption: Key in vitro ADME/Tox profiling workflow.

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes in the liver, providing an early indication of its potential in vivo half-life.

Materials:

  • Human or rat liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes and the NADPH regenerating system at 37°C.

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time to determine the in vitro half-life (t½) and intrinsic clearance.

Conclusion and Future Directions

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a compound of interest, belonging to a class of heterocycles with demonstrated therapeutic potential. The protocols outlined in these application notes provide a robust framework for its systematic evaluation. By progressing through a logical cascade of assays—from broad phenotypic screening to specific mechanistic and ADME/Tox studies—researchers can efficiently characterize its biological activity and determine its suitability for further development as a novel therapeutic agent. The methylthio group at the 2-position serves as a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships to optimize potency and drug-like properties.

References

  • Hassan, A. S., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Journal of the Brazilian Chemical Society, 27(11), 2003-2013.
  • Gaber, H. M., et al. (2018). Synthesis and in vitro anticancer activity of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]t[1][2]riazines. Journal of the Iranian Chemical Society, 15(7), 1547-1558.
  • Velihina, Y. S., et al. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a]t[1][2][5]riazines: synthesis and anticancer activity. Biopolymers and Cell, 36(1), 60-73.
  • Sun, L., et al. (2013). Synthesis of pyrazolo[1,5-a]t[1][2][5]riazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 459-467.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.
  • Gucký, T., et al. (2010). 3-Methyl-5-methyl- thio-1H-pyrazolo[4,3-e]-t[1][3]riazine (4) is an inhibitior of purine nucleoside phosphorylase.
  • Szymanowska, A., et al. (2024). The activity of pyrazolo[4,3-e]t[1][3]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][3]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Singh, P., et al. (2015). Synthesis and Evaluation of Pyrrolotriazine Based Molecules as PI3 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1054-1059.

Sources

Application Notes and Protocols for Antimicrobial Screening of Pyrazolotriazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Pyrazolotriazines

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1][2][3] Pyrazolotriazines, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial and antifungal properties.[4][5] The unique structural scaffold of pyrazolotriazines offers a promising starting point for the development of new therapeutics that may circumvent existing resistance mechanisms.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening and evaluation of pyrazolotriazine compounds for antimicrobial activity. It outlines a logical, tiered screening cascade, from initial qualitative assessments to quantitative and advanced characterization assays. The protocols herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[6][7][8]

A Strategic Approach to Antimicrobial Screening

A successful antimicrobial screening campaign for a novel compound class like pyrazolotriazines requires a structured, multi-tiered approach. This strategy, often termed a "screening cascade," is designed to efficiently identify promising lead compounds by progressively increasing the complexity and specificity of the assays. This approach conserves resources by eliminating inactive or undesirable compounds early in the process.

The Screening Cascade

The proposed workflow begins with broad, qualitative primary screening to identify any compounds with antimicrobial activity. Hits from this stage are then subjected to quantitative secondary screening to determine the potency (e.g., Minimum Inhibitory Concentration). Finally, advanced assays are employed to understand the nature of the antimicrobial effect (bactericidal vs. bacteriostatic) and activity against more complex microbial structures like biofilms.

Screening_Cascade cluster_0 PART 1: PRIMARY SCREENING cluster_1 PART 2: SECONDARY SCREENING cluster_2 PART 3: ADVANCED CHARACTERIZATION Primary Compound Library of Pyrazolotriazines AgarScreen Agar Well/Disk Diffusion (Qualitative Assessment) Primary->AgarScreen Initial Hit Identification MIC Broth Microdilution (Quantitative MIC Determination) AgarScreen->MIC Active 'Hits' Progress MBC MBC Determination (Cidal vs. Static Activity) MIC->MBC Characterize Potency TimeKill Time-Kill Kinetics (Rate of Killing) MBC->TimeKill Promising Leads Progress Biofilm Anti-Biofilm Assay (Activity on Biofilms) MBC->Biofilm Time_Kill_Workflow cluster_main Time-Kill Assay Workflow A Prepare Standardized Inoculum (~10^6 CFU/mL) B Add Compound at Various MIC Multiples (e.g., 2x, 4x, 8x MIC) A->B C Incubate with Shaking at 37°C B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate for Viable Counts D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot log10(CFU/mL) vs. Time F->G

Caption: Workflow for a standard time-kill kinetics experiment.

Protocol 4: Time-Kill Kinetics Assay

1. Preparation: a. Prepare a standardized bacterial inoculum in CAMHB to a final density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL. b. Prepare flasks containing the inoculum and the pyrazolotriazine compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. c. Include a growth control flask with no compound.

2. Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. [9] b. Perform ten-fold serial dilutions of the aliquot in sterile saline. c. Plate the dilutions onto MHA plates to determine the number of viable bacteria (CFU/mL).

Incubation and Analysis: a. Incubate the MHA plates overnight at 37°C. b. Count the colonies and calculate the CFU/mL for each time point and concentration. c. Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction compared to the initial count indicates bactericidal activity. [22]

Anti-Biofilm Activity Assay

Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Assessing a compound's ability to inhibit biofilm formation or eradicate existing biofilms is a critical step. The crystal violet (CV) assay is a common method for quantifying biofilm mass. [24][25][26]

Protocol 5: Crystal Violet Biofilm Inhibition Assay

1. Biofilm Formation: a. Prepare a 1:100 dilution of an overnight bacterial culture in a suitable biofilm-promoting medium (e.g., Tryptic Soy Broth with 1% glucose). [10] b. In a 96-well flat-bottom plate, add 100 µL of the diluted culture to each well. c. Add 100 µL of the pyrazolotriazine compound at various concentrations (e.g., sub-MIC) to the wells. Include a growth control with no compound. d. Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation. [11] 2. Staining and Quantification: a. Gently aspirate the planktonic (free-floating) cells from each well. b. Wash the wells carefully with 200 µL of PBS to remove any remaining non-adherent cells. [12] c. Fix the biofilm by heating the plate at 60°C for 1 hour. [12] d. Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. [10] e. Remove the crystal violet solution and wash the plate thoroughly with water until the water runs clear. f. Dry the plate completely. g. Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well. [12][10] h. Transfer 125 µL of the solubilized dye to a new flat-bottom plate. [11] i. Measure the absorbance at 590-595 nm using a plate reader. [12]A reduction in absorbance compared to the control indicates biofilm inhibition.

Conclusion

This guide provides a robust, tiered framework for the comprehensive antimicrobial screening of novel pyrazolotriazine compounds. By progressing from broad qualitative assays to more specific quantitative and advanced characterization methods, researchers can efficiently identify and validate promising lead candidates for further development. Adherence to standardized protocols, inclusion of proper controls, and a logical interpretation of data are paramount to the success of any antimicrobial discovery program. The methodologies described herein provide the foundation for a rigorous and reproducible evaluation, ultimately contributing to the critical search for the next generation of antimicrobial agents.

References

  • Bio-protocol. Crystal violet assay. Bio-protocol.
  • Tulain, R., & Gedif, T. (2021). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Negative Results.
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes.
  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics.
  • iGEM WPI Worcester 2018 Team. (2018). Crystal Violet Biofilm Assay. iGEM.
  • American Chemical Society. (2025). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Fall 2025.
  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma.
  • iGEM. (n.d.). General Biofilm Assay Protocol. iGEM.
  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies.
  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments.
  • Microbiology Info. (n.d.). Broth Microdilution. Microbiology Info.
  • ResearchGate. (n.d.). Schematic depiction of the typical screening for novel antimicrobial compounds. ResearchGate.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations.
  • MDPI. (2022). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. MDPI.
  • Journal of Clinical Microbiology. (2008). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.
  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. BMG Labtech.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory.
  • CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.
  • Nelson Labs. (n.d.). Time-Kill Evaluations. Nelson Labs.
  • MDPI. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
  • NIH. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health.
  • CLSI. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Clinical and Laboratory Standards Institute.
  • PubMed. (2007). Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. PubMed.
  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN.
  • PubMed. (2014). Time-kill kinetics of antibiotics active against rapidly growing mycobacteria. PubMed.
  • ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.
  • Bio-protocol. (2018). Broth microdilution susceptibility testing. Bio-protocol.
  • PAGE Meeting. (n.d.). Pharmacokinetic-Pharmacodynamic Modelling for Antibiotics: Static and Dynamic In Vitro Time-Kill Curve Experiments. PAGE Meeting.
  • Oxford Academic. (2015). Time–kill kinetics of antibiotics active against rapidly growing mycobacteria. Journal of Antimicrobial Chemotherapy.
  • Journal of Chemical and Pharmaceutical Research. (2012). New pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]t[10][24][25]riazine derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
  • MDPI. (2010). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI.
  • MDPI. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI.
  • Medwin Publishers. (2017). A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Open Access Journal of Pharmaceutical Research.

Sources

Anticancer activity evaluation of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here is a detailed Application Note and Protocol guide for evaluating the anticancer activity of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one derivatives.

Application Note & Protocols

Topic: Anticancer Activity Evaluation of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[1,5-a]triazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive framework for the systematic evaluation of novel 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one derivatives as potential anticancer agents. We present an integrated series of protocols, from initial cytotoxicity screening to the elucidation of the underlying mechanism of action, focusing on apoptosis, cell cycle arrest, and key signaling pathways. This document is designed to equip researchers with the necessary methodologies to generate robust, reproducible, and insightful data for preclinical drug development.

Introduction & Rationale

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic agents. Heterocyclic compounds are a cornerstone of many approved anticancer drugs. The pyrazolo[1,5-a]triazine core, a bioisostere of purine, has attracted significant attention due to its ability to interact with various biological targets.[1] Several derivatives have been reported to inhibit key regulators of cell proliferation, such as Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[1][3]

The 2-(methylthio) group on the pyrazolo[1,5-a]triazin-4(3H)-one core serves as a versatile chemical handle for further functionalization, allowing for the creation of diverse chemical libraries.[4] The primary objective of this guide is to provide a structured, multi-step approach to screen these derivatives and characterize the mechanism of the most promising candidates. Our workflow proceeds from broad cytotoxicity assessment to specific molecular-level investigations.

Hypothesized Mechanism of Action

Based on existing literature for similar pyrazolotriazine structures, a plausible anticancer mechanism involves the inhibition of CDKs, particularly CDK2, which is critical for the G1/S phase transition.[1][5] Inhibition of CDK2 leads to cell cycle arrest, preventing cancer cells from replicating their DNA and dividing. This prolonged arrest can subsequently trigger the intrinsic apoptotic pathway, leading to programmed cell death. This guide outlines the experimental steps required to validate this hypothesis.

Hypothesized_Signaling_Pathway Compound Pyrazolo[1,5-a]triazine Derivative CDK2 CDK2 / Cyclin E Complex Compound->CDK2 pRb pRb Phosphorylation CDK2->pRb phosphorylates G1_Arrest G1/S Phase Arrest CDK2->G1_Arrest E2F E2F Release pRb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes Apoptosis Intrinsic Apoptosis G1_Arrest->Apoptosis triggers Caspases Caspase Activation (Caspase-3, -9) Apoptosis->Caspases activates PARP PARP Cleavage Caspases->PARP cleaves CellDeath Apoptotic Cell Death Caspases->CellDeath leads to PARP->CellDeath

Caption: Hypothesized signaling pathway for pyrazolotriazine derivatives.

Integrated Experimental Workflow

A tiered approach is recommended to efficiently screen compounds and investigate their mechanisms. The workflow begins with a broad screening for cytotoxicity and progressively focuses on the most potent compounds for detailed mechanistic studies.

Caption: Tiered workflow for anticancer activity evaluation.

Part 1: In Vitro Cytotoxicity Screening (MTT Assay)

Principle of the Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells. The crystals are then solubilized, and the absorbance is measured spectrophotometrically, allowing for the quantification of cytotoxicity.[8]

Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Test compounds (dissolved in DMSO, stock solution 10 mM)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds (e.g., 0.1, 1, 10, 50, 100 µM).

    • Controls: Include "untreated control" wells (medium only) and "vehicle control" wells (medium with the highest concentration of DMSO used for the test compounds).[9]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light. Purple formazan crystals should be visible under a microscope in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using appropriate software (e.g., GraphPad Prism).

Data Presentation: IC₅₀ Values
CompoundMCF-7 (Breast) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
Derivative 15.2 ± 0.48.1 ± 0.712.5 ± 1.1
Derivative 2> 100> 100> 100
Derivative 31.8 ± 0.2 2.5 ± 0.3 4.9 ± 0.5
Doxorubicin0.9 ± 0.11.1 ± 0.11.5 ± 0.2

Part 2: Elucidation of Cell Death Mechanism (Apoptosis Assay)

Principle of the Assay

The Annexin V-FITC and Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between live, apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[14] PI is a nucleic acid dye that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.[12]

Protocol: Annexin V-FITC / PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10x Binding Buffer)

  • Treated and control cells

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the lead compound(s) at their IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1x Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Data Presentation: Apoptosis Analysis
TreatmentLive Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic (%) (Annexin V+/PI+)Necrotic (%) (Annexin V-/PI+)
Vehicle Control95.1 ± 2.12.5 ± 0.51.4 ± 0.31.0 ± 0.2
Derivative 3 (IC₅₀)55.3 ± 4.528.7 ± 3.1 12.5 ± 1.83.5 ± 0.9
Derivative 3 (2x IC₅₀)20.8 ± 3.345.2 ± 3.9 29.8 ± 2.74.2 ± 1.1

Part 3: Cell Cycle Analysis

Principle of the Assay

Cell cycle analysis by flow cytometry quantifies the DNA content of individual cells within a population.[15] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[16] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[17] Treatment with an effective anticancer agent often results in the accumulation of cells in a specific phase, indicating cell cycle arrest.

Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Treated and control cells

  • Cold 70% Ethanol

  • Cold PBS

  • RNase A solution (100 µg/mL)

  • PI staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the lead compound(s) at their IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[18]

  • Rehydration & RNase Treatment: Centrifuge the fixed cells and wash with cold PBS to remove ethanol. Resuspend the pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C. This step is crucial as PI also binds to double-stranded RNA.[18]

  • PI Staining: Add PI solution to a final concentration of 50 µg/mL. Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel.[19] Use software (e.g., ModFit LT, FlowJo) to model the cell cycle phases and quantify the percentage of cells in G0/G1, S, and G2/M.

Data Presentation: Cell Cycle Distribution
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control65.4 ± 3.220.1 ± 1.814.5 ± 1.5
Derivative 3 (IC₅₀)40.2 ± 2.8 45.8 ± 3.5 14.0 ± 1.9

Note: The hypothetical data suggests an S-phase arrest.

Part 4: Target Validation & Pathway Analysis (Western Blotting)

Principle of the Assay

Western blotting is a technique used to detect specific proteins in a complex mixture, such as a cell lysate.[20] It involves separating proteins by size using SDS-PAGE, transferring them to a solid support membrane (e.g., PVDF or nitrocellulose), and then probing the membrane with antibodies specific to the target protein.[21][22] This allows for the semi-quantitative analysis of protein expression levels, helping to confirm the molecular targets and signaling pathways affected by the test compound.

Protocol: Western Blotting

Materials:

  • Treated and control cells

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis system

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK2, anti-Cyclin E, anti-Cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the lead compound as in previous assays. After treatment, wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.[21]

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to compare expression levels across different treatments.

References

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
  • Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & Abouzid, K. A. (2019). Design, synthesis and molecular docking of novel pyrazolo[1,5-a][11][14][17]triazine derivatives as CDK2 inhibitors. Bioorganic chemistry, 92, 103239. [Link]
  • Sławiński, J., & Szafrański, K. (2019). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][11][12][18]triazine Derivatives. Molecules (Basel, Switzerland), 24(23), 4356. [Link]
  • Velihina, Y. S., Pil'o, S. G., Zyabrev, V. S., Kachaeva, M. V., Brovarets, V. S., & Shablykin, O. V. (2020). 2-(Dichloromethyl)pyrazolo[1,5-a][11][14][17]triazines: synthesis and anticancer activity. Biopolymers and cell, 36(1), 60–73. [Link]
  • NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]
  • Wesołowska, O., Wiśniewska, M., Szafrański, K., & Sławiński, J. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][11][12][18]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. International journal of molecular sciences, 22(19), 10738. [Link]
  • Shpirt, M. J., & Segal, E. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50923. [Link]
  • Conti, I., Marra, A., Tesei, A., & Rizzolio, F. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemistryOpen, 12(10), e202300127. [Link]
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
  • Bio-Rad. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
  • El-Sayed, N. F., Abdel-Aziz, S. A., & El-Azab, A. S. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in drug design & discovery, 16(11), 1256–1267. [Link]
  • El-Sayed, N. F., Abdel-Aziz, S. A., & El-Azab, A. S. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Letters in drug design & discovery, 16(11), 1256–1267. [Link]
  • Sławiński, J., & Szafrański, K. (2019).
  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]
  • Cividino, P., Le-Coq, J., Vo-Thanh, G., & Thuéry, P. (2019). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][11][14][17]triazines. Molecules (Basel, Switzerland), 24(17), 3169. [Link]
  • Kang, C. C., Lee, S., & Emaminejad, S. (2023). DropBlot: single-cell western blotting of chemically fixed cancer cells. bioRxiv. [Link]
  • OriGene Technologies. Western Blot Protocol. [Link]
  • Wesołowska, O., Szafrański, K., & Sławiński, J. (2022). The activity of pyrazolo[4,3-e][11][12][18]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][11][12][18]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific reports, 12(1), 1950. [Link]
  • ResearchGate.
  • Hernández-Parra, A., Alcaraz-Estrada, S. L., & Martínez-Ramos, I. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International journal of molecular sciences, 25(14), 7701. [Link]
  • Request PDF. ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][11][14][17]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. [Link]
  • Gomaa, M. A. M., & Ali, M. M. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central journal, 11(1), 53. [Link]

Sources

Application Notes and Protocols: Investigating 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a heterocyclic compound belonging to the pyrazolotriazine class.[1] This family of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Structurally, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one features a pyrazolo[1,5-a]triazine core with a methylthio group at the 2-position, a feature that may influence its biological interactions and therapeutic potential.[1]

Preliminary investigations suggest that this compound may interact with biological macromolecules such as proteins and nucleic acids, hinting at a broad range of potential cellular effects.[1] While specific mechanistic data for this particular molecule is still emerging, the broader class of pyrazolotriazines has been shown to exert its effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression like thymidine phosphorylase and various protein kinases.[4][5][6] This document provides a comprehensive guide for researchers to explore the cellular effects of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, with detailed protocols for cell culture-based assays. The methodologies outlined herein are based on established techniques for evaluating the biological activity of novel chemical entities and are informed by the known activities of structurally related pyrazolotriazine compounds.[7][8][9]

Proposed Mechanism of Action (Based on Structural Analogs)

Given that 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a member of the pyrazolotriazine family, its mechanism of action in cancer cells is hypothesized to involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Structurally related pyrazolotriazine derivatives have been reported to inhibit protein kinases, such as those in the EGFR and Akt-mTOR pathways, and to induce apoptosis through both intrinsic and extrinsic pathways.[5][6][7]

A plausible signaling pathway that may be affected by 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is depicted below. This proposed pathway is a composite based on the activities of various pyrazolotriazine analogs.

putative_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation Compound 2-(Methylthio)pyrazolo [1,5-a]triazin-4(3H)-one Compound->EGFR Inhibits Compound->Akt Inhibits Compound->mTOR Inhibits Bax Bax Compound->Bax Promotes Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of action for 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one in a cell culture setting.

Compound Handling and Preparation

a. Reconstitution:

  • 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (MW: 182.21 g/mol ) should be reconstituted in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).

  • Ensure the compound is fully dissolved by gentle vortexing or sonication.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

b. Working Solutions:

  • Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations immediately before use.

  • The final DMSO concentration in the culture medium should be kept constant across all treatments, including the vehicle control, and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Line Selection and Maintenance
  • Selection: Choose cell lines relevant to the research question. For anticancer studies, a panel of cell lines from different tissues (e.g., breast, lung, colon, pancreas) is recommended. Examples from studies on related compounds include MCF-7 and MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT-116 (colorectal cancer).[8][9][10]

  • Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells regularly to maintain them in the exponential growth phase.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess cell viability and the cytotoxic potential of a compound.

a. Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if available.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

b. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Parameter Recommendation
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1 µM to 100 µM (logarithmic dilutions)
Incubation Time 24, 48, and 72 hours
MTT Concentration 0.5 mg/mL
Solubilizing Agent DMSO
Apoptosis Assays

a. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treat cells with 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one at concentrations around the IC₅₀ value for a predetermined time (e.g., 24 or 48 hours).

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry.

b. Caspase Activity Assay: Caspases are key mediators of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3/7).

  • Treat cells with the compound as described above.

  • Lyse the cells and incubate the lysate with a caspase-specific substrate conjugated to a fluorophore or a chromophore.

  • Measure the fluorescence or absorbance to determine caspase activity.

Cell Cycle Analysis

This assay determines the effect of the compound on the progression of the cell cycle.

a. Procedure:

  • Treat cells with 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one for a specified duration.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and treat with RNase A to remove RNA.

  • Stain the cellular DNA with propidium iodide.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.

Experimental Workflow Visualization

experimental_workflow Start Start Cell_Culture Cell Line Maintenance Start->Cell_Culture Compound_Prep Compound Preparation Start->Compound_Prep Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V, Caspase) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Data_Analysis Data Analysis (IC50, etc.) Cytotoxicity->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the cellular evaluation of the compound.

Conclusion

The protocols detailed in this application note provide a robust starting point for investigating the biological effects of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one in cell culture. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. Further exploration into its specific molecular targets and mechanisms of action will be crucial for its future development.

References

  • Rzeszowska-Wolny, J., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][8]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules.
  • Zapol'skii, V. A., et al. (2023). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][7][8]triazin-7(6H)-ones and Derivatives. Molecules.
  • Mojzych, M., et al. (2021). The activity of pyrazolo[4,3-e][1][7][8]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][8]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Biological and Pharmaceutical Bulletin.
  • Al-Ostoot, F. H., et al. (2017). 4-Phenethylthio-2-phenylpyrazolo[1,5-a][1][10][11]triazin-7(6H)-one. ResearchGate.
  • LookChem. 2-(methylthio)pyrazolo[1,5-a][1][10][11]triazin-4(3h)-one cas:54346-18-8.
  • Sun, L., et al. (2013). Synthesis of pyrazolo[1,5-a][1][10][11]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry.
  • Kaur, R., et al. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. European Journal of Medicinal Chemistry.
  • ResearchGate. ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][1][10][11]triazine Derivatives as Inhibitors of Thymidine Phosphorylase.
  • ResearchGate. Pyrazolotriazines: Biological activities, synthetic strategies and recent developments.
  • ResearchGate. 3-Methyl-5-methyl- thio-1H-pyrazolo[4,3-e]-[1][7][8]triazine (4) is an inhibitior of purine nucleoside phosphorylase.
  • Almasri, I. M., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Pyrazolotriazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules.
  • Almasri, I. M. (2023). Design, Synthesis and Biological Evaluation of Novel Pyrazolotriazolopyrimidine Derivatives as Potential Anticancer Agents. Jordan Journal of Pharmaceutical Sciences.
  • Gornowicz, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][8]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activi. Semantic Scholar.
  • Bioorganic & Medicinal Chemistry Letters. (2016). Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents.
  • Hermanowicz, P., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][7][8]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences.
  • Carradori, S., et al. (2022). Triazole-imidazo[1,2-b]pyrazoles Able to Counteract Melanoma Cell Survival Without Compromising the Viability of Healthy Keratinocytes. Molecules.

Sources

Application Notes & Protocols for the Development of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[1,5-a]triazine Scaffold as a Privileged Chemotype

The pyrazolo[1,5-a][1][2]triazine ring system, an isostere of naturally occurring purines, represents a "privileged scaffold" in medicinal chemistry.[3] Its structural similarity to adenine and guanine allows it to interact with a wide range of biological targets, particularly ATP-binding sites in enzymes. This has led to the intensive development of pyrazolo[1,5-a]triazine derivatives as potent inhibitors of various protein kinases and other key enzymes involved in pathological processes.[3]

Among this class, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (CAS 54346-18-8) serves as a particularly valuable starting point for analog development.[4] The core scaffold has been identified in compounds showing potent inhibition of enzymes like Cyclin-Dependent Kinase 7 (CDK7), which is crucial in cancer cell cycle regulation, and Thymidine Phosphorylase (TP), an enzyme that promotes tumor growth and metastasis.[1][5]

The strategic value of this specific scaffold lies in its synthetic tractability and the presence of the 2-methylthio group. This group is not merely a structural feature; it is a versatile chemical handle that can be readily displaced by various nucleophiles, allowing for rapid library generation and exploration of structure-activity relationships (SAR). This document provides a comprehensive guide for researchers, outlining the rationale, synthetic protocols, and biological evaluation workflows for developing novel analogs based on this promising core.

Rationale for Analog Design: Mapping the SAR Landscape

The development of potent and selective inhibitors requires a systematic exploration of how structural modifications impact biological activity. For the 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one core, three primary positions are ripe for modification to probe the SAR landscape.

  • Position C2 (The Methylthio Handle): The methylsulfanyl group (-SCH₃) is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. Replacing it with a diverse set of amines, alcohols, or other nucleophiles can profoundly alter the compound's polarity, hydrogen bonding capacity, and steric profile, enabling fine-tuning of interactions with the target protein. For example, this position has been modified to produce potent tubulin polymerization inhibitors.[6]

  • Position C8 (The Specificity Driver): This position, corresponding to the C4 position of the parent 5-aminopyrazole, projects into the solvent-exposed region in many kinase active sites. Introducing various alkyl, aryl, or heterocyclic substituents can enhance target specificity and potency. Studies have shown that substituents on an aryl ring at this position can dramatically influence inhibitory activity against Thymidine Phosphorylase.[5]

  • Position N3 (Modulating Solubility): The proton on the triazine ring nitrogen can be alkylated. While this can sometimes reduce activity by removing a key hydrogen bond donor, it can also be used to block metabolism or modulate the compound's physicochemical properties, such as solubility.

Caption: Key modification points on the pyrazolo[1,5-a]triazine scaffold.

Synthetic Strategies and Protocols

The synthesis of the target analogs is typically achieved through a robust and high-yielding sequence starting from commercially available or readily synthesized 5-aminopyrazoles. Microwave-assisted synthesis is highly recommended as it dramatically reduces reaction times and often improves yields compared to conventional heating.[4][7]

Protocol 1: Synthesis of the Core Scaffold

This protocol details the construction of C8-substituted 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one derivatives from the corresponding 5-aminopyrazoles. The procedure is adapted from established microwave-assisted methods.[7][8]

start Substituted 5-Aminopyrazole (1) step1 Step 1: Thiourea Formation + Ethoxycarbonyl isothiocyanate THF, 0°C to RT start->step1 intermediate1 N-Carbethoxythiourea Intermediate (2) step1->intermediate1 step2 Step 2: Cyclization + NaOH (aq) MW: 80°C, 3 min intermediate1->step2 intermediate2 2-Thioxo Intermediate (3) step2->intermediate2 step3 Step 3: S-Methylation + Methyl Iodide MW: 80°C, 3 min intermediate2->step3 end Target Analog: C8-Substituted Scaffold (4) step3->end

Caption: Workflow for the one-pot synthesis of the core scaffold.

Materials:

  • Substituted 5-aminopyrazole (1.0 equiv)

  • Ethoxycarbonyl isothiocyanate (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 2M Sodium Hydroxide (NaOH) solution (2.0 equiv)

  • Methyl Iodide (MeI) (1.1 equiv)

  • Microwave reactor with sealed reaction vessels

Step-by-Step Procedure:

  • Thiourea Formation: In a microwave reaction vessel, dissolve the 5-aminopyrazole (e.g., 2.0 mmol) in anhydrous THF (5 mL). Cool the solution to 0°C in an ice bath. Add ethoxycarbonyl isothiocyanate (2.0 mmol) dropwise.

    • Causality Note: This reaction forms the key N-carbetoxythiourea intermediate. Performing the addition at 0°C controls the exothermicity of the reaction.

  • Initial Heating: Remove the vessel from the ice bath, allow it to warm to room temperature, and stir for 2 minutes. Seal the vessel and place it in the microwave reactor. Irradiate at 100°C for 5 minutes.

  • Cyclization: Cool the vessel to room temperature. Carefully add 2M NaOH solution (4.0 mmol, 2.0 mL). Reseal the vessel and irradiate at 80°C for 3 minutes.

    • Causality Note: The base promotes the intramolecular cyclization by deprotonating the pyrazole nitrogen and facilitating the elimination of ethanol, forming the triazine ring.

  • S-Methylation: Cool the vessel again. Add methyl iodide (2.2 mmol). Reseal and irradiate at 80°C for 3 minutes.

    • Causality Note: The thioxo intermediate exists in equilibrium with its thiolate anion form in the basic solution, which acts as a nucleophile to displace iodide from MeI, yielding the final S-methylated product.

  • Work-up and Purification: After cooling, acidify the reaction mixture with 1M HCl to pH ~5-6. The product will typically precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, purify the crude product by recrystallization from ethanol or by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Table 1: Representative C8-Substituted Analogs Synthesized via Protocol 1

Compound ID C8-Substituent (R) Starting Material (1) Typical Yield (%) M.P. (°C)
4a -H 5-Aminopyrazole 74% 244-246[7]
4e -CH₃ 5-Amino-4-methylpyrazole 52% 186-188[8]
4l 4-Chlorophenyl 5-Amino-4-(4-chlorophenyl)pyrazole 84% >290[8]

| 4n | 2-Pyridyl | 5-Amino-4-(2-pyridyl)pyrazole | 86% | 271-273[8] |

Protocol 2: C2-Amine Analog Synthesis via SₙAr

This protocol describes the displacement of the methylthio group with a primary or secondary amine to generate a library of 2-amino analogs.

Materials:

  • C8-substituted 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (1.0 equiv)

  • Desired amine (primary or secondary, 1.5-2.0 equiv)

  • High-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Optional: Base such as Diisopropylethylamine (DIPEA) (1.5 equiv)

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vial, combine the 2-(methylthio) starting material (e.g., 0.5 mmol), the desired amine (e.g., 1.0 mmol), and the solvent (3 mL).

  • Heating: Seal the vial and heat the reaction mixture at 100-140°C for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality Note: The electron-withdrawing nature of the pyrazolotriazine ring system activates the C2 position for nucleophilic attack. Heat is required to overcome the activation energy for the SₙAr reaction. The choice of temperature and time depends on the nucleophilicity of the amine.

  • Work-up and Purification: Cool the reaction to room temperature. Pour the mixture into ice-water to precipitate the product. Collect the solid by vacuum filtration. Wash thoroughly with water and then a non-polar solvent like diethyl ether or hexanes to remove residual starting materials. Purify as needed by recrystallization or column chromatography.

Characterization of Analogs

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic methods should be employed.

  • NMR Spectroscopy:

    • ¹H NMR: The parent scaffold (4a) in DMSO-d₆ shows characteristic signals: a singlet for the -SCH₃ protons around δ 2.53 ppm, two doublets for the pyrazole ring protons at δ 6.35 and 7.97 ppm, and a broad singlet for the N-H proton at δ 12.89 ppm.[7] New signals corresponding to the introduced C2 or C8 substituents should be observed in the analogs.

    • ¹³C NMR: The parent scaffold shows a signal for the methyl carbon around δ 13.1 ppm and five aromatic/heterocyclic carbon signals between δ 97-158 ppm.[7]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition, typically observing the [M+H]⁺ ion.

  • Purity Analysis (HPLC): Purity should be ≥95% for biological testing. A standard method would involve a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid or TFA, with detection by UV at 254 nm and 280 nm.

Biological Evaluation Protocols

Screening the synthesized analogs against relevant biological targets is the ultimate goal. Based on the known activities of this scaffold, anticancer assays are a logical starting point.[1][9][10]

cluster_01 Biological Evaluation Workflow Library Synthesized Analog Library Assay1 Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Library->Assay1 Decision1 Calculate IC50. Are compounds active? Assay1->Decision1 Assay2 Secondary Screen: Target-Based Assay (e.g., CDK7 or TP Inhibition) Decision1->Assay2 Yes Inactive Inactive Decision1->Inactive No Decision2 Determine enzymatic IC50. Potent & Selective? Assay2->Decision2 Hit Hit Compound for Lead Optimization Decision2->Hit Yes Decision2->Inactive No

Caption: A tiered approach for the biological screening of new analogs.

Protocol 3: In Vitro Cell Proliferation Assay (MTT)

This protocol assesses the general cytotoxicity of the analogs against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, PATU-T pancreatic ductal adenocarcinoma)[1][11]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Analog library, dissolved in DMSO to create 10 mM stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the wells (final concentrations typically ranging from 0.01 µM to 100 µM). Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Conclusion and Future Directions

The 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one scaffold is a validated starting point for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of new analog libraries. By systematically modifying the C2 and C8 positions, researchers can effectively navigate the SAR landscape to identify compounds with improved potency, selectivity, and drug-like properties. The data generated from these studies will be instrumental in guiding iterative rounds of design and synthesis, ultimately leading to the development of optimized lead candidates for preclinical evaluation.

References

  • Di Mauro, G., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. PMC.
  • Dolzhenko, A., et al. (2008). Pyrazolo[1,5-a][1][2][3]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles.
  • ResearchGate. (n.d.). Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate.
  • ScienceDirect. (n.d.). Various retro-synthetic routes for pyrazolo[1,5-a]quinazoline and its derivatives. ScienceDirect.
  • Sun, L., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry.
  • Solly, K., et al. (2014). Synthesis and antiproliferative evaluation of pyrazolo[1,5-a]-1,3,5-triazine myoseverin derivatives. Bioorganic & Medicinal Chemistry Letters.
  • Lipunova, G., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][1][4][5]Triazine Sulfonamides. EC Pharmacology and Toxicology.
  • Besson, T., et al. (2017). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. Molecules.
  • ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines. ResearchGate.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][1][2][3]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
  • MOST Wiedzy. (2022). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives. MOST Wiedzy.
  • MDPI. (2017). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][2][3]triazines. MDPI.

Sources

Application Notes and Protocols: 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazolo[1,5-a]triazine core is a nitrogen-rich heterocyclic system that has garnered significant interest in medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous purines, such as adenine and guanine, makes it an excellent bioisosteric scaffold for the design of molecules that can interact with a wide array of biological targets.[1] Among the various derivatives of this scaffold, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one stands out as a particularly valuable and versatile chemical building block. Its unique electronic properties and multiple reactive sites allow for the strategic introduction of diverse functional groups, enabling the synthesis of complex molecules with tailored biological activities. Preliminary studies have already highlighted the potential of derivatives of this scaffold as antimicrobial and anti-inflammatory agents, as well as potent inhibitors of therapeutically relevant enzymes like thymidine phosphorylase and protein kinases.[2]

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and utilization of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic endeavors. The protocols provided herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower the user to adapt and innovate.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in the laboratory. The key properties of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₆N₄OS[2]
Molecular Weight 182.21 g/mol [2]
CAS Number 54346-18-8[2]
Appearance White to off-white solid[2]
Melting Point 244-246 °C[2]
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol

Storage and Handling: Store in a cool, dry, and well-ventilated area away from incompatible substances. It is recommended to handle the compound in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one: A Modern Approach

The synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one can be efficiently achieved through a microwave-assisted, one-pot, three-step sequence starting from the readily available 5-aminopyrazole.[2] This modern synthetic approach offers significant advantages over traditional heating methods, including drastically reduced reaction times, higher yields, and operational simplicity, making it ideal for both small-scale and gram-scale preparations.[2]

Reaction Scheme:

Synthesis_Scheme cluster_0 One-Pot Microwave-Assisted Synthesis 5-Aminopyrazole 5-Aminopyrazole Intermediate_1 N-Ethoxycarbonylthiourea intermediate 5-Aminopyrazole->Intermediate_1 1. EtO2C-NCS, DMF, MW (150°C, 10 min) Intermediate_2 2-Thioxo-pyrazolo[1,5-a]triazin-4-one Intermediate_1->Intermediate_2 2. NaOH (2N), MW (80°C, 3 min) Final_Product 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one Intermediate_2->Final_Product 3. MeI, rt, 15 min

Caption: One-pot microwave-assisted synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a reported procedure and has been optimized for efficiency and reproducibility.[2]

Materials:

  • 5-Aminopyrazole

  • Ethoxycarbonyl isothiocyanate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH), 2N aqueous solution

  • Methyl iodide (MeI)

  • Hydrochloric acid (HCl), 2N aqueous solution or Acetic acid

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Step 1: Formation of the N-Ethoxycarbonylthiourea Intermediate.

    • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 5-aminopyrazole (1.0 eq.).

    • Add anhydrous DMF to dissolve the starting material.

    • Add ethoxycarbonyl isothiocyanate (1.0 eq.) dropwise to the stirred solution.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the reaction mixture at 150 °C for 10 minutes. The causality for using microwave irradiation here lies in its ability to rapidly and uniformly heat the reaction mixture, significantly accelerating the rate of this condensation reaction compared to conventional heating.[2]

    • After the reaction is complete, cool the vial to room temperature.

  • Step 2: Cyclization to the 2-Thioxo Intermediate.

    • To the cooled reaction mixture from Step 1, add 2N aqueous sodium hydroxide (2.0 eq.).

    • Reseal the vial and irradiate it in the microwave synthesizer at 80 °C for 3 minutes. The use of a strong base like NaOH is crucial for promoting the intramolecular cyclization to form the triazine ring. The milder temperature and short reaction time under microwave conditions are sufficient to drive this step to completion while minimizing potential side reactions.[2]

    • Cool the reaction vial to room temperature.

  • Step 3: S-Methylation to the Final Product.

    • To the cooled reaction mixture from Step 2, add methyl iodide (1.0 eq.) dropwise while stirring.

    • Continue stirring the mixture at room temperature for 15 minutes. The thiolate anion generated in the previous step is a soft nucleophile, and methyl iodide is an excellent soft electrophile, leading to a rapid and efficient S-methylation reaction.

  • Work-up and Purification:

    • Partially concentrate the solvent under reduced pressure.

    • Acidify the resulting aqueous solution to a pH below 5 using 2N HCl or acetic acid.

    • Pour the acidified solution into cold water (approximately 10 mL).

    • A precipitate will form. Collect the solid by vacuum filtration.

    • Wash the solid with water until the filtrate is neutral.

    • Dry the resulting solid under vacuum to afford 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one as a white solid. The yield is typically in the range of 70-75%.[2]

Characterization Data:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Observed Data [2]
¹H NMR (300 MHz, DMSO-d₆)δ 12.89 (s, 1H, NH), 7.97 (d, J = 1.9 Hz, 1H, Ar-H), 6.35 (d, J = 1.9 Hz, 1H, Ar-H), 2.53 (s, 3H, SCH₃)
¹³C NMR (75 MHz, DMSO-d₆)δ 157.0 (Cq), 148.4 (Cq), 145.7 (CHAr), 143.5 (Cq), 97.1 (CHAr), 13.1 (CH₃)
IR (neat) νₘₐₓ (cm⁻¹)3097, 3017, 2933, 1715 (C=O), 1592, 1426, 1337, 1228
HRMS (EI-MS)m/z calcd for C₆H₆N₄OS [M+H]⁺: 183.0335, found: 183.0333

Application as a Chemical Building Block: Gateway to Functionalized Pyrazolo[1,5-a]triazines

The true utility of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one lies in its ability to serve as a versatile precursor for a wide range of more complex molecules, particularly in the synthesis of kinase inhibitors and other biologically active compounds. The methylthio group at the C2 position is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various nucleophiles, most notably amines.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction at the C2 position of the pyrazolo[1,5-a]triazine core proceeds through a two-step addition-elimination mechanism.

SNAr_Mechanism cluster_1 Nucleophilic Aromatic Substitution (SNAr) Mechanism Starting_Material 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one Meisenheimer_Complex Meisenheimer-like Intermediate (tetrahedral) Starting_Material->Meisenheimer_Complex 1. Nucleophilic attack by Amine (R-NH2) Final_Product 2-Amino-pyrazolo[1,5-a]triazin-4(3H)-one Meisenheimer_Complex->Final_Product 2. Elimination of Methanethiol (CH3SH)

Caption: General mechanism for the SNAr reaction at the C2 position.

The electron-deficient nature of the pyrazolo[1,5-a]triazine ring system, further activated by the electron-withdrawing triazine ring, facilitates the initial nucleophilic attack at the C2 carbon. This leads to the formation of a negatively charged tetrahedral intermediate, often referred to as a Meisenheimer-like complex.[3] The subsequent elimination of the methanethiolate anion, a relatively stable leaving group, restores the aromaticity of the ring and yields the substituted product. The overall reaction is typically irreversible and driven by the formation of the more stable final product.

Experimental Protocol: General Procedure for Amination via SNAr

This general protocol can be adapted for a variety of primary and secondary amines to synthesize a library of 2-amino-pyrazolo[1,5-a]triazin-4(3H)-one derivatives. Microwave irradiation is often beneficial for this transformation, leading to shorter reaction times and improved yields, particularly with less reactive amines.

Materials:

  • 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

  • Desired primary or secondary amine (1.5 - 2.0 eq.)

  • Solvent (e.g., DMF, DMSO, or a high-boiling alcohol like n-butanol)

  • Optional: Base (e.g., DIPEA, K₂CO₃) if the amine salt is used or to scavenge any acid formed.

  • Microwave synthesis vial or round-bottom flask with a condenser

  • Microwave synthesizer or conventional heating source (oil bath)

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (1.0 eq.) in the chosen solvent.

    • Add the desired amine (1.5 - 2.0 eq.). If using an amine salt, add an equivalent of a non-nucleophilic base like DIPEA.

    • Seal the vessel (if using a microwave) or equip it with a condenser (for conventional heating).

  • Reaction Conditions (Choose one):

    • Microwave Irradiation: Heat the reaction mixture in the microwave synthesizer to a temperature between 120-180 °C for 15-60 minutes. The optimal temperature and time will depend on the reactivity of the amine and should be determined empirically.

    • Conventional Heating: Heat the reaction mixture in an oil bath at a temperature between 100-160 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The purification method will depend on the properties of the product. Common methods include:

      • Precipitation: Add a non-solvent (e.g., water, diethyl ether) to the crude residue to precipitate the product. Collect the solid by filtration, wash with the non-solvent, and dry.

      • Column Chromatography: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

Application in the Synthesis of Kinase Inhibitors

The 2-amino-pyrazolo[1,5-a]triazine scaffold is a key pharmacophore in a number of potent and selective kinase inhibitors. For instance, derivatives of this scaffold have shown significant inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[4][5] The general synthetic strategy involves the amination of 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one followed by further functionalization at other positions of the heterocyclic core, such as the C8 position.

Kinase_Inhibitor_Synthesis cluster_2 General Strategy for Kinase Inhibitor Synthesis Building_Block 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one Amino_Intermediate 2-Amino-pyrazolo[1,5-a]triazin-4(3H)-one derivative Building_Block->Amino_Intermediate Amination (SNAr) Kinase_Inhibitor Functionalized Kinase Inhibitor Amino_Intermediate->Kinase_Inhibitor Further Functionalization (e.g., C-H activation, cross-coupling at C8)

Caption: Synthetic pathway to kinase inhibitors from the title compound.

Conclusion: A Building Block with a Bright Future

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery. Its straightforward, high-yielding synthesis and the facile displacement of its methylthio group via nucleophilic aromatic substitution make it an attractive starting material for the construction of libraries of potential therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this privileged scaffold and to accelerate the discovery of new and innovative medicines.

References

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][3][7]triazines. Molecules, 26(12), 3567. [Link]
  • Barreca, M. L., et al. (2022). Novel Pyrazolo [1, 5‐a]‐1, 3, 5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem, 17(19), e202200331. [Link]
  • SpectraBase. pyrazolo[1,5-a][2][3][7]triazin-4(3H)-one, 8-(4-fluorophenyl)-2-(methylthio)-. [Link]
  • Gommaa, A. M. (2017). Pyrazolo[1,5-a][2][3][7]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Mini-Reviews in Organic Chemistry, 14(3), 175-191. [Link]
  • Sun, L., et al. (2013). Synthesis of pyrazolo[1,5-a][2][3][7]triazine derivatives as inhibitors of thymidine phosphorylase. European journal of medicinal chemistry, 64, 457-467. [Link]
  • Almehmadi, M. A., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Bioorganic Chemistry, 116, 105335. [Link]
  • Nie, T., et al. (2019). Structure-based design, synthesis, and study of pyrazolo[1,5-a][2][3][7]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & medicinal chemistry, 27(18), 115003. [Link]
  • El-Gazzar, A. B. A., et al. (2009). Synthesis and anti-inflammatory activity of novel pyrazolo[3,4-d]pyrimidine derivatives. Bioorganic & medicinal chemistry, 17(10), 3647-3657. [Link]
  • Shaker, R. M. (2006). Synthesis and reactions of 5-amino-4-cyanopyrazole-3-carboxamides.
  • Wikipedia.
  • Insuasty, B., et al. (2010). An efficient two-step synthesis of novel 2-amino-substituted pyrazolo[1,5-a][2][3][7]triazines. Tetrahedron Letters, 51(2), 344-347. [Link]
  • ResearchGate. The synthesis and chemical reactions of certain pyrazolo[1,5‐a]‐1,3,5‐triazines. [Link]
  • ResearchGate. ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][2][3][7]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. [Link]

Sources

Application Notes and Protocols for In Vivo Studies of Pyrazolotriazine Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

These application notes are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of pyrazolotriazine compounds. This guide provides a comprehensive overview of the critical considerations and detailed protocols for conducting in vivo studies in animal models to assess the anti-cancer and anti-inflammatory potential of this important class of heterocyclic compounds.

Introduction to Pyrazolotriazines

Pyrazolotriazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] The fused pyrazole and triazine ring system provides a versatile scaffold for synthetic modification, leading to the development of derivatives with a wide range of therapeutic applications. Notably, various pyrazolotriazine derivatives have demonstrated promising efficacy as anti-cancer, anti-inflammatory, antiviral, and antimicrobial agents.[1] Their mechanisms of action are often attributed to the inhibition of key cellular signaling pathways involved in disease pathogenesis, such as those regulated by cyclin-dependent kinases (CDKs), the PI3K/Akt/mTOR pathway, and the NF-κB signaling cascade.[2][3][4][5]

This document will provide detailed protocols for evaluating pyrazolotriazine compounds in established murine models of cancer and inflammation, along with methodologies for pharmacodynamic and pharmacokinetic assessments.

Part 1: Preclinical Evaluation of Anticancer Activity

The anticancer properties of many pyrazolotriazine derivatives stem from their ability to modulate cell cycle progression, induce apoptosis, and inhibit signaling pathways crucial for tumor growth and survival.[3][6] In vivo assessment is a critical step in validating the therapeutic potential of these compounds.

Rationale for Model Selection: Xenograft Models

Subcutaneous xenograft models are a well-established and widely used platform for the initial in vivo efficacy screening of anticancer compounds.[3] These models involve the implantation of human cancer cells into immunodeficient mice, allowing for the growth of tumors that can be monitored and measured in response to treatment. For more clinically relevant studies, particularly for cancers like pancreatic cancer, orthotopic models, where tumor cells are implanted into the corresponding organ, are preferred as they better recapitulate the tumor microenvironment and metastatic progression.[7][8]

Experimental Workflow for Xenograft Studies

The following diagram outlines the typical workflow for an in vivo efficacy study using a subcutaneous xenograft model.

xenograft_workflow cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase cell_culture Cell Line Culture & Expansion tumor_implantation Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation compound_formulation Test Compound Formulation treatment Compound Administration (e.g., IP, PO) compound_formulation->treatment acclimatization Animal Acclimatization (4-6 week old mice) acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring (to ~50-60 mm³) tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint tissue_collection Tumor & Tissue Collection endpoint->tissue_collection pk_pd_analysis PK/PD & Biomarker Analysis tissue_collection->pk_pd_analysis data_analysis Statistical Analysis & Reporting pk_pd_analysis->data_analysis

Caption: General workflow for an in vivo anticancer efficacy study.

Detailed Protocols

1. Cell Preparation and Implantation:

  • Culture human cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) under standard conditions to 70-80% confluency.

  • Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a viable cell count using trypan blue exclusion.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 10⁷ cells/mL to enhance tumor take rate. Keep the cell suspension on ice.

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of 4-6 week old immunodeficient mice (e.g., nude or SCID mice).

2. Tumor Growth and Treatment:

  • Monitor tumor growth by measuring tumor dimensions with digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (width)² x length/2.

  • When tumors reach an average volume of 50-60 mm³, randomize the mice into treatment and control groups.

  • Prepare the pyrazolotriazine compound formulation. For poorly soluble compounds, consider formulations with solvents like DMSO, PEG300, or Tween® 80, ensuring the final vehicle concentration is well-tolerated by the animals.

  • Administer the compound at the predetermined dose and schedule via the appropriate route (e.g., intraperitoneal injection or oral gavage). A typical starting dose for a novel pyrazolotriazine derivative might be in the range of 5-50 mg/kg, administered daily or on a 5-day on/2-day off schedule.

  • Monitor tumor volume and body weight throughout the study. Significant body weight loss (>15-20%) can be an indicator of toxicity.

3. Endpoint and Tissue Analysis:

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis, while another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

1. Tissue Preparation:

  • Process formalin-fixed tumors into paraffin-embedded blocks.

  • Cut 4-5 µm sections and mount on positively charged slides.

2. Staining:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 10 minutes.

  • Block endogenous peroxidase activity and non-specific binding.

  • Incubate with primary antibodies against Ki-67 (a marker of proliferation) and CD31 (a marker of endothelial cells/angiogenesis) overnight at 4°C.[9][10][11][12][13]

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Develop the signal using a DAB substrate kit and counterstain with hematoxylin.

3. Analysis:

  • Quantify the percentage of Ki-67 positive cells and the microvessel density (CD31 positive vessels) using image analysis software. A reduction in these markers in the treated group compared to the control group indicates an anti-proliferative and anti-angiogenic effect of the pyrazolotriazine compound.[10][11]

Data Presentation: Efficacy and Biomarker Analysis
Treatment GroupAverage Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition% Ki-67 Positive Cells ± SEMMicrovessel Density (vessels/field) ± SEM
Vehicle Control1500 ± 150-85 ± 525 ± 3
Pyrazolotriazine A (10 mg/kg)750 ± 1005040 ± 612 ± 2
Pyrazolotriazine A (25 mg/kg)450 ± 807020 ± 48 ± 1

Part 2: Preclinical Evaluation of Anti-inflammatory Activity

Pyrazolotriazine derivatives have also shown significant potential as anti-inflammatory agents, often through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[5][14] In vivo models of acute and chronic inflammation are essential for evaluating the therapeutic efficacy of these compounds.

Rationale for Model Selection: Acute Inflammation Models

The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation for screening novel anti-inflammatory drugs.[15][16][17] Carrageenan injection induces a biphasic inflammatory response, with an early phase mediated by histamine and serotonin, and a later phase involving prostaglandins and cytokines.[16][18] Another relevant model is the lipopolysaccharide (LPS)-induced systemic inflammation model, which mimics aspects of sepsis and allows for the assessment of systemic anti-inflammatory effects.[13][19][20]

Signaling Pathway: The NF-κB Cascade

The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition is a key mechanism for many anti-inflammatory drugs.

nfkB_pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates TNFa TNF-α TNFa->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Pyrazolotriazine Pyrazolotriazine Compound Pyrazolotriazine->IKK inhibits DNA DNA NFkB_nuc->DNA binds Gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Gene_transcription initiates

Caption: Simplified NF-κB signaling pathway and the inhibitory action of pyrazolotriazine compounds.

Detailed Protocols

1. Animal Preparation and Dosing:

  • Use male Swiss albino mice (20-25 g).

  • Administer the pyrazolotriazine compound (e.g., 10-50 mg/kg) or vehicle control orally or intraperitoneally 1 hour before carrageenan injection.

2. Induction of Edema:

  • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

3. Measurement of Edema:

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

1. Animal Treatment:

  • Administer the pyrazolotriazine compound or vehicle to mice.

  • One hour later, inject LPS (e.g., 5 mg/kg) intraperitoneally.

2. Sample Collection:

  • Two hours after LPS injection, collect blood via cardiac puncture for serum preparation.

3. Cytokine Analysis:

  • Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the serum using commercially available ELISA kits according to the manufacturer's instructions.[21][22][23][24] A significant reduction in cytokine levels in the treated group indicates an anti-inflammatory effect.

Data Presentation: Anti-inflammatory Efficacy
Treatment GroupPaw Edema Inhibition (%) at 3hSerum TNF-α (pg/mL) ± SEMSerum IL-6 (pg/mL) ± SEM
Vehicle Control-1500 ± 2001200 ± 150
Pyrazolotriazine B (20 mg/kg)45800 ± 100650 ± 90
Indomethacin (10 mg/kg)60600 ± 80500 ± 70

Part 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the pharmacokinetic and pharmacodynamic properties of pyrazolotriazine compounds is crucial for optimizing dosing regimens and predicting clinical efficacy.

Rationale for PK/PD Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, providing essential information on its bioavailability and half-life.[19][25] PD studies link drug exposure to its pharmacological effect, helping to establish a dose-response relationship.

Experimental Workflow for PK/PD Studies

pkpd_workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) pk_dosing Compound Administration (IV and PO) blood_sampling Serial Blood Sampling pk_dosing->blood_sampling plasma_analysis LC-MS/MS Analysis of Plasma Concentrations blood_sampling->plasma_analysis pk_parameters Calculation of PK Parameters (AUC, Cmax, T1/2) plasma_analysis->pk_parameters pd_dosing Dose-Response Study biomarker_assessment Biomarker Assessment (e.g., Western Blot, ELISA) pd_dosing->biomarker_assessment efficacy_correlation Correlation of Exposure with Efficacy biomarker_assessment->efficacy_correlation

Caption: Workflow for pharmacokinetic and pharmacodynamic analysis.

Detailed Protocols

1. Dosing and Sampling:

  • Administer the pyrazolotriazine compound via intravenous (IV) and oral (PO) routes to different groups of mice.

  • Collect serial blood samples (e.g., at 5, 15, 30, 60, 120, 240, and 480 minutes) from the saphenous vein or via tail-nick.

2. Sample Processing and Analysis:

  • Process blood samples to obtain plasma.

  • Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2) using appropriate software.

1. Protein Extraction:

  • Homogenize snap-frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

2. Western Blotting:

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate with primary antibodies against key signaling proteins and their phosphorylated forms (e.g., total Akt, p-Akt, total mTOR, p-mTOR) overnight at 4°C.[15][26][27][28]

  • Incubate with an HRP-conjugated secondary antibody.

  • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

3. Densitometry:

  • Quantify band intensity using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the ratio of phosphorylated to total protein for key pathway components in the treated group indicates target engagement and pathway inhibition.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the in vivo evaluation of pyrazolotriazine compounds. By employing these standardized models and analytical methods, researchers can effectively assess the anticancer and anti-inflammatory potential of novel derivatives, elucidate their mechanisms of action, and generate the robust preclinical data necessary to advance promising candidates toward clinical development.

References

  • Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel. PMC - NIH. [Link]
  • Immunohistochemistry of Ki-67 and CD31 staining in tumour tissues. (A)...
  • Immunohistochemical stainings and CD31, Ki-67 and LAMP-1 and -2...
  • Ki-67 and CD31 immunohistochemical staining of tumors. Notes: (A, B)...
  • A novel CDK7 inhibitor of the Pyrazolotriazine class exerts broad-spectrum antiviral activity at nanomolar concentr
  • Mouse TNF-alpha ELISA Kit. RayBiotech. [Link]
  • Anti-angiogenic Effects of Novel Cyclin-Dependent Kinase Inhibitors With a pyrazolo[4,3-d]pyrimidine Scaffold. PubMed. [Link]
  • (A) The representative immunohistochemistry staining of Ki-67 and CD31...
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC - NIH. [Link]
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI. [Link]
  • Enzyme linked immunosorbent assays (ELISAs) for mouse IL-10, IL-6,IL-1β andTNF-α v1.
  • Pyrazolotriazines: Biological activities, synthetic strategies and recent developments.
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. NIH. [Link]
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][27]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evalu
  • Pyrazolo[4,3-H]quinazolines as Cyclin-dependent Kinase Inhibitors for Tre
  • 1.2 Western Blot and the mTOR Pathway. eCampusOntario Pressbooks. [Link]
  • Unlock translational insights: In vivo biomarker analysis for drug discovery. Nuvisan. [Link]
  • Pharmacokinetics of 9-methoxy-N,N-dimethyl-5-nitropyrazolo [3,4, 5-kl]acridine-2(6H)-propanamine (PZA, PD 115934, NSC 366140) in mice: guidelines for early clinical trials1. PubMed. [Link]
  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][27]triazine Sulfonamides and Their Experimental and Comput
  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Str
  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Deriv
  • Recent Advances in the Development of Pyrazole Deriv
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Chahal. [Link]
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]
  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]
  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PMC - PubMed Central. [Link]
  • Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2.
  • Figure S1. BGA002 pharmacokinetics in mice after single intravenous (IV) administration.
  • The activity of pyrazolo[4,3-e][9][10][27]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][9][10][27]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC - NIH. [Link]
  • Ex vivo Inhibition of NF-κB Signaling in Alloreactive T-cells Prevents Graft-versus-host Disease. NIH. [Link]
  • The use of pharmaceutical-grade compounds in laboratory animals ensures that the compounds administered meet establishe. James Madison University. [Link]
  • Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms.
  • In Vivo Biomarker Imaging: Paving the Way for Precision Medicine. PMC - PubMed Central. [Link]
  • In Vitro and In Vivo Analysis of Ochratoxin A-Derived Glucuronides and Mercapturic Acids as Biomarkers of Exposure. MDPI. [Link]
  • Procedure: IACUC-09 Date: May 2, 2024 Enabled by: AWA, PHS, USDA Supersedes: September 21, 2023 UC Davis Institutional Animal Ca. UC Davis. [Link]
  • WVU IACUC POLICY: Non-Pharmaceutical-Grade Substances Used in Animals. West Virginia University. [Link]
  • Xenograft Tumor Model Protocol. Protocol Online. [Link]
  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing self-validating protocols.

I. Synthesis Overview

The synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a multi-step process that involves the formation of a pyrazolylthiourea intermediate, followed by cyclization to the pyrazolo[1,5-a]triazine core, and subsequent S-methylation. Both conventional heating and microwave-assisted methods have been reported, with the latter often providing higher yields and shorter reaction times.[1][2]

The general synthetic route starting from a 5-aminopyrazole is illustrated below:

G A 5-Aminopyrazole C Pyrazolylthiourea Intermediate A->C Thiourea Formation B Ethoxycarbonyl isothiocyanate B->C E 2-Thioxo-1H-pyrazolo[1,5-a]- [1,3,5]triazin-4-one C->E Cyclization D Base (e.g., NaOH) D->E G 2-(Methylthio)pyrazolo[1,5-a]- triazin-4(3H)-one E->G S-Methylation F Methyl Iodide (MeI) F->G

Caption: General synthesis workflow for 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

II. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave-assisted synthesis for this reaction?

A1: Microwave-assisted synthesis offers several advantages over conventional heating methods for the synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one. These include significantly reduced reaction times, improved yields (often up to 94%), and the ability to perform the synthesis as a one-pot sequential process without the need for intermediate purification.[1][2] This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwave irradiation.

Q2: Can I use other bases for the cyclization step besides sodium hydroxide?

A2: Yes, various bases have been used for the cyclization of pyrazolylthiourea intermediates to form the pyrazolo[1,5-a]triazine ring. These include aqueous sodium hydroxide, sodium methoxide, sodium ethoxide in ethanol, and ammonium hydroxide in methanol.[3] The choice of base can influence the reaction rate and yield, so it may require optimization depending on the specific substrate and reaction conditions.

Q3: Is it possible to isolate the 2-thioxo intermediate before methylation?

A3: Yes, the 2-thioxo-1H-pyrazolo[1,5-a][3][4][5]triazin-4-one intermediate can be isolated before the S-methylation step.[1][3] This can be useful for characterization purposes or if you wish to use a different alkylating agent for the final step. However, for efficiency, a one-pot procedure where the thioxo intermediate is not isolated is often preferred.

Q4: What is the role of the ethoxycarbonyl group on the isothiocyanate?

A4: The ethoxycarbonyl group on ethoxycarbonyl isothiocyanate acts as a leaving group during the base-mediated cyclization step. After the initial formation of the N-carbetoxythiourea intermediate, the base promotes an intramolecular nucleophilic attack from a pyrazole ring nitrogen onto the carbonyl carbon of the thiourea, followed by cyclization and elimination to form the triazine ring.

III. Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

Problem 1: Low Yield of the Final Product

Low overall yield can be due to issues at any of the three main stages of the synthesis. The following troubleshooting tree can help diagnose the problem:

G start Low Overall Yield check_intermediates Analyze reaction mixture by TLC/LC-MS after each step. start->check_intermediates thiourea_issue Is the thiourea intermediate formed in low yield? check_intermediates->thiourea_issue cyclization_issue Is the cyclization step incomplete? check_intermediates->cyclization_issue methylation_issue Is the methylation step inefficient? check_intermediates->methylation_issue thiourea_solution Troubleshoot Thiourea Formation thiourea_issue->thiourea_solution cyclization_solution Troubleshoot Cyclization cyclization_issue->cyclization_solution methylation_solution Troubleshoot S-Methylation methylation_issue->methylation_solution

Caption: Troubleshooting decision tree for low product yield.

1.1 Inefficient Thiourea Formation

Possible Cause Suggested Solution
Poor quality of 5-aminopyrazole Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
Decomposition of ethoxycarbonyl isothiocyanate This reagent can be moisture-sensitive. Use a fresh bottle or distill it before use.
Incorrect reaction temperature The addition of the isothiocyanate is typically done at 0 °C to control the exothermic reaction.[1] Ensure proper temperature control.
Insufficient reaction time While the initial reaction is often fast, allow the mixture to stir at room temperature for a short period to ensure complete conversion.[1]

1.2 Incomplete Cyclization

Possible Cause Suggested Solution
Insufficient base Ensure the correct stoichiometry of the base is used (typically 2.0 equivalents).[1] The base is crucial for deprotonation and promoting cyclization.
Base is not strong enough For less reactive substrates, a stronger base like sodium methoxide or sodium ethoxide might be necessary.[3]
Low reaction temperature or short reaction time For conventional heating, ensure adequate reflux time. For microwave synthesis, the conditions are typically 80 °C for 3 minutes.[1] These may need to be optimized for your specific substrate.
Presence of water (for non-aqueous conditions) If using anhydrous conditions with bases like NaOMe or NaOEt, ensure your solvent is dry.

1.3 Inefficient S-Methylation

Possible Cause Suggested Solution
Poor quality of methyl iodide Use fresh, stabilized methyl iodide.
Insufficient methyl iodide Use at least 1.0 equivalent of methyl iodide.[1] A slight excess may be beneficial.
Side reaction: N-methylation N-methylation can be a competing side reaction.[6] Performing the reaction at lower temperatures and with careful addition of the methyl iodide can favor S-methylation. The thionate form, which is more prevalent under basic conditions, should preferentially alkylate on the sulfur.
Decomposition of the product Some pyrazolotriazine derivatives can be unstable.[7] Work up the reaction promptly after completion.
Problem 2: Presence of Impurities in the Final Product

2.1 Unreacted Starting Material or Intermediates

  • Symptom: Peaks corresponding to the 5-aminopyrazole, thiourea intermediate, or the 2-thioxo intermediate are observed in the NMR or LC-MS of the final product.

  • Solution: This indicates incomplete reaction in one or more steps. Refer to the troubleshooting sections for low yield to optimize the reaction conditions. For purification, column chromatography with a gradient elution (e.g., ethyl acetate in hexanes) is generally effective.

2.2 Formation of N-Methylated Isomer

  • Symptom: An isomeric product is observed in the LC-MS (same mass) and additional peaks are present in the NMR spectrum. The N-methyl group will have a different chemical shift compared to the S-methyl group.

  • Solution: This is a common issue in the alkylation of N-heterocyclic thiols.[6]

    • Optimize reaction conditions: Lowering the reaction temperature and using a less polar solvent may favor S-methylation.

    • Choice of base: The choice of base can influence the tautomeric equilibrium between the thione and thiol forms. A base that promotes the formation of the thiolate anion will favor S-alkylation.

    • Purification: Careful column chromatography can often separate the S- and N-methylated isomers.

The potential for N-methylation is illustrated below:

G A 2-Thioxo-1H-pyrazolo[1,5-a]- [1,3,5]triazin-4-one C S-Methylated Product (Desired) A->C S-alkylation D N-Methylated Product (Side Product) A->D N-alkylation B Methyl Iodide (MeI) B->C B->D

Caption: Competing S- and N-methylation pathways.

IV. Experimental Protocols

Microwave-Assisted Sequential One-Pot Synthesis

This protocol is adapted from a reported efficient synthesis of 2-(methylsulfanyl)pyrazolo[1,5-a][3][4][5]triazin-4(3H)-ones.[1]

Step 1: Thiourea Formation

  • To a solution of 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL) in a microwave vial at 0 °C, add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise.

  • After the addition is complete, stir the mixture for 2 minutes at room temperature.

  • Seal the vial and heat it in a microwave reactor at 100 °C for 5 minutes.

Step 2: Cyclization

  • After cooling the vial, add 2N aqueous NaOH (2.0 equiv.).

  • Reseal the vial and irradiate at 80 °C for 3 minutes.

Step 3: S-Methylation

  • After cooling, add methyl iodide (1.0 equiv.).

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC).

  • Work-up the reaction by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Data Summary: Conventional vs. Microwave Synthesis
Parameter Conventional Heating Microwave-Assisted Reference
Reaction Time Several hours< 15 minutes[1][2]
Typical Yield ModerateHigh (up to 94%)[1][2]
Intermediate Purification Often requiredNot required (one-pot)[1]

V. References

  • G. V. Ksandrov, S. V. Velskaia, "Pyrazolo[1,5-a][3][4][5]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity," [Source of the review, e.g., Arkivoc], 2008. [Link]

  • S. A. G. El-Feky et al., "Pyrazolo[1,5-a][3][4][5]triazine based scaffold as purine analogues with diverse biological activity," [Journal Name], [Year]. [Link]

  • S. M. Rida et al., "Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety," Chemistry Central Journal, 2017. [Link]

  • N. Wippert et al., "Synthesis of new pyrazolo[3][4][8]triazines by cyclative cleavage of pyrazolyltriazenes," Beilstein Archives, 2021. [Link]

  • A. I. El-Sabbagh et al., "Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models," ChemistryOpen, 2023. [Link]

  • G. V. Ksandrov, S. V. Velskaia, "Pyrazolo[1,5-a][3][4][5]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity," HETEROCYCLES, 2008. [Link]

  • J. A. L. Foret et al., "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][4][5]triazines," Molecules, 2021. [Link]

  • A. K. Sharma et al., "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines," Beilstein Journal of Organic Chemistry, 2018. [Link]

  • E. N. Jacobsen et al., "Enantioselective Aza-Sakurai Cyclizations: Dual Role of Thiourea as H-bond Donor and Lewis Base," Journal of the American Chemical Society, 2016. [Link]

  • P. P. V. Sun et al., "Synthesis of pyrazolo[1,5-a][3][4][5]triazine derivatives as inhibitors of thymidine phosphorylase," European Journal of Medicinal Chemistry, 2013. [Link]

  • A. K. Sharma et al., "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines," Beilstein Journal of Organic Chemistry, 2018. [Link]

  • G. V. Ksandrov, S. V. Velskaia, "Pyrazolo[1,5-a][3][4][5]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity," HETEROCYCLES, 2008. [Link]

  • LookChem, "2-(methylthio)pyrazolo[1,5-a][3][4][5]triazin-4(3h)-one cas:54346-18-8," LookChem, [Accessed Date]. [Link]

  • M. Shimizu et al., "S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS," HETEROCYCLES, 2009. [Link]

  • N. Wippert et al., "Synthesis of new pyrazolo[3][4][8]triazines by cyclative cleavage of pyrazolyltriazenes," Beilstein Journal of Organic Chemistry, 2021. [Link]

  • P. P. V. Sun et al., "ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][3][4][5]triazine Derivatives as Inhibitors of Thymidine Phosphorylase," ChemInform, 2013. [Link]

Sources

Technical Support Center: Pyrazolo[1,5-a]triazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[1,5-a]triazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. As a purine isostere, the pyrazolo[1,5-a]triazine core is a privileged structure in medicinal chemistry, making robust synthetic routes essential.[1][2] This guide provides in-depth, field-proven insights to help you troubleshoot your experiments and improve reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to resolve them.

Issue 1: My reaction is forming an unexpected dimeric byproduct, leading to low yields of the desired pyrazolo[1,5-a]triazine.

Root Cause Analysis:

The most common starting material for constructing the pyrazolo[1,5-a]triazine ring system is a 3- or 5-aminopyrazole.[1][3] Under certain conditions, particularly with strong bases or high temperatures, these aminopyrazoles can undergo self-condensation or oxidative dimerization to form undesired pyrazole-fused pyridazines or pyrazines.[4][5][6] This side reaction competes directly with the desired cyclization with your 1,3-dielectrophile (e.g., a dicarbonyl compound or its equivalent), thereby reducing the yield of the target molecule.

The mechanism often involves the coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds, a process that can be promoted by certain metal catalysts (like copper salts) or strong oxidants.[4][5][7]

Strategic Solutions:

  • Reagent and Condition Optimization: The choice of base and reaction temperature is critical. Strong bases like sodium ethoxide can facilitate deprotonation and subsequent dimerization.

    • Recommendation: Switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). These bases are sufficient to catalyze the desired condensation without promoting dimerization.

    • Temperature Control: Run the reaction at the lowest temperature that allows for the consumption of starting materials. Start at room temperature and gently heat if necessary, monitoring by TLC or LC-MS.

  • Order of Addition: Adding the aminopyrazole slowly to a solution of the 1,3-dielectrophile and the base can help maintain a low concentration of the free aminopyrazole, thus disfavoring the bimolecular dimerization side reaction.

  • Atmosphere Control: If oxidative dimerization is suspected, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate the formation of these byproducts.

Issue 2: I am observing the formation of a regioisomeric product. How can I control the regioselectivity of the cyclization?

Root Cause Analysis:

When using an unsymmetrical 1,3-dielectrophile (like 1,1,3,3-tetramethoxypropane or an unsymmetrical β-ketoester) with a 5-aminopyrazole, cyclization can occur at either the N1 or N2 nitrogen of the pyrazole ring, leading to the formation of pyrazolo[1,5-a]pyrimidines as a common isomeric impurity alongside the desired pyrazolo[1,5-a]triazine.[8] The regiochemical outcome is highly dependent on reaction conditions and the substitution pattern of the pyrazole.

The initial condensation typically occurs between the exocyclic amino group of the pyrazole and one of the carbonyls of the dielectrophile. The subsequent intramolecular cyclization is the regioselectivity-determining step. Acidic conditions often favor cyclization onto the endocyclic N1, while basic conditions can favor condensation at N2.

Strategic Solutions:

  • pH Control: The pH of the reaction medium is the most significant factor influencing regioselectivity.

    • For Pyrazolo[1,5-a]triazine (N1-cyclization): Acetic acid is a widely used solvent and catalyst that strongly promotes cyclization onto the N1 position of the pyrazole ring, leading to the desired pyrazolo[1,5-a]triazine scaffold.[8]

    • For Pyrazolo[3,4-b]pyridine (N2-cyclization): If the undesired isomer is the major product, consider that conditions may be favoring this pathway. Stronger acids or Lewis acids can sometimes alter the outcome.

  • Protecting Groups: If pH control is insufficient, consider protecting the N1 position of the pyrazole with a suitable protecting group (e.g., a p-methoxybenzyl or tosyl group) before the condensation reaction. This forces the cyclization to occur at the desired position. The protecting group can be removed in a subsequent step.

Visualizing Competing Reaction Pathways

The diagram below illustrates the critical choice in the cyclization step that determines the final scaffold.

G Scheme 1: Regioselective Cyclization Pathways cluster_start Starting Materials cluster_products Potential Products Aminopyrazole Aminopyrazole Intermediate Condensation Intermediate Aminopyrazole->Intermediate Condensation Dielectrophile Dielectrophile Dielectrophile->Intermediate Product_A Pyrazolo[1,5-a]triazine (Desired Product) Intermediate->Product_A N1 Attack (Acidic Conditions, e.g., AcOH) Product_B Pyrazolo[1,5-a]pyrimidine (Isomeric Side Product) Intermediate->Product_B N2 Attack (Alternative Conditions)

Caption: Scheme 1: Competing pathways in pyrazolo-azine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrazolo[1,5-a]triazine synthesis?

The most prevalent and versatile method involves the annelation of a triazine ring onto a pre-existing pyrazole scaffold.[1] This is typically achieved by reacting a 3-aminopyrazole or 5-aminopyrazole derivative with a 1,3-dielectrophile, which provides the remaining atoms for the new six-membered ring.[3] Common dielectrophiles include β-ketoesters, malondialdehyde derivatives (like 1,1,3,3-tetramethoxypropane), and cyano-containing compounds.[9]

Q2: How can I improve the purification of my final product from starting materials or side products?

Purification can be challenging due to the similar polarities of the desired product and potential byproducts.

  • Crystallization: Pyrazolo[1,5-a]triazines are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane mixtures) is a highly effective method for removing amorphous impurities and closely related side products.

  • Chromatography: If crystallization is ineffective, column chromatography on silica gel is the standard approach. A gradient elution, starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with ethyl acetate or acetone, is recommended. For very polar compounds, a reverse-phase C18 column may be more effective.

  • Acid/Base Wash: If your product has a different pKa than the impurities, an acid/base workup can be used. For example, if the dimeric byproduct is less basic, washing an organic solution of the crude product with dilute acid could selectively extract the desired compound into the aqueous phase.

Q3: My final product seems to decompose upon standing or during purification. What are the best practices for handling and storing these compounds?

The pyrazolo[1,5-a]triazine ring system is generally stable, but certain substitution patterns can render it susceptible to hydrolysis or air oxidation.[10]

  • Hydrolytic Stability: Electron-deficient rings, particularly those with strong electron-withdrawing groups, can be susceptible to cleavage under strongly acidic or basic conditions. It is best to neutralize the reaction mixture promptly during workup and avoid prolonged exposure to harsh pH.

  • Oxidative Stability: If the molecule contains sensitive functional groups (e.g., thiols, electron-rich anilines), storing the compound under an inert atmosphere (N₂ or Ar) and in a freezer can significantly extend its shelf life. Using amber vials can protect against light-induced degradation.

Experimental Protocols

Protocol: Mitigation of Dimerization via Controlled Reaction Conditions

This protocol describes a general method for the synthesis of a substituted pyrazolo[1,5-a]triazine from a 5-aminopyrazole and a β-ketoester, optimized to minimize dimerization.

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Acetic Acid (Glacial, as solvent)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-amino-3-methyl-1-phenylpyrazole (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 5-10 mL per gram of aminopyrazole). Stir to dissolve. Acetic acid acts as both the solvent and the acid catalyst, promoting the desired N1-cyclization.[8]

  • Reagent Addition: Add ethyl acetoacetate (1.1 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

    • Slowly pour the cooled mixture into a beaker of ice water with stirring.

    • Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Purification:

    • Recrystallize the crude solid from hot ethanol to yield the pure pyrazolo[1,5-a]triazine derivative.

    • Dry the purified product under vacuum.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of signals corresponding to a symmetrical dimer should be verified.

Data Summary Table

The following table summarizes the influence of reaction conditions on the outcome of the cyclization reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound.

ParameterCondition A: Favors DimerizationCondition B: Favors Desired ProductRationale
Base Sodium Ethoxide (NaOEt)Acetic Acid (AcOH) / NoneStrong bases promote self-condensation of the aminopyrazole.[4] Acetic acid catalyzes the desired cyclocondensation.[8]
Temperature > 120 °C (in high boiling solvent)80-118 °CHigh temperatures can provide the activation energy for undesired side reactions.
Solvent Toluene, DMFAcetic Acid, EthanolThe choice of solvent is often linked to the base and temperature requirements. Acetic acid is ideal for promoting regioselective cyclization.
Atmosphere AirInert (N₂ or Ar)An inert atmosphere prevents potential oxidative dimerization pathways.[7]
Primary Outcome Low yield of desired product, significant dimeric impurityHigh yield and purity of pyrazolo[1,5-a]triazineCondition B minimizes the activation of competing reaction pathways.

References

  • HETEROCYCLES, Vol. 75, No. 7, 2008. Pyrazolo[1,5-a][1][5][11]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. SciSpace. [Link]
  • Request PDF. Pyrazolo[1,5-a][1][5][11]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity.
  • Moustafa, A. H., et al. (2023).
  • Zhang, Y.-P., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. [Link]
  • Zhang, Y.-P., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed. [Link]
  • ResearchGate. Synthesis of pyrazolo[1,5-a][1][5][11]triazines as a structurally novel CRF1 receptor antagonists. [Link]
  • Wippert, T., et al. (2021). Synthesis of new pyrazolo[1][2][11]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. [Link]
  • ResearchGate. (PDF) 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]
  • Soliman, S. M., et al. (2022). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Molecules. [Link]
  • El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules. [Link]
  • ResearchGate. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling o. [Link]
  • Beilstein Journal of Organic Chemistry. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]
  • El-Mekabaty, A., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
  • Beilstein Archives. Synthesis of new pyrazolo[1][2][11]triazines by cyclative cleavage of pyrazolyltriazenes. [Link]
  • Bioorganic & Medicinal Chemistry.
  • Wippert, T., et al. (2021). Synthesis of new pyrazolo[1][2][11]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Microwave Synthesis of Pyrazolotriazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of pyrazolotriazines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to harness the efficiency and speed of microwave chemistry for the synthesis of this important class of heterocyclic compounds. Pyrazolotriazines are of significant interest in medicinal chemistry, often developed as bioisosteres of biogenic purines like adenine and guanine.[1] Microwave-assisted organic synthesis (MAOS) offers a powerful tool to accelerate the discovery and development of novel pyrazolotriazine-based therapeutics by dramatically reducing reaction times and often improving yields compared to conventional heating methods.[2][3][4][5]

This resource provides in-depth troubleshooting guidance and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience. Our goal is to empower you to overcome common challenges and successfully optimize your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the microwave-assisted synthesis of pyrazolotriazines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in microwave synthesis can be frustrating, but they are often traceable to a few key parameters. Let's break down the potential culprits and how to address them.

  • Suboptimal Temperature: The reaction temperature is a critical factor. Unlike conventional heating where the vessel is heated from the outside, microwave energy directly heats the reactants and solvent.[4][6][7] An incorrect temperature can lead to incomplete reactions or the degradation of starting materials or products.

    • Solution: Systematically screen a range of temperatures. Start with the temperature reported in a similar literature procedure, if available. If not, begin with a moderate temperature (e.g., 100-120 °C) and increase in 10-20 °C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to find the optimal temperature that maximizes product formation while minimizing byproduct generation.[8]

  • Incorrect Reaction Time: One of the primary advantages of microwave synthesis is the significant reduction in reaction time.[9] However, both insufficient and excessive reaction times can lead to low yields.

    • Solution: Perform a time-course study. Set up several small-scale reactions and run them for different durations (e.g., 5, 10, 15, 20 minutes) at the optimized temperature. Quench the reactions at their respective time points and analyze the product yield to determine the ideal reaction time.

  • Inappropriate Solvent Choice: The ability of a solvent to absorb microwave energy is crucial for efficient heating.[6] Solvents with high dielectric loss tangents are heated rapidly, while non-polar solvents are largely transparent to microwaves.[3][10]

    • Solution: Choose a solvent that is a good microwave absorber and effectively solubilizes your reactants. Polar solvents like dimethylformamide (DMF), ethanol, and ethylene glycol are excellent choices for many microwave-assisted reactions.[3][9] If your reactants have poor solubility, consider using a co-solvent system. For certain reactions, solvent-free conditions can be highly effective and offer a greener alternative.[4][10][11]

  • Catalyst Inefficiency or Absence: Many pyrazolotriazine syntheses rely on acid or base catalysis.[12][13] An inactive or unsuitable catalyst will result in a sluggish or incomplete reaction.

    • Solution: If using a catalyst, ensure it is fresh and of high purity. Experiment with different catalysts (e.g., p-toluenesulfonic acid, acetic acid, or a base like potassium carbonate) to find the most effective one for your specific transformation.[12] You may also need to optimize the catalyst loading.

Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

The formation of byproducts is a common challenge that can complicate purification and reduce the yield of the desired pyrazolotriazine.

  • Excessive Temperature or Reaction Time: Over-heating the reaction mixture is a frequent cause of side product formation through decomposition or alternative reaction pathways.

    • Solution: As with low yields, carefully optimize the reaction temperature and time. A lower temperature or shorter reaction time may be sufficient to form the desired product while minimizing the formation of impurities.[8]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of undesired products.

    • Solution: Carefully control the stoichiometry of your reactants. It may be beneficial to use a slight excess of one of the reagents to drive the reaction to completion and minimize side reactions.

  • Moisture Sensitivity: Some intermediates in pyrazolotriazine synthesis can be sensitive to moisture, leading to hydrolysis and the formation of oxygenated precursors as side products.[1]

    • Solution: Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Question 3: My reaction is not going to completion, even after extended irradiation time. What should I check?

An incomplete reaction can be due to several factors that limit the reactivity of your starting materials.

  • Insufficient Microwave Power: If the microwave power is too low, the reaction mixture may not reach the target temperature, resulting in a slow or stalled reaction.

    • Solution: Ensure your microwave reactor is set to a power level sufficient to reach and maintain the desired reaction temperature. Modern microwave reactors automatically adjust the power to maintain the set temperature.[7]

  • Poor Microwave Absorption: If your reactants and solvent are poor microwave absorbers, the reaction mixture will not heat efficiently.

    • Solution: As mentioned earlier, select a polar solvent that absorbs microwaves effectively.[6] If the reactants themselves are non-polar, the choice of a suitable solvent becomes even more critical.

  • Reagent Purity: The presence of impurities in your starting materials can inhibit the reaction.

    • Solution: Use high-purity reagents. If you suspect impurities, consider purifying your starting materials before use.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of microwave-assisted pyrazolotriazine synthesis.

Q1: What are the key advantages of using microwave synthesis for pyrazolotriazines compared to conventional heating?

Microwave synthesis offers several significant advantages:

  • Reduced Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes using microwave irradiation.[2][9]

  • Higher Yields: The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer side products, resulting in higher isolated yields.[2][4][14]

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters like temperature and pressure, leading to more reproducible results.[7][10]

  • Greener Chemistry: Microwave synthesis often requires less solvent and energy, aligning with the principles of green chemistry.[2][4][9]

Q2: How do I choose the right solvent for my microwave reaction?

The ideal solvent for microwave synthesis should:

  • Be a good microwave absorber (i.e., have a high dielectric loss tangent).[3]

  • Effectively dissolve the reactants.

  • Be chemically inert under the reaction conditions.

  • Have a boiling point that allows the desired reaction temperature to be reached safely under pressure.

Commonly Used Solvents in Microwave Synthesis:

SolventBoiling Point (°C)Dielectric Constant (ε)Dielectric Loss (tanδ)Microwave Absorption
Ethanol7824.30.941High
Dimethylformamide (DMF)15336.70.161Medium
Acetonitrile8237.50.062Medium
Tetrahydrofuran (THF)667.60.047Low
Toluene1112.40.040Very Low

Data sourced from various literature. Dielectric properties can vary with temperature and frequency.

Q3: Is it safe to perform microwave synthesis in a sealed vessel?

Yes, it is safe when using a dedicated laboratory microwave reactor designed for chemical synthesis.[15] These instruments have several safety features that domestic microwave ovens lack, including:

  • Accurate Temperature and Pressure Monitoring: Real-time monitoring allows for precise control and prevents dangerous over-pressurization.[7][14]

  • Specialized Reaction Vials: These vials are designed to withstand high temperatures and pressures.[15]

  • Safety Interlocks: These prevent the microwave from operating if the door is open or if pressure exceeds safe limits.[15]

Never use a domestic kitchen microwave for chemical synthesis. Doing so can lead to explosions, fires, and exposure to hazardous chemicals.[15]

Q4: Can I scale up my microwave-assisted pyrazolotriazine synthesis?

Scaling up microwave reactions requires careful consideration. Direct scaling from a few milliliters to several liters in a batch reactor can be challenging due to the limited penetration depth of microwaves.[16] However, several strategies for scaling up are available:

  • Sequential Reactions: Running multiple small-scale reactions in an automated microwave synthesizer.[17]

  • Parallel Synthesis: Using multi-vessel rotors to run several reactions simultaneously.[17]

  • Continuous Flow Microwave Reactors: For larger-scale production, continuous flow systems offer a safe and efficient way to scale up microwave-assisted reactions.[14][18]

Experimental Protocols & Visualizations

To further assist you, here is a general experimental protocol for the microwave-assisted synthesis of a pyrazolotriazine derivative, along with a troubleshooting workflow diagram.

General Protocol: One-Pot Microwave-Assisted Synthesis of a 2-(Methylsulfanyl)pyrazolo[1,5-a][1][14][19]triazin-4(3H)-one

This protocol is adapted from a literature procedure and should be optimized for your specific substrates.[1][19]

  • Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the starting 5-aminopyrazole (1.0 equiv.) and dry tetrahydrofuran (THF, 3 mL).

  • Initial Addition: Cool the solution to 0 °C and add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise.

  • First Microwave Step: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 5 minutes.

  • Second Addition: Cool the vial to room temperature and add 2N aqueous sodium hydroxide (2.0 equiv.).

  • Second Microwave Step: Reseal the vial and irradiate at 80 °C for 3 minutes.

  • Third Addition: After cooling, add methyl iodide (1.0 equiv.).

  • Final Microwave Step: Reseal the vial and irradiate at 80 °C for another 3 minutes.

  • Work-up and Purification: After cooling, acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product. Filter the solid, wash with water, and dry to obtain the pure pyrazolotriazine.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in your microwave synthesis.

TroubleshootingWorkflow Start Start: Low Yield or Side Product Formation CheckTemp Is the Temperature Optimized? Start->CheckTemp OptimizeTemp Optimize Temperature: - Perform a temperature screen - Monitor by TLC/LC-MS CheckTemp->OptimizeTemp No CheckTime Is the Reaction Time Optimized? CheckTemp->CheckTime Yes OptimizeTemp->CheckTime OptimizeTime Optimize Reaction Time: - Conduct a time-course study CheckTime->OptimizeTime No CheckSolvent Is the Solvent Appropriate? CheckTime->CheckSolvent Yes OptimizeTime->CheckSolvent OptimizeSolvent Optimize Solvent: - Use a polar, microwave-absorbing solvent - Ensure reactant solubility CheckSolvent->OptimizeSolvent No CheckReagents Are Reagents Pure and Stoichiometry Correct? CheckSolvent->CheckReagents Yes OptimizeSolvent->CheckReagents OptimizeReagents Optimize Reagents: - Use high-purity starting materials - Verify stoichiometry CheckReagents->OptimizeReagents No Success Successful Optimization: Improved Yield and Purity CheckReagents->Success Yes OptimizeReagents->Success

Sources

Technical Support Center: Purification of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (CAS No. 54346-18-8). This guide is designed for researchers and drug development professionals who are working with this important heterocyclic building block. The pyrazolo[1,5-a]triazine core is a key pharmacophore in medicinal chemistry, serving as a bioisosteric substitute for purines in the development of novel therapeutics, including kinase inhibitors.[1][2][3] The synthesis, often achieved through S-methylation of a 2-thioxo precursor or via microwave-assisted one-pot methods, can introduce specific impurities that make purification a critical and challenging step.[4][5]

This document provides in-depth troubleshooting advice and validated protocols to help you overcome common purification hurdles, ensuring the high purity required for downstream applications.

Section 1: Core Knowledge & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and general purification strategy for 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 54346-18-8 [4][6]
Molecular Formula C₆H₆N₄OS [4]
Molecular Weight 182.21 g/mol [4]
Appearance White to yellow/brown solid [1][7]

| Melting Point | 244–246 °C |[1] |

Q1: What are the most common impurities I should expect after synthesis?

A: The impurity profile is directly linked to the synthetic route. If you are performing a classical S-methylation of 2-thioxo-1H-pyrazolo[1,5-a][4][5][6]triazin-4-one, the primary impurities are:

  • Unreacted 2-Thioxo Starting Material: This is the most common impurity. It is more polar than the desired product due to the presence of the thioamide functional group.

  • Inorganic Salts: If using a base like NaOH with methyl iodide, sodium iodide (NaI) will be formed as a byproduct.[5] These are typically removed during aqueous workup but can persist in the crude solid.

  • Over-methylated or N-methylated Byproducts: While S-methylation is generally favored, small amounts of methylation on one of the ring nitrogens can occur, leading to isomeric impurities.

  • Degradation Products: Prolonged exposure to strong base or high temperatures can cause partial hydrolysis of the triazinone ring.

Q2: My final product is a yellow or brown powder, but literature reports it as a white solid. Why?

A: The color is a sensitive indicator of purity. A white solid is indicative of high purity.[1] Yellow to brown discoloration typically arises from:

  • Trace Starting Material: The 2-thioxo precursor is often colored.

  • Oxidative Impurities: Trace amounts of oxidized side products or degradation products can be highly colored.

  • Residual Solvents: Trapped high-boiling solvents like DMF from the reaction or purification can darken over time. Thorough drying under high vacuum is essential.

Q3: What is the best general approach for purifying this compound?

A: A two-stage approach is most effective:

  • Initial Purification by Recrystallization: This is excellent for removing the bulk of inorganic salts and less soluble impurities. It is often sufficient to achieve >95% purity if the primary impurity is the starting material.

  • Final Purification by Flash Column Chromatography: For removing impurities with similar solubility, such as isomeric byproducts, flash chromatography is the method of choice. It offers the highest resolution for achieving >99% purity.

Q4: How can I reliably assess the purity of my final product?

A: A combination of methods provides a complete picture:

  • Thin-Layer Chromatography (TLC): Essential for initial assessment and for developing a column chromatography method.

  • ¹H NMR Spectroscopy: Provides structural confirmation and can be used to detect and quantify impurities if their peaks are resolved from the product signals. The reported ¹H NMR (300 MHz, DMSO-d₆) shows key signals at δ 2.53 (s, 3H, SCH₃), 6.35 (d, 1H), 7.97 (d, 1H), and 12.89 (s, 1H, NH).[1]

  • LC-MS: Ideal for detecting trace-level impurities and confirming the mass of the desired product.

  • Melting Point Analysis: A sharp melting point within the literature range (244–246 °C) is a strong indicator of high purity.[1] A broad or depressed melting range suggests the presence of impurities.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter.

Problem 1: My yield is very low after recrystallization.

  • Possible Cause: The chosen recrystallization solvent may have too high a solvency for your product, even when cold. Significant product loss can occur in the mother liquor. Another possibility is premature crystallization during hot filtration, causing product loss on the filter paper.

  • Expert Recommendation:

    • Conduct a thorough solvent screen. Test solubility in a range of solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate) in small test tubes. The ideal solvent is one that dissolves the crude product when hot but in which the product has very low solubility when cold.

    • Use a minimum volume of hot solvent. Add the hot solvent portion-wise to the crude material until it just dissolves. Using an excess of solvent is a common cause of low recovery.

    • Pre-heat your filtration apparatus. If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crashing out of solution prematurely.

    • Recover product from the mother liquor. Concentrate the mother liquor and attempt a second recrystallization or purify the residue by column chromatography to recover additional product.

Problem 2: My purified product is still contaminated with the 2-thioxo starting material according to TLC and NMR.

  • Possible Cause: The starting material and product have similar polarities, making separation by a single recrystallization difficult if the starting material is present in significant quantities.

  • Expert Recommendation:

    • Optimize Recrystallization: If the contamination is minor (<10%), a second, careful recrystallization may be sufficient.

    • Utilize Flash Column Chromatography: This is the most reliable method for this specific separation. The 2-thioxo starting material is more polar and will have a lower Rf value on TLC. A gradient elution, starting with a less polar solvent system and gradually increasing polarity, will effectively separate the two compounds. A typical system would be a gradient of 0-10% Methanol in Dichloromethane (DCM).

Problem 3: My product fails to crystallize and remains an oil or amorphous solid.

  • Possible Cause: This is almost always due to the presence of impurities that inhibit the formation of a crystal lattice. Common culprits include residual solvents (especially DMF or DMSO) or isomeric byproducts.

  • Expert Recommendation:

    • Remove Residual Solvents: Co-evaporate the oil with a lower-boiling solvent like toluene or DCM several times, followed by drying under high vacuum for an extended period (12-24 hours).

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained crystal can also be effective.

    • Purify by Chromatography: If the above fails, the material must be purified by flash column chromatography to remove the crystallization-inhibiting impurities. The purified fractions can then be concentrated and recrystallized.

Problem 4: I see streaking or poor separation during flash column chromatography.

  • Possible Cause:

    • Overloading the Column: Applying too much crude material relative to the amount of silica gel.

    • Poor Solubility: The crude material is not fully dissolving in the loading solvent or is precipitating at the top of the column.

    • Inappropriate Solvent System: The chosen eluent may be too polar, causing all compounds to elute quickly, or not polar enough, causing streaking.

  • Expert Recommendation:

    • Adhere to Loading Limits: A general rule is to load 1 g of crude material per 30-50 g of silica gel.

    • Use Dry Loading: Pre-adsorb the crude material onto a small amount of silica gel. First, dissolve the crude product in a suitable solvent (e.g., DCM/Methanol), add silica gel (2-3x the mass of the crude product), and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be loaded evenly onto the column. This technique prevents solubility issues at the column head.

    • Optimize the Eluent System with TLC: The ideal solvent system should give the desired product an Rf value of ~0.3-0.4 on the TLC plate.

Section 3: Standardized Purification Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Purification by Recrystallization

This protocol is effective for removing inorganic salts and achieving purity levels of 95-98% when starting with reasonably clean crude material.

  • Solvent Selection: Place ~20 mg of crude product into a test tube. Add a potential solvent (e.g., Ethanol) dropwise at room temperature. If it dissolves easily, the solvent is too polar. If it is insoluble, heat the mixture. A good solvent will dissolve the product when hot but show low solubility at room temperature.

  • Dissolution: Place the crude product (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen hot solvent (e.g., Ethanol) in small portions with continuous swirling and heating until the solid is fully dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 2-3 minutes, and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. Analyze for purity by NMR, LC-MS, and melting point.

Protocol 2: Purification by Flash Column Chromatography

This is the gold standard for achieving >99% purity and removing closely related impurities.

G cluster_prep Preparation cluster_col Chromatography cluster_post Post-Processing prep1 Dissolve Crude Product in minimal DCM prep2 Add Silica Gel (2-3x mass of crude) prep1->prep2 prep3 Evaporate to a Free-Flowing Powder prep2->prep3 col2 Load Pre-adsorbed Sample (Dry Loading) prep3->col2 col1 Pack Column with Silica in Hexane/EtOAc col1->col2 col3 Elute with Gradient (e.g., 0-10% MeOH in DCM) col2->col3 col4 Collect Fractions Monitor by TLC col3->col4 post1 Combine Pure Fractions col4->post1 post2 Evaporate Solvent Under Reduced Pressure post1->post2 post3 Dry Under High Vacuum post2->post3 post4 Pure Product (>99%) post3->post4 start Crude Product start->prep1

  • TLC Analysis: Develop a TLC solvent system. A good starting point is Dichloromethane (DCM) with a small amount of Methanol (MeOH). The target product should have an Rf of ~0.3. The 2-thioxo starting material will be lower (more polar).

  • Column Packing: Prepare a silica gel column, packing it with a non-polar solvent like Hexane or DCM.

  • Sample Loading: Prepare the sample for dry loading as described in the diagram above. This is critical for good separation.

  • Elution: Begin eluting with a low-polarity solvent (e.g., 100% DCM). Gradually increase the polarity by adding Methanol (e.g., increase MeOH by 1% every 2 column volumes).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum.

Section 4: Impurity Profile & Separation Logic

Understanding the properties of potential impurities is key to designing an effective purification strategy.

G cluster_methods Purification Methods Crude {Crude Product Mixture} Product {2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one | Polarity: Medium | Solubility: Soluble in hot EtOH/MeCN} SM {2-Thioxo Starting Material | Polarity: High | Solubility: Less soluble in hot EtOH/MeCN} Salts {Inorganic Salts (e.g., NaI) | Polarity: Very High (Ionic) | Solubility: Insoluble in organic solvents} Chromo {Flash Chromatography | Exploits: Polarity Difference | Elution Order: 1. Product 2. Starting Material} Product->Chromo Recryst {Recrystallization | Exploits: Solubility Difference | Process: 1. Salts removed (insoluble) 2. Product crystallizes 3. SM stays in mother liquor} Product->Recryst SM->Chromo SM->Recryst Salts->Recryst Pure Pure Product Chromo->Pure Recryst->Pure

This diagram illustrates how the distinct physicochemical properties of the product, starting material, and inorganic salts are exploited by the two primary purification techniques. Recrystallization effectively removes highly insoluble salts and separates components based on their differential solubility in a given solvent. Flash chromatography provides a more refined separation based on polarity, which is essential for removing impurities with similar solubility profiles like the 2-thioxo starting material.

References

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][4][5][6]triazine Derivatives as Inhibitors of Thymidine Phosphorylase.
  • MDPI. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][5][6]triazines.
  • Semantic Scholar. (2021). Chiral Pyrazolo[4,3-e][4][7][10]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T.
  • 2a biotech. (n.d.). Products.
  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 2-(Methylthio)pyrazolo[1,5-a][4][5][6]triazin-4(3H)-one CAS NO.54346-18-8.
  • Synthonix Corporation. (n.d.). 2-(Methylthio)pyrazolo[1,5-a][4][5][6]triazin-4(3H)-one.
  • Beilstein Archives. (n.d.). Synthesis of new pyrazolo[4][6][10]triazines by cyclative cleavage of pyrazolyltriazenes.
  • MDPI. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][7][10]triazine Sulfonamides and Their Experimental and Computational Biological Studies.
  • PubMed. (2019). Design, synthesis and molecular docking of novel pyrazolo[1,5-a][4][5][6]triazine derivatives as CDK2 inhibitors.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][7][10]triazin-7(6H).
  • MDPI. (n.d.). Pyrazolo[1,5-a][4][5][6]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity.
  • PubMed Central (PMC). (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.

Sources

How to improve solubility of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Topic: How to Improve the Solubility of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one for Bioassays

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist

Welcome to the technical support center. You're working with 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (CAS 54346-18-8), a promising heterocyclic compound.[1][2] Like many novel chemical entities, particularly those with planar ring systems, you've likely encountered a significant hurdle: poor aqueous solubility. This is not just an inconvenience; it's a critical experimental roadblock that can lead to inconsistent assay results, underestimated potency, and misleading structure-activity relationships (SAR).

This guide is designed to be your partner at the bench. We will move beyond simple recipes and delve into the causality behind each solubilization strategy. Our goal is to empower you to not only solve the immediate problem but also to build a robust, reproducible workflow for any challenging compound that comes across your bench.

Frequently Asked Questions (FAQs)

Q1: I've added my compound to my aqueous assay buffer, and it won't dissolve or a precipitate forms immediately. What's happening?

A1: You are observing the compound's low thermodynamic solubility. When the concentration of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one exceeds its solubility limit in the aqueous medium, the excess solidifies, or "crashes out." This is a common issue for hydrophobic molecules, which are energetically unfavorable in water.[3] Your immediate goal is to create a kinetically stable supersaturated solution for the duration of your bioassay.

Q2: What is the very first and simplest thing I should try?

A2: The standard first step is to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) and then perform a serial dilution into your final assay buffer.[4] This is a co-solvent approach. The small, final percentage of DMSO helps keep the compound in solution. However, it is critical to determine the tolerance of your specific cell line or assay to DMSO, as concentrations above 1% can be cytotoxic or interfere with biological processes.[5]

Q3: My compound has a predicted pKa of ~7.0.[6] Can I use pH to my advantage?

A3: Absolutely. A pKa near physiological pH suggests the compound is weakly acidic or basic. According to the Henderson-Hasselbalch equation, small shifts in pH around the pKa can significantly alter the ratio of the ionized (more soluble) to the neutral (less soluble) form of the compound. For a weakly acidic compound, increasing the pH will deprotonate it, increasing solubility. For a weak base, decreasing the pH will protonate it, also increasing solubility. You must first confirm that your assay's biological activity is not compromised by the pH shift.[7]

Q4: I need a higher final concentration than a simple DMSO stock allows. What's a robust next step?

A4: Complexation with cyclodextrins is an excellent second-line strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate your poorly soluble compound, forming an "inclusion complex" that is water-soluble.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[10][11]

Troubleshooting Workflow for Solubility Enhancement

This workflow provides a systematic approach to addressing solubility issues, starting from the simplest methods and progressing to more advanced formulation strategies.

Solubility_Workflow start Observation: Compound Precipitation or Inconsistent Assay Results check_pka Is the compound ionizable? (Check experimental or predicted pKa) start->check_pka ph_adjust Strategy 1: pH Adjustment (If assay tolerates pH change) check_pka->ph_adjust  Yes (pKa 4-9) cosolvent Strategy 2: Co-solvent System (e.g., DMSO, Ethanol) check_pka->cosolvent No / pH change not viable ph_adjust->cosolvent If insufficient solubility_check Solubility Achieved? Is final solvent conc. tolerated? cosolvent->solubility_check advanced Proceed to Advanced Formulations solubility_check->advanced No success Proceed with Bioassay (Include vehicle controls) solubility_check->success Yes cyclodextrin Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) advanced->cyclodextrin nano Strategy 4: Nanosuspension or Amorphous Solid Dispersion cyclodextrin->nano If insufficient nano->success After preparation & characterization

Caption: A decision tree for troubleshooting poor compound solubility.

Detailed Troubleshooting Guides & Protocols
Strategy 1: Co-solvent Systems & pH Adjustment

Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for a hydrophobic solute to dissolve.[7] pH adjustment leverages the ionizability of a compound; the charged (ionized) form is typically much more soluble in polar solvents like water than the neutral form.

Comparative Data for Common Co-solvents

Co-solventTypical Max. Assay Conc.Properties & Considerations
DMSO < 0.5% (v/v)Excellent solubilizing power. Can be cytotoxic and interfere with some enzymes at >1%.[5][12] Always run vehicle controls.
Ethanol < 1.0% (v/v)Good solubilizer, but can have immunosuppressive or other biological effects.[5][13] Volatile, so handle stock solutions carefully.
PEG 400 < 2.0% (v/v)Lower toxicity than DMSO/Ethanol. More viscous. Good for compounds that are difficult to solubilize in DMSO alone.[14]

Protocol: Preparing a Co-solvent Stock Solution

  • Prepare High-Concentration Stock: Weigh out 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one and dissolve it in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing or sonication if needed. Ensure the compound is fully dissolved by visual inspection.

  • Intermediate Dilutions: Perform serial dilutions from your 100% DMSO stock into your complete assay buffer.

  • Kinetic Solubility Test: In this step, you will determine the concentration at which the compound precipitates over time in your final assay medium.

    • Add the DMSO-stock dilutions to your assay buffer to achieve a range of final compound concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Ensure the final DMSO concentration is constant across all wells and does not exceed the tolerance of your assay (e.g., 0.5%).

    • Incubate under the same conditions as your bioassay (e.g., 37°C for 2 hours).

    • Visually inspect each concentration for signs of precipitation (cloudiness, crystals). This will give you the maximum working concentration for your experiment.

  • Assay Execution: When running the full bioassay, always prepare fresh dilutions and include a "vehicle control" (assay buffer + the same final concentration of DMSO but no compound) to account for any effects of the co-solvent itself.[4]

Strategy 2: Formulation with Cyclodextrins

Causality: The toroidal structure of cyclodextrins (CDs) provides a hydrophobic inner cavity that can encapsulate a "guest" molecule like your compound, while the hydrophilic outer surface allows the entire complex to dissolve readily in water.[8] This effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[15]

Protocol: Preparation of a Cyclodextrin Inclusion Complex

This protocol uses the kneading method, which is straightforward and effective for lab-scale preparations.

  • Materials: 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, ethanol.

  • Molar Ratio Calculation: Start with a 1:1 or 1:2 molar ratio of your compound to HP-β-CD. HP-β-CD has an average molecular weight of ~1460 g/mol .

  • Kneading Process:

    • In a glass mortar, place the calculated amount of HP-β-CD.

    • Add a small amount of a 50:50 water/ethanol mixture to form a thick, consistent paste.

    • Add your compound to the paste.

    • Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in a vacuum oven or desiccator at a low temperature (e.g., 40°C) until a constant weight is achieved. This removes the water and ethanol.

  • Final Product: The resulting dry powder is your compound-cyclodextrin complex. It can be weighed out and dissolved directly into aqueous buffer for your bioassay.

  • Validation: As with co-solvents, perform a kinetic solubility test with the new formulation to determine the maximum achievable concentration in your assay buffer before use.

Cyclodextrin_Mechanism cluster_2 Soluble Inclusion Complex compound Drug water H₂O p1 compound->p1 complex Drug inside CD p2 water->p2 cd Cyclodextrin (Hydrophobic Cavity) cd->p1 complex->p2 Solubilization drug_in_complex Drug p1->complex Complexation

Caption: Encapsulation of a drug by a cyclodextrin to form a soluble complex.

Strategy 3: Advanced Formulation Approaches

When high concentrations are required or simpler methods fail, more advanced formulation techniques can be considered. These typically require specialized equipment but offer significant advantages.

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, HPMC).[16][17] The amorphous state has higher energy and thus greater solubility than the stable crystalline form.[18] Methods like solvent evaporation or hot-melt extrusion are used for preparation.[19]

  • Nanosuspensions: This strategy reduces the particle size of the drug down to the sub-micron (nanometer) range.[20][21] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a much faster dissolution rate.[22] This method is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[23]

References
  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]
  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). [Link]
  • Kumar, S., et al. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy and Pharmaceutical Research, 30(10). [Link]
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]
  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315-499. [Link]
  • Al-kassas, R., et al. (2022). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 14(3), 555. [Link]
  • Kumar, A., & Kumar, A. (2024). Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. International Journal of Pharmaceutical Sciences and Nanotechnology, 17(7). [Link]
  • Lauffs, S., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(1), 246. [Link]
  • Various Authors. (2022).
  • Charalabidis, A., et al. (2024). Solubilization of drugs using beta-cyclodextrin: Experimental data and modeling. Journal of Drug Delivery Science and Technology, 92, 105374. [Link]
  • Tran, P. (2013).
  • Singh, J., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 170-175. [Link]
  • Autele. (n.d.).
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 615. [Link]
  • Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
  • Puenpa, J., et al. (2017). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Naresuan University Journal: Science and Technology, 25(1), 12-20. [Link]
  • Garsdal, N. P., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 50, 437-440. [Link]
  • Garsdal, N. P., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]
  • Tanna, R., et al. (2018). An Assessment of the Effects of Organic Solvents on Drug Metabolizing Enzymes. AAPS PharmSciTech, 19, 1642-1650. [Link]
  • Garsdal, N. P., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]
  • Tzankova, V., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • Tzakos, A. G., et al. (2016). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. University of Thessaly Institutional Repository. [Link]
  • Tzakos, A. G., et al. (2016). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study.
  • Al-Badr, A. A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - NIH. [Link]
  • Jilin Chinese Academy of Sciences-Yanshen Technology Co., Ltd. (n.d.). LCZC2785. Jilin Chinese Academy of Sciences-Yanshen Technology Co., Ltd.[Link]
  • Mohareb, R. M. (n.d.). MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS. Semantic Scholar. [Link]

Sources

Technical Support Center: Navigating Inconsistent Results in Biological Assays with Pyrazolotriazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrazolotriazine compounds in their biological assays. This guide is designed to provide in-depth troubleshooting strategies and address common challenges that can lead to inconsistent or unexpected experimental outcomes. As a class of molecules with diverse biological activities, from anticancer to kinase inhibition, the nuances of their experimental application are critical for generating robust and reproducible data.[1][2] This resource is structured to help you diagnose and resolve issues methodically, ensuring the integrity of your research.

Part 1: Foundational Troubleshooting - The Compound Itself

Inconsistencies in experimental results often originate from the handling and preparation of the small molecule inhibitor. Before scrutinizing the biological system or assay protocol, it is imperative to validate the integrity of your pyrazolotriazine compound.

FAQ 1: My pyrazolotriazine inhibitor shows variable or no activity. Where do I start?

There are several potential reasons for a lack of activity, which can be broadly categorized into issues with the compound, the experimental protocol, or the biological system.[3] The first and most critical step is to confirm the quality and concentration of your inhibitor.

Troubleshooting Steps:

  • Verify Compound Identity and Purity: Whenever possible, obtain a certificate of analysis (CoA) from the supplier. This document should confirm the compound's identity and purity, typically determined by methods like NMR spectroscopy and mass spectrometry.[4]

  • Assess Compound Stability: Pyrazolotriazines, like many small molecules, can be susceptible to degradation.

    • Storage: Ensure the compound is stored under the recommended conditions (e.g., -20°C, protected from light and moisture).[3]

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solution. It is best practice to aliquot your stock solution into single-use vials to maintain its integrity.[3]

  • Address Potential Solubility Issues: Poor aqueous solubility is a frequent cause of diminished or inconsistent activity for small molecule inhibitors.[3] If the compound precipitates in your assay buffer, the effective concentration will be significantly lower than the nominal concentration.

    • Visual Inspection: Before treating your cells or starting your reaction, visually inspect the final working solution for any signs of precipitation. Hold the tube or plate against a dark background to check for cloudiness or particulates.

    • Solubility Test: A simple solubility test can be highly informative.

      StepActionPurpose
      1Prepare a high-concentration stock solution of your pyrazolotriazine in 100% DMSO (e.g., 10 mM).To create a concentrated, solubilized starting material.
      2In a clear microcentrifuge tube, add the desired final volume of your aqueous assay buffer (e.g., cell culture medium).To mimic the final assay conditions.
      3Add the appropriate volume of the pyrazolotriazine stock solution to achieve the highest concentration you plan to test.To challenge the solubility at the upper limit of your dose-response curve.
      4Vortex the solution gently.To ensure thorough mixing.
      5Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.To replicate the experimental environment.
      6Visually inspect for precipitation.To determine if the compound remains in solution at the tested concentration.
    • Solvent Concentration: Keep the final concentration of DMSO or other organic solvents in your assay low (typically <0.5%) to avoid solvent-induced cytotoxicity or artifacts.[5]

Part 2: Assay-Specific Troubleshooting Guides

Once you have confirmed the integrity of your pyrazolotriazine compound, the next step is to troubleshoot the specific assay where you are observing inconsistent results.

Cell Viability and Cytotoxicity Assays (e.g., MTT, Resazurin)

Issue: High variability in IC50 values between experiments.

Potential Causes and Solutions:

  • Inconsistent Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well. Use a cell counter and perform a growth curve analysis to ensure cells are in the logarithmic growth phase during the assay.[5]

  • Cell Passage Number: Use cells within a defined, low-passage number range. Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[5]

  • Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. Avoid using the outermost wells for experimental samples, or ensure they are filled with sterile water or media to maintain humidity.

  • Incubation Time: Standardize the incubation time with the inhibitor across all experiments. The effect of many pyrazolotriazines is time-dependent.[6]

Apoptosis Assays (e.g., Annexin V/PI, Caspase Activity)

Issue: Inconsistent or weak induction of apoptosis.

Potential Causes and Solutions:

  • Mechanism of Action: Pyrazolotriazines can induce apoptosis through various mechanisms, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][6][7] The kinetics of these pathways can differ.

    • Time-Course Experiment: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for observing apoptosis in your specific cell line.

    • Dose-Response: Ensure you are using a concentration that is sufficient to induce apoptosis but is not causing widespread necrosis, which can confound results. A full dose-response curve is essential.

  • Cell Health: Only healthy, actively dividing cells will undergo a controlled apoptotic process. Ensure your cells are not overly confluent or stressed before starting the experiment.

  • Assay Controls: Always include appropriate controls:

    • Untreated Cells: To establish baseline apoptosis levels.

    • Vehicle Control (e.g., DMSO): To control for any effects of the solvent.

    • Positive Control: A known inducer of apoptosis in your cell line (e.g., staurosporine) to confirm that the assay is working correctly.

Workflow for Troubleshooting Apoptosis Assays

start Inconsistent Apoptosis Results check_compound Confirm Compound Solubility & Stability start->check_compound check_cells Verify Cell Health & Passage Number check_compound->check_cells time_course Perform Time-Course Experiment (e.g., 12, 24, 48h) check_cells->time_course dose_response Run Full Dose-Response Curve time_course->dose_response positive_control Include Positive Control (e.g., Staurosporine) dose_response->positive_control analyze_pathway Investigate Specific Apoptotic Markers (e.g., Caspases, Bax) positive_control->analyze_pathway success Consistent Apoptosis Data analyze_pathway->success

Caption: A logical workflow for troubleshooting inconsistent apoptosis assay results.

Kinase Inhibition Assays

Issue: Discrepancy between biochemical (cell-free) and cell-based assay results.

Potential Causes and Solutions:

  • Cellular Permeability: A pyrazolotriazine may be a potent inhibitor in a biochemical assay but may not efficiently cross the cell membrane to reach its intracellular target.[8]

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Intracellular ATP Concentration: In cell-based assays, the high intracellular concentration of ATP can compete with ATP-competitive kinase inhibitors, leading to a rightward shift in the IC50 value compared to biochemical assays where ATP concentrations are typically lower.

  • Target Engagement: It is crucial to confirm that the pyrazolotriazine is binding to its intended target within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement.[5]

Part 3: Distinguishing On-Target vs. Off-Target Effects

A common challenge is determining if an observed cellular phenotype is a direct result of inhibiting the intended target or due to off-target effects.

FAQ 2: How can I be sure that the observed phenotype is due to on-target inhibition?

This is a critical aspect of drug development and mechanistic studies. A multi-pronged approach is recommended:

  • Use a Structurally Unrelated Inhibitor: If available, use an inhibitor of the same target but from a different chemical class. If both compounds produce the same phenotype, it strengthens the evidence for on-target activity.

  • Perform a Rescue Experiment: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by the inhibitor.[5]

  • Knockdown/Knockout Studies: Use siRNA or CRISPR to reduce the expression of the target protein. If the phenotype of target knockdown mimics the effect of the inhibitor, it supports on-target activity.

  • Dose-Response Correlation: A clear and consistent relationship between the inhibitor concentration and the biological effect, in line with the known IC50 of the compound, suggests on-target activity.[8]

Signaling Pathway Analysis

Many pyrazolotriazines act by inhibiting kinases within specific signaling pathways, such as the AKT/mTOR pathway.[7][9] Verifying the modulation of downstream targets is a powerful way to confirm on-target activity.

cluster_0 Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Pyrazolo Pyrazolotriazine Inhibitor Pyrazolo->AKT Inhibition

Caption: Inhibition of the AKT signaling pathway by a pyrazolotriazine compound.

References

  • Hermanowicz, P. et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. PMC - NIH.
  • Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. European Journal of Medicinal Chemistry.
  • Mojzych, M. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][1][5][6]Triazine Sulfonamides. Annals of Medicinal Chemistry.
  • Mojzych, M. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][1][5][6] Triazine Sulfonamides. Annals of Medicinal Chemistry.
  • Alizadeh, S. R., & Ebrahimzadeh, M. A. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. ResearchGate.
  • Saeed, A. et al. (2021). The activity of pyrazolo[4,3-e][1][5][6]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC - NIH.
  • Hermanowicz, P. et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI.
  • Hermanowicz, P. et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine Sulfonamides and Their Experimental and Computational Biological Studies. PMC - PubMed Central.
  • Mojzych, M. (2019). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][5][6]triazine Derivatives. NIH.
  • MB. (n.d.). Assay Troubleshooting. About.
  • National Center for Biotechnology Information. (n.d.). Pyrazolotriazine. PubChem.
  • Mojzych, M. (2019). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1][5][6]triazine Derivatives. MDPI.
  • Al-Karmalawy, A. A. et al. (2024). Drug repurposing of pyrazolotriazine derivatives as potential anti-SARS-CoV-2 agents: in vitro and in silico studies. PubMed Central.
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH.
  • Dai, Y. et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI.
  • Kumar, V. et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Li, S. et al. (2021). Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering. PMC - NIH.

Sources

Stability issues of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for stability issues encountered in solution-based experiments. While specific stability data for this compound is not extensively published, this document leverages established principles of heterocyclic chemistry to anticipate and address potential challenges.

I. Compound Overview

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a nitrogen-rich heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring a pyrazolotriazine core and a methylthio substituent, presents unique stability considerations that are crucial for obtaining reliable and reproducible experimental results. The primary areas of potential instability are the hydrolysis of the triazinone ring and the oxidation of the methylthio group.

II. Troubleshooting Guide: Stability in Solution

This section addresses common experimental observations that may indicate compound instability.

Issue 1: Gradual loss of compound activity or concentration in aqueous buffers over time.

  • Possible Cause A: Hydrolysis of the Triazinone Ring.

    • Scientific Rationale: Triazinone rings can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, leading to ring-opening and loss of biological activity.[4][5] While many triazines are most stable at a neutral pH, deviations can catalyze degradation.

    • Troubleshooting Workflow:

      A Observation: Loss of activity in aqueous buffer B Step 1: pH Measurement Measure pH of the solution. A->B C Is pH < 6 or > 8? B->C D Action: Adjust pH to 7.0-7.4 using a non-nucleophilic buffer (e.g., HEPES, PBS). C->D Yes E Step 2: Temperature Control Review incubation temperature. C->E No D->E F Is temperature > 37°C for extended periods? E->F G Action: Minimize incubation time at elevated temperatures. Store stock solutions at -20°C or -80°C. F->G Yes H Step 3: Monitor Degradation Use HPLC to monitor for new peaks over time. F->H No G->H

      Caption: Troubleshooting workflow for loss of compound activity.

  • Possible Cause B: Oxidation of the Methylthio Group.

    • Scientific Rationale: The methylthio (-SCH₃) group is susceptible to oxidation, which can occur in two stages: first to the sulfoxide (-SOCH₃) and then to the sulfone (-SO₂CH₃).[6][7][8] This oxidation can be facilitated by dissolved oxygen, trace metal contaminants, or oxidizing agents present in the experimental system. Such a change in the electronic properties of the substituent can significantly alter the compound's biological activity.

    • Troubleshooting Steps:

      • De-gas Buffers: Before preparing your compound solution, de-gas aqueous buffers by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

      • Use Fresh Solvents: Use high-purity, freshly opened solvents to minimize the presence of peroxides, which can form in ethers and other solvents over time and act as oxidizing agents.

      • Incorporate Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solutions.

      • Chelate Metal Ions: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA to your buffers may be beneficial.

Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of the compound solution.

  • Possible Cause: Photodegradation.

    • Scientific Rationale: Triazine-containing compounds can be sensitive to light, particularly UV radiation, leading to the formation of degradation products.[9]

    • Mitigation Strategies:

      • Protect from Light: Prepare and store stock solutions in amber vials or wrap containers with aluminum foil.

      • Minimize Light Exposure: During experiments, minimize the exposure of your solutions to ambient and direct light.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable.

Q2: What is the best solvent for preparing stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of heterocyclic compounds. Ensure you use anhydrous, high-purity DMSO. For aqueous experiments, dilute the DMSO stock solution into your aqueous buffer immediately before use, ensuring the final DMSO concentration is compatible with your assay (typically <0.5%).

Q3: How can I assess the stability of the compound in my specific experimental conditions?

A3: To proactively assess stability, you can perform a simple time-course experiment. Prepare your final working solution and incubate it under your experimental conditions (e.g., 37°C in your assay buffer). At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot and analyze it by HPLC or LC-MS. Monitor for a decrease in the parent compound's peak area and the appearance of new peaks, which would indicate degradation.

Q4: Are there any known incompatible reagents or buffer components?

A4: While specific incompatibility data is not available, it is prudent to avoid strongly acidic or basic buffers, as well as solutions containing strong oxidizing or reducing agents. The compatibility with thiol-containing reagents like dithiothreitol (DTT) should be evaluated on a case-by-case basis, as they could potentially interact with the methylthio group under certain conditions.

IV. Predicted Degradation Pathways

Based on the chemical structure, two primary degradation pathways can be hypothesized:

  • Oxidative Pathway: The sulfur atom of the methylthio group is nucleophilic and can be oxidized by various oxidizing agents to form the corresponding sulfoxide and subsequently the sulfone.

  • Hydrolytic Pathway: The triazinone ring is susceptible to nucleophilic attack by water, especially under non-neutral pH, which can lead to ring cleavage.

A 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one B Sulfoxide Derivative A->B Oxidation [O] D Hydrolyzed Ring-Opened Products A->D Hydrolysis (H₂O, H⁺/OH⁻) C Sulfone Derivative B->C Further Oxidation [O]

Caption: Hypothetical degradation pathways.

V. Illustrative Stability Data (Hypothetical)

The following table provides a hypothetical summary of stability based on the general properties of related chemical structures. This is not experimental data and should be used as a guide for experimental design only.

ConditionParameterPredicted StabilityRationale
pH pH 3-5LowAcid-catalyzed hydrolysis of the triazinone ring is likely.
pH 6-8Moderate to HighGenerally, triazines are more stable in neutral pH.
pH 9-11LowBase-catalyzed hydrolysis of the triazinone ring is possible.
Solvent DMSOHighAprotic, non-nucleophilic solvent; good for long-term storage of stock solutions.
Methanol/EthanolModerateProtic solvents may participate in solvolysis over extended periods.
Aqueous BufferLow to ModerateDependent on pH, temperature, and presence of oxygen/contaminants.
Temperature -20°C (Stock)HighRecommended for long-term storage to minimize degradation kinetics.
4°C (Working Sol.)ModerateSuitable for short-term (days) storage.
37°C (Assay)LowIncreased temperature accelerates both hydrolysis and oxidation.
Light Ambient LightModeratePotential for gradual photodegradation.
UV LightVery LowHigh energy can induce rapid degradation of the triazine ring.

VI. References

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Padwa, A., & Murphree, S. S. (2012). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Accounts of chemical research, 45(7), 1029–1040.

  • Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216.

  • Lanyi, K., & Dinya, Z. (2003). Photodegradation study of some triazine-type herbicides. Microchemical Journal, 75(1), 1-14.

  • Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2008). Pyrazolo[1,5-a][1][6][8]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles, 75(7), 1575.

  • Gutorov, V. V., & Ovchinnikov, I. V. (2018). Hydrolysis of 7,7-Substituted Derivatives of 3-tert-Butyl-3,4-dihydro-2H-thiazolo-[3,2-a][1][6][8]triazin-6(7H)-one. Russian Journal of General Chemistry, 88, 1483–1487.

  • Zuman, P., & Fijalek, Z. (1999). Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Journal of agricultural and food chemistry, 47(9), 3879–3885.

  • Bongard, J., et al. (2017). Chemical Validation of DegS As a Target for the Development of Antibiotics with a Novel Mode of Action. Angewandte Chemie International Edition, 56(43), 13440-13444.

  • Wippert, P., Nieger, M., Bräse, S., & Jung, N. (2021). Synthesis of new pyrazolo[6][7][8]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry, 17, 2773–2780.

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(5), 1138-1144.

  • Dolzhenko, A. V. (2019). Pyrazolo[1,5-a][1][6][8]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 55(8), 693-711.

  • Hoang, T. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1836-1855.

  • Küçükkılınç, T. T., & Küçükgüzel, İ. (2020). Thioethers: An Overview. Mini-Reviews in Medicinal Chemistry, 20(12), 1069-1087.

  • Lee, H. Y., et al. (2013). Synthesis of pyrazolo[1,5-a][1][6][8]triazine derivatives as inhibitors of thymidine phosphorylase. European journal of medicinal chemistry, 64, 539–549.

Sources

Navigating the Scale-Up of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, a heterocyclic compound with significant potential in medicinal chemistry, presents unique challenges when transitioning from laboratory-scale to larger-scale production.[1] This guide, designed by our team of senior application scientists, provides in-depth technical support, troubleshooting advice, and frequently asked questions to empower researchers in overcoming the hurdles of scaling up this valuable synthesis. We will delve into the causality behind experimental choices, ensuring a robust and self-validating process.

I. The Synthetic Pathway: A Mechanistic Overview

The most efficient and scalable synthesis of 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a one-pot, microwave-assisted approach, which offers significant advantages in terms of reaction time and yield over conventional heating methods.[1] The reaction proceeds through two key steps:

  • Formation of the Pyrazolo[1,5-a]triazine-4-thione Intermediate: This involves the cyclization of a 5-aminopyrazole precursor with ethoxycarbonyl isothiocyanate.

  • S-methylation: The subsequent methylation of the thione intermediate yields the final product.

Synthesis_Pathway 5-Aminopyrazole 5-Aminopyrazole Thione_Intermediate Pyrazolo[1,5-a]triazin-4(3H)-thione Intermediate 5-Aminopyrazole->Thione_Intermediate 1. Cyclization (Microwave, Base) Ethoxycarbonyl Isothiocyanate Ethoxycarbonyl Isothiocyanate Ethoxycarbonyl Isothiocyanate->Thione_Intermediate Final_Product 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one Thione_Intermediate->Final_Product 2. S-Methylation (Base) Methyl_Iodide Methyl Iodide (or alternative) Methyl_Iodide->Final_Product

Caption: Reaction scheme for the synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

II. Troubleshooting Guide: From Lab Bench to Pilot Plant

Scaling up this synthesis introduces complexities primarily related to heat and mass transfer. The following Q&A addresses common issues encountered during this transition.

Low Yield

Q1: We are experiencing a significant drop in yield upon scaling up the reaction from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?

A1: A drop in yield during scale-up is a common challenge and can often be attributed to several factors:

  • Inefficient Heat Transfer: Exothermic reactions, such as the initial cyclization, can lead to localized "hot spots" in a large reactor. This can cause degradation of starting materials, intermediates, or the final product.

    • Solution: Ensure your reactor has adequate cooling capacity. A staged addition of the ethoxycarbonyl isothiocyanate can also help to control the exotherm.

  • Poor Mixing: Inadequate agitation in a larger vessel can lead to heterogeneous reaction conditions, resulting in incomplete conversion and the formation of byproducts.

    • Solution: The stirrer speed and design should be optimized for the larger volume to ensure thorough mixing. For viscous reaction mixtures, a more powerful overhead stirrer may be necessary.

  • Incomplete S-methylation: The methylation step is sensitive to the base concentration and the solubility of the thione intermediate.

    • Solution: Ensure the thione intermediate is fully dissolved or well-suspended before and during the addition of the methylating agent. A phase-transfer catalyst can sometimes be beneficial in biphasic systems.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Heat_Transfer Inefficient Heat Transfer Low_Yield->Heat_Transfer Mixing Poor Mixing Low_Yield->Mixing Methylation Incomplete S-Methylation Low_Yield->Methylation Solution_Heat Improve Cooling / Staged Addition Heat_Transfer->Solution_Heat Solution_Mixing Optimize Stirring Mixing->Solution_Mixing Solution_Methylation Ensure Solubility / Consider Phase-Transfer Catalyst Methylation->Solution_Methylation

Caption: Troubleshooting workflow for addressing low yield during scale-up.

Impurity Profile

Q2: We are observing a new, significant impurity in our crude product at the larger scale that was not present in our small-scale runs. How can we identify and minimize this?

A2: The appearance of new impurities on scale-up is often due to the longer reaction times or localized high temperatures discussed previously. Common impurities in this synthesis can include:

  • N-methylated byproduct: If the methylation is not selective for the sulfur atom, methylation can occur on one of the nitrogen atoms of the pyrazolotriazine ring.

    • Identification: This can often be distinguished by 1H NMR, as the N-CH3 signal will appear at a different chemical shift than the S-CH3 signal. Mass spectrometry will show the same mass as the desired product.

    • Minimization: Careful control of pH and temperature during methylation is crucial. Running the reaction at a lower temperature can favor S-methylation.

  • Unreacted Thione Intermediate: Incomplete methylation will leave the starting thione in the final product.

    • Identification: This can be easily detected by TLC or LC-MS.

    • Minimization: Ensure a slight excess of the methylating agent is used and that the reaction is allowed to proceed to completion.

  • Hydrolysis Products: The pyrazolotriazine ring can be susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures.

    • Identification: LC-MS is the best tool for identifying these more polar byproducts.

    • Minimization: Use the minimum necessary amount of base and keep the reaction temperature as low as feasible.

Table 1: Common Impurities and Mitigation Strategies

ImpurityIdentificationMitigation Strategy
N-methylated byproduct1H NMR, Mass SpectrometryLower reaction temperature, careful pH control
Unreacted ThioneTLC, LC-MSUse slight excess of methylating agent, ensure complete reaction
Hydrolysis ProductsLC-MSMinimize base concentration and reaction temperature

III. Frequently Asked Questions (FAQs)

Q1: Is microwave synthesis truly scalable?

A1: While direct scaling of microwave reactors can be challenging, the principles of microwave synthesis (rapid, uniform heating) can be translated to larger-scale continuous flow reactors that utilize microwave technology. This allows for a safe and efficient scale-up of the process.

Q2: Are there safer alternatives to methyl iodide for the S-methylation step, especially at a larger scale?

A2: Yes, due to the high toxicity and volatility of methyl iodide, using a less hazardous alternative is highly recommended for scale-up. Dimethyl sulfate ((CH₃)₂SO₄) is a common and cost-effective alternative.[1] It is less volatile than methyl iodide, making it safer to handle in a production environment. However, it is also highly toxic and should be handled with extreme care. Green chemistry metrics suggest that dimethyl carbonate (DMC) can also be a more environmentally friendly option.[2]

Q3: What is the best method for purifying the final product at a large scale?

A3: For large-scale purification, crystallization is generally preferred over chromatography due to cost and efficiency. A systematic approach to solvent screening is recommended to find a suitable solvent system that provides good recovery and high purity. Common solvent systems for similar heterocyclic compounds include ethanol, isopropanol, or mixtures of dichloromethane and hexanes. If chromatography is necessary, using a medium-pressure liquid chromatography (MPLC) system with silica gel is a viable option.

Q4: What are the critical safety precautions to take when running this synthesis at scale?

A4: The primary safety concerns are the handling of the base (e.g., sodium hydroxide) and the methylating agent.

  • Sodium Hydroxide: This is a corrosive base. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area.

  • Methyl Iodide/Dimethyl Sulfate: Both are highly toxic and potential carcinogens. All manipulations should be performed in a certified fume hood. Use appropriate gloves (nitrile gloves may not be sufficient for prolonged exposure; check compatibility charts) and consider using a respirator. Have a quench solution (e.g., a solution of sodium thiosulfate) readily available to neutralize any spills.

IV. Experimental Protocols

Detailed Step-by-Step Methodology for Gram-Scale Synthesis

This protocol is for a one-pot, microwave-assisted synthesis of 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

Materials:

  • 5-Aminopyrazole

  • Ethoxycarbonyl isothiocyanate

  • Sodium Hydroxide (NaOH)

  • Methyl Iodide (or Dimethyl Sulfate)

  • Anhydrous Tetrahydrofuran (THF)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a dry microwave-safe vessel, dissolve 5-aminopyrazole (1.0 eq) in anhydrous THF.

  • Thione Formation: Cool the solution to 0 °C and add ethoxycarbonyl isothiocyanate (1.05 eq) dropwise. Seal the vessel and heat in the microwave reactor at 100 °C for 10-15 minutes.

  • Cyclization: Cool the vessel to room temperature, then add a 2M aqueous solution of NaOH (2.2 eq). Reseal the vessel and heat in the microwave reactor at 80 °C for 5-10 minutes.

  • S-Methylation: Cool the reaction mixture again to 0 °C. Add methyl iodide (1.1 eq) or dimethyl sulfate (1.1 eq) dropwise. Stir the reaction at room temperature until TLC or LC-MS indicates complete consumption of the thione intermediate.

  • Work-up: Quench the reaction by adding it to cold water. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~6-7.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Experimental_Workflow Setup 1. Dissolve 5-Aminopyrazole in THF Thione_Formation 2. Add Ethoxycarbonyl Isothiocyanate (Microwave, 100°C) Setup->Thione_Formation Cyclization 3. Add NaOH (Microwave, 80°C) Thione_Formation->Cyclization Methylation 4. Add Methylating Agent (Stir at RT) Cyclization->Methylation Workup 5. Quench, Acidify Methylation->Workup Isolation 6. Filter and Dry Workup->Isolation Purification 7. Recrystallize Isolation->Purification

Caption: A step-by-step workflow for the synthesis of the target compound.

V. References

  • Tundo, P., & Selva, M. (2002). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry, 4(5), 469-474. Available at: [Link]

Sources

Technical Support Center: Streamlining Pyrazolotriazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Purification-Free Methodologies for Researchers, Scientists, and Drug Development Professionals.

The synthesis of pyrazolotriazines, a core scaffold in many biologically active compounds, often involves multi-step procedures with laborious intermediate purification.[1][2] This not only consumes significant time and resources but can also lead to considerable product loss. This technical support center provides a comprehensive guide to adopting telescoped and one-pot synthesis strategies that circumvent the need for intermediate purification. Authored for the discerning researcher, this guide offers troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.

Troubleshooting Guide: Navigating Common Challenges in Purification-Free Pyrazolotriazine Synthesis

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My one-pot reaction yields a complex mixture of products instead of the desired pyrazolotriazine. What are the likely causes and how can I resolve this?

Answer:

A complex product mixture in a one-pot pyrazolotriazine synthesis often points to issues with reaction control, leading to competing side reactions. The primary culprits are typically improper temperature regulation, incorrect stoichiometry of reagents, or a suboptimal solvent choice.

Underlying Causes and Solutions:

  • Temperature Fluctuation: The initial steps of pyrazolotriazine synthesis, such as the formation of the aminopyrazole intermediate, can be highly exothermic.[3] Uncontrolled temperature increases can promote the formation of undesired side products.

    • Solution: Implement precise temperature control. For instance, in the reaction of a β-ketonitrile with hydrazine, maintaining a consistent temperature, often with initial cooling, is crucial before proceeding to the next step.[4][5] Microwave-assisted synthesis can offer rapid and uniform heating, providing excellent temperature control and often leading to cleaner reactions.[4][5]

  • Incorrect Reagent Stoichiometry: The molar ratios of your starting materials are critical in directing the reaction towards the desired product. An excess of one reagent can lead to the formation of dimers, polymers, or other side products.

    • Solution: Carefully control the stoichiometry of your reagents. A systematic optimization of the molar ratios of the starting materials (e.g., β-ketonitrile, hydrazine, and the subsequent cyclizing agent) is recommended. Transient flow chemistry offers a powerful method for rapidly screening reactant stoichiometry to identify optimal conditions.[6]

  • Suboptimal Solvent Choice: The solvent plays a multifaceted role, influencing reagent solubility, reaction rates, and even the reaction pathway. A poorly chosen solvent can hinder the desired reaction while favoring side reactions.[7]

    • Solution: Select a solvent that ensures all reactants and intermediates remain in solution. For example, in some microwave-assisted one-pot syntheses of pyrazolotriazines, tetrahydrofuran (THF) has been shown to be superior to other solvents like ethyl acetate due to its ability to better solubilize reaction intermediates.[4]

Question 2: I am observing the formation of a regioisomeric impurity that is difficult to separate from my target pyrazolotriazine. How can I improve the regioselectivity of my one-pot synthesis?

Answer:

The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles and their fused heterocyclic derivatives.[6] In the context of pyrazolotriazine synthesis, this often arises from the reaction of an unsymmetrical intermediate with the cyclizing agent.

Strategies for Enhancing Regioselectivity:

  • Control of Reaction Conditions: The regiochemical outcome of a reaction can be highly sensitive to temperature, solvent, and the presence of catalysts or additives.

    • Solution: A systematic screen of reaction parameters is the first step. For example, changing the solvent polarity or reaction temperature can influence the transition state energies of the competing pathways, thereby favoring the formation of one regioisomer over the other.

  • Strategic Use of Protecting Groups: If the starting materials contain multiple reactive sites that can lead to different regioisomers, the use of protecting groups can block unwanted reactivity.

    • Solution: While this may seem to add a step, in a one-pot synthesis, the protecting group can often be removed in situ. The choice of protecting group is critical and should be orthogonal to the reaction conditions of the main sequence.

  • Crystallization-Induced Dynamic Resolution (CIDR): If the undesired regioisomer is in equilibrium with the desired one in solution, it may be possible to selectively crystallize the target compound, thus driving the equilibrium towards its formation.[8]

    • Solution: This advanced technique, also known as crystallization-induced asymmetric transformation (CIAT), can be a powerful tool for obtaining a single, pure product from a mixture of interconverting isomers.[8] This is particularly relevant for chiral pyrazolotriazines.[9]

Question 3: My final pyrazolotriazine product is contaminated with unreacted starting materials or intermediates. How can I drive the reaction to completion in a one-pot setup?

Answer:

Incomplete conversion is a frequent issue in telescoped syntheses where no intermediate work-up is performed. This can be due to several factors, including insufficient reaction time, inadequate temperature, or catalyst deactivation.

Driving the Reaction to Completion:

Parameter Troubleshooting Action Rationale
Reaction Time Increase the reaction time for the final step of the one-pot sequence.Allows for the complete consumption of any remaining intermediates.
Temperature Gradually increase the temperature after the initial stages of the reaction.Provides the necessary activation energy for the final, often more challenging, cyclization step.
Catalyst Loading If a catalyst is used, consider a slight increase in its loading.Compensates for any potential catalyst deactivation over the course of the multi-step, one-pot process.
Microwave Irradiation Employ microwave heating.Microwave irradiation can significantly accelerate reaction rates and drive reactions to completion in shorter times compared to conventional heating.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of avoiding intermediate purification in pyrazolotriazine synthesis?

A1: The primary benefits include:

  • Increased Efficiency: Significant reduction in overall synthesis time and labor.

  • Higher Overall Yields: Avoids product loss that inevitably occurs during purification steps like chromatography or recrystallization.

  • Reduced Solvent Consumption: Promotes greener chemistry by minimizing the use of solvents for purification.

  • Cost-Effectiveness: Lower consumption of materials and less time spent on the synthesis translate to reduced costs.

Q2: What analytical techniques are recommended for monitoring the progress of a one-pot pyrazolotriazine synthesis?

A2: Real-time reaction monitoring is crucial for successful one-pot synthesis. Recommended techniques include:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of intermediates and the final product.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, intermediates, and products, allowing for precise determination of reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying the components of the reaction mixture, including the desired product and any impurities, by providing both retention time and mass-to-charge ratio information.[10]

Q3: Are there specific classes of pyrazolotriazines that are more amenable to synthesis without intermediate purification?

A3: Generally, pyrazolotriazine syntheses that proceed through stable, high-yielding intermediate steps are good candidates for telescoped approaches. For example, the one-pot synthesis of 2-(methylsulfanyl)pyrazolo[1,5-a][4][11][12]triazin-4(3H)-ones has been successfully demonstrated with excellent yields, avoiding the isolation of two intermediates.[4]

Q4: How can I manage impurities that are structurally very similar to the final product in a purification-free synthesis?

A4: The best strategy is to prevent their formation in the first place by optimizing the reaction conditions as discussed in the troubleshooting guide. If minor, structurally similar impurities are still present, a final crystallization of the product can often be a highly effective purification method. In some cases, a "catch-and-release" purification strategy using solid-phase scavengers can be employed to remove specific types of impurities without resorting to full chromatographic separation.

Experimental Workflow & Methodologies

Representative One-Pot Synthesis of 2-(Methylsulfanyl)pyrazolo[1,5-a][4][11][12]triazin-4(3H)-ones

This protocol is adapted from a microwave-assisted, one-pot procedure that avoids the purification of intermediates.[4]

Step 1: Thioacyl Intermediate Formation

  • In a microwave-safe vial, dissolve 5-aminopyrazole (1.0 equiv.) in dry THF (3 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add ethoxycarbonyl isothiocyanate (1.0 equiv.) dropwise to the cooled solution.

  • After the addition is complete, stir the mixture for 2 minutes at room temperature.

  • Seal the vial and heat it in a microwave reactor at 100 °C for 5 minutes.

Step 2: Cyclization to the Thioxo-pyrazolo[1,5-a][4][11][12]triazin-4-one Intermediate

  • After cooling the reaction mixture, add 2N aqueous NaOH (2.0 equiv.).

  • Reseal the vial and irradiate in the microwave reactor at 80 °C for 3 minutes.

Step 3: S-Methylation to the Final Product

  • After cooling, add methyl iodide (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the product can often be isolated by filtration after precipitation or by a simple extraction followed by evaporation of the solvent.

One_Pot_Pyrazolotriazine_Synthesis cluster_step1 Step 1: Thioacylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: S-Methylation A 5-Aminopyrazole B Ethoxycarbonyl Isothiocyanate C Thioacyl Intermediate A->C THF, 0°C -> RT B->C D Thioxo-pyrazolo[1,5-a]- [1,3,5]triazin-4-one C->D NaOH (aq), MW, 80°C E Methyl Iodide F Final Product: 2-(Methylsulfanyl)pyrazolo- [1,5-a][1,3,5]triazin-4(3H)-one D->F RT E->F Troubleshooting_Logic Problem Observed Problem ComplexMixture Complex Mixture Problem->ComplexMixture Regioisomers Regioisomeric Impurity Problem->Regioisomers IncompleteReaction Incomplete Reaction Problem->IncompleteReaction TempControl Poor Temperature Control ComplexMixture->TempControl leads to Stoichiometry Incorrect Stoichiometry ComplexMixture->Stoichiometry leads to Solvent Suboptimal Solvent ComplexMixture->Solvent leads to Symmetry Unsymmetrical Intermediate Regioisomers->Symmetry leads to Conditions Non-optimal Conditions Regioisomers->Conditions leads to Kinetics Slow Kinetics IncompleteReaction->Kinetics leads to Deactivation Catalyst Deactivation IncompleteReaction->Deactivation leads to Cause Potential Cause PreciseHeating Precise Heating (MW) TempControl->PreciseHeating solved by OptimizeRatios Optimize Reagent Ratios Stoichiometry->OptimizeRatios solved by SolventScreen Solvent Screening Solvent->SolventScreen solved by ConditionScreen Screen T, Solvent, Additives Symmetry->ConditionScreen mitigated by CIDR Crystallization-Induced Dynamic Resolution Symmetry->CIDR potentially solved by Conditions->ConditionScreen mitigated by IncreaseTimeTemp Increase Time/Temp Kinetics->IncreaseTimeTemp solved by CatalystLoading Adjust Catalyst Load Deactivation->CatalystLoading solved by Solution Proposed Solution

Troubleshooting logic map.

References

  • Al-Mekhlafi, F. A., et al. (2020). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[4][11][12]riazines. Molecules, 25(18), 4299.
  • McCague, R., et al. (2021). Developing Processes for Crystallization-Induced Asymmetric Transformation. Organic Process Research & Development, 25(9), 1965-1974.
  • Shawali, A. S., et al. (1997). Synthesis of Some New Pyrazolotriazines, Pyrazolothiazines and Pyrazolopyrimidines. Journal of Chemical Research, Synopses, (5), 152-153.
  • Meinhardt, J. M., et al. (2015). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society, 137(34), 10951-10954.
  • Gualandi, A., et al. (2017). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. Chemistry – A European Journal, 23(63), 15894-15898.
  • Zolfigol, M. A., et al. (2020). The effect of solvent and temperature for the synthesis of tetrahydrodipyrazolo pyridine (5a). ResearchGate.
  • Abdel-Monem, M. I., et al. (2005). Efficient one pot synthesis of triazolotriazine, pyrazolotriazine, triazole, isoxazole and pyrazole derivatives. Zeitschrift für Naturforschung B, 60(5), 553-557.
  • Ghorbani-Vaghei, R., et al. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. European Journal of Medicinal Chemistry, 223, 113645.
  • Bagley, M. C., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222-1228.
  • Rusinov, V. L., et al. (2019). Synthesis, Reaction and Biological Activity of Pyrazolo[5,1-c]b[4][8][9]enzotriazine 5-Oxides. Molecules, 24(18), 3326.
  • Wang, Z., et al. (2022). Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide. Organic Process Research & Development, 26(10), 2849-2858.
  • Ghorab, M. M., et al. (2012). Synthesis, antitumor, cytotoxic and antioxidant evaluation of some new pyrazolotriazines attached to antipyrine moiety. European Journal of Medicinal Chemistry, 58, 41-51.
  • Kamal, A., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(21), 6439.
  • Li, Y., et al. (2022). Concise synthesis of a fused energetic pyrazolotriazine with good performance. New Journal of Chemistry, 46(10), 4663-4667.
  • Zadeh, F. K., et al. (2021). Pyrazolotriazines: Biological activities, synthetic strategies and recent developments. European Journal of Medicinal Chemistry, 223, 113645.
  • Bagley, M. C., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1222–1228.
  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 735-769.
  • Deadman, B. J., et al. (2022). Kinetic studies of the Knorr pyrazole synthesis in continuous flow using novel transient flow methods. Reaction Chemistry & Engineering, 7(11), 2415-2422.
  • Liu, X., & Quan, W. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3597.
  • Bon, M., et al. (2021). Crystallization-induced diastereomer transformation assists the diastereoselective synthesis of 4-nitroisoxazolidine scaffolds. Organic & Biomolecular Chemistry, 19(33), 7201-7205.
  • Liu, X., & Quan, W. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 29(15), 3597.
  • Reddy, M. S., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 1071-1078.
  • Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Scott, M. D., & Smith, A. D. (2015). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 13(1), 29-43.
  • Anonymous. (n.d.). Impurities and Degradation products. @rtMolecule.
  • Boukhris, S., et al. (2015). Stoichiometry-controlled cycloaddition of nitrilimines with unsymmetrical exocyclic dienones: microwave-assisted synthesis of novel mono- and dispiropyrazoline derivatives. RSC Advances, 5(31), 24429-24436.
  • Li, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29288-29294.
  • Malasala, S., et al. (2020). Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Advances, 10(71), 43533-43538.

Sources

Refining reaction conditions for S-methylation of pyrazolotriazine precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the S-methylation of pyrazolotriazine precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to refine your reaction conditions and overcome common experimental hurdles.

Section 1: Troubleshooting Guide - Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the S-methylation of pyrazolotriazine precursors in a question-and-answer format.

Question 1: My S-methylation reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in S-methylation reactions of pyrazolotriazine precursors can stem from several factors, primarily related to the nucleophilicity of the thiol, the potency of the methylating agent, and the reaction conditions.

Causality Behind Experimental Choices:

  • Base Selection and Strength: The S-methylation of a thiol proceeds through a nucleophilic attack of the thiolate anion on the methylating agent. [1][2]Therefore, the choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the thiol, leading to a low concentration of the reactive thiolate. Conversely, an overly strong base can lead to unwanted side reactions. Common bases for this transformation include sodium hydroxide (NaOH),[3] potassium carbonate (K₂CO₃), and sodium hydride (NaH). The pKa of the pyrazolotriazine thiol should be considered when selecting the base to ensure efficient deprotonation. [2]

  • Methylating Agent Reactivity: The choice of methylating agent plays a significant role. Methyl iodide (MeI) is a highly reactive and commonly used reagent for S-methylation. [3][4][5]Other options include dimethyl sulfate (DMS) and methyl triflate. If you are using a less reactive methylating agent, such as dimethyl carbonate, a higher reaction temperature or a stronger base might be necessary. [6]

  • Solvent Effects: The solvent can influence the reaction rate and outcome. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction mechanism without solvating the nucleophile as strongly as protic solvents. [2] Troubleshooting Steps:

  • Verify Base Strength and Stoichiometry: Ensure you are using at least one equivalent of a suitable base. For weakly acidic thiols, a stronger base like NaH may be required.

  • Increase Methylating Agent Equivalents: Try increasing the equivalents of the methylating agent (e.g., from 1.1 to 1.5 or 2.0 equivalents).

  • Optimize Reaction Temperature: While many S-methylations proceed at room temperature,[3] gentle heating (e.g., 40-60 °C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Solvent Selection: If you are using a protic solvent, consider switching to a polar aprotic solvent.

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and confirm the consumption of the starting material.

Question 2: I am observing the formation of multiple products in my reaction mixture, including a potential N-methylated isomer. How can I improve the selectivity for S-methylation?

Answer:

The presence of both sulfur and nitrogen atoms in the pyrazolotriazine core introduces the possibility of competitive N-methylation. The regioselectivity of the methylation is influenced by several factors.

Causality Behind Experimental Choices:

  • Hard and Soft Acid-Base (HSAB) Theory: According to HSAB theory, the sulfur atom is a "soft" nucleophile, while the nitrogen atoms are "harder" nucleophiles. "Soft" electrophiles tend to react preferentially with "soft" nucleophiles. Methyl iodide is considered a soft electrophile, which generally favors S-alkylation. Harder methylating agents, like dimethyl sulfate, might show less selectivity.

  • Reaction Conditions: The reaction conditions, particularly the choice of base and solvent, can influence the site of methylation. Under strongly basic conditions, deprotonation of a ring nitrogen can occur, increasing its nucleophilicity and leading to N-methylation.

Troubleshooting Steps:

  • Optimize the Base: Use a milder base, such as K₂CO₃ or even an organic base like triethylamine (TEA), which is less likely to deprotonate the ring nitrogens.

  • Control Stoichiometry: Use a stoichiometric amount of the base to favor the more acidic thiol proton's removal.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often improve selectivity by favoring the kinetically preferred product (S-methylation).

  • Consider Alternative Methylating Agents: While MeI is generally selective, you could explore other options. It's worth noting that in some cases, acidic conditions using methanol can also lead to S-methylation. [7]

Question 3: My purified product appears to be unstable and decomposes over time. What are the potential causes and how can I improve its stability?

Answer:

The stability of the S-methylated pyrazolotriazine product can be a concern, particularly if the molecule is sensitive to air, moisture, or light.

Causality Behind Experimental Choices:

  • Hydrolysis: Some S-methylated heterocycles can be susceptible to hydrolysis, especially in the presence of moisture, which can revert the product to the corresponding thiol or lead to other degradation products. [3]* Oxidation: The sulfide moiety can be oxidized to the corresponding sulfoxide or sulfone, especially if exposed to air over extended periods.

Troubleshooting Steps:

  • Thorough Drying: Ensure the final product is thoroughly dried under a high vacuum to remove any residual solvent and moisture.

  • Inert Atmosphere Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and moisture.

  • Protection from Light: Store the compound in an amber vial or a container protected from light.

  • Purification Method: Ensure your purification method (e.g., flash chromatography) effectively removes any acidic or basic impurities that could catalyze decomposition. [3]5. Characterization of Decomposition Products: If decomposition occurs, try to characterize the degradation products using techniques like LC-MS or NMR to understand the decomposition pathway and devise a more targeted stabilization strategy.

Section 2: Frequently Asked Questions (FAQs)

What is the general mechanism for the S-methylation of a pyrazolotriazine thiol?

The S-methylation of a pyrazolotriazine thiol typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The reaction is generally base-catalyzed.

S_Methylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Start Pyrazolotriazine-SH Thiolate Pyrazolotriazine-S⁻ (Thiolate) Start->Thiolate + Base Base Base (e.g., NaOH) Product S-Methylated Product Thiolate->Product + CH₃I MeI Methyl Iodide (CH₃I) Iodide Iodide Ion (I⁻) Product->Iodide + I⁻

Caption: General S-methylation mechanism.

How can I monitor the progress of my S-methylation reaction?
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Staining with potassium permanganate can be useful for visualizing sulfur-containing compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that provides information on the conversion of the starting material and confirms the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the SH proton signal and the appearance of the S-CH₃ signal, which typically appears as a singlet around 2.5-3.0 ppm.

What are some common work-up and purification procedures for S-methylated pyrazolotriazines?

A typical work-up procedure involves:

  • Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Washing the organic layer with brine.

  • Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Concentrating the solution under reduced pressure.

Purification is often achieved by:

  • Flash Column Chromatography: Using a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) is a common method. [3][8][9]* Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide a high degree of purity.

Section 3: Experimental Protocols and Data

General Protocol for S-methylation of a Pyrazolotriazine Precursor

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolve the pyrazolotriazine precursor (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add the base (1.1 eq.) (e.g., K₂CO₃ or NaOH) to the solution and stir for 15-30 minutes at room temperature.

  • Add the methylating agent (1.2 eq.) (e.g., methyl iodide) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Gentle heating may be applied if the reaction is sluggish.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion? CheckBase Verify Base Strength & Stoichiometry Start->CheckBase Yes SideProducts Side Products Observed? Start->SideProducts No IncreaseMeI Increase Equivalents of Methylating Agent CheckBase->IncreaseMeI OptimizeTemp Optimize Reaction Temperature IncreaseMeI->OptimizeTemp ChangeSolvent Switch to Polar Aprotic Solvent OptimizeTemp->ChangeSolvent ChangeSolvent->SideProducts MildBase Use Milder Base (e.g., K₂CO₃) SideProducts->MildBase Yes ProductDecomposition Product Unstable? SideProducts->ProductDecomposition No LowerTemp Lower Reaction Temperature MildBase->LowerTemp LowerTemp->ProductDecomposition DryInert Thorough Drying & Inert Atmosphere Storage ProductDecomposition->DryInert Yes SuccessfulReaction Successful S-Methylation ProductDecomposition->SuccessfulReaction No ProtectLight Protect from Light DryInert->ProtectLight ProtectLight->SuccessfulReaction

Caption: Troubleshooting workflow for S-methylation.

Quantitative Data Summary
ParameterTypical RangeNotes
Substrate 1.0 eq.Pyrazolotriazine thiol precursor.
Base 1.0 - 1.5 eq.K₂CO₃, NaOH, NaH. Choice depends on thiol acidity.
Methylating Agent 1.1 - 2.0 eq.Methyl iodide, dimethyl sulfate.
Solvent 5 - 20 mL/mmolDMF, acetonitrile, acetone.
Temperature 0 °C to 60 °CRoom temperature is a good starting point.
Reaction Time 30 min - 24 hMonitor by TLC or LC-MS.

References

  • Al-Masoudi, N. A. (2021). S-methylation of organosulfur substrates: A comprehensive overview.
  • Shimizu, M., Shimazaki, T., & Hiyama, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 411-415. [Link]
  • Chemistry LibreTexts. (2023). Thiols and Sulfides. [Link]
  • Asensio, J. L., et al. (2020). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[6][7][10]riazines. Molecules, 25(15), 3341. [Link]
  • Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
  • Poczta, A., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][6][11]riazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(19), 6296. [Link]
  • Warthen, C. R., et al. (2001). Methylation of neutral pseudotetrahedral zinc thiolate complexes: model reactions for alkyl group transfer to sulfur by zinc-containing enzymes. Journal of Biological Inorganic Chemistry, 6(1), 82-90. [Link]
  • Barton, D. H. R., & McCombie, S. W. (1975). The reaction of diol thiocarbonates with methyl iodide: a synthesis of 6-deoxy-sugars. Journal of the Chemical Society, Perkin Transactions 1, 1574-1585. [Link]
  • Ptaszyńska, N., et al. (2021). The activity of pyrazolo[4,3-e]t[1][6][11]riazine and pyrazolo[4,3-e]tetrazolo[1,5-b]t[1][6][11]riazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 11(1), 1-15. [Link]

Sources

Technical Support Center: Minimizing Byproducts in Triazine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize byproduct formation during the critical cyclization step of triazine ring synthesis. Our focus is on providing practical, field-proven insights grounded in established scientific principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions to get your synthesis back on track.

Issue 1: Low or No Yield of the Desired Triazine Product

Question: I am observing a very low yield of my target triazine, or the reaction is not proceeding at all. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in triazine synthesis can stem from several factors, ranging from incomplete reactions to steric hindrance and catalyst inefficiency. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

  • Incomplete Conversion: The reaction may not have reached completion. Consider extending the reaction time or carefully increasing the temperature. For thermally sensitive materials, microwave-assisted synthesis can be a powerful alternative, often reducing reaction times from hours to minutes and significantly increasing yields.[1][2]

  • Steric Hindrance: Bulky substituents on your starting materials can impede the cyclization process. For instance, ortho-substituted aromatic nitriles are known to give very low yields due to steric hindrance.[1][3] If steric hindrance is suspected, you may need to consider alternative synthetic routes or starting materials with less bulky groups.

  • Catalyst Inefficiency or Degradation: The choice of catalyst is critical. While strong acids are traditionally used, they can sometimes lead to the degradation of starting materials or the final product.[1] Exploring milder conditions with Lewis acids, such as yttrium salts or silica gel-supported catalysts, can be beneficial.[1][2] Ensure your catalyst is fresh and handled under appropriate conditions to prevent deactivation.

  • Suboptimal Reaction Conditions: The solvent and temperature play a crucial role. For example, in the synthesis of 1,3,5-triazines from aldehydes and ammonium iodide, toluene was found to be a more suitable solvent than chlorobenzene, DMF, or DMSO, with 130°C being the optimal temperature.[3]

Troubleshooting Workflow for Low Yields

Below is a logical workflow to diagnose potential issues with your triazine synthesis.

Low Yield Troubleshooting start Low Yield of Triazine check_completion Has the reaction gone to completion? (Monitor by TLC/LC-MS) start->check_completion extend_reaction Extend reaction time or increase temperature cautiously. check_completion->extend_reaction No check_sterics Are there bulky groups on the starting materials? check_completion->check_sterics Yes success Improved Yield extend_reaction->success consider_microwave Consider microwave-assisted synthesis for faster, higher-yield reactions. alternative_route Design an alternative synthetic route with less hindered precursors. check_sterics->alternative_route Yes check_catalyst Is the catalyst appropriate and active? check_sterics->check_catalyst No alternative_route->success try_lewis_acid Try milder Lewis acid catalysts (e.g., yttrium salts). check_catalyst->try_lewis_acid Inefficient optimize_conditions Are the solvent and temperature optimized? check_catalyst->optimize_conditions Efficient try_lewis_acid->success solvent_screen Perform a solvent screen and optimize temperature. optimize_conditions->solvent_screen No optimize_conditions->success Yes solvent_screen->success Byproduct_Formation cluster_0 Desired Cyclotrimerization cluster_1 Common Side Reactions Nitrile 3 R-C≡N Triazine 1,3,5-Triazine Nitrile->Triazine [Catalyst] Nitrile2 R-C≡N Amide Amide R-CONH₂ Nitrile2->Amide Hydrolysis Water H₂O Carboxylic_Acid Carboxylic Acid R-COOH Amide->Carboxylic_Acid Further Hydrolysis Triazine2 1,3,5-Triazine Cyanuric_Acid Cyanuric Acid Triazine2->Cyanuric_Acid Ring Hydrolysis

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Pyrazolotriazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in the development of pyrazolotriazine-based therapeutics: poor cell permeability. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting strategies and foundational knowledge to enhance the cellular uptake of your compounds. Our approach is rooted in a deep understanding of the physicochemical properties that govern membrane transport, tailored specifically to the pyrazolotriazine scaffold.

FREQUENTLY ASKED QUESTIONS (FAQs)

My pyrazolotriazine derivative shows high target engagement in biochemical assays but has no activity in cell-based assays. What is the likely cause?

This is a classic and often frustrating scenario in drug discovery. When a compound is potent in a cell-free system (e.g., an enzymatic assay) but inactive in a cellular context, poor membrane permeability is a primary suspect. Pyrazolotriazine cores, while offering excellent scaffolding for kinase inhibitors and other targeted therapies, can possess characteristics that hinder their ability to cross the lipid bilayer of a cell.[1][2]

Key contributing factors for pyrazolotriazine derivatives include:

  • High Polar Surface Area (PSA): The nitrogen-rich heterocyclic core can contribute to a high PSA, which is generally unfavorable for passive diffusion across the nonpolar cell membrane.

  • Hydrogen Bonding Capacity: The presence of multiple hydrogen bond donors and acceptors can lead to strong interactions with the aqueous environment, increasing the energy barrier for membrane partitioning.[1][2][3]

  • Low Lipophilicity: While a degree of aqueous solubility is necessary, highly polar compounds with low lipophilicity (LogP) often struggle to enter the hydrophobic membrane interior.[4][5]

  • Efflux Transporter Substrate: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), preventing it from reaching its intracellular target.[3][6]

To diagnose this issue, the first step is to perform a permeability assay.

What is the best initial in vitro assay to confirm poor cell permeability for my compound series?

For a robust and relatively high-throughput initial assessment, a Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.

  • Why PAMPA first? PAMPA is a non-cell-based assay that specifically measures passive diffusion.[5] This allows you to isolate the compound's intrinsic ability to cross a lipid barrier without the confounding factors of active transport or metabolism that are present in cell-based assays. A low PAMPA permeability value strongly suggests that the compound's physicochemical properties are the primary hurdle.

If the PAMPA results indicate good passive permeability, but your cell-based assays are still negative, this points towards other mechanisms, such as the compound being a substrate for efflux pumps. In this case, a Caco-2 permeability assay would be the logical next step.

  • Why Caco-2 next? Caco-2 cells are a human colon adenocarcinoma cell line that forms a monolayer expressing a variety of transporters, including efflux pumps like P-gp.[6][7][8][9][10] This assay can not only measure permeability but also help determine if your compound is actively transported out of the cell.

Assay Measures Key Advantages Considerations
PAMPA Passive DiffusionHigh-throughput, cost-effective, isolates passive permeability.Does not account for active transport or metabolism.
Caco-2 Passive Diffusion & Active TransportProvides a more physiologically relevant model of intestinal absorption, can identify efflux transporter substrates.[6][7][8][9][10]Lower throughput, more complex, requires cell culture expertise.

Troubleshooting Guide: My Pyrazolotriazine has Poor Permeability in the Caco-2 Assay

A low apparent permeability coefficient (Papp) in the Caco-2 assay is a common challenge. Here’s a structured approach to troubleshooting and improving your results.

Step 1: Verify Assay Integrity and Compound Stability

Before making any structural modifications to your compound, it's crucial to ensure the experimental setup is sound.

Question: How do I know if my Caco-2 monolayer is healthy and my compound is not degrading or sticking to the plate?

Answer: A key part of a robust Caco-2 assay is including the right controls.

  • Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) before and after the assay.[6][10] A stable and high TEER value (typically >300 Ω·cm²) indicates a tight monolayer. Additionally, you can measure the flux of a low-permeability marker like Lucifer Yellow . High leakage of Lucifer Yellow suggests a compromised monolayer.[6]

  • Compound Recovery: At the end of the assay, quantify the amount of your compound in both the apical and basolateral chambers, as well as the cell lysate. Poor mass balance (recovery significantly less than 100%) can indicate several issues:

    • Low Aqueous Solubility: The compound may be precipitating in the aqueous assay buffer.

    • Non-specific Binding: The compound may be adsorbing to the plastic of the assay plate.

    • Cellular Metabolism: The Caco-2 cells may be metabolizing your compound.

Troubleshooting Poor Compound Recovery:

Problem Solution
Low Aqueous Solubility - Lower the dosing concentration.- Use a co-solvent (e.g., DMSO, ensuring the final concentration is non-toxic to the cells, typically <1%).- Consider formulation strategies (see below).
Non-specific Binding - Use low-binding plates.- Include a surfactant (e.g., Tween 80) in the assay buffer at a low concentration.
Metabolism - Analyze samples for known or predicted metabolites.- If metabolism is significant, consider structural modifications to block metabolic hotspots.
Step 2: Investigate Active Efflux

Question: My compound has a low Papp value in the apical-to-basolateral (A-B) direction, but a high Papp in the basolateral-to-apical (B-A) direction. What does this mean?

Answer: This is a strong indication that your compound is a substrate for an active efflux transporter. The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 is generally considered indicative of active efflux.[6]

Workflow for Investigating Active Efflux:

Efflux_Investigation start High Efflux Ratio (ER > 2) Observed inhibitor_exp Repeat Caco-2 Assay with a P-gp Inhibitor (e.g., Verapamil) start->inhibitor_exp er_check Analyze Efflux Ratio inhibitor_exp->er_check no_change ER not significantly reduced er_check->no_change If change ER reduced to ~1 er_check->change If conclusion_pgp Conclusion: Compound is a P-gp Substrate conclusion_other Conclusion: Efflux by other transporters (e.g., BCRP, MRPs) is likely. Test with specific inhibitors. no_change->conclusion_other change->conclusion_pgp

Caption: Workflow for determining if a compound is a P-gp substrate.

If your compound is identified as an efflux substrate, you have two main paths forward:

  • Structural Modification: Modify the compound to reduce its affinity for the transporter. This often involves masking polar groups or altering the overall shape and charge distribution.

  • Co-dosing with an Inhibitor: In a therapeutic context, co-administering the drug with an efflux inhibitor is a possibility, though this can be a complex regulatory path.

Step 3: Structure-Permeability Relationship (SPR)-Guided Optimization

Question: My compound has poor passive permeability (low PAMPA and Caco-2 Papp with ER ≈ 1). How can I modify its structure to improve permeability?

Answer: This is where understanding the structure-permeability relationship (SPR) of pyrazolotriazines becomes critical. The goal is to make the molecule more "greasy" and less polar, without sacrificing its activity at the target protein.

Key Strategies for Pyrazolotriazine Scaffolds:

  • Reduce Hydrogen Bond Donors (HBDs): This is one of the most effective strategies. A case study on pyrrolotriazine IRAK4 inhibitors demonstrated that swapping a pyrrolopyrimidine core for a pyrrolotriazine core, which had one less formal hydrogen bond donor, led to improved permeability.[1][2]

    • Actionable Advice: Can you replace an -NH group with an N-alkyl group? Can you replace a hydroxyl group with a methoxy group? These changes can significantly reduce the desolvation penalty for membrane entry.

  • Increase Lipophilicity (LogP/LogD): A higher LogP generally correlates with better passive diffusion, up to a certain point (the "grease ball" effect, where very high LogP can lead to poor solubility).

    • Actionable Advice: Introduce lipophilic groups such as alkyl or aryl substituents. However, be mindful of "molecular obesity" – large, bulky additions can negatively impact other properties. A balance must be struck.[4]

  • Utilize Intramolecular Hydrogen Bonding: For larger molecules that may be "beyond the rule of five," creating an intramolecular hydrogen bond can "hide" polar functional groups from the aqueous environment, effectively lowering the molecule's polar surface area and improving its permeability.[3][11][12][13][14]

    • Actionable Advice: Can you introduce a functional group that can form a stable 5- or 6-membered ring via a hydrogen bond with an existing polar group? This can be a powerful strategy for complex scaffolds.

SPR_Strategies start Poor Passive Permeability hbd Reduce Hydrogen Bond Donors (e.g., N-H to N-Me) start->hbd lipo Increase Lipophilicity (add alkyl/aryl groups) start->lipo ihb Introduce Intramolecular H-Bonds start->ihb outcome Improved Permeability hbd->outcome lipo->outcome ihb->outcome

Caption: Key strategies for improving the permeability of pyrazolotriazines.

Step 4: Formulation Strategies

Question: I have a lead compound with excellent potency, but I'm struggling to improve its permeability through structural modifications without losing activity. Are there other options?

Answer: Yes, formulation strategies can be employed to improve the absorption of poorly permeable compounds.[15][16][17][18] These approaches aim to increase the concentration of the drug at the intestinal wall or to transiently and reversibly open the tight junctions between cells.

  • Lipid-Based Formulations: For lipophilic but poorly soluble/permeable compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption.[18]

  • Nanoformulations: Encapsulating your compound in nanoparticles can protect it from degradation and enhance its uptake.[17]

  • Permeation Enhancers: These are excipients that can transiently open the tight junctions between intestinal cells, allowing for paracellular transport. This is a more advanced strategy and requires careful consideration of potential toxicity.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of a pyrazolotriazine derivative.

Materials:

  • Caco-2 cells (passage 20-40)

  • 24-well Transwell plates (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS) with Ca2+/Mg2+

  • HEPES buffer

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for P-gp substrate)

  • Lucifer Yellow

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~60,000 cells/cm².

  • Cell Culture: Culture the cells for 21-25 days, changing the media every 2-3 days, until a differentiated monolayer is formed.

  • Monolayer Integrity Check:

    • Measure the TEER of each well. Only use wells with TEER > 300 Ω·cm².

    • Alternatively, perform a Lucifer Yellow leakage test.

  • Assay Preparation:

    • Wash the cell monolayers twice with pre-warmed (37°C) HBSS.

    • Prepare the dosing solutions of your test compound and controls in HBSS. The final DMSO concentration should be <1%.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add the dosing solution to the apical (top) chamber.

    • Add fresh HBSS to the basolateral (bottom) chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and sample as described for the A-B direction.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculations:

    • Calculate the Papp value for each direction using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation

      • A is the surface area of the membrane

      • C0 is the initial concentration in the donor chamber

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B)

References

  • Degorce, S. et al. (2018). Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4. Bioorganic & Medicinal Chemistry.
  • Degorce, S. et al. (2018). Optimization of permeability in a series of pyrrolotriazine inhibitors of IRAK4. PubMed. [Link]
  • Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][12][20]triazine derivatives as potent inhibitors of protein kinase CK2.
  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. [Link]
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm (RSC Publishing).
  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]
  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues.
  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
  • Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][11]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. PMC - NIH. [Link]
  • Caco-2 permeability assay.
  • Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. Broad Institute. [Link]
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Semantic Scholar.
  • The activity of pyrazolo[4,3-e][1][2][11]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][11]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC - NIH. [Link]
  • How hydrogen bonds impact P-glycoprotein transport and permeability. PubMed. [Link]
  • Pyrazolotriazine. PubChem - NIH. [Link]
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formul
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH. [Link]
  • Optimization of 3-phenylpyrazolo[1,5-a]pyrimidines as Potent Corticotropin-Releasing factor-1 Antagonists With Adequate Lipophilicity and W
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Determination of permeability and lipophilicity of pyrazolo-pyrimidine tyrosine kinase inhibitors and correlation with biological d
  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI.
  • Quantitative structure-skin permeability rel
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Validation & Comparative

A Tale of Two Syntheses: Microwave Irradiation vs. Conventional Heating in the Preparation of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[1,5-a]triazine Scaffold

The pyrazolo[1,5-a]triazine core is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines like adenine and guanine.[1][2] This bioisosteric relationship allows molecules based on this scaffold to interact with biological targets involved in purine metabolism, making them attractive candidates for the development of novel therapeutics.[1][2] The title compound, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, is a key intermediate in the synthesis of a diverse array of potentially bioactive molecules.[3] Its synthesis, therefore, is of considerable interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two distinct synthetic approaches to this important molecule: a modern, microwave-assisted one-pot synthesis and a traditional, multi-step conventional heating method.

The Synthetic Challenge: Efficiency, Time, and Sustainability

The traditional synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a multi-step process that often requires lengthy reaction times, isolation of intermediates, and significant solvent usage.[1][4] In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, frequently leading to higher yields, shorter reaction times, and cleaner reaction profiles.[5][6][7] This guide will dissect both methodologies, providing detailed experimental protocols and a quantitative comparison of their performance.

At a Glance: Microwave vs. Conventional Synthesis

ParameterMicrowave-Assisted One-Pot SynthesisConventional Multi-Step Synthesis
Total Reaction Time ~8 minutesSeveral hours to over a day
Overall Yield High (e.g., 74%)[3]Moderate (variable yields for each step)
Number of Steps One-pot, sequential additionThree distinct steps with intermediate workup
Intermediate Isolation Not required[3]Required for at least one intermediate
Process Complexity LowHigh
Energy Efficiency Generally more energy-efficient for shorter reaction times[8]Less energy-efficient due to prolonged heating
Green Chemistry Aspect Favorable due to reduced time, energy, and potential for less solvent[5][6]Less favorable due to longer heating times and multiple workup steps

The Chemistry: Reaction Pathways

The synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, regardless of the heating method, proceeds through the formation of a thiourea intermediate, followed by cyclization and S-methylation. The key difference lies in the execution and efficiency of these steps.

cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis A 5-Aminopyrazole C N-Carbethoxythiourea Intermediate A->C Step 1: Long reflux B Ethoxycarbonyl isothiocyanate B->C D 2-Thioxo-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one C->D Step 2: Cyclization with prolonged heating E 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one D->E Step 3: S-Methylation F Methyl Iodide F->E A2 5-Aminopyrazole C2 Intermediate (in situ) A2->C2 Step 1: 5 min MW B2 Ethoxycarbonyl isothiocyanate B2->C2 D2 Final Product C2->D2 Step 2: 3 min MW E2 NaOH, then MeI E2->D2

Caption: Reaction pathways for conventional and microwave-assisted syntheses.

Understanding the "Why": Microwave Heating vs. Conventional Heating

Conventional heating methods, such as using an oil bath, transfer heat via conduction and convection. This process is relatively slow and can lead to uneven temperature distribution within the reaction mixture, with the walls of the vessel being hotter than the bulk of the solution.

Microwave-assisted synthesis, on the other hand, utilizes dielectric heating.[9] Polar molecules or ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves.[6][10] This generates heat rapidly and uniformly throughout the bulk of the reaction medium, leading to a significant acceleration of reaction rates.[10][11][12] This efficient and uniform heating is the primary reason for the dramatically reduced reaction times and often improved yields observed in MAOS.[5][7]

Experimental Protocols

Microwave-Assisted One-Pot Synthesis

This protocol is adapted from the work of Elie, J. et al. (2021).[3]

G start Start step1 1. Dissolve 5-aminopyrazole in dry THF at 0°C in a microwave vial. start->step1 step2 2. Add ethoxycarbonyl isothiocyanate dropwise. step1->step2 step3 3. Stir for 2 min at room temperature, then seal the vial. step2->step3 step4 4. Microwave irradiate at 100°C for 5 minutes. step3->step4 step5 5. Cool, then add 2N NaOH. step4->step5 step6 6. Reseal and microwave irradiate at 80°C for 3 minutes. step5->step6 step7 7. Cool, then add methyl iodide (MeI). step6->step7 step8 8. Stir at room temperature until reaction is complete. step7->step8 step9 9. Perform aqueous workup and isolate the product. step8->step9 end End step9->end

Caption: Workflow for the microwave-assisted synthesis.

Step-by-Step Methodology:

  • To a solution of 5-aminopyrazole (1.0 equiv.) in dry tetrahydrofuran (THF) in a microwave vial, ethoxycarbonyl isothiocyanate (1.0 equiv.) is added dropwise at 0 °C.

  • After the addition is complete, the mixture is stirred for 2 minutes at room temperature.

  • The vial is sealed and subjected to microwave irradiation at 100 °C for 5 minutes.

  • After cooling, a 2N aqueous solution of sodium hydroxide (NaOH) (2.0 equiv.) is added to the reaction mixture.

  • The vessel is sealed again and irradiated at 80 °C for 3 minutes.

  • After cooling, methyl iodide (MeI) (1.0 equiv.) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The final product, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, is then isolated through standard aqueous workup and purification procedures.

Conventional Multi-Step Synthesis

This protocol is a representative procedure based on established conventional methods.[1][3][4]

G start Start step1 Step 1: Synthesis of N-Carbethoxythiourea Intermediate - React 5-aminopyrazole with ethoxycarbonyl isothiocyanate. - Reflux in a suitable solvent (e.g., ethyl acetate) for several hours. start->step1 step2 Isolate and purify the intermediate. step1->step2 step3 Step 2: Cyclization - Dissolve the intermediate in a basic solution (e.g., aq. NaOH). - Heat under reflux for several hours. step2->step3 step4 Isolate and purify the 2-thioxo intermediate. step3->step4 step5 Step 3: S-Methylation - Dissolve the 2-thioxo intermediate in a basic solution. - Add methyl iodide (MeI) and stir at room temperature. step4->step5 step6 Perform aqueous workup and isolate the final product. step5->step6 end End step6->end

Caption: Workflow for the conventional synthesis.

Step-by-Step Methodology:

Step 1: Synthesis of the N-Carbethoxythiourea Intermediate

  • 5-aminopyrazole (1.0 equiv.) and ethoxycarbonyl isothiocyanate (1.0 equiv.) are dissolved in a suitable solvent such as ethyl acetate.

  • The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude N-carbethoxythiourea intermediate is purified, typically by recrystallization.

Step 2: Cyclization to 2-Thioxo-1H-pyrazolo[1,5-a][4][5]triazin-4-one

  • The purified intermediate is suspended in an aqueous solution of a base, such as 2N sodium hydroxide.

  • The mixture is heated under reflux for several hours.

  • After cooling, the solution is acidified to precipitate the 2-thioxo product, which is then collected by filtration and washed.

Step 3: S-Methylation to 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

  • The 2-thioxo intermediate is dissolved in a basic solution (e.g., aqueous NaOH).

  • Methyl iodide (1.0 equiv.) is added, and the mixture is stirred at room temperature for several hours.

  • The product precipitates from the solution and is collected by filtration, washed, and dried.

Conclusion: A Clear Winner for Modern Synthesis

References

  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][5]triazines. Molecules, 26(12), 3540. [Link]
  • Pyrazolo[1,5-a][4][5]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). SciSpace. [Link]
  • ChemInform Abstract: Synthesis of Pyrazolo[1,5-a][4][5]triazine Derivatives as Inhibitors of Thymidine Phosphorylase. (2013).
  • Sun, L., et al. (2013). Synthesis of pyrazolo[1,5-a][4][5]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 434-443. [Link]
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
  • Elie, J., Fruit, C., & Besson, T. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][5]triazines.
  • NotEvans. (2017). Conventional heating compared to microwave heating of chemical reactions. Chemistry Stack Exchange. [Link]
  • Mahmoud, A. R. (2023). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023).
  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Shore, G., & Organ, M. G. (2008). Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. Organic Process Research & Development, 12(4), 765-770. [Link]
  • Pyrazolo[1,5-a][4][5]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. (2008). HETEROCYCLES, 75(7), 1575. [Link]
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023).

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one Analogs as Protein Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]triazine scaffold has garnered significant interest in medicinal chemistry as a versatile purine isostere. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one analogs, with a particular focus on their activity as protein kinase inhibitors. By examining key structural modifications and their impact on inhibitory potency against various kinases, we aim to provide a valuable resource for researchers and professionals engaged in drug discovery and development.

The 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one Core: A Privileged Scaffold for Kinase Inhibition

The 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one core serves as a foundational structure for the development of potent and selective kinase inhibitors. Its purine-like architecture allows it to effectively compete with ATP for binding to the kinase active site. The methylthio group at the 2-position offers a crucial handle for synthetic modification, enabling the exploration of a wide range of chemical space and the fine-tuning of pharmacological properties.

A notable example of the potential of this scaffold is in the development of inhibitors for Protein Kinase CK2 , a constitutively active serine/threonine kinase implicated in various cancers. Structure-based design and subsequent synthesis have revealed that the pyrazolo[1,5-a][1][2][3]triazine core can be optimized to yield inhibitors with picomolar potency.[1][4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions.

Modifications at the 2-Position: The Gateway to Potency and Selectivity

The 2-(methylthio) group is a common starting point for the synthesis of a diverse library of analogs.[4] Oxidation of the thioether to sulfoxides and sulfones, or its displacement with various nucleophiles, allows for the introduction of a wide array of functionalities.

While direct SAR studies focusing solely on the 2-position of the 2-(methylthio) scaffold are not extensively documented in a single comprehensive study, we can infer its importance from related pyrazolopyrimidine and pyrazolotriazine kinase inhibitors. For instance, in a series of 6-(tetrazol-5-yl)pyrazolo[1,5-a]pyrimidines targeting CK2, the introduction of a methylsulfanyl (SMe) group at the C2-position was found to be beneficial for inhibitory activity.[5] This suggests that the nature of the substituent at this position plays a critical role in modulating potency.

Substitutions on the Pyrazole Ring (C7 and C8-positions)

Modifications to the pyrazole moiety of the scaffold have been shown to significantly influence kinase inhibitory activity.

  • C8-Position: In a study of pyrazolo[1,5-a][1][2][3]triazin-2-thioxo-4-ones as thymidine phosphorylase inhibitors, a related enzyme target, the nature of the substituent on a phenyl ring attached to the 8-position was critical for activity. Analogs bearing a para-substituted pentafluorosulfur group on this phenyl ring exhibited an IC50 value of 0.04 µM, representing an 800-fold increase in potency compared to the lead compound.[6] This highlights the sensitivity of the scaffold's biological activity to substitutions at this position.

Modifications on the Triazine Ring

The triazine portion of the molecule also presents opportunities for structural diversification to enhance kinase inhibition. For instance, in the development of CDK9 inhibitors based on a pyrazolo[1,5-a]pyrimidine nucleus, modifications on the pyrimidine ring were crucial for improving selectivity and potency.[7]

Comparative Analysis of Pyrazolo[1,5-a]triazine Analogs Against Various Kinases

The versatility of the pyrazolo[1,5-a]triazine scaffold is evident in its ability to be adapted to inhibit a range of protein kinases. The following table summarizes the activity of various analogs, providing a comparative overview of their potency and selectivity.

Compound/AnalogTarget KinaseIC50 (µM)Key Structural FeaturesReference
CK2 Inhibitor CK2pM rangePyrazolo[1,5-a][1][2][3]triazine core[1][4]
Thymidine Phosphorylase Inhibitor (17p) Thymidine Phosphorylase0.048-(p-pentafluorosulfur)phenyl-2-thioxo[6]
Pyrazolo[4,3-e][1][4][8]triazine sulfonamide Abllow µMSulfonamide functionalization[9]
Pyrazolo[1,5-a]pyrimidine analog CDK9Potent (not specified)Pyrazolo[1,5-a]pyrimidine core[7]
Pyrazolo[1,5-a]pyridine analog PI3KαSelective inhibitionBenzenesulfonohydrazide side chain[10]
Pyrazolo[1,5-a]pyrimidine analog TrkA0.0017Picolinamide at 3-position, 2,5-difluorophenyl-substituted pyrrolidine at 5-position[11]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

The synthesis of the core scaffold is a critical first step. A general and efficient method involves the S-methylation of the corresponding 2-thioxo-1H-pyrazolo[1,5-a][1][2][3]triazin-4-one.[4]

Step-by-step Protocol:

  • Dissolution: Dissolve the 2-thioxo-1H-pyrazolo[1,5-a][1][2][3]triazin-4-one starting material in a suitable solvent, such as a mixture of methanol and aqueous sodium hydroxide.

  • Addition of Methylating Agent: To the stirred solution, add methyl iodide (MeI).

  • Reaction: Allow the reaction to proceed at room temperature for a specified period, typically a few hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with an appropriate acid (e.g., acetic acid). The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow start 2-Thioxo-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one reaction S-methylation start->reaction Dissolve in MeOH/H2O reagents Methyl Iodide (MeI) NaOH (aq) reagents->reaction product 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one workup Work-up & Purification reaction->workup Neutralize workup->product

Caption: General synthetic workflow for 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[8]

Materials:

  • Recombinant protein kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (analogs of 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Luminometer

Step-by-step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Kinase Reaction Setup: In a multi-well plate, add the diluted test compound or DMSO (as a vehicle control).

  • Enzyme Addition: Add the recombinant kinase to each well.

  • Pre-incubation: Incubate the plate at room temperature for approximately 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound_prep Prepare serial dilutions of test compound add_compound Add compound/DMSO to plate compound_prep->add_compound add_kinase Add kinase add_compound->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate initiate_reaction Add substrate/ATP pre_incubate->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_stop Incubate (stop reaction) add_adp_glo->incubate_stop add_detection_reagent Add Kinase Detection Reagent incubate_stop->add_detection_reagent incubate_signal Incubate (generate signal) add_detection_reagent->incubate_signal read_luminescence Measure luminescence incubate_signal->read_luminescence plot_data Plot data and fit dose-response curve read_luminescence->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50

Caption: Step-by-step workflow for an in vitro luminescence-based kinase inhibition assay.

Mechanistic Insights and Future Directions

The pyrazolo[1,5-a]triazine scaffold typically acts as an ATP-competitive inhibitor, binding to the hinge region of the kinase active site. Structure-based design approaches, utilizing co-crystal structures of inhibitors bound to their target kinases, have been instrumental in guiding the rational design of more potent and selective analogs.[1][4]

Future research in this area should focus on:

  • Systematic SAR studies of the 2-position to fully elucidate the impact of various functional groups on kinase inhibitory activity and selectivity.

  • Exploration of a broader range of kinase targets to identify novel therapeutic applications for this versatile scaffold.

  • Optimization of pharmacokinetic properties to improve the in vivo efficacy and drug-like characteristics of lead compounds.

By leveraging the knowledge gained from existing SAR studies and employing rational drug design principles, the 2-(methylthio)pyrazolo[1,5-a]triazin-4(3H)-one scaffold holds significant promise for the development of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

  • Nie, Z., Perretta, C., Erickson, P., Margosiak, S., Lu, J., Averill, A., Almassy, R., & Chu, S. (2007). Structure-based design, synthesis, and study of pyrazolo[1,5-a][1][2][3]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 17(15), 4191-4195. [Link]
  • Nie, Z., Perretta, C., Erickson, P., Margosiak, S., Almassy, R., Lu, J., Averill, A., Yager, K., & Chu, S. (2008). Structure-based design and synthesis of novel pyrazolo[1,5-a][1][2][3]triazine compounds as potent inhibitors of protein kinase CK2 and their anticancer activities. Bioorganic & Medicinal Chemistry Letters, 18(2), 619-623. [Link]
  • Savateev, K. N., Uritskaya, M. V., Ksenofontov, A. A., Vorobev, A. A., & Zakharenko, A. L. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules (Basel, Switzerland), 27(23), 8493. [Link]
  • Anderson, E., Bennet, J., Binnie, M., Bawn, C., Cain, D., Chapman, J., ... & Cook, C. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(21), 4841-4846. [Link]
  • Hancox, U., Hobbs, C., Kent, J., Lindsay, N., Lister, T., Miller, D., ... & Thomas, A. (2012). Novel pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors: Exploring the benzenesulfonohydrazide SAR. Bioorganic & Medicinal Chemistry Letters, 22(2), 1146-1150. [Link]
  • Mojzych, M., Ceruso, M., Olejarz-Maciej, A., & Supuran, C. T. (2014). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1][4][8]triazines. European Journal of Medicinal Chemistry, 78, 217-224. [Link]
  • Al-Qadhi, M. A., Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Refai, M. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(5), 1083. [Link]
  • Sun, L., Bera, H., & Chui, W. K. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 64, 464-476. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one and its Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. This guide provides an in-depth technical comparison of the biological activity of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, a representative of the pyrazolo[1,5-a]triazine scaffold, and its structurally related purine analogs. The pyrazolo[1,5-a]triazine core is a noteworthy purine bioisostere, designed to mimic the physicochemical properties of natural purines while offering potential advantages in metabolic stability and target interaction.[1] This comparison is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, infectious diseases, and beyond.

Introduction: The Rationale for Purine Bioisosteres

Purine analogs are a cornerstone of chemotherapy and antiviral therapy.[2] By mimicking endogenous purines like adenine and guanine, they disrupt critical cellular processes such as DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[3] However, the clinical utility of purine analogs can be hampered by issues of drug resistance and off-target toxicities. This has spurred the development of bioisosteric replacements for the purine ring system, such as the pyrazolo[1,5-a]triazine scaffold. These bioisosteres aim to retain the key pharmacophoric features necessary for biological activity while potentially offering improved pharmacokinetic profiles and novel mechanisms of action.

This guide will dissect the biological activities of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one and its broader class of compounds, comparing them with well-established purine analogs like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG). We will delve into their mechanisms of action, present comparative cytotoxicity data, and provide detailed experimental protocols for their evaluation.

Mechanisms of Action: A Tale of Two Scaffolds

The fundamental difference in the biological activity of pyrazolo[1,5-a]triazines and classical purine analogs lies in their primary molecular targets and mechanisms of action.

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one and its Analogs: Targeting Protein Kinases

The pyrazolo[1,5-a]triazine scaffold has emerged as a privileged structure for the development of protein kinase inhibitors.[1] These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Derivatives of the pyrazolo[1,5-a]triazine core have been shown to inhibit several key kinases, including:

  • Cyclin-Dependent Kinases (CDKs): These are critical regulators of the cell cycle. Inhibition of CDKs, such as CDK7, can lead to cell cycle arrest and apoptosis in cancer cells.[4][5][6]

  • Casein Kinase 2 (CK2): CK2 is an anti-apoptotic protein kinase that is overexpressed in many cancers. Its inhibition can sensitize cancer cells to other therapeutic agents.[7][8][9][10][11]

The proposed mechanism of action for many pyrazolo[1,5-a]triazine derivatives involves competitive binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.

CK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates NFkB NF-κB Pathway Receptor->NFkB Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis NFkB->Apoptosis_Inhibition Pyrazolo_triazine 2-(Methylthio)pyrazolo [1,5-a]triazin-4(3H)-one (and analogs) CK2 CK2 Pyrazolo_triazine->CK2 Inhibits CK2->PI3K Enhances CK2->AKT Enhances CK2->NFkB Enhances

Figure 1: Simplified signaling pathway of CK2 and its inhibition.
Purine Analogs: Disruption of Nucleic Acid Synthesis

Classical purine analogs, such as 6-mercaptopurine and 6-thioguanine, exert their cytotoxic effects primarily through interference with the de novo purine biosynthesis pathway and by being incorporated into DNA and RNA.[3]

Their mechanism involves several key steps:

  • Metabolic Activation: Purine analogs are pro-drugs that require intracellular conversion to their active nucleotide forms.

  • Enzyme Inhibition: The nucleotide metabolites of purine analogs can inhibit critical enzymes in the purine biosynthesis pathway, leading to a depletion of the natural purine nucleotide pool.

  • Incorporation into Nucleic Acids: The fraudulent nucleotides can be incorporated into DNA and RNA, leading to strand breaks, chain termination, and dysfunction of these macromolecules.

This multi-pronged attack on nucleic acid metabolism ultimately triggers cell cycle arrest and apoptosis.

Purine_Biosynthesis_Inhibition cluster_pathway De Novo Purine Biosynthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA Purine_Analog Purine Analogs (e.g., 6-MP, 6-TG) Active_Metabolites Active Thiopurine Nucleotides Purine_Analog->Active_Metabolites Metabolic Activation Active_Metabolites->PRPP Inhibits early steps Active_Metabolites->IMP Inhibits conversion to AMP & GMP Active_Metabolites->DNA_RNA Incorporation leading to dysfunction

Figure 2: Mechanism of action of purine analogs in disrupting purine biosynthesis.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of a compound against cancer cell lines is a primary indicator of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Table 1: Cytotoxicity of Pyrazolo[1,5-a]triazine Derivatives in Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b][7][12][13]triazine SulfonamidesHeLa (Cervical)0.17 - 1.15[14]
HCT 116 (Colon)0.17 - 1.15[14]
PC-3 (Prostate)0.17 - 1.15[14]
BxPC-3 (Pancreatic)0.17 - 1.15[14]
Pyrazolo[4,3-e][7][12][13]triazine SulfonamidesMCF-7 (Breast)5.5 - 6.0[15]
MDA-MB-231 (Breast)7.8 - 9.2[15]
4-Phenethylthio-2-phenylpyrazolo[1,5-a][12][16][17]triazin-7(6H)-oneA549 (Lung)5.8[3]
MDA-MB-231 (Breast)38[3]

Note: Data for 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is not specifically available in the public domain; however, the data presented is for structurally related and biologically active analogs.

Table 2: Cytotoxicity of Purine Analogs in Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
6-Mercaptopurine (6-MP)HepG2 (Hepatocellular)32.25[7]
MCF-7 (Breast)>100[7]
K-562 (Leukemia)3.9
6-Thioguanine (6-TG)HeLa (Cervical)28.79[16]

From the available data, it is evident that certain pyrazolo[1,5-a]triazine derivatives exhibit potent cytotoxic activity, with some analogs demonstrating IC50 values in the low micromolar and even sub-micromolar range. In comparison, the well-established purine analogs, 6-MP and 6-TG, show varied efficacy depending on the cell line, with IC50 values ranging from low micromolar to over 100 µM. This suggests that the pyrazolo[1,5-a]triazine scaffold holds significant promise for the development of highly potent anticancer agents.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings, detailed experimental methodologies are crucial. The following are step-by-step protocols for key assays used to evaluate the biological activity of these compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one and purine analogs) in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compounds A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570nm) F->G H 8. Calculate IC50 G->H

Figure 3: Experimental workflow for the MTT cytotoxicity assay.
Enzyme Inhibition: Kinase Activity Assay

A variety of kinase assay formats are available, with luminescence-based assays being a common choice for their high sensitivity and throughput.

Protocol (Luminescence-based):

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one derivatives). Prepare a kinase reaction mixture containing the target kinase, its specific substrate, and ATP in an appropriate kinase assay buffer.

  • Inhibitor Pre-incubation: In a white, opaque 96-well plate, add the serially diluted compound or vehicle control to each well. Add the kinase to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™). This typically involves a two-step process of adding a reagent to deplete remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the potential of the pyrazolo[1,5-a]triazine scaffold as a valuable source of novel therapeutic agents. While classical purine analogs have a long-standing history in the clinic, their mechanism of action, centered on the disruption of nucleic acid synthesis, can be associated with significant side effects.

2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one and its analogs represent a distinct class of compounds that primarily target protein kinases, offering a more targeted approach to cancer therapy. The potent in vitro cytotoxicity demonstrated by some derivatives highlights the promise of this scaffold.

Future research should focus on:

  • Direct Head-to-Head Comparisons: Conducting studies that directly compare the efficacy and toxicity of optimized pyrazolo[1,5-a]triazine derivatives with standard-of-care purine analogs in the same preclinical models.

  • In Vivo Efficacy and Safety: Evaluating the in vivo antitumor activity and safety profiles of lead pyrazolo[1,5-a]triazine compounds in relevant animal models.

  • Mechanism of Resistance: Investigating potential mechanisms of resistance to pyrazolo[1,5-a]triazine-based kinase inhibitors to inform the development of next-generation compounds and combination therapies.

By continuing to explore the rich chemical space of purine bioisosteres, the scientific community is poised to develop safer and more effective therapies for a range of diseases.

References

  • Carrick Therapeutics. (n.d.). CDK7 Biology Schematic.
  • Effects of 6-Mercaptopurine and its Derivatives on Human Hepatocellular Carcinoma and Mammary Adenocarcinoma Cell Lines. (2024).
  • Evaluation of cytotoxicity potential of 6-thioguanine on Hela cancer cell line. (2021).
  • Wikipedia. (2024). Purine metabolism.
  • Biology LibreTexts. (2025). Purine de novo Biosynthesis.
  • ResearchGate. (n.d.). CK2 signaling pathways in tumorigenesis.
  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines.
  • ResearchGate. (n.d.). Schematic of CK2-mediated signaling pathways inhibited by CX-4945.
  • National Institutes of Health. (2022). Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise.
  • MDPI. (2021). The Role of Protein Kinase CK2 in Development and Disease Progression: A Critical Review.
  • Bohrium. (n.d.). Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][7][12][16]triazines.
  • Carrick Therapeutics. (n.d.). CDK7 Biology Schematic.
  • Wikipedia. (2024). Cyclin-dependent kinase 7.
  • National Institutes of Health. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][7][12][13]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis.
  • National Institutes of Health. (2021). The activity of pyrazolo[4,3-e][7][12][13]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][7][12][13]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures.
  • MDPI. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
  • PubMed. (2013). Synthesis of pyrazolo[1,5-a][12][16][17]triazine derivatives as inhibitors of thymidine phosphorylase.
  • National Institutes of Health. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][7][12][13]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro.
  • ResearchGate. (2025). 4-Phenethylthio-2-phenylpyrazolo[1,5-a][12][16][17]triazin-7(6H)-one.
  • MDPI. (2018). Synthesis and Anti-tumor Activities of Novel[7][12][13]triazolo[1,5-a]pyrimidines.
  • ResearchGate. (2023). Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors.
  • The Pharmaceutical and Chemical Journal. (2024). Purine analogs Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial and Anticancer Activities as CDK inhibitors.
  • MDPI. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
  • University of Virginia. (n.d.). The Synthesis and Degradation of Nucleotides.
  • News-Medical.Net. (n.d.). Purine Biosynthesis.
  • PubMed Central. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
  • ResearchGate. (n.d.). 3-Methyl-5-methyl- thio-1H-pyrazolo[4,3-e]-[7][12][13]triazine (4) is an inhibitior of purine nucleoside phosphorylase.
  • ResearchGate. (2025). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives.
  • ResearchGate. (2025). Pyrazolo[1,5-a][12][16][17]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity.

Sources

A Comparative Guide to Validating the Antimicrobial Activity of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. The pyrazolo[1,5-a]triazine core is a promising heterocyclic system known to exhibit a wide range of biological activities.[1] This guide provides a comprehensive framework for the systematic validation of the antimicrobial properties of a specific derivative, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one. We present a comparative analysis, outlining detailed, standards-compliant protocols for determining its efficacy against a panel of clinically relevant microbial pathogens. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to preliminary antimicrobial evaluation, from experimental design and execution to data interpretation, grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI).[2]

Introduction: The Need for Novel Antimicrobial Scaffolds

The relentless evolution of drug-resistant pathogens poses a formidable threat to global public health. Consequently, there is an urgent and continuous demand for new antimicrobial agents that operate via novel mechanisms of action. Fused heterocyclic ring systems, such as pyrazolopyrimidines and pyrazolotriazines, are of significant interest due to their structural analogy to purines, allowing them to interact with a variety of biological targets.[3][4] Various derivatives of the pyrazolo[1,5-a]triazine scaffold have demonstrated promising antibacterial and antifungal activities.[1][5][6]

The target of this guide, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one (referred to herein as Compound X), is a distinct molecule within this class.[7] Preliminary studies on similar structures suggest potential interactions with biological macromolecules like proteins and nucleic acids, making it a candidate for further pharmacological investigation.[7][8] This guide establishes a rigorous workflow to objectively assess and validate these potential antimicrobial properties through direct comparison with established, clinically used antibiotics.

Comparative Framework: Selection of Controls and Microbial Panel

A robust validation study hinges on a well-chosen set of comparators and a clinically relevant panel of microorganisms. The objective is not merely to detect activity but to contextualize it against the current standards of care.

Reference Antimicrobial Agents (Positive Controls)

To benchmark the activity of Compound X, a selection of standard antibiotics with known mechanisms of action and spectra is essential.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication. It serves as a potent control against a wide range of Gram-negative and some Gram-positive bacteria.

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis. It is primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Fluconazole: An azole antifungal agent that inhibits the synthesis of ergosterol, a critical component of fungal cell membranes. It is a standard control for susceptibility testing of yeast species.

Microbial Test Panel

The selected panel should encompass representative species of Gram-positive bacteria, Gram-negative bacteria, and fungi to ascertain the breadth of Compound X's potential activity. The following are recommended quality control (QC) strains as they provide standardized and reproducible results.[9]

  • Staphylococcus aureus (ATCC® 29213™): A Gram-positive bacterium and a common cause of skin, respiratory, and bloodstream infections. This strain is a standard for susceptibility testing.[9]

  • Escherichia coli (ATCC® 25922™): A Gram-negative bacterium, representing the Enterobacterales order, and a frequent cause of urinary tract and gastrointestinal infections.

  • Pseudomonas aeruginosa (ATCC® 27853™): A Gram-negative bacterium known for its intrinsic resistance to many antibiotics and a cause of opportunistic infections, particularly in hospital settings.

  • Candida albicans (ATCC® 90028™): An opportunistic fungal pathogen, representing yeasts, and a common cause of mucosal and systemic candidiasis.

Experimental Design & Protocols

Adherence to standardized protocols is paramount for generating reproducible and comparable data. The following methodologies are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][10][11]

Workflow for Antimicrobial Susceptibility Testing

The overall experimental process follows a logical sequence from preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Compound X Stock Solution (in DMSO) A1 Perform Serial Dilutions (Compound X & Controls) P1->A1 P2 Culture Microbial Strains (18-24h) P3 Prepare 0.5 McFarland Inoculum P2->P3 A2 Inoculate 96-Well Plates P3->A2 A1->A2 A3 Incubate Plates (35°C, 16-20h for bacteria) A2->A3 D1 Read Plates Visually or with Spectrophotometer A3->D1 D2 Determine Minimum Inhibitory Concentration (MIC) D1->D2 D3 Compare MICs to Reference Antibiotics D2->D3 G DNA Relaxed DNA Gyrase DNA Gyrase (Enzyme) DNA->Gyrase Substrate Supercoiled Supercoiled DNA (Replication Ready) Gyrase->Supercoiled ATP-dependent supercoiling NoReplication DNA Replication Blocked (Bacteriostasis/Bactericidal Effect) Gyrase->NoReplication CompoundX Compound X Inhibition Binding & Inhibition CompoundX->Inhibition Inhibition->Gyrase Competitive Inhibition

Caption: Hypothesized mechanism: Inhibition of DNA Gyrase.

Conclusion and Future Directions

This guide provides a standardized, comparative methodology for the initial in vitro validation of the antimicrobial activity of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one. Based on the illustrative data, Compound X demonstrates modest, narrow-spectrum activity, primarily against Gram-positive bacteria and some fungi.

Key next steps in the research cascade would include:

  • Mechanism of Action Studies: Elucidate the precise molecular target through assays such as DNA gyrase inhibition or macromolecular synthesis inhibition studies. [8]2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of Compound X to identify modifications that could enhance potency and broaden the activity spectrum.

  • Cytotoxicity Testing: Evaluate the compound's toxicity against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy Studies: If a promising therapeutic index is established, proceed to animal models of infection to assess in vivo efficacy.

By following this structured and comparative approach, researchers can efficiently and accurately characterize the antimicrobial potential of novel compounds, facilitating the identification of promising leads in the critical search for next-generation antibiotics.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. CLSI document M07.
  • El-Sayed, E. H., Fadda, A. A., & El-Saadaney, A. M. (2020). Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulfathiazole Moiety. Acta Chimica Slovenica.
  • Musumeci, F., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. MDPI.
  • Smolecule. 2-(Methylthio)pyrazolo[1,5-a]t[2][6][13]riazin-4(3H)-one. Smolecule.
  • Fahmy, H. T. Y., et al. (2012). New pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]- 1,2,4-triazine derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research.
  • Abo-Mansour, R. M., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. PubMed.
  • The European Committee on Antimicrobial Susceptibility Testing. EUCAST Home. EUCAST.
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology.
  • Abdel-Wahab, B. F., et al. (2021).
  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • EUCAST. Guidance Documents. The European Committee on Antimicrobial Susceptibility Testing.
  • Fahmy, H. T. Y., et al. (2012). New pyrazolo[1,5-a]pyrimidine and pyr. Journal of Chemical and Pharmaceutical Research.
  • EUCAST. (2024). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. The European Committee on Antimicrobial Susceptibility Testing.
  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection.
  • EUCAST. Clinical Breakpoint Tables. The European Committee on Antimicrobial Susceptibility Testing.
  • Al-Ghorbani, M., et al. (2022). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs.
  • CLSI Methods Development and Standardization Working Group. (2018). Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
  • El-Gazzar, M. G., et al. (2021). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups.
  • CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8.
  • Performance of Standards for Antimicrobial Susceptibility Testing (AST).
  • Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria.
  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA.
  • Witschel, M., et al. (2018). Pyrazolopyrimidine antibacterial agents.
  • Southeast Asian Fisheries Development Center. (2014). Antimicrobial Susceptibility Testing. APEC.
  • bioMérieux. (2025). Antimicrobial Susceptibility Testing. bioMérieux Clinical Diagnostics.
  • World Organisation for Animal Health. (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH.
  • Patel, J. S., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Ryng, S., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e]T[2][5][7]riazine Sulfonamides. Crimson Publishers.
  • Ghorab, M. M., et al. (2021).
  • Ding, R., et al. (2010). Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors. PubMed.
  • Choi, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
  • Bakulina, O., et al. (2019). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a]azines as Potential HSF1 Inductors. MDPI.
  • ECHEMI. 2-(methylthio)pyrazolo[1,5-a]t[2][6][13]riazin-4(3h)-one. Echemi.

Sources

A Senior Application Scientist's Guide to Cross-Validation of In Vitro and In Silico Results for Pyrazolotriazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of in vitro and in silico data, using the pyrazolotriazine class of kinase inhibitors as a primary example. It is designed for researchers, scientists, and drug development professionals seeking to integrate computational and experimental workflows to accelerate the identification of potent and selective drug candidates. We will move beyond a simple recitation of protocols to explore the underlying scientific rationale, ensuring a robust and self-validating discovery cascade.

The Rationale for Integrated Screening: Beyond a Simple Correlation

In modern drug discovery, neither in vitro high-throughput screening (HTS) nor in silico virtual screening operates in a vacuum. Each possesses inherent strengths and weaknesses. In vitro assays provide direct biological activity data but can be resource-intensive and may not fully elucidate the molecular mechanism of action. Conversely, in silico methods like molecular docking offer rapid, cost-effective screening of vast chemical libraries and provide structural hypotheses for binding, but their predictions require experimental verification.[1]

The true power emerges from their synergistic application. A well-designed workflow uses in silico screening to prioritize compounds for synthesis and in vitro testing. The experimental results then feed back to refine and validate the computational models. This iterative cycle, when properly cross-validated, significantly enhances the efficiency of the hit-to-lead and lead optimization phases.[2] The core principle is not merely to seek a perfect correlation between a docking score and an IC50 value but to build a predictive model that enriches the hit rate of subsequent experimental assays.[3]

The Target: Cyclin-Dependent Kinase 2 (CDK2)

Pyrazolotriazines and related scaffolds like pyrazolo[1,5-a]pyrimidines have shown significant promise as inhibitors of various protein kinases.[4][5] For this guide, we will focus on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, particularly at the G1/S phase transition.[6][7] Dysregulation of the CDK2 signaling pathway is a common feature in many cancers, making it an attractive therapeutic target.[8][9] Inhibition of CDK2 can prevent the phosphorylation of the Retinoblastoma protein (Rb), leading to cell cycle arrest and reduced proliferation.[7]

CDK2 Signaling Pathway

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition, a critical checkpoint often dysregulated in cancer.[10][11]

CDK2_Pathway RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras PI3K PI3K Ras->PI3K AKT AKT PI3K->AKT CyclinD Cyclin D AKT->CyclinD p27 p27 AKT->p27 inhibits CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase S-Phase Entry & DNA Replication E2F->S_Phase activates CDK2 CDK2 CyclinE->CDK2 forms complex CDK2->Rb hyper- phosphorylates p27->CDK2 inhibits Pyrazolotriazine Pyrazolotriazine Inhibitor Pyrazolotriazine->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Part 1: In Silico Screening Workflow

The objective of the in silico phase is to predict the binding affinity and pose of pyrazolotriazine derivatives within the ATP-binding site of CDK2, thereby prioritizing candidates for experimental testing.

Experimental Protocol: Molecular Docking

This protocol outlines a standard procedure using AutoDock Vina, a widely used open-source docking program.[12][13]

1. Target Preparation: a. Obtain Crystal Structure: Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2A4L, which shows CDK2 co-crystallized with the inhibitor roscovitine.[14] b. Prepare the Receptor: Using molecular visualization software (e.g., PyMOL, Chimera, or AutoDock Tools), remove all non-essential components such as water molecules, co-solvents, and the original ligand (roscovitine). c. Add Hydrogens and Charges: Add polar hydrogens to the protein structure. Assign partial charges (e.g., Kollman charges) to the protein atoms. This step is crucial for accurately calculating electrostatic interactions.[15] d. Define the Binding Site: The binding site is defined by creating a "grid box" that encompasses the active site. A reliable method is to center this box on the position of the co-crystallized ligand.[16] The size of the box should be sufficient to allow the test ligands to rotate freely.

2. Ligand Preparation: a. Create 3D Structures: Sketch the pyrazolotriazine derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert them to 3D structures. b. Energy Minimization: Perform energy minimization on the ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. c. Assign Charges and Torsions: Assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand. This allows the docking algorithm to explore different conformations.

3. Docking Simulation: a. Run AutoDock Vina: Execute the docking algorithm, which will systematically sample different poses of each ligand within the defined grid box. b. Scoring: The program calculates a binding affinity score (in kcal/mol) for the best-predicted poses. More negative scores indicate a more favorable predicted binding affinity.[17]

4. Validation of the Docking Protocol: a. Redocking: A critical self-validating step is to re-dock the co-crystallized ligand (roscovitine) into the prepared receptor.[14] b. RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal structure pose of the ligand. An RMSD value of ≤ 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[18]

Workflow Diagram: In Silico Screening

In_Silico_Workflow start Start: Pyrazolotriazine Library prep_ligand Ligand Preparation (3D Conversion, Energy Minimization) start->prep_ligand docking Molecular Docking (AutoDock Vina) prep_ligand->docking prep_protein Protein Preparation (PDB: 2A4L, Remove Water, Add H+) define_grid Define Binding Site (Grid Box around co-crystalized ligand) prep_protein->define_grid define_grid->docking validate Protocol Validation: Re-dock native ligand (RMSD ≤ 2.0 Å) define_grid->validate analysis Analysis of Results (Binding Energy, Pose Visualization) docking->analysis prioritize Prioritize Compounds for In Vitro Testing analysis->prioritize validate->docking Confirms Protocol Reliability

Caption: A standard workflow for molecular docking of small molecules.

Part 2: In Vitro Experimental Validation

The prioritized compounds from the in silico screening are now subjected to experimental assays to determine their actual biological activity.

Experimental Protocol 1: CDK2/Cyclin A Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of CDK2.

1. Reagents and Setup: a. Enzyme System: Use a purified recombinant human CDK2/Cyclin A2 enzyme system.[19] b. Substrate: A specific peptide substrate for CDK2 is required, often a fragment of Histone H1 or a biotinylated peptide derived from Rb.[20][21] c. ATP: The reaction is initiated by adding adenosine triphosphate (ATP), the phosphate donor. d. Assay Buffer: A buffer containing MgCl2 and other components to ensure optimal kinase activity.[22]

2. Assay Procedure (Luminescence-based, e.g., ADP-Glo™): a. Plate Compounds: Prepare serial dilutions of the pyrazolotriazine compounds in a 96- or 384-well plate. Include a positive control (a known CDK2 inhibitor like roscovitine) and a negative control (vehicle, e.g., DMSO). b. Add Enzyme: Add the CDK2/Cyclin A enzyme and substrate solution to each well and incubate briefly to allow the inhibitors to bind. c. Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes). d. Detect Activity: Add a detection reagent (like ADP-Glo™) which terminates the kinase reaction and measures the amount of ADP produced. The amount of ADP is proportional to the kinase activity and is detected via a luminescence signal.[22]

3. Data Analysis: a. Calculate Percent Inhibition: Compare the luminescence signal in the wells with test compounds to the positive and negative controls. b. Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or anti-proliferative effects of the compounds on cancer cells, providing a more physiologically relevant context.

1. Cell Culture: a. Cell Line: Use a cancer cell line known to have dysregulated CDK2 activity, such as the HCT116 human colon cancer cell line.[10] b. Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[23]

2. Compound Treatment: a. Dosing: Treat the cells with serial dilutions of the pyrazolotriazine compounds. Include appropriate controls. b. Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

3. MTT Assay Procedure: a. Add MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. b. Incubation: Incubate for 3-4 hours. Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into insoluble purple formazan crystals.[24] c. Solubilization: Carefully remove the media and add a solvent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[25] d. Read Absorbance: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

4. Data Analysis: a. Calculate Percent Viability: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Determine GI50/IC50: Plot the percent viability against the logarithm of the compound concentration to determine the concentration that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50).

Part 3: Cross-Validation and Data Interpretation

The final and most critical step is to systematically compare the in silico predictions with the in vitro results.

Data Presentation: Comparative Analysis

Summarize the data in a clear, tabular format to facilitate direct comparison.

Compound IDIn Silico Docking Score (kcal/mol)In Vitro CDK2 Inhibition (IC50, µM)In Vitro Cell Proliferation (GI50, µM)
Pyrazolotriazine-1-10.50.251.5
Pyrazolotriazine-2-9.80.805.2
Pyrazolotriazine-3-9.51.28.9
Pyrazolotriazine-4-7.2> 50> 50
Roscovitine (Ref.)-9.20.452.1
Note: This data is illustrative and serves as an example for comparison.
Interpreting the Results: A Self-Validating System

The goal is to establish a logical relationship where computational predictions are validated by experimental outcomes.[26]

  • Correlation Analysis: Plot the docking scores against the log(IC50) values from the biochemical assay. While a perfect linear correlation is rare, a general trend where more negative docking scores correspond to lower IC50 values (higher potency) helps validate the in silico model.[27][28] Discrepancies are common and can arise from factors not accounted for in simple docking, such as protein flexibility or solvation effects.[17]

  • Pose Analysis: For the most active compounds, visually inspect the predicted binding poses from docking. Do they form key hydrogen bonds with hinge region residues of CDK2 (e.g., Leu83)?[14] This structural hypothesis can explain the observed activity and guide the design of more potent analogs.

  • Biochemical vs. Cell-Based Activity: Compare the biochemical IC50 values with the cell-based GI50 values. A significant drop-off in potency (e.g., >10-fold) may indicate issues with cell permeability, metabolic instability, or off-target effects, which are not captured in the biochemical or in silico models.

  • Iterative Refinement: Use the experimental data to refine the computational model. For instance, if a compound predicted to be inactive shows good activity, it may reveal a flaw in the docking protocol or scoring function. This feedback loop is the essence of a self-validating system, continuously improving the predictive power of the in silico tools.[14]

Logical Workflow for Cross-Validation

Cross_Validation_Logic in_silico In Silico Predictions (Docking Scores, Poses) correlation Correlate Docking Score with IC50 in_silico->correlation sar_analysis Structure-Activity Relationship (SAR) Analysis in_silico->sar_analysis Provides Structural Hypothesis in_vitro_biochem In Vitro Biochemical Assay (CDK2 IC50) in_vitro_biochem->correlation cell_perm Assess Cellular Efficacy (IC50 vs. GI50) in_vitro_biochem->cell_perm in_vitro_cell In Vitro Cell-Based Assay (Proliferation GI50) in_vitro_cell->cell_perm correlation->sar_analysis Validates Model refine Refine In Silico Model & Design Next Generation Compounds sar_analysis->refine cell_perm->sar_analysis Informs on Drug-like Properties

Caption: The iterative logic of cross-validating computational and experimental data.

Conclusion

The cross-validation of in silico and in vitro results is not a linear process but a dynamic, iterative cycle that is fundamental to modern, efficient drug discovery. By using computational models to generate testable hypotheses and experimental data to validate and refine those models, researchers can build a robust, self-validating engine for identifying promising drug candidates like pyrazolotriazine kinase inhibitors. This integrated approach minimizes the reliance on serendipity and maximizes the rational design of next-generation therapeutics.

References

  • Clurman, B. (n.d.). CDK2 and Cancer: Mechanisms and Opportunities. Grantome.
  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025). J Immunother Precis Oncol.
  • Lim, E., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Journal of Hematology & Oncology.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • Tadesse, S., et al. (2019). Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. PNAS.
  • Gao, J., et al. (2012). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. PubMed Central.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • MTT Proliferation Assay Protocol. (2015). ResearchGate.
  • CDK2/CyclinA2 Kinase Enzyme System Datasheet. (n.d.). BPS Bioscience.
  • Sławiński, J., et al. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][6][8][25]triazine Derivatives. MDPI.
  • Beckstein, O. (2015). Tutorial: Simulating AdK with Gromacs. Beckstein Lab, Arizona State University.
  • CDK2 Assay Kit. (n.d.). BPS Bioscience.
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed.
  • Becksteinlab/AdKGromacsTutorial: Basic tutorial for running and analyzing a Gromacs MD simulation of AdK. (n.d.). GitHub.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central.
  • GROMACS Tutorials. (n.d.).
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • Introduction to Molecular Dynamics - the GROMACS tutorials!. (n.d.).
  • Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.
  • Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management. (n.d.). PubMed Central.
  • MD Tutorial Using Gromacs. (n.d.). Scribd.
  • Tadesse, S., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. PubMed Central.
  • Molecular Docking - An easy protocol. (2018). protocols.io.
  • Molecular Docking Protocol. (n.d.). ResearchGate.
  • A correlation graph for docking predicted activity and IC50 values. (n.d.). ResearchGate.
  • Wieder, O., et al. (2023). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling.
  • The correlation between the docking score and the IC50 values. (n.d.). ResearchGate.
  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube.
  • How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery.
  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace.
  • Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central.
  • Combined in silico and in vitro Approach to Drug Screening. (2025). ResearchGate.

Sources

A Researcher's Guide to the Comparative Cytotoxicity of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel anticancer agents with high efficacy against malignant cells and minimal toxicity to normal tissues is a central goal in oncological research. The pyrazolo[1,5-a]triazine scaffold has emerged as a promising heterocyclic system, with various derivatives demonstrating significant antiproliferative activities. This guide focuses on a specific derivative, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, providing a comprehensive framework for evaluating its selective cytotoxicity. We present detailed protocols for cell culture, a robust cytotoxicity assay, and data analysis, using the human non-small cell lung adenocarcinoma cell line (A549) and a normal human lung fibroblast cell line (IMR-90) as a comparative model system. This document is intended to provide researchers and drug development professionals with the technical insights and methodologies required to rigorously assess the therapeutic potential of this compound class.

Introduction: The Rationale for Selective Cytotoxicity

The clinical utility of many chemotherapeutic agents is often limited by a narrow therapeutic window, where the dose required for anti-tumor activity overlaps with significant toxicity to healthy cells and tissues[1]. Consequently, a primary objective in modern drug discovery is the identification of compounds that exploit the biochemical and molecular differences between cancerous and normal cells to achieve selective cytotoxicity[2].

The pyrazolo[1,5-a]triazine core is a privileged scaffold in medicinal chemistry. Derivatives have shown a wide range of biological activities, including potent and selective inhibition of key cellular targets in cancer. For instance, certain pyrazolo[1,5-a]-1,3,5-triazine derivatives have demonstrated remarkable cytotoxicity against pancreatic ductal adenocarcinoma models by inhibiting cyclin-dependent kinase 7 (CDK7), a critical regulator of transcription and the cell cycle[3][4]. Other related pyrazolotriazine compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, while exhibiting lower toxicity toward normal human fibroblasts[5][6][7].

This guide establishes a systematic approach to evaluate 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one for its selective anticancer potential. The central hypothesis is that this compound will exhibit greater potency against a cancer cell line (A549) than a normal, non-transformed cell line (IMR-90). The human lung adenocarcinoma A549 cell line serves as a well-characterized model for non-small cell lung cancer, the most common type of lung cancer[8][9][10]. For comparison, the IMR-90 cell line, derived from normal human fetal lung tissue, provides a physiologically relevant control, representing healthy, non-cancerous cells from the same organ of origin[11][12][13]. By quantifying the compound's effect on both cell lines, we can derive a Selectivity Index (SI) , a critical parameter for gauging therapeutic potential[14][15].

Experimental Design & Methodologies

Materials and Reagents
  • Cell Lines:

    • A549 (Human lung carcinoma), ATCC® CCL-185™[10][16]

    • IMR-90 (Human lung fibroblast), ATCC® CCL-186™[11][13]

  • Culture Media & Reagents:

    • For A549: F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS)[16].

    • For IMR-90: Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™) supplemented with 10% FBS[12].

    • Penicillin-Streptomycin Solution

    • 0.25% (w/v) Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS), sterile

    • DMSO (Cell culture grade)

  • Cytotoxicity Assay Reagents (SRB Assay):

    • Sulforhodamine B (SRB)

    • Trichloroacetic acid (TCA)

    • Acetic acid

    • Tris base

Cell Culture Protocols

Maintaining healthy, consistent cell cultures is paramount for reproducible results.

A549 Cell Culture: A549 cells are a human epithelial cell line derived from lung carcinoma tissue and grow as an adherent monolayer[10][16].

  • Medium: Culture in F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Maintain at 37°C in a humidified atmosphere with 5% CO₂[8][16].

  • Subculture: When cells reach 70-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge, and re-seed at a split ratio of 1:4 to 1:9[8][16]. Renew medium every 2-3 days.

IMR-90 Cell Culture: IMR-90 is a diploid human lung fibroblast cell line with a finite lifespan[12][13].

  • Medium: Culture in EMEM with 10% FBS and 1% Penicillin-Streptomycin[12].

  • Incubation: Maintain at 37°C, 5% CO₂[12].

  • Subculture: At 70-80% confluency, detach cells as described for A549. Subculture at a split ratio of 1:3 to 1:6[12]. It is critical to track the population doubling level (PDL) and use cells at a consistent, low PDL for experiments.

Comparative Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of total cellular protein content[17][18]. It is a reliable and sensitive endpoint for cytotoxicity screening.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay SRB Assay Protocol cluster_analysis Data Analysis p1 Culture A549 & IMR-90 Cell Lines p2 Harvest & Count Cells (Trypan Blue) p1->p2 p3 Seed Cells into 96-well Plates p2->p3 t1 Add Compound Dilutions to Wells p3->t1 p4 Prepare Serial Dilutions of Compound in DMSO/Medium t2 Incubate for 72 hours (37°C, 5% CO2) t1->t2 a1 Fix Cells with Cold 10% TCA t2->a1 a2 Wash with Water & Air Dry a1->a2 a3 Stain with 0.04% SRB in Acetic Acid a2->a3 a4 Wash with 1% Acetic Acid to Remove Unbound Dye a3->a4 a5 Air Dry Plate a4->a5 a6 Solubilize Bound Dye with 10 mM Tris Base a5->a6 d1 Read Absorbance at 510 nm a6->d1 d2 Calculate % Cell Viability vs. Vehicle Control d1->d2 d3 Plot Dose-Response Curve & Determine IC50 d2->d3 d4 Calculate Selectivity Index (SI) d3->d4

Caption: Workflow for comparative cytotoxicity testing using the SRB assay.

Step-by-Step Protocol:

  • Cell Seeding: Harvest A549 and IMR-90 cells and perform a cell count. Seed cells into separate 96-well plates at an optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium. Include wells with medium only for blank measurements. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one in DMSO. Create a series of 2-fold dilutions in serum-free medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration: 10%) and incubate at 4°C for 1 hour to fix the cells[19].

  • Washing: Carefully wash the plates four times with slow-running tap water to remove TCA and medium. Allow the plates to air-dry completely[19].

  • Staining: Add 50 µL of 0.04% (w/v) SRB solution (in 1% acetic acid) to each well and stain at room temperature for 30 minutes[20][21].

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye[18][19][20].

  • Solubilization: Allow the plates to air-dry. Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on an orbital shaker for 10 minutes[19][20].

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader[17][19].

Data Analysis
  • Calculate Percent Viability:

    • Percent Viability = [(ODTreated - ODBlank) / (ODVehicle Control - ODBlank)] x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability. This value is determined by plotting percent viability against the log of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).

  • Calculate Selectivity Index (SI): The SI provides a measure of a compound's specificity for cancer cells. A higher SI value indicates greater selectivity.[14][22]

    • SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

    • An SI value greater than 2 is generally considered to indicate selectivity[23].

Representative Results (Hypothetical Data)

The following table summarizes hypothetical IC₅₀ values for 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, demonstrating its selective cytotoxicity.

Cell LineCell TypeIC₅₀ (µM) [Mean ± SD, n=3]Selectivity Index (SI)
A549 Human Lung Carcinoma1.5 ± 0.2\multirow{2}{*}{16.7 }
IMR-90 Normal Human Lung Fibroblast25.0 ± 3.1

These are illustrative data and do not represent actual experimental results.

The hypothetical data indicate that the compound is approximately 16.7 times more potent against the A549 cancer cells than the normal IMR-90 fibroblasts, suggesting a favorable selectivity profile.

Discussion: Interpreting Selectivity and Potential Mechanisms

The significant difference in potency, as indicated by the high SI value, is a promising outcome. This selectivity suggests that 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one may target a pathway or protein that is either overexpressed, mutated, or more critical for survival in A549 cells compared to IMR-90 cells.

Several mechanisms could underlie this selectivity:

  • Dysregulated Kinase Signaling: Many cancers, including lung adenocarcinoma, exhibit aberrant signaling through pathways like the MAPK/ERK and PI3K/Akt pathways, which control proliferation and survival. Pyrazolotriazine derivatives have been identified as inhibitors of kinases within these pathways, such as CDK7[3][4]. The compound could be selectively inhibiting a kinase that A549 cells are "addicted" to for their survival.

  • Induction of Apoptosis: The compound might preferentially trigger programmed cell death (apoptosis) in cancer cells. Cancer cells often have a lower apoptotic threshold. Studies on related compounds show they can induce apoptosis and cause an accumulation of reactive oxygen species (ROS) specifically in cancer cells[5].

  • Metabolic Differences: Cancer cells often have altered metabolic profiles (the Warburg effect). The compound could be interfering with a metabolic process that is more pronounced in A549 cells.

Hypothetical Signaling Pathway Inhibition:

G cluster_mapk MAPK/ERK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Uncontrolled Proliferation TF->Proliferation Survival Cell Survival TF->Survival Compound 2-(Methylthio)pyrazolo [1,5-a]triazin-4(3H)-one Compound->RAF

Sources

Comparative Performance Analysis: Benchmarking 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one Against Established Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. The pyrazolo[1,5-a][1][2][3]triazine scaffold has emerged as a promising purine analogue, with derivatives showing inhibitory activity against various enzymes, including thymidine phosphorylase and cyclin-dependent kinases.[3][4][5][6] This guide focuses on the specific derivative, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, a compound whose biological activities are still under exploration but has shown potential antimicrobial and anti-inflammatory properties.[7] Given its structural resemblance to endogenous purines, we hypothesize its potential interaction with key enzymes in the purine catabolism pathway.

This document provides an in-depth comparative analysis of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one against two well-established, clinically significant enzyme inhibitors: Allopurinol and Febuxostat. The primary objective is to benchmark the inhibitory potential of this novel compound against xanthine oxidase, a critical enzyme in purine metabolism. Elevated activity of xanthine oxidase is implicated in hyperuricemia and gout.[8][9] This guide will detail the experimental rationale, provide a comprehensive protocol for a robust xanthine oxidase inhibition assay, present comparative data, and discuss the potential mechanistic implications for researchers in enzymology and drug development.

Selection of Benchmark Inhibitors: A Rationale

To provide a meaningful performance context for 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, we have selected two FDA-approved xanthine oxidase inhibitors, Allopurinol and Febuxostat, as our benchmarks.

  • Allopurinol : A purine analogue, Allopurinol acts as a competitive inhibitor of xanthine oxidase.[10][11] It is metabolized to oxypurinol, which has a longer half-life and also inhibits the enzyme.[12] Its structural similarity to the natural substrate, hypoxanthine, makes it a classic example of a substrate-analog inhibitor.[13]

  • Febuxostat : In contrast, Febuxostat is a non-purine selective inhibitor of xanthine oxidase.[2][14] It binds potently and non-competitively to the molybdenum pterin center of the enzyme, effectively blocking its catalytic activity.[2] Its distinct mechanism of action provides a valuable counterpoint to the purine-like inhibition of Allopurinol.[2][9]

By comparing our test compound to both a purine-analogue and a non-purine inhibitor, we can gain deeper insights into its potential mechanism of action.

Experimental Design: The Xanthine Oxidase Inhibition Assay

The core of this benchmarking study is a robust and reproducible in vitro xanthine oxidase inhibition assay. The chosen methodology is a colorimetric assay that quantifies the activity of xanthine oxidase by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidation of xanthine to uric acid.[15][16]

Causality Behind Experimental Choices:
  • Enzyme Source : Commercially available xanthine oxidase from bovine milk is utilized for its high purity, well-characterized activity, and widespread use in similar studies, ensuring comparability of results.

  • Substrate : Xanthine is used as the substrate to directly measure the enzymatic conversion to uric acid and H₂O₂.

  • Detection Method : The assay employs a sensitive probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a colored product. The absorbance of this product is directly proportional to the xanthine oxidase activity.[16] This method is chosen for its high sensitivity, linear detection range, and suitability for high-throughput screening in a 96-well plate format.[17]

  • Controls : The experiment includes positive controls (Allopurinol and Febuxostat) and a negative control (no inhibitor) to validate the assay and provide a baseline for calculating percentage inhibition.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Data Acquisition cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - Xanthine Oxidase - Xanthine (Substrate) - HRP & Probe Solution P3 Serial Dilutions of Inhibitors P1->P3 P2 Prepare Test Compounds: - 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one - Allopurinol (Positive Control) - Febuxostat (Positive Control) - DMSO (Vehicle Control) P2->P3 A1 Add Inhibitor Dilutions and Xanthine Oxidase P3->A1 A2 Incubate at Room Temperature A1->A2 A3 Initiate Reaction: Add Xanthine, HRP, & Probe A2->A3 D1 Measure Absorbance at 550 nm (Kinetic or Endpoint) A3->D1 An1 Calculate % Inhibition D1->An1 An2 Plot Dose-Response Curves An1->An2 An3 Determine IC50 Values An2->An3 caption Figure 1. Experimental workflow for the xanthine oxidase inhibition assay.

Caption: Figure 1. Experimental workflow for the xanthine oxidase inhibition assay.

Detailed Experimental Protocol

This protocol is adapted from commercially available xanthine oxidase assay kits.[16][17]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Horseradish Peroxidase (HRP)

  • Colorimetric Probe (e.g., Amplex Red)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one

  • Allopurinol

  • Febuxostat

  • DMSO (Dimethyl sulfoxide)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 550 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Xanthine Oxidase in assay buffer.

    • Prepare a stock solution of Xanthine in assay buffer.

    • Prepare a working solution of the colorimetric probe and HRP in assay buffer.

    • Prepare 10 mM stock solutions of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, Allopurinol, and Febuxostat in DMSO.

  • Assay Setup:

    • Perform serial dilutions of the inhibitor stock solutions in assay buffer to obtain a range of desired concentrations.

    • To each well of the 96-well plate, add 50 µL of the appropriate inhibitor dilution or vehicle control (assay buffer with DMSO).

    • Add 25 µL of the Xanthine Oxidase solution to each well.

    • Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the Xanthine/Probe/HRP working solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 550 nm every minute for 20 minutes (kinetic measurement).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the reaction rate in the absence of an inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic regression).

Comparative Results

The following table summarizes the hypothetical inhibitory activities of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one and the benchmark compounds against xanthine oxidase.

CompoundIC50 (µM)Inhibition Type
2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one 15.8Competitive (Hypothesized)
Allopurinol 9.2Competitive
Febuxostat 0.018Non-competitive

Disclaimer: The IC50 value for 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is hypothetical and presented for illustrative purposes within this guide.

Mechanistic Insights and Signaling Pathway Context

Xanthine oxidase is the terminal enzyme in the purine catabolism pathway, responsible for the sequential oxidation of hypoxanthine to xanthine and then to uric acid.[1][10] Inhibition of this enzyme directly reduces the production of uric acid.

G Purines Purine Nucleotides (AMP, GMP) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Step 1 UricAcid Uric Acid Xanthine->UricAcid Step 2 XO Xanthine Oxidase XO->Hypoxanthine XO->Xanthine Inhibitors Inhibitors: - Allopurinol - Febuxostat - Test Compound Inhibitors->XO Inhibition caption Figure 2. Inhibition of the purine catabolism pathway.

Caption: Figure 2. Inhibition of the purine catabolism pathway.

Discussion and Conclusion

This guide outlines a comprehensive framework for benchmarking 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one against the known xanthine oxidase inhibitors, Allopurinol and Febuxostat. The hypothetical data suggests that our test compound exhibits moderate inhibitory activity against xanthine oxidase, with an IC50 value in the micromolar range. While less potent than the established drugs, particularly the non-purine inhibitor Febuxostat, this finding is significant. It validates the initial hypothesis that the pyrazolo[1,5-a][1][2][3]triazine scaffold can indeed interact with enzymes in the purine metabolic pathway.

The proposed experimental design provides a robust and scientifically sound method for determining the inhibitory potential and IC50 value of novel compounds. The inclusion of both competitive and non-competitive benchmark inhibitors allows for a more nuanced interpretation of the results and can provide preliminary insights into the mechanism of inhibition.

Future studies should focus on kinetic analyses to definitively determine the type of inhibition (e.g., competitive, non-competitive, or mixed) exerted by 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing related derivatives, could elucidate the key structural features responsible for its interaction with xanthine oxidase and potentially lead to the development of more potent inhibitors.

References

  • Vertex AI Search. (2025, April 16). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?
  • Study.com. Allopurinol: Mechanism of Action & Structure.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Febuxostat: Mechanism of Action and Pharmacological Profile.
  • National Center for Biotechnology Information. (2023, July 10).
  • PubMed. (2013, May 17). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase.
  • PMC. (2023, November 28).
  • Patsnap Synapse. (2024, July 17).
  • Dr.Oracle. (2025, October 26). What is the mechanism of action (MOA)
  • Patsnap Synapse. (2024, July 17).
  • BioAssay Systems. EnzyChrom™ Xanthine Oxidase Assay Kit.
  • Dr.Oracle. (2025, January 18). Pharmacology Of Febuxostat ; Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • Dr.Oracle. (2025, September 4). What is the mechanism of action of Allopurinol (xanthine oxidase inhibitor)?
  • ScholarBank@NUS. Derivatives of Pyrazolo[1,5-a][1][2][3]Triazines as Enzyme Inhibitors with Potential Therapeutic Value.
  • Smolecule. 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.
  • PubMed. (2023, July 15). Simple assay for quantifying xanthine oxidase activity.
  • PubMed. (2019, September 10).
  • PMC. (2023, December 1).
  • Worthington Biochemical. Xanthine Oxidase - Assay.
  • ScienCell Research Labor
  • Biocompare. Xanthine Oxidase Assay Kits.
  • Semantic Scholar. Pyrazolo[1,5-a][1][2][3]triazine based scaffold as purine analogues with diverse biological activity.

Sources

A Head-to-Head Comparison of Pyrazolo[1,5-a]triazine Isomers in Biological Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazolo[1,5-a]triazine scaffold has emerged as a privileged structure, primarily due to its bioisosteric relationship with purines, the building blocks of DNA and RNA. This structural mimicry allows compounds based on this scaffold to interact with a wide array of biological targets, most notably protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer. However, the arrangement of nitrogen atoms within the fused ring system gives rise to several isomers, each with a unique electronic and steric profile that can significantly influence its biological activity. This guide provides a head-to-head comparison of the biological activities of prominent pyrazolo[1,5-a]triazine isomers, with a focus on their anticancer properties, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The Isomeric Landscape of Pyrazolo[1,5-a]triazines

The fusion of a pyrazole ring with a triazine ring can result in multiple isomers, with the position of the nitrogen atoms in the six-membered triazine ring being the defining feature. The most extensively studied isomers in the context of biological activity are the pyrazolo[1,5-a][1][2][3]triazines and the pyrazolo[4,3-e][1][4][5]triazines . While other isomers like pyrazolo[5,1-c][1][4][5]triazine also exist, the bulk of the available comparative data centers on the former two. The subtle yet critical differences in the placement of nitrogen atoms in these isomers directly impact their hydrogen bonding capabilities, solubility, and overall interaction with target proteins.

Comparative Biological Activity: A Focus on Anticancer Properties

The primary therapeutic area where pyrazolo[1,5-a]triazine isomers have shown significant promise is oncology. Their mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Pyrazolo[1,5-a][1][2][3]triazines: Potent Kinase Inhibitors

The pyrazolo[1,5-a][1][2][3]triazine scaffold is a well-established purine bioisostere and has been extensively explored for its kinase inhibitory activity.[5] This isomer has been particularly successful in the development of inhibitors for Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[2]

Derivatives of this isomer have demonstrated remarkable potency against various CDKs. For instance, a pyrazolo[1,5-a]-1,3,5-triazine analog of the known CDK inhibitor (R)-roscovitine, compound GP0210 , displayed significantly higher potency in inhibiting various CDKs and inducing cell death in a wide variety of human tumor cell lines compared to its parent compound.[2]

More recently, novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have been synthesized and screened for their antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines.[1] Several of these derivatives exhibited remarkable cytotoxicity with IC50 values in the sub-micromolar range.[1]

Pyrazolo[4,3-e][1][4][5]triazines: Broad-Spectrum Anticancer Activity

The pyrazolo[4,3-e][1][4][5]triazine core has also been the subject of intensive research, leading to the discovery of compounds with potent anticancer activities. This isomeric system, often functionalized with a sulfonamide moiety, has shown efficacy against a range of cancer cell lines.[3]

Recent studies on pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine sulfonamides, which are derivatives of the pyrazolo[4,3-e][1][4][5]triazine core, have demonstrated strong cytotoxic activity against breast cancer cell lines, with some compounds showing greater potency than the standard chemotherapeutic agent cisplatin.[3] These compounds have been shown to induce apoptosis and autophagy in cancer cells.[3] Furthermore, this class of compounds has been found to induce DNA damage in cancer cells, potentially through the inhibition of CHK1 kinase.[4]

Quantitative Comparison of Biological Activity

To provide a clearer picture of the comparative potency of derivatives of these two isomers, the following table summarizes IC50 values from various studies. It is crucial to note that these values are from different studies and a direct comparison should be made with caution as experimental conditions may vary.

Isomer ScaffoldCompound/DerivativeTarget/Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a][1][2][3]triazineGP0210 CDK1/cyclin B0.045[2]
GP0210 CDK2/cyclin A0.03[2]
GP0210 CDK5/p250.05[2]
GP0210 SH-SY5Y (Neuroblastoma)3.1[2]
Compound 1g SUIT 2.28 (Pancreatic)0.19[1]
Compound 1b PDAC3 (Pancreatic)1.3[1]
Pyrazolo[4,3-e][1][4][5]triazineSulfonamide 3b MCF-7 (Breast Cancer)~0.25 (estimated from graph)[3]
Sulfonamide 3b MDA-MB-231 (Breast Cancer)~0.25 (estimated from graph)[3]
MM137 BxPC-3 (Pancreatic)0.18[4]
MM137 PC-3 (Prostate)0.06[4]

Signaling Pathway Inhibition: A Comparative Overview

Both pyrazolo[1,5-a][1][2][3]triazine and pyrazolo[4,3-e][1][4][5]triazine isomers exert their anticancer effects by modulating key signaling pathways. A primary target for the pyrazolo[1,5-a][1][2][3]triazine series is the CDK-mediated regulation of the cell cycle. Inhibition of CDKs leads to cell cycle arrest and apoptosis. The pyrazolo[4,3-e][1][4][5]triazine derivatives have been shown to induce apoptosis and also affect the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[3]

Pyrazolo[1,5-a]triazine Isomer Signaling Pathway Inhibition cluster_0 Pyrazolo[1,5-a][1,3,5]triazine Derivatives cluster_1 Pyrazolo[4,3-e][1,2,4]triazine Derivatives P1_3_5 Pyrazolo[1,5-a][1,3,5] triazine CDK CDK1/2/5 P1_3_5->CDK Inhibition Apoptosis1 Apoptosis P1_3_5->Apoptosis1 Induces CellCycle Cell Cycle Progression CDK->CellCycle Promotes P4_2_4 Pyrazolo[4,3-e][1,2,4] triazine NFkB NF-κB Pathway P4_2_4->NFkB Inhibition Apoptosis2 Apoptosis P4_2_4->Apoptosis2 Induces Autophagy Autophagy P4_2_4->Autophagy Induces Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes

Caption: Comparative signaling pathway inhibition by pyrazolo[1,5-a]triazine isomers.

Experimental Protocols for Biological Activity Assessment

For researchers aiming to evaluate the biological activity of novel pyrazolo[1,5-a]triazine derivatives, the following are standard experimental protocols.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., CDK2/cyclin A)

  • Kinase substrate (e.g., Histone H1)

  • ATP (Adenosine triphosphate), including radiolabeled [γ-³²P]ATP

  • Test compounds dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of incorporated ³²P into the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The pyrazolo[1,5-a]triazine scaffold, in its various isomeric forms, continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. While both pyrazolo[1,5-a][1][2][3]triazines and pyrazolo[4,3-e][1][4][5]triazines have yielded potent anticancer compounds, their biological profiles exhibit notable differences. The pyrazolo[1,5-a][1][2][3]triazine isomer has a strong track record as a source of potent and selective kinase inhibitors, especially for CDKs. In contrast, the pyrazolo[4,3-e][1][4][5]triazine scaffold appears to give rise to compounds with a broader spectrum of anticancer activity, impacting multiple cellular pathways including apoptosis, autophagy, and NF-κB signaling.

Future research should focus on direct, head-to-head comparative studies of these isomers with identical substitution patterns to provide a more definitive understanding of the structure-activity relationships governed by the core scaffold. Such studies will be invaluable in guiding the rational design of next-generation pyrazolo[1,5-a]triazine-based therapeutics with enhanced potency, selectivity, and safety profiles.

References

[1] Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. (2023). ChemMedChem. [Link] [4] Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. (2022). Molecules. [Link] [2] Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. (2009). Journal of Medicinal Chemistry. [Link] [5] Pyrazolo[1,5-a][1][2][3]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. (2018). Molecules. [Link] [3] The activity of pyrazolo[4,3-e][1][4][5]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][5]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (2021). Scientific Reports. [Link]

Sources

Unmasking the Molecular Target: A Guide to Confirming the Mechanism of Action of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one Using Knockout Studies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, identifying the precise molecular target of a novel compound is a critical step that bridges the gap between a promising chemical entity and a validated therapeutic candidate.[1][2] The heterocyclic compound, 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one, has emerged as a molecule of interest, with preliminary studies suggesting potential antimicrobial and anti-inflammatory properties.[3] Interaction studies have hinted at its engagement with biological macromolecules like proteins and nucleic acids, yet its specific mechanism of action remains elusive.[3] This guide provides an in-depth, experimentally-grounded framework for researchers, scientists, and drug development professionals on how to definitively identify and validate the cellular target of this compound through systematic knockout studies.

At the heart of target validation is the principle of phenocopying. If a small molecule exerts its effect by inhibiting a specific protein, then the genetic removal of the gene encoding that protein should, in theory, replicate the physiological effects of the small molecule. This guide will primarily focus on the application of CRISPR-Cas9 technology for generating gene knockouts, a revolutionary tool that has transformed functional genomics and drug target validation.[4][5][6] We will also draw objective comparisons with alternative gene silencing techniques, such as RNA interference (RNAi), to provide a comprehensive perspective on the available methodologies.

The Strategic Workflow: From Hypothesized Target to Validated Mechanism

Confirming the mechanism of action through knockout studies is a multi-step process that requires careful planning, execution, and interpretation. The following workflow outlines a logical progression from initial hypothesis to final validation.

Workflow cluster_Phase1 Phase 1: Target Identification & Hypothesis Generation cluster_Phase2 Phase 2: Genetic Perturbation cluster_Phase3 Phase 3: Phenotypic Analysis & Comparison cluster_Phase4 Phase 4: Target Validation TID Target Identification (e.g., Affinity Chromatography, Computational Docking) HG Hypothesis Generation: Candidate Target Gene(s) Identified TID->HG KO CRISPR-Cas9 Knockout of Candidate Gene(s) HG->KO PhenoKO Phenotypic Characterization of Knockout Cells KO->PhenoKO Alt Alternative Methods (e.g., RNAi) Comp Comparative Analysis: Phenocopy Assessment PhenoKO->Comp PhenoCmpd Phenotypic Characterization of Compound-Treated Wild-Type Cells PhenoCmpd->Comp TV Target Validation: Confirmation of Mechanism of Action Comp->TV

Figure 1: A generalized workflow for drug target validation using genetic knockout studies.

Phase 1: Identifying Potential Targets

Before embarking on knockout studies, it is essential to have a list of putative targets. This can be achieved through several experimental and computational approaches:

  • Affinity Chromatography-Mass Spectrometry: This biochemical method involves immobilizing 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one on a solid support to "pull down" its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Computational Docking: In silico methods can predict the binding of the compound to the three-dimensional structures of known proteins, providing a list of potential targets based on binding affinity scores.[7]

  • Thermal Proteome Profiling (TPP): This technique assesses changes in protein thermal stability upon ligand binding across the proteome, offering an unbiased way to identify direct targets in a cellular context.

For the purpose of this guide, let's assume that through one or more of these methods, we have identified a candidate target protein: "Target X" .

Phase 2: The Core of the Investigation: CRISPR-Cas9 Mediated Knockout

The CRISPR-Cas9 system allows for precise and permanent disruption of a target gene, leading to a loss-of-function phenotype.[6][8][9] This provides a robust genetic model to compare with the pharmacological effects of our compound.

Experimental Protocol: Generating a "Target X" Knockout Cell Line
  • Guide RNA (gRNA) Design and Synthesis:

    • Rationale: The specificity of CRISPR-Cas9 is determined by the gRNA, which directs the Cas9 nuclease to the target DNA sequence.[6] Designing multiple gRNAs targeting different exons of the "Target X" gene is crucial to minimize off-target effects and ensure a complete knockout.

    • Procedure:

      • Obtain the cDNA or genomic sequence of "Target X".

      • Use online design tools (e.g., CHOPCHOP, Synthego's Design Tool) to identify potential gRNA sequences with high on-target scores and low off-target predictions.

      • Synthesize or purchase high-quality synthetic single guide RNAs (sgRNAs).

  • Delivery of CRISPR-Cas9 Components into Cells:

    • Rationale: Efficient delivery of both the Cas9 nuclease and the gRNA into the target cell line is critical for successful gene editing.[6] The choice of delivery method depends on the cell type.

    • Procedure (using electroporation of ribonucleoprotein complexes):

      • Culture the chosen cell line (e.g., a human cancer cell line relevant to the compound's potential therapeutic area) to optimal confluency.

      • Form ribonucleoprotein (RNP) complexes by incubating recombinant Cas9 protein with the synthesized "Target X" gRNA.

      • Harvest and resuspend the cells in a compatible electroporation buffer.

      • Mix the cells with the RNP complexes and electroporate using a pre-optimized program.

      • Plate the electroporated cells in fresh culture medium.

  • Validation of Knockout Efficiency:

    • Rationale: It is imperative to confirm that the target gene has been successfully disrupted at the genomic, mRNA, and protein levels.

    • Procedure:

      • Genomic DNA Analysis: After 48-72 hours, harvest a portion of the cells, extract genomic DNA, and perform a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or next-generation sequencing (NGS) to detect insertions and deletions (indels) at the target site.

      • mRNA Expression Analysis: Perform reverse transcription-quantitative PCR (RT-qPCR) to quantify the mRNA levels of "Target X". A significant reduction in mRNA levels is expected due to nonsense-mediated decay.

      • Protein Expression Analysis: The most critical validation step is to confirm the absence of the "Target X" protein. Perform a Western blot using a validated antibody against "Target X".

  • Isolation of Clonal Knockout Cell Lines:

    • Rationale: The initial edited cell population is heterogeneous. Isolating single-cell clones is necessary to obtain a pure population of knockout cells for phenotypic assays.

    • Procedure:

      • Seed the edited cells at a very low density in 96-well plates to allow for the growth of individual colonies from single cells.

      • Expand the resulting clones and screen each clone for the absence of "Target X" protein by Western blot.

A Comparative Look: CRISPR-Cas9 vs. Alternative Gene Silencing Methods

While CRISPR-Cas9 offers permanent gene disruption, other techniques like RNA interference (RNAi) provide transient gene knockdown and can be valuable complementary tools.[10][11]

FeatureCRISPR-Cas9 KnockoutRNA Interference (siRNA/shRNA)
Mechanism Permanent gene disruption at the DNA level.[6]Post-transcriptional gene silencing at the mRNA level.[10]
Effect Complete and permanent loss of protein expression.Transient and often incomplete reduction in protein expression.
Off-Target Effects Can occur, but can be minimized with careful gRNA design.More prone to off-target effects due to seed region complementarity.
Experimental Timeline Longer, due to the need for clonal isolation.Shorter, as transient effects can be observed within days.
Best For Definitive target validation; creating stable disease models.[5]High-throughput screening; when a complete knockout is lethal.

Phase 3: The Moment of Truth: Phenotypic Comparison

The core of this validation strategy lies in comparing the cellular phenotype of the "Target X" knockout cells with that of wild-type cells treated with 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

Experimental Protocol: Comparative Cell Viability Assay
  • Cell Seeding:

    • Seed wild-type cells and the validated "Target X" knockout clonal cell line in separate 96-well plates at an appropriate density.

    • Include a "mock-treated" wild-type control (treated with vehicle, e.g., DMSO).

  • Compound Treatment:

    • Prepare a serial dilution of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

    • Treat the wild-type cells with the dose-response range of the compound.

    • The knockout cells and mock-treated wild-type cells will receive only the vehicle.

  • Incubation:

    • Incubate the plates for a duration relevant to the compound's expected biological effect (e.g., 48-72 hours).

  • Viability Assessment:

    • Use a standard cell viability assay (e.g., CellTiter-Glo®, MTT) to measure the relative number of viable cells in each well.

  • Data Analysis:

    • Plot the dose-response curve for the compound-treated wild-type cells and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

    • Compare the viability of the "Target X" knockout cells to the mock-treated and compound-treated wild-type cells.

Interpreting the Results
ScenarioObservationInterpretationNext Steps
1. Phenocopy "Target X" knockout cells exhibit a similar reduction in viability to wild-type cells treated with a high concentration of the compound.Strong evidence that 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one acts by inhibiting "Target X".Proceed to rescue experiments for definitive validation.
2. No Phenocopy "Target X" knockout cells show normal viability, while the compound still reduces the viability of wild-type cells."Target X" is likely not the primary target of the compound.Re-evaluate the initial target identification data.
3. Partial Phenocopy "Target X" knockout cells show a partial reduction in viability compared to the compound-treated cells.The compound may have multiple targets, or "Target X" is part of a redundant pathway.Investigate other potential targets or off-target effects.

Phase 4: Definitive Validation: The Rescue Experiment

To further solidify the link between the compound, "Target X", and the observed phenotype, a "rescue" experiment is the gold standard.

RescueExperiment cluster_Control Wild-Type Cells cluster_KO Knockout Cells WT_NoCmpd No Compound (Normal Phenotype) WT_Cmpd Compound Treatment (Affected Phenotype) WT_NoCmpd->WT_Cmpd Add Compound KO_NoRescue No Rescue (Affected Phenotype) KO_Rescue Rescue with 'Target X' (Normal Phenotype) KO_NoRescue->KO_Rescue Re-express 'Target X'

Figure 2: Conceptual diagram of a rescue experiment.

In this experiment, the "Target X" gene is re-introduced and expressed in the knockout cell line. If "Target X" is indeed the true target, its re-expression should reverse the phenotype observed in the knockout cells, making them resistant to the effects of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one.

Conclusion

The journey to confirm the mechanism of action of a novel compound like 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one is a rigorous but rewarding process. By leveraging the power of CRISPR-Cas9-mediated knockout studies, researchers can move beyond correlation to establish a causal link between a compound, its molecular target, and its cellular effect. This systematic approach, grounded in sound experimental design and careful interpretation, is fundamental to advancing drug discovery and developing the next generation of targeted therapeutics.

References

  • Molecular Target Validation in preclinical drug discovery. (2014). Reaction Biology. [Link]
  • Target identification and validation in research. (2024). World Journal of Biology Pharmacy and Health Sciences. [Link]
  • Gene Knockout for Drug Screening and Target Identific
  • Visscher, H., et al. (2017). Genetic-Driven Druggable Target Identification and Validation. Trends in Pharmacological Sciences. [Link]
  • Sarkar, R. R., et al. (2021). Exploring gene knockout strategies to identify potential drug targets using genome-scale metabolic models. Scientific Reports. [Link]
  • Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. (2024). CD BioSciences. [Link]
  • Cutting-Edge Approaches to Target Identification and Valid
  • In silico Methods for Identification of Potential Therapeutic Targets. (2021). Current Pharmaceutical Design. [Link]
  • Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. (2012). Current Pharmaceutical Design. [Link]
  • Tools for target identification and validation. (2020).
  • CRISPR/Cas9 knockouts. Takara Bio. [Link]
  • How to use CRISPR-Cas9 for knockout, knock-in, and gene activ

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Methylthio)pyrazolo[1,5-a]triazin-4(3H)-one: A Guide for Laboratory Professionals

Navigating the Disposal of 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one: A Guide for Laboratory Professionals

This document provides a comprehensive guide for the proper and safe disposal of 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one (CAS No. 54346-18-8), a heterocyclic compound utilized in various research and development applications, particularly in medicinal chemistry.[3][4][5] Given the compound's potential biological activity and classification as an irritant, adherence to stringent disposal protocols is paramount to ensure personnel safety and environmental compliance.[2] This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Core Principles of Safe Disposal: A Proactive Approach

Hazard Assessment and Characterization

While a comprehensive SDS for this specific compound is not widely available, information on structurally similar compounds provides valuable insight into its potential hazards.

  • Chemical Structure and Properties: The molecule contains a pyrazolo[1,5-a][1][2][3]triazine core, a nitrogen-rich heterocyclic system, and a methylthio (-SCH3) group.[4] The presence of sulfur and multiple nitrogen atoms suggests that combustion byproducts could include toxic oxides of nitrogen (NOx) and sulfur (SOx).[6]

  • Known Hazards: At a minimum, this compound is classified as an irritant.[2] A safety data sheet for a related compound, 4-(Methylthio)-6-pyrazin-2-yl-1,3,5-triazin-2-amine, indicates that it causes skin and serious eye irritation.[6] Therefore, appropriate personal protective equipment (PPE) is essential at all times.

  • Biological Activity: Pyrazolo[1,5-a][1][2][3]triazine derivatives are known for their biological activities, including potential as antimicrobial and antitumor agents.[4][5] This underscores the importance of preventing its release into the environment, where it could have unintended ecological effects.

Table 1: Summary of Key Chemical and Hazard Information

PropertyInformation
CAS Number 54346-18-8[2]
Molecular Formula C6H6N4OS[4]
Known Hazards Irritant[2]
Potential Hazards Skin and eye irritant, potential for toxic combustion byproducts (NOx, SOx).[6] Due to its biological activity, it should be considered to have potential pharmacological effects and may be harmful if ingested or absorbed.
Waste Classification Should be treated as hazardous chemical waste. Depending on its use, it may also be considered pharmaceutical waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one. This workflow is designed to ensure a self-validating system of safety and compliance.

3.1. Personal Protective Equipment (PPE)

Before handling the compound or its waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary. All handling of the solid compound should be done in a certified chemical fume hood.

3.2. Waste Segregation and Collection

Proper segregation of waste at the source is critical to prevent dangerous chemical reactions and to facilitate proper disposal.

  • Solid Waste:

    • Collect un-used or surplus 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one and any grossly contaminated items (e.g., weighing paper, spatulas) in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

    • The label should clearly state "Hazardous Waste" and include the full chemical name: "2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one".

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic or aqueous waste, as appropriate. Do not mix with incompatible waste streams.

    • Halogenated and non-halogenated solvent waste should be collected separately.[7]

  • Sharps Waste:

    • Contaminated needles, syringes, or other sharp objects must be placed in a designated sharps container.

  • Aqueous Waste:

    • Aqueous solutions containing this compound should not be disposed of down the drain.[8][9] They must be collected as hazardous aqueous waste.

3.3. Decontamination of Labware

  • Glassware and other equipment that have come into contact with the compound should be decontaminated.

  • A preliminary rinse with a suitable organic solvent (e.g., acetone, ethanol) can be used to remove residues. This rinseate must be collected as hazardous waste.[7]

  • Following the solvent rinse, wash the glassware with soap and water.

3.4. Final Disposal Pathway

  • All waste containing 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one must be disposed of through a licensed hazardous waste management company.[10]

  • Provide the waste contractor with all available information about the compound, including its name, CAS number, and any known or suspected hazards.

  • The primary method of disposal for this type of organic compound is typically high-temperature incineration at a permitted facility.[10] This method is effective at destroying the compound and minimizing its environmental impact.

  • Landfilling is the least preferred option and should be avoided.[8]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.

DisposalWorkflowcluster_generationWaste Generationcluster_segregationSegregation & Collectioncluster_disposalFinal DisposalstartHandling of 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-onesolid_wasteSolid Waste(Unused compound, contaminated items)start->solid_wasteliquid_wasteLiquid Waste(Solutions containing the compound)start->liquid_wastesharps_wasteContaminated Sharpsstart->sharps_wastesolid_containerLabeled HazardousSolid Waste Containersolid_waste->solid_containerliquid_containerLabeled HazardousLiquid Waste Containerliquid_waste->liquid_containersharps_containerSharps Containersharps_waste->sharps_containerstorageTemporary Storage inDesignated Waste Areasolid_container->storageliquid_container->storagesharps_container->storagepickupArrange Pickup with LicensedHazardous Waste Contractorstorage->pickupProvide all knownchemical informationincinerationHigh-Temperature Incinerationpickup->incineration

Caption: Disposal workflow for 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one.

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an absorbent material (e.g., vermiculite, sand), and collect the material into a labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

Conclusion: A Culture of Safety

The responsible disposal of 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one is not merely a procedural task but a critical component of a robust safety culture in the laboratory. By understanding the potential hazards, adhering to the outlined protocols, and working closely with your institution's EHS department, you can ensure the safety of yourself, your colleagues, and the environment. Always consult your institution's specific waste management policies and local regulations, as they may have additional requirements.

References

  • Advanced Biotech. (2025). Safety Data Sheet: 2-Methylthio-3(5/6)-methyl pyrazine synthetic.
  • Ang, K. H., et al. (2013). Synthesis of pyrazolo[1,5-a][1][2][3]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry, 65, 254-265. [Link]
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Musso, L., et al. (2022). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemistryOpen, 11(10), e202200125. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • 2A Biotech. (n.d.). 2-(METHYLTHIO)PYRAZOLO[1,5-A][1][2][3]TRIAZIN-4(3H)-ONE.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University of California, Los Angeles. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Herman-Antosiewicz, A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][4][6]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. International Journal of Molecular Sciences, 23(19), 11394. [Link]
  • Alberta Environment. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
  • U.S. Environmental Protection Agency. (2019). EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals.
  • University of Florida. (n.d.). Waste handling in the organic chemistry lab.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.

Personal protective equipment for handling 2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

A Comprehensive Guide to the Safe Handling of 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one (CAS No. 54346-18-8). As a Senior Application Scientist, the following protocols are designed to ensure the highest standards of laboratory safety, drawing from established best practices and a thorough understanding of the potential hazards associated with this class of heterocyclic compounds.

Understanding the Risks: Hazard Identification and Toxicology

2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one is a heterocyclic compound with potential biological activity, making it a valuable tool in pharmaceutical research. However, this bioactivity also necessitates a cautious approach to its handling. The primary hazards associated with this compound are:

  • Acute Toxicity: Harmful if swallowed[4][5].

  • Skin Irritation: Causes skin irritation upon contact[4][5].

  • Eye Irritation: Causes serious eye irritation[4][5].

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled[4][5].

The toxicological properties of many pyrazolotriazine derivatives have not been fully investigated, and it is prudent to treat this compound as potentially harmful with unknown long-term effects. Pyrazole derivatives, as a class, are known to exhibit a wide range of pharmacological activities, which underscores the need for stringent safety measures to prevent accidental exposure[2].

Hazard Summary Table

Hazard StatementGHS ClassificationPrecautionary Statement
Harmful if swallowedAcute Toxicity, Oral (Category 4)P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Causes skin irritationSkin Irritation (Category 2)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Causes serious eye irritationEye Irritation (Category 2A)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Engineering Controls: Your First Line of Defense

The primary objective of engineering controls is to minimize the risk of exposure at the source. For 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one, the following engineering controls are mandatory:

  • Chemical Fume Hood: All weighing, handling, and transferring of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Shower and Eyewash Station: A readily accessible and fully functional safety shower and eyewash station are essential in the event of accidental exposure.

Engineering_Controls_Workflowcluster_HandlingHandling OperationsWeighingWeighingFume_HoodFume_HoodWeighing->Fume_HoodTransferringTransferringTransferring->Fume_HoodSolution_PrepSolution_PrepSolution_Prep->Fume_HoodGeneral_VentilationGeneral_VentilationFume_Hood->General_VentilationExhaustEmergency_EquipmentSafety ShowerEyewash Station

Figure 1: Workflow illustrating the primary engineering controls for handling the compound.

Personal Protective Equipment (PPE): Essential Barrier Protection

A comprehensive PPE strategy is crucial for preventing direct contact with 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one. The following PPE is required:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn when there is a significant risk of splashes.

  • Skin Protection:

    • Gloves: Double gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or punctures before use. Change gloves frequently, and immediately if they become contaminated.

    • Lab Coat: A fully buttoned, long-sleeved laboratory coat is required.

    • Protective Clothing: For larger scale operations, or when there is a higher risk of exposure, consider additional protective clothing such as aprons or coveralls.

  • Respiratory Protection:

    • For routine handling in a fume hood, respiratory protection is not typically required.

    • In situations where a fume hood is not available, or if there is a risk of aerosol generation outside of a containment system, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary. For operations that may generate vapors, a respirator with organic vapor cartridges and particulate filters is recommended.

PPE_Selection_Hierarchycluster_ProtectionRequired PPECompound2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-oneEye_FaceChemical Goggles(Face Shield for Splash Risk)Compound->Eye_FaceProtects AgainstEye IrritationSkinDouble Nitrile GlovesLab CoatCompound->SkinProtects AgainstSkin IrritationRespiratoryN95 or higher if aerosols are generated outside fume hoodCompound->RespiratoryProtects AgainstRespiratory Irritation

Figure 2: Hierarchy of personal protective equipment for handling the compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan will minimize the risk of exposure and ensure the integrity of your research.

4.1. Weighing and Transferring the Solid Compound

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Place a plastic-backed absorbent liner on the work surface inside the fume hood.

  • Weighing: Use a tared weigh boat or glassine paper on an analytical balance inside the fume hood.

  • Transfer: Carefully transfer the desired amount of the compound to a suitable container. Use a spatula or other appropriate tool to avoid generating dust.

  • Cleaning: Clean the spatula and any other tools used with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.

  • Closure: Securely cap the stock container and the receiving container.

4.2. Preparing Solutions

  • Solvent Addition: In the fume hood, slowly add the solvent to the solid compound.

  • Dissolution: Cap the container and mix by gentle swirling or using a magnetic stirrer. Avoid heating unless the protocol specifically requires it, and if so, use a controlled heating mantle with appropriate ventilation.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures: Spill and Exposure Response

5.1. Spill Cleanup

  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and the institutional safety office.

    • Prevent entry into the contaminated area.

    • Allow only trained personnel with appropriate respiratory protection and PPE to clean up the spill.

5.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing 2-(Methylthio)pyrazolo[1,5-a][1][2][3]triazin-4(3H)-one must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE, weigh paper, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including unused solutions and solvent rinses, in a labeled, sealed, and appropriate hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

References

  • ResearchGate. (n.d.). Synthesis of pyrazolotriazine and pyrazolotriazole derivatives.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.